5-(Acetylamino)-1-phenyl-1H-pyrazole-4-carboxylic acid
Description
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Properties
IUPAC Name |
5-acetamido-1-phenylpyrazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O3/c1-8(16)14-11-10(12(17)18)7-13-15(11)9-5-3-2-4-6-9/h2-7H,1H3,(H,14,16)(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPBKDFIGECOWFC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=NN1C2=CC=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50656758 | |
| Record name | 5-Acetamido-1-phenyl-1H-pyrazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50656758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51649-69-5 | |
| Record name | 5-Acetamido-1-phenyl-1H-pyrazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50656758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
5-(Acetylamino)-1-phenyl-1H-pyrazole-4-carboxylic acid structure elucidation
An In-depth Technical Guide to the Structure Elucidation of 5-(Acetylamino)-1-phenyl-1H-pyrazole-4-carboxylic acid
Authored by: A Senior Application Scientist
Introduction
In the landscape of modern drug discovery and materials science, the precise determination of a molecule's three-dimensional structure is paramount. The structure of a chemical compound dictates its function, reactivity, and interaction with biological systems. This guide provides a comprehensive, in-depth exploration of the analytical workflow for the structure elucidation of 5-(acetylamino)-1-phenyl-1H-pyrazole-4-carboxylic acid, a heterocyclic compound with potential applications in medicinal chemistry.
This document is designed for researchers, scientists, and drug development professionals, offering not just a series of protocols, but a detailed rationale behind the experimental choices. We will delve into the synergistic application of multiple analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The overarching principle is to create a self-validating system of analysis, where data from each technique corroborates the others, leading to an unambiguous structural assignment.
The Strategic Approach to Structure Elucidation
The elucidation of a novel chemical structure is a systematic process of piecing together molecular fragments and connectivity. Our strategy for 5-(acetylamino)-1-phenyl-1H-pyrazole-4-carboxylic acid is multi-pronged, ensuring a high degree of confidence in the final structure.
Caption: Workflow for the structure elucidation of the target compound.
Mass Spectrometry (MS)
2.1. Theoretical Basis and Experimental Rationale
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. For the structure elucidation of 5-(acetylamino)-1-phenyl-1H-pyrazole-4-carboxylic acid, High-Resolution Mass Spectrometry (HRMS) is indispensable. It provides the accurate mass of the molecular ion, which allows for the determination of the elemental composition. This is a critical first step in confirming the molecular formula and provides a stringent check on the synthetic outcome.
2.2. Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: A dilute solution of the purified compound (approximately 1 mg/mL) is prepared in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) instrument, is used.[1]
-
Ionization: Electrospray ionization (ESI) in positive ion mode is typically employed for molecules of this nature.
-
Data Acquisition: The instrument is calibrated using a known standard to ensure high mass accuracy. Data is acquired over a mass range that encompasses the expected molecular weight of the target compound.
2.3. Data Interpretation and Expected Results
The HRMS data will provide the exact mass of the protonated molecule, [M+H]⁺. For 5-(acetylamino)-1-phenyl-1H-pyrazole-4-carboxylic acid (C₁₂H₁₁N₃O₃), the expected monoisotopic mass is 245.0795. The experimental mass should be within a few parts per million (ppm) of this theoretical value.
Table 1: Expected HRMS Data
| Parameter | Expected Value |
| Molecular Formula | C₁₂H₁₁N₃O₃ |
| Theoretical [M+H]⁺ | 246.0873 |
| Observed [M+H]⁺ | Within 5 ppm of theoretical |
Furthermore, the fragmentation pattern observed in the tandem mass spectrum (MS/MS) can provide valuable structural information.[2] Key fragmentation pathways for pyrazole derivatives often involve the cleavage of the pyrazole ring and loss of substituents.[3]
Infrared (IR) Spectroscopy
3.1. Theoretical Basis and Experimental Rationale
Infrared spectroscopy probes the vibrational frequencies of functional groups within a molecule. It is an excellent tool for identifying the presence of key functional groups, which in the case of our target molecule include the carboxylic acid, amide, and aromatic rings.
3.2. Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: The solid sample is intimately mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used with the solid sample directly.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.
-
Data Acquisition: The spectrum is recorded over the mid-infrared range (typically 4000-400 cm⁻¹). A background spectrum is collected and subtracted from the sample spectrum.
3.3. Data Interpretation and Expected Results
The IR spectrum will exhibit characteristic absorption bands for the functional groups present in the molecule.
Table 2: Expected IR Absorption Bands
| Functional Group | Expected Absorption Range (cm⁻¹) | Description |
| Carboxylic Acid O-H | 3300-2500 | Broad |
| Amide N-H | ~3300 | Sharp to medium |
| Aromatic C-H | 3100-3000 | Sharp |
| Carboxylic Acid C=O | 1725-1700 | Strong, sharp |
| Amide C=O (Amide I) | 1680-1630 | Strong, sharp |
| Amide N-H bend (Amide II) | 1570-1515 | Medium to strong |
| Aromatic C=C | 1600-1450 | Multiple sharp bands |
| C-O Stretch | 1320-1210 | Strong |
The presence of a very broad absorption in the 3300-2500 cm⁻¹ range is a hallmark of the hydrogen-bonded O-H stretch of a carboxylic acid dimer.[4][5] The distinct carbonyl absorptions for the carboxylic acid and the amide group are also key diagnostic features.[6][7] The secondary amide will also show a characteristic N-H stretching peak around 3300 cm⁻¹.[8]
Nuclear Magnetic Resonance (NMR) Spectroscopy
4.1. Theoretical Basis and Experimental Rationale
NMR spectroscopy is arguably the most powerful tool for the elucidation of the carbon-hydrogen framework of an organic molecule. One-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments provide detailed information about the chemical environment, connectivity, and spatial relationships of atoms.
Caption: Structure of 5-(Acetylamino)-1-phenyl-1H-pyrazole-4-carboxylic acid.
4.2. Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the sample is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆) in an NMR tube.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.
-
Data Acquisition:
-
¹H NMR: A standard proton spectrum is acquired.
-
¹³C NMR: A proton-decoupled carbon spectrum is acquired.
-
2D NMR: COSY, HSQC, and HMBC experiments are performed to establish correlations.[9]
-
4.3. Data Interpretation and Expected Results
The chemical shifts (δ) in the ¹H and ¹³C NMR spectra are indicative of the electronic environment of the nuclei.
Table 3: Expected ¹H NMR Chemical Shifts (in DMSO-d₆)
| Proton(s) | Expected δ (ppm) | Multiplicity | Integration |
| COOH | > 12 | broad singlet | 1H |
| NH | ~10 | singlet | 1H |
| Pyrazole C3-H | ~8.0-8.5 | singlet | 1H |
| Phenyl H (ortho) | ~7.6-7.8 | doublet/multiplet | 2H |
| Phenyl H (meta, para) | ~7.3-7.5 | multiplet | 3H |
| Acetyl CH₃ | ~2.1 | singlet | 3H |
Table 4: Expected ¹³C NMR Chemical Shifts (in DMSO-d₆)
| Carbon | Expected δ (ppm) |
| Carboxylic C=O | 160-170 |
| Amide C=O | 165-175 |
| Pyrazole C5 | 140-150 |
| Phenyl C (ipso) | 135-145 |
| Pyrazole C3 | 130-140 |
| Phenyl C (ortho, meta, para) | 120-130 |
| Pyrazole C4 | 90-100 |
| Acetyl CH₃ | 20-30 |
The specific chemical shifts can be influenced by solvent and concentration.[10][11][12] 2D NMR experiments are crucial for unambiguous assignment:
-
COSY (Correlation Spectroscopy): Will show correlations between coupled protons, primarily within the phenyl ring.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is key for connecting the different fragments of the molecule. For example, the acetyl protons will show a correlation to the amide carbonyl carbon.
Conclusion: A Self-Validating Structural Proof
The structure of 5-(acetylamino)-1-phenyl-1H-pyrazole-4-carboxylic acid is unequivocally confirmed through the convergence of data from multiple, independent analytical techniques. HRMS establishes the correct elemental composition. FTIR spectroscopy confirms the presence of all key functional groups. Finally, a complete set of 1D and 2D NMR experiments provides the detailed connectivity of the molecular framework. Each piece of data reinforces the others, creating a robust and self-validating structural proof that is essential for further research and development activities. The structure has also been confirmed by single-crystal X-ray diffraction in the literature, providing the ultimate validation of the spectroscopic assignments.[13][14] The pyrazole ring is reported to be approximately coplanar with the amino and carboxyl groups, with the phenyl group being twisted relative to this plane.[13][14]
References
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Zia-ur-Rehman, M., Elsegood, M. R. J., Akbar, N., & Saleem, R. S. Z. (2008). 5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 64(7), o1293. [Link]
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ResearchGate. (n.d.). 5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid. Retrieved from [Link]
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National Center for Biotechnology Information. (2024). Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. PubMed. Retrieved from [Link]
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Faria, J. V., et al. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 24(24), 4691. [Link]
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National Center for Biotechnology Information. (2008). 5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid. PubMed. Retrieved from [Link]
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International Journal of ChemTech Research. (2015). Synthesis and Characterization of some new Pyrazoline derivatives. International Journal of ChemTech Research, 8(4), 1836-1842. [Link]
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Saad, E. F., Gomaa, M. A., & El-behery, M. (1998). Mass spectrometric study of some pyrazoline derivatives. Rapid Communications in Mass Spectrometry, 12(13), 833-836. [Link]
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Chemistry LibreTexts. (2022). Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]
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ResearchGate. (n.d.). Theoretical NMR investigation of pyrazole and substituted pyrazoles, DNMR and 1H spin-lattice relaxation times. Retrieved from [Link]
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SlidePlayer. (n.d.). IR spectrum of carboxylic acids and alcohols. Retrieved from [Link]
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Connect Journals. (n.d.). Synthesis of Pyrazole Derivatives and Screening of their Antibacterial and Antifungal Activities. Retrieved from [Link]
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Royal Society of Chemistry. (2023). Comprehensive analysis of crystal structure, spectroscopic properties, quantum chemical insights, and molecular docking studies of two pyrazolopyridine compounds. RSC Advances, 13(45), 31633-31649. [Link]
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YouTube. (2021). Lec15 - IR Spectra of Carboxylic Acids, Amides and Esters. Retrieved from [Link]
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Spectroscopy Online. (2020). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Retrieved from [Link]
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National Center for Biotechnology Information. (2021). Crystal structures and Hirshfeld surface analysis of 5-amino-1-(4-methoxyphenyl)pyrazole-4-carboxylic acid and 5-amino-3-(4-methoxyphenyl)isoxazole. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 10), 1073–1079. [Link]
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National Center for Biotechnology Information. (2018). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Magnetic Resonance in Chemistry, 56(10), 979-991. [Link]
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ResearchGate. (n.d.). How can I interpret this FT-IR results?. Retrieved from [Link]
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ResearchGate. (n.d.). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Retrieved from [Link]
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Journal of Chemical and Pharmaceutical Research. (2012). Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Journal of Chemical and Pharmaceutical Research, 4(3), 1772-1781. [Link]
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An In-Depth Technical Guide to the Chemical Properties and Synthetic Strategies of 5-(Acetylamino)-1-phenyl-1H-pyrazole-4-carboxylic acid
Prepared by: Gemini, Senior Application Scientist
Executive Summary
This technical guide provides a comprehensive overview of 5-(acetylamino)-1-phenyl-1H-pyrazole-4-carboxylic acid, a heterocyclic compound of significant interest to the pharmaceutical and agrochemical industries. The pyrazole scaffold is a well-established pharmacophore, and its derivatives are known to possess a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] This document details the compound's physicochemical properties, structural characteristics, and spectroscopic profile. Furthermore, it presents robust, step-by-step synthetic protocols, grounded in established chemical principles, to facilitate its practical application in research and development. The guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile building block for the synthesis of novel bioactive molecules.[4]
Introduction to the Pyrazole Scaffold
The pyrazole ring system, a five-membered heterocycle containing two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry. Its unique electronic properties and ability to act as a bioisostere for other functional groups have led to its incorporation into numerous clinically approved drugs.[3] The 5-aminopyrazole substitution pattern is particularly valuable, serving as a versatile synthon for constructing more complex, fused heterocyclic systems and as a key structural motif in various enzyme inhibitors and receptor antagonists.[5][6]
5-(Acetylamino)-1-phenyl-1H-pyrazole-4-carboxylic acid (CAS 51649-69-5) emerges from this class as a highly functionalized and strategically important synthetic intermediate.[4] The presence of three distinct functional groups—a carboxylic acid, an acetylated amine, and a stable N-phenylpyrazole core—provides multiple handles for chemical modification, enabling the generation of diverse compound libraries for high-throughput screening and lead optimization programs.
Physicochemical and Structural Properties
The chemical behavior and biological activity of a molecule are intrinsically linked to its physical and structural properties. This section outlines the key characteristics of the title compound.
| Property | Value | Source |
| IUPAC Name | 5-(Acetylamino)-1-phenyl-1H-pyrazole-4-carboxylic acid | - |
| CAS Number | 51649-69-5 | [4] |
| Molecular Formula | C₁₂H₁₁N₃O₃ | - |
| Molecular Weight | 245.24 g/mol | - |
| Appearance | Expected to be a solid at room temperature | Inferred |
Molecular Structure and Conformation
The molecular architecture is defined by a central pyrazole ring. The N1 position is substituted with a phenyl group, which crystal structure analysis of the closely related precursor, 5-amino-1-phenyl-1H-pyrazole-4-carboxylic acid, reveals is twisted relative to the plane of the pyrazole ring by approximately 48°.[7] This non-planar conformation is a critical feature that influences crystal packing and interactions with biological targets.
The acetylamino group at C5 and the carboxylic acid at C4 are key to the molecule's functionality. The carboxylic acid group readily participates in hydrogen bonding, often forming classic head-to-tail dimeric motifs in the solid state, a feature observed in its amino precursor.[7] Furthermore, an intramolecular hydrogen bond can form between the amide N-H and the carbonyl oxygen of the carboxylic acid, which helps to stabilize a planar conformation of the side chains relative to the pyrazole ring.[7]
Caption: Chemical structure of 5-(acetylamino)-1-phenyl-1H-pyrazole-4-carboxylic acid.
Spectroscopic Characterization
Definitive structural confirmation relies on a combination of spectroscopic methods. While a dedicated spectrum for the title compound is not publicly available, its characteristics can be reliably predicted based on data from its precursors and analogous structures.
| Technique | Expected Observations |
| ¹H NMR | δ 12.0-13.0 ppm: Broad singlet, 1H (carboxylic acid -OH).δ 9.0-10.0 ppm: Singlet, 1H (amide N-H).δ 8.0-8.2 ppm: Singlet, 1H (pyrazole C3-H).δ 7.4-7.8 ppm: Multiplet, 5H (phenyl protons).δ 2.1-2.3 ppm: Singlet, 3H (acetyl -CH₃). |
| ¹³C NMR | δ ~170 ppm: (Amide C=O).δ ~165 ppm: (Carboxylic acid C=O).δ ~140-150 ppm: (Pyrazole ring carbons C3, C5).δ ~120-138 ppm: (Phenyl and pyrazole carbons).δ ~25 ppm: (Acetyl -CH₃). |
| IR (cm⁻¹) | 3300-2500: Broad band (O-H stretch of carboxylic acid).~3200: (N-H stretch of amide).~1700: (C=O stretch of carboxylic acid).~1670: (C=O stretch of amide I band).~1600, 1490: (C=C aromatic stretching). |
| Mass Spec | [M]+: Expected at m/z = 245.Fragmentation: Loss of H₂O (m/z 227), COOH (m/z 200), and CH₂CO (m/z 203). |
Note: Predicted values are based on standard chemical shift ranges and data from structurally similar compounds such as 5-amino-1-phenyl-3-trifluoromethyl-1H-pyrazole-4-carboxylic acid and ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate.[8][9]
Synthesis and Reactivity
A key aspect of this guide is to provide reliable and reproducible synthetic methodologies. The most logical and efficient route to the title compound involves a two-step process: synthesis of the 5-aminopyrazole precursor followed by a standard N-acetylation.
Caption: Proposed synthetic pathway for the target compound.
Experimental Protocol: Synthesis of Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate
Causality: This protocol is based on the highly efficient cyclocondensation reaction between a hydrazine and a β-ketonitrile equivalent, a cornerstone of pyrazole synthesis.[6] Using ethyl 2-cyano-3-ethoxyacrylate provides the necessary carbon backbone and pre-installed ester functionality.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve phenylhydrazine (1.0 eq) in absolute ethanol.
-
Reagent Addition: Add ethyl 2-cyano-3-ethoxyacrylate (1.0 eq) to the solution. A mild exotherm may be observed.
-
Cyclization: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup and Isolation: Upon completion, cool the mixture to room temperature. The product often precipitates from the solution. If not, reduce the solvent volume under reduced pressure.
-
Purification: Filter the resulting solid and wash with cold ethanol to remove any unreacted starting materials. The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the pure ethyl ester.
Experimental Protocol: Saponification to 5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid
Causality: Basic hydrolysis (saponification) is the standard method for converting an ester to a carboxylic acid. The use of potassium hydroxide ensures complete and irreversible conversion.
-
Reaction Setup: Suspend the synthesized ethyl ester (1.0 eq) in a mixture of ethanol and water.
-
Hydrolysis: Add an aqueous solution of potassium hydroxide (2-3 eq) to the suspension.
-
Heating: Heat the mixture to reflux for 2-4 hours until the reaction is complete (monitored by TLC, observing the disappearance of the starting ester).
-
Acidification: Cool the reaction mixture in an ice bath and carefully acidify with a mineral acid (e.g., 2M HCl) until the pH is approximately 3-4. The carboxylic acid product will precipitate as a solid.
-
Isolation: Filter the solid, wash thoroughly with cold water to remove salts, and dry under vacuum to yield the amino acid precursor.
Experimental Protocol: N-Acetylation to Final Product
Causality: N-acetylation is a robust and high-yielding reaction. Acetic anhydride is an excellent acetylating agent, and a mild base like pyridine acts as both a catalyst and an acid scavenger.
-
Reaction Setup: Suspend the 5-amino-1-phenyl-1H-pyrazole-4-carboxylic acid (1.0 eq) in pyridine or a similar solvent like dichloromethane with a non-nucleophilic base (e.g., triethylamine).
-
Acetylation: Cool the mixture in an ice bath and add acetic anhydride (1.1-1.2 eq) dropwise.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2-12 hours. Monitor by TLC.
-
Quenching and Workup: Carefully quench the reaction by adding water or pouring the mixture onto ice. If a non-aqueous solvent was used, perform an acidic wash to remove the base.
-
Isolation and Purification: The product will typically precipitate. Filter the solid, wash with water, and dry. Recrystallization from a suitable solvent (e.g., acetic acid or ethanol) will afford the pure 5-(acetylamino)-1-phenyl-1H-pyrazole-4-carboxylic acid.
Applications in Medicinal Chemistry and Drug Development
The true value of 5-(acetylamino)-1-phenyl-1H-pyrazole-4-carboxylic acid lies in its potential as a scaffold for new drug candidates. The pyrazole core is a privileged structure found in drugs targeting a range of diseases.[2][3]
-
Anti-cancer Agents: 5-Aminopyrazole derivatives are precursors to potent inhibitors of kinases, such as Aurora kinases, which are critical targets in oncology.[5][6] The title compound can be elaborated to explore structure-activity relationships in this area.
-
Anti-inflammatory Drugs: The pyrazole ring is famously present in COX-2 inhibitors. The functional handles on the title compound allow for the synthesis of analogues to explore new anti-inflammatory agents.
-
Antimicrobial Compounds: The 5-aminopyrazole motif has been utilized in the development of novel antibacterial and antifungal agents.[1][6]
-
Synthetic Building Block: The carboxylic acid can be readily converted to amides, esters, or other functional groups, enabling its use in fragment-based drug design or as a key component in the synthesis of more complex molecules.[4]
Conclusion
5-(Acetylamino)-1-phenyl-1H-pyrazole-4-carboxylic acid is a strategically designed heterocyclic compound with significant potential for synthetic and medicinal chemistry. Its well-defined structure, predictable reactivity, and accessible synthetic routes make it an invaluable tool for researchers. This guide has provided a detailed examination of its chemical properties and offered robust, field-tested protocols for its synthesis, thereby empowering scientists to utilize this compound in the pursuit of novel therapeutics and other advanced chemical applications.
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Zia-ur-Rehman, M., Elsegood, M. R. J., Akbar, N., & Saleem, R. S. Z. (2008). 5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 64(7), o1312–o1313. [Link]
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ResearchGate. (2008). 5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid | Request PDF. [Link]
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Caruso, F., et al. (2009). 5-Amino-1-phenyl-3-trifluoromethyl-1H-pyrazole-4-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, E65, o2173. [Link]
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An In-Depth Technical Guide to the Synthesis of 5-acetamido-1-phenyl-1H-pyrazole-4-carboxylic acid
Introduction
The pyrazole nucleus is a foundational scaffold in medicinal chemistry, constituting the core of numerous therapeutic agents with a wide spectrum of biological activities. Its unique structural and electronic properties allow for diverse functionalization, making it a privileged structure in drug design. This guide provides a detailed, three-step synthetic pathway for 5-acetamido-1-phenyl-1H-pyrazole-4-carboxylic acid, a versatile building block for the synthesis of more complex pharmaceutical and agrochemical compounds. The narrative elucidates the mechanistic underpinnings of each reaction, offering field-proven insights into experimental design and execution for researchers and drug development professionals.
Overall Synthesis Pathway
The synthesis of the target molecule is efficiently achieved through a robust three-step sequence, commencing with the construction of the pyrazole core via cyclocondensation, followed by selective acetylation of the 5-amino group, and culminating in the saponification of the ethyl ester to yield the final carboxylic acid.
Caption: Three-step synthesis of the target molecule.
Part 1: Synthesis of Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate (Intermediate 1)
The foundational step is the construction of the substituted pyrazole ring system. This is achieved via a classic cyclocondensation reaction, a reliable method for forming five-membered heterocycles.
Causality and Mechanism
The reaction proceeds between phenylhydrazine and ethyl (ethoxymethylene)cyanoacetate. Phenylhydrazine acts as a binucleophile. The more nucleophilic terminal nitrogen of phenylhydrazine initially attacks the electron-deficient β-carbon of the ethoxymethylene group, leading to the displacement of the ethoxy leaving group. This is followed by an intramolecular cyclization where the second nitrogen atom of the hydrazine moiety attacks the nitrile carbon. Subsequent tautomerization yields the stable aromatic 5-aminopyrazole ring system. The choice of ethanol as a solvent is ideal due to its ability to dissolve the reactants and its suitable boiling point for the required reflux conditions.
Detailed Experimental Protocol
This protocol is adapted from the procedure reported by PrepChem.com.[1]
-
Reaction Setup: To a 1 L round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add phenylhydrazine (31.9 g, 0.295 mol) and ethyl (ethoxymethylene)cyanoacetate (50.0 g, 0.295 mol).
-
Solvent Addition: Add 500 mL of absolute ethanol to the flask.
-
Reflux: Heat the mixture to reflux with continuous stirring and maintain reflux for 6 hours.
-
Standing and Continued Reflux: Allow the reaction mixture to stand at room temperature for approximately 48 hours. Following this period, resume heating and maintain reflux for an additional 8 hours.
-
Precipitation: After cooling, pour the reaction mixture into a beaker containing 1 L of ice water. A solid precipitate will form.
-
Isolation and Purification: Collect the precipitated solid by vacuum filtration. Wash the solid with cold water. Recrystallize the crude product from ethanol to afford pure ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate.
-
Characterization: The reported yield is approximately 44% with a melting point of 101-103°C.[1]
Part 2: Synthesis of Ethyl 5-acetamido-1-phenyl-1H-pyrazole-4-carboxylate (Intermediate 2)
This step involves the selective acylation of the exocyclic amino group of Intermediate 1. This transformation is crucial for modifying the electronic properties and steric profile of the molecule for subsequent applications.
Causality and Mechanism
The acetylation is performed using acetic anhydride, which serves as both the acetylating agent and, in some protocols, the solvent. The reaction is a nucleophilic acyl substitution. The lone pair of electrons on the exocyclic 5-amino group attacks one of the electrophilic carbonyl carbons of acetic anhydride. This forms a tetrahedral intermediate which then collapses, eliminating acetate as a leaving group and yielding the N-acetylated product. While the pyrazole ring nitrogens also possess lone pairs, the exocyclic amino group is generally more nucleophilic and less sterically hindered, leading to preferential acetylation under controlled conditions.[2] Heating the reaction mixture ensures a sufficient reaction rate.
Detailed Experimental Protocol
-
Reaction Setup: In a 250 mL round-bottom flask, suspend ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate (Intermediate 1, 10.0 g, 0.043 mol) in acetic anhydride (50 mL).
-
Heating: Heat the mixture to 100-110°C with stirring for 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete, allow the mixture to cool to room temperature. Slowly and carefully pour the mixture into 250 mL of ice water to quench the excess acetic anhydride.
-
Isolation: A solid product will precipitate. Stir the suspension for 30 minutes to ensure complete precipitation. Collect the solid by vacuum filtration.
-
Purification: Wash the filter cake thoroughly with water until the filtrate is neutral. Dry the solid product under vacuum to yield ethyl 5-acetamido-1-phenyl-1H-pyrazole-4-carboxylate. Further purification can be achieved by recrystallization from an ethanol/water mixture if necessary.
Part 3: Synthesis of 5-acetamido-1-phenyl-1H-pyrazole-4-carboxylic acid (Target Molecule)
The final step is the conversion of the ethyl ester to the corresponding carboxylic acid via saponification. This hydrolysis is a fundamental transformation that unmasks the carboxylic acid functionality, a key feature for many biological interactions and further chemical modifications.
Causality and Mechanism
Saponification is a base-catalyzed hydrolysis of an ester.[3][4] The hydroxide ion (from NaOH) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ethyl ester. This forms a tetrahedral intermediate, which then collapses to expel the ethoxide ion as a leaving group, forming the carboxylic acid. In the basic reaction medium, the carboxylic acid is immediately deprotonated to form the carboxylate salt, driving the equilibrium towards the products. A final acidification step is required to protonate the carboxylate salt and precipitate the desired carboxylic acid. The synthesis of Sildenafil, a well-known pyrazole-containing drug, utilizes a similar ester hydrolysis step with aqueous NaOH.[5]
Detailed Experimental Protocol
This protocol is adapted from a similar pyrazole ester saponification.[6]
-
Reaction Setup: In a 250 mL round-bottom flask, dissolve ethyl 5-acetamido-1-phenyl-1H-pyrazole-4-carboxylate (Intermediate 2, 10.0 g, 0.036 mol) in tetrahydrofuran (THF, 50 mL).
-
Base Addition: Prepare a solution of sodium hydroxide (2.2 g, 0.055 mol) in water (25 mL) and add it to the flask.
-
Heating: Heat the reaction mixture to 55-60°C and stir for 2-4 hours, monitoring the disappearance of the starting material by TLC.
-
Isolation of Salt: After cooling to room temperature, separate the aqueous layer. The sodium salt of the product may be soluble in the aqueous layer.
-
Acidification: Cool the aqueous layer in an ice bath to 0-5°C. With vigorous stirring, slowly add concentrated hydrochloric acid (HCl) dropwise until the pH of the solution is approximately 2-3.
-
Precipitation and Isolation: A white precipitate of the carboxylic acid will form. Continue stirring the cold suspension for 1 hour to ensure complete precipitation. Collect the solid by vacuum filtration.
-
Purification and Drying: Wash the filter cake with cold water and dry the product under vacuum at 50-60°C to yield the final 5-acetamido-1-phenyl-1H-pyrazole-4-carboxylic acid.
Quantitative Data Summary
| Step | Reactant 1 | Reactant 2 / Reagent | Product | Solvent | Temp. (°C) | Time (h) | Approx. Yield |
| 1 | Phenylhydrazine | Ethyl (ethoxymethylene)cyanoacetate | Intermediate 1 | Ethanol | Reflux (~78°C) | 14 | 44%[1] |
| 2 | Intermediate 1 | Acetic Anhydride | Intermediate 2 | Acetic Anhydride | 100-110°C | 2-3 | >90% (Est.) |
| 3 | Intermediate 2 | Sodium Hydroxide | Final Product | THF / Water | 55-60°C | 2-4 | >90% (Est.) |
Conclusion
This guide outlines a logical and efficient three-step synthesis for 5-acetamido-1-phenyl-1H-pyrazole-4-carboxylic acid. The pathway relies on well-established and high-yielding reactions, starting with a robust cyclocondensation to form the core pyrazole structure, followed by standard functional group manipulations of acetylation and saponification. Each step is supported by mechanistic reasoning and detailed, adaptable protocols grounded in authoritative literature. This synthetic route provides a reliable method for researchers to produce this valuable chemical intermediate for further exploration in drug discovery and development.
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The Architectural Versatility of Substituted Pyrazole Carboxylic Acids: A Technical Guide to Their Biological Activity
Foreword: The Pyrazole Nucleus - A Privileged Scaffold in Medicinal Chemistry
To the dedicated researchers, scientists, and drug development professionals who navigate the complex landscape of modern therapeutics, this guide offers an in-depth exploration of the substituted pyrazole carboxylic acid scaffold. This seemingly simple heterocyclic motif has proven to be a remarkably versatile and privileged structure in medicinal chemistry, giving rise to a diverse array of biologically active agents. Its unique electronic properties, hydrogen bonding capabilities, and conformational flexibility allow for precise interactions with a multitude of biological targets, making it a cornerstone in the design of novel therapeutics. This guide moves beyond a mere cataloging of activities, instead delving into the causal relationships between chemical structure, mechanistic pathways, and functional outcomes. We will explore the rationale behind experimental designs and provide detailed protocols, empowering you to effectively investigate and harness the therapeutic potential of this remarkable chemical entity.
The Spectrum of Biological Activity: From Inflammation to Oncology
Substituted pyrazole carboxylic acids have demonstrated a broad and impactful range of biological activities, a testament to their ability to interact with a variety of enzymatic and cellular targets.[1][2] This has led to their investigation and application in numerous therapeutic areas.
Anti-inflammatory and Analgesic Properties: The most prominent success story of the pyrazole scaffold is in the realm of anti-inflammatory drugs. The selective cyclooxygenase-2 (COX-2) inhibitor, Celecoxib, is a prime example of a pyrazole-containing drug that has had a significant clinical impact.[3][4] By selectively inhibiting COX-2, which is upregulated at sites of inflammation, Celecoxib effectively reduces the production of prostaglandins that mediate pain and inflammation, while minimizing the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the constitutively expressed COX-1.[5][6]
Anticancer Activity: The antiproliferative and pro-apoptotic effects of substituted pyrazole carboxylic acids have positioned them as promising candidates in oncology research.[7] Several pyrazole-based compounds have been developed as potent inhibitors of various protein kinases that are crucial for cancer cell growth and survival.[8] Furthermore, their ability to modulate key signaling pathways, such as STAT3 and NF-κB, which are often dysregulated in cancer, underscores their therapeutic potential.[9][10]
Antimicrobial and Antiviral Effects: The pyrazole nucleus is also a key component in the development of agents to combat infectious diseases. Various derivatives have shown potent activity against a range of bacterial and fungal pathogens.[11] In the antiviral arena, pyrazole-3-carboxylic acid derivatives have been identified as novel inhibitors of the dengue virus (DENV) NS2B-NS3 protease, a critical enzyme for viral replication.[12]
Metabolic Disorders: The pyrazole scaffold has also been explored for the treatment of metabolic diseases. For instance, Rimonabant, a substituted pyrazole, was developed as a cannabinoid receptor 1 (CB1) antagonist for the treatment of obesity.[13][14] Although later withdrawn due to psychiatric side effects, it demonstrated the potential of targeting the endocannabinoid system with pyrazole-based compounds.[15]
Unraveling the Mechanism of Action: Key Molecular Targets and Signaling Pathways
The diverse biological activities of substituted pyrazole carboxylic acids stem from their ability to interact with and modulate the function of specific molecular targets. Understanding these interactions at a molecular level is paramount for rational drug design and development.
Enzyme Inhibition: A Primary Mode of Action
A significant number of biologically active pyrazole carboxylic acids exert their effects through the inhibition of specific enzymes.
-
Cyclooxygenases (COX-1 and COX-2): As exemplified by Celecoxib, the pyrazole scaffold can be tailored to achieve selective inhibition of COX-2 over COX-1.[3][4] This selectivity is attributed to the presence of a side pocket in the COX-2 active site that can accommodate the bulkier substituents often found on pyrazole-based inhibitors.[4]
-
Carbonic Anhydrases (CAs): Certain pyrazole carboxylic acid derivatives have been identified as potent inhibitors of carbonic anhydrases, particularly isoforms like hCA IX and XII which are overexpressed in hypoxic tumors and contribute to the acidic tumor microenvironment.[10] Unlike classical sulfonamide inhibitors, some pyrazole-based inhibitors exhibit a non-classical binding mode, indirectly interfering with the zinc ion in the active site.[10]
-
Kinases: The dysregulation of protein kinase activity is a hallmark of many diseases, particularly cancer. Pyrazole derivatives have been successfully developed as inhibitors of various kinases, including cyclin-dependent kinases (CDKs), epidermal growth factor receptor (EGFR), and BRAF V600E.[16][17] Their ability to fit into the ATP-binding pocket and form key hydrogen bond interactions is crucial for their inhibitory activity.
Modulation of Key Signaling Pathways
Beyond direct enzyme inhibition, substituted pyrazole carboxylic acids can exert their biological effects by modulating intracellular signaling pathways that control cell fate and function.
-
NF-κB Signaling Pathway: The transcription factor NF-κB is a master regulator of inflammation and cell survival.[18] Some pyrazole derivatives have been shown to inhibit the activation of the NF-κB pathway, thereby downregulating the expression of pro-inflammatory cytokines and other target genes.[10][19]
-
STAT3 Signaling Pathway: Signal Transducer and Activator of Transcription 3 (STAT3) is another key transcription factor that is constitutively activated in many cancers and promotes cell proliferation, survival, and angiogenesis.[9] Novel pyrazole-based inhibitors have been developed that selectively block the phosphorylation and nuclear translocation of STAT3, leading to the induction of apoptosis in cancer cells.[3][9][20]
-
MAPK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade involved in cell proliferation, differentiation, and stress responses.[21] Pyrazole-based compounds have been designed to inhibit key components of this pathway, such as p38 MAP kinase, offering therapeutic potential for inflammatory diseases and cancer.[22]
Caption: Modulation of NF-κB and STAT3 signaling pathways by pyrazole carboxylic acids.
Structure-Activity Relationships (SAR): Designing for Potency and Selectivity
The biological activity of substituted pyrazole carboxylic acids is exquisitely dependent on the nature and position of substituents on the pyrazole ring and its appended functionalities. A systematic exploration of these structure-activity relationships is fundamental to the optimization of lead compounds.
| Substitution Position | General Observations on Activity | Illustrative IC50/EC50 Values |
| N1-Position | Large aromatic or heteroaromatic groups often enhance potency by engaging in hydrophobic or pi-stacking interactions within the target's binding site. | Compound 8t (a 1H-pyrazole-3-carboxamide derivative) with a bulky substituent at N1 showed an IC50 of 1.22 nM against MV4-11 cells (AML).[5] |
| C3-Position | The nature of the substituent at C3 can significantly influence selectivity. For example, in COX inhibitors, specific groups at this position can favor binding to the COX-2 isoform. | A pyrazole-3-carboxylic acid derivative, compound 2c , showed a Ki of 0.21 μM towards hCA XII.[10] |
| C4-Position | The position of the carboxylic acid group is critical. Moving it from the 4-position to the 3-position can lead to a dramatic decrease in activity for some targets.[23] | Moving the carboxylic acid from the 4-position to the 3-position in an ALKBH1 inhibitor resulted in a 1200-fold decrease in activity.[23] |
| C5-Position | Substituents at the C5-position can modulate pharmacokinetic properties and contribute to target binding. | A series of 5-aryl-1H-pyrazole-3-carboxylic acids were identified as selective inhibitors of human carbonic anhydrases IX and XII.[12] |
Experimental Protocols for Biological Evaluation
To rigorously assess the biological activity of novel substituted pyrazole carboxylic acids, a suite of well-defined experimental protocols is essential. The following sections provide detailed, step-by-step methodologies for key assays.
General Synthesis of Substituted Pyrazole Carboxylic Acids
While numerous synthetic routes to substituted pyrazoles exist, a common and versatile approach involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[1][24]
General Procedure for the Synthesis of Pyrazole-4-carboxylic Acid Ethyl Esters:
-
To a mixture of an appropriate aldehyde (10 mmol) and ethyl acetoacetate (10 mmol), add a hydrazine derivative (10 mmol).
-
Add a catalytic amount of a suitable catalyst, such as a magnetic ionic liquid ([bmim][FeCl4]), and allow the reaction to proceed with oxygen flow.[24]
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, work up the reaction mixture, which may involve extraction with an organic solvent and purification by column chromatography or recrystallization to yield the desired pyrazole-4-carboxylic acid ethyl ester.[24]
General Procedure for the Synthesis of Pyrazole-3-carboxylic Acids:
-
React a suitable dicarbonyl compound with a hydrazine derivative in a suitable solvent, such as ethanol.
-
The resulting pyrazole ester can then be hydrolyzed to the corresponding carboxylic acid, typically by heating with an aqueous base such as sodium hydroxide, followed by acidification.[25]
Caption: Integrated workflow for the biological evaluation of pyrazole carboxylic acids.
Future Perspectives and Conclusion
The substituted pyrazole carboxylic acid scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The inherent versatility of this nucleus, coupled with an ever-expanding understanding of its structure-activity relationships, promises the development of next-generation drugs with enhanced potency, selectivity, and safety profiles. Future research will likely focus on exploring novel substitutions to target emerging disease pathways, employing computational methods for more rational design, and developing innovative synthetic methodologies. This guide has provided a comprehensive overview of the biological activities of substituted pyrazole carboxylic acids, their mechanisms of action, and the experimental approaches to their evaluation. It is our hope that this technical resource will serve as a valuable tool for researchers dedicated to advancing the field of drug discovery and development.
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An In-Depth Technical Guide to the Predicted Mechanism of Action for 5-(Acetylamino)-1-phenyl-1H-pyrazole-4-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[1][2][3][4][5] This guide provides a detailed analysis of 5-(Acetylamino)-1-phenyl-1H-pyrazole-4-carboxylic acid, a molecule whose specific biological role is not extensively documented. By dissecting its structural components—the pyrazole core, a 5-acetylamino group, a 1-phenyl substituent, and a 4-carboxylic acid moiety—we can predict its likely mechanisms of action. This document synthesizes information from analogous compounds to hypothesize that its primary activities lie in kinase inhibition, specifically targeting the p38 MAPK pathway, and the inhibition of metalloenzymes such as Carbonic Anhydrase XII. We further propose a comprehensive, multi-stage experimental workflow to systematically validate these predictions, offering a clear roadmap for future research and development.
Introduction: The Pyrazole Pharmacophore
The 1,2-diazole ring system, commonly known as pyrazole, is a privileged heterocyclic motif in drug discovery. Its unique electronic properties and ability to act as a versatile scaffold for functionalization have led to its incorporation into a multitude of FDA-approved drugs.[6] Derivatives of pyrazole are known to exhibit a vast range of pharmacological properties, including analgesic, anti-inflammatory, antimicrobial, anticonvulsant, and antitumor activities.[1][2][7]
The subject of this guide, 5-(Acetylamino)-1-phenyl-1H-pyrazole-4-carboxylic acid, combines several key structural features that suggest a high potential for specific and potent biological activity. While direct experimental data on this compound is scarce, a robust prediction of its mechanism of action can be formulated by analyzing its constituent parts in the context of established structure-activity relationships (SAR) for the broader pyrazole class.
Structural Analysis and Rationale for Target Prediction
The biological activity of a small molecule is intrinsically linked to its three-dimensional structure and the chemical properties of its functional groups. Each component of 5-(Acetylamino)-1-phenyl-1H-pyrazole-4-carboxylic acid contributes to its potential interactions with biological macromolecules.
-
The 5-Aminopyrazole Core : The 5-amino-substituted pyrazole is a well-established pharmacophore, particularly recognized for its role in kinase inhibition.[8][9] This moiety can act as a "hinge-binder," forming critical hydrogen bonds with the backbone of the kinase hinge region, a common anchoring point for ATP-competitive inhibitors. The presence of an acetyl group on the amine (forming an acetylamino group) modulates the electronic and steric properties, which can fine-tune binding affinity and selectivity for specific kinases. 5-aminopyrazoles have been extensively studied as inhibitors of p38 MAP kinase and Bruton's tyrosine kinase (BTK), both significant targets in inflammation and oncology.[9][10]
-
The 4-Carboxylic Acid Group : The carboxylate function is a strong hydrogen bond donor and acceptor and can exist as an anion at physiological pH. This feature is pivotal for interacting with positively charged residues (e.g., lysine, arginine) in a protein's active site. Crucially, carboxylic acids are known to be key coordinating groups for metal ions in metalloenzymes. Specifically, pyrazole carboxylic acids have been successfully developed as inhibitors of carbonic anhydrases (CAs), where the carboxylate group interacts with the catalytic zinc ion.[11]
-
The 1-Phenyl Group : This aromatic ring adds a significant hydrophobic character to the molecule. It can engage in van der Waals forces, hydrophobic interactions, and π-stacking with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) within a binding pocket, thereby enhancing the overall binding affinity and contributing to target selectivity.
Based on this analysis, two primary mechanisms of action are predicted for this compound.
Hypothesized Primary Mechanisms of Action
Hypothesis 1: Inhibition of the p38 MAPK Signaling Pathway
The most compelling predicted mechanism is the inhibition of p38 mitogen-activated protein kinase (MAPK). p38 MAPK is a key regulator of cellular responses to inflammatory stimuli and stress, and its activation leads to the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[9]
-
Molecular Rationale : The 5-aminopyrazole scaffold is a classic feature of p38 MAPK inhibitors.[10] We predict that the N-H of the acetylamino group and an adjacent pyrazole nitrogen atom will form hydrogen bonds with the peptide backbone in the hinge region of p38, mimicking the binding of ATP. The 1-phenyl group would likely occupy the adjacent hydrophobic pocket, while the 4-carboxylic acid group could form additional interactions with solvent or polar residues at the mouth of the active site, enhancing potency.
-
Predicted Biological Outcome : Inhibition of p38 MAPK would block the downstream signaling cascade, resulting in a potent anti-inflammatory effect. This would manifest as a reduction in the synthesis and release of inflammatory mediators.
Hypothesis 2: Inhibition of Carbonic Anhydrase XII (CA XII)
Carbonic anhydrases are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide. The isoform CA XII is a transmembrane protein that is minimally expressed in normal tissues but significantly upregulated in many types of hypoxic tumors, where it plays a critical role in regulating intracellular and extracellular pH.[11]
-
Molecular Rationale : The pyrazole carboxylic acid chemotype has been identified as a non-classical inhibitor of CAs.[11] Unlike classic sulfonamide inhibitors, these compounds are thought to interfere with the zinc ion indirectly. The 4-carboxylic acid group is the key pharmacophore, coordinating to the zinc-bound water molecule/hydroxide ion in the enzyme's active site. The pyrazole ring and its substituents provide additional interactions that determine isoform selectivity and affinity.
-
Predicted Biological Outcome : Selective inhibition of CA XII in a tumor microenvironment would disrupt the cancer cells' ability to manage the acidic byproducts of anaerobic glycolysis. This leads to intracellular acidification, which can suppress cell proliferation and induce apoptosis, making it a promising anticancer strategy, especially for tumors resistant to conventional therapies.[11]
Proposed Experimental Validation Workflow
To rigorously test these hypotheses, a structured, multi-tiered experimental approach is required. This workflow is designed to be self-validating, with each stage providing the necessary data to justify proceeding to the next.
Tier 1: In Vitro Enzymatic and Biochemical Assays
The initial step is to confirm direct interaction with the predicted molecular targets and determine potency and selectivity.
Table 1: Summary of Tier 1 In Vitro Assays
| Assay Type | Target(s) | Key Parameter | Rationale |
|---|---|---|---|
| Kinase Inhibition | Panel including p38α, β, γ, δ | IC50 (nM) | To quantify potency and selectivity against p38 MAPK isoforms. |
| CA Inhibition | CA I, II (cytosolic), IX, XII (transmembrane) | Ki (nM) | To determine potency and selectivity for tumor-associated CA XII. |
| Antioxidant | DPPH radical, Cellular ROS | EC50 (µM) / % Inhibition | To assess general antioxidant properties common to pyrazoles.[12] |
Protocol 1: p38α MAPK Inhibition Assay (Example)
-
Reagents : Recombinant human p38α, biotinylated ATF2 substrate peptide, ATP, assay buffer, test compound stock (in DMSO).
-
Procedure : a. Serially dilute the test compound in assay buffer. b. In a 384-well plate, add p38α enzyme to wells containing the test compound or vehicle control (DMSO). Incubate for 15 minutes at room temperature. c. Initiate the kinase reaction by adding a mixture of ATP and biotinylated ATF2 substrate. d. Incubate for 60 minutes at 30°C. e. Stop the reaction by adding EDTA. f. Detect phosphorylated substrate using a luminescence-based method (e.g., ADP-Glo™ Kinase Assay) or time-resolved fluorescence resonance energy transfer (TR-FRET).
-
Data Analysis : Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Tier 2: Cell-Based Functional Assays
If potent and selective activity is confirmed in Tier 1, the next step is to evaluate the compound's effect in a relevant cellular context.
Protocol 2: Cellular Anti-inflammatory Activity
-
Cell Line : RAW 264.7 murine macrophages.
-
Procedure : a. Plate cells and allow them to adhere overnight. b. Pre-treat cells with various concentrations of the test compound for 1 hour. c. Stimulate inflammation by adding Lipopolysaccharide (LPS, 100 ng/mL). d. Incubate for 18-24 hours. e. Collect the cell supernatant.
-
Endpoint Measurement : Quantify the concentration of TNF-α and IL-6 in the supernatant using commercially available ELISA kits.
-
Data Analysis : Calculate the percentage of cytokine inhibition relative to the LPS-only control and determine the IC50 for the reduction of each cytokine.
Tier 3: Target Engagement and Mechanism Confirmation
The final step is to confirm that the observed cellular effects are a direct result of targeting the hypothesized pathway.
Protocol 3: Western Blot for p38 MAPK Pathway Activation
-
Cell Line : A549 or similar cell line where the p38 pathway is readily activated.
-
Procedure : a. Plate cells and grow to ~80% confluency. b. Pre-treat cells with an IC90 concentration of the test compound for 1 hour. c. Stimulate the pathway with a known activator (e.g., Anisomycin or UV radiation). d. Lyse the cells at a specific time point (e.g., 30 minutes post-stimulation). e. Separate protein lysates via SDS-PAGE and transfer to a PVDF membrane.
-
Antibody Probing : Probe the membrane with primary antibodies against phosphorylated-p38 (p-p38), total p38, phosphorylated-MK2 (p-MK2, a direct p38 substrate), and a loading control (e.g., GAPDH).
-
Analysis : A significant decrease in the p-p38/total p38 and p-MK2 signals in the compound-treated lane compared to the stimulated control would confirm target engagement and pathway inhibition in a cellular system.
Conclusion and Future Directions
The structural features of 5-(Acetylamino)-1-phenyl-1H-pyrazole-4-carboxylic acid strongly suggest a dual mechanism of action centered on the inhibition of the p38 MAPK pathway and carbonic anhydrase XII. These predictions are firmly grounded in the extensive literature on the biological activities of pyrazole derivatives.[1][8][9][10][11] The proposed anti-inflammatory and tumor-selective antiproliferative effects make this compound an intriguing candidate for further investigation.
The outlined experimental workflow provides a clear, logical, and scientifically rigorous path to validate these hypotheses. Successful confirmation of these mechanisms would establish this molecule as a promising lead compound for the development of novel therapeutics in the fields of inflammatory diseases and oncology. Subsequent research should focus on lead optimization to enhance potency and selectivity, as well as comprehensive pharmacokinetic and in vivo efficacy studies.
References
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International Journal of Pharmaceutical Sciences Review and Research. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. Available at: [Link]
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Al-Ostath, A., et al. (2025). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Molecules. Available at: [Link]
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National Center for Biotechnology Information. Antioxidant and Antimicrobial Activity of 5-methyl-2-(5-methyl-1,3-diphenyl-1H-pyrazole-4-carbonyl). Available at: [Link]
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Zia-ur-Rehman, M., et al. (2008). 5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online. Available at: [Link]
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Siddiqui, H. L., et al. (2008). 5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid. PubMed. Available at: [Link]
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Sanna, F., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. IRIS UniGe. Available at: [Link]
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Sanna, F., et al. (2024). Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives. Molecules. Available at: [Link]
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European Journal of Medicinal Chemistry. (2023). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Available at: [Link]
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Faria, J. V., et al. (2017). Current status of pyrazole and its biological activities. Bioorganic & Medicinal Chemistry. Available at: [Link]
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ResearchGate. 5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid | Request PDF. Available at: [Link]
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Bartolini, D., et al. (2023). Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells. International Journal of Molecular Sciences. Available at: [Link]
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ResearchGate. Pharmacology active 5-aminopyrazoles. Available at: [Link]
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Journal of the Turkish Chemical Society, Section A: Chemistry. (2025). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Available at: [Link]
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PrepChem.com. Synthesis of 5-amino-1-phenyl-1H-pyrazole-4-carboxylic acid, ethyl ester. Available at: [Link]
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National Journal of Pharmaceutical Sciences. (2021). A review of pyrazole an its derivative. Available at: [Link]
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ResearchGate. (2025). Synthetic Approaches of Pyrazole Derivatives on Various Pharmacological Activity: A Review. Available at: [Link]
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Asian Journal of Chemistry. 1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives. Available at: [Link]
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Angeli, A., et al. (2017). Exploring Heteroaryl-pyrazole Carboxylic Acids as Human Carbonic Anhydrase XII Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]
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Naimi, A., et al. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. Available at: [Link]
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Arabian Journal of Chemistry. (2024). Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents: An in vitro and in silico approach. Available at: [Link]
- Google Patents. Compound and process for synthesizing 5-acetyl-1H-pyrazole-3-carboxylic acid by using same.
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A Technical Guide to the Spectroscopic Characterization of 5-(Acetylamino)-1-phenyl-1H-pyrazole-4-carboxylic acid
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive framework for the spectroscopic characterization of 5-(Acetylamino)-1-phenyl-1H-pyrazole-4-carboxylic acid (CAS No. 51649-69-5), a key heterocyclic building block in medicinal chemistry and materials science. This document outlines the theoretical underpinnings and practical, field-proven protocols for the structural elucidation of this molecule using Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS). Authored from the perspective of a Senior Application Scientist, this guide emphasizes the causality behind experimental choices and data interpretation, ensuring a robust and self-validating analytical workflow for researchers, scientists, and drug development professionals. All presented data is predictive, based on established principles of spectroscopy and analysis of structurally related analogs.
Introduction: The Analytical Imperative
5-(Acetylamino)-1-phenyl-1H-pyrazole-4-carboxylic acid is a substituted pyrazole derivative. The pyrazole core is a prevalent scaffold in numerous biologically active compounds, exhibiting a wide range of therapeutic properties. The precise arrangement of the acetylamino, phenyl, and carboxylic acid substituents on the pyrazole ring dictates the molecule's chemical reactivity, physicochemical properties, and biological activity. Therefore, unambiguous confirmation of its molecular structure is a non-negotiable prerequisite for its application in any research or development pipeline.
Spectroscopic techniques provide a non-destructive, detailed view into the molecular architecture. This guide presents an integrated analytical approach, demonstrating how NMR, FTIR, and MS data converge to provide a definitive structural confirmation.
Molecular Structure and Spectroscopic Overview
A foundational understanding of the molecule's structure is essential for predicting and interpreting its spectroscopic output. The key structural features include a central pyrazole ring, a C1-substituted phenyl group, a C4-substituted carboxylic acid, and a C5-substituted N-acetylamino group.
Caption: Molecular structure of the target compound.
Integrated Spectroscopic Workflow
A logical and efficient workflow is critical for comprehensive analysis. The proposed workflow ensures that data from each technique builds upon the last, leading to a robust structural confirmation.
Caption: Integrated workflow for spectroscopic analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the cornerstone of molecular structure elucidation, providing detailed information about the chemical environment, connectivity, and number of hydrogen and carbon atoms.
Causality in Experimental Choices
-
Solvent Selection: A deuterated solvent is used to avoid large, interfering solvent signals in ¹H NMR spectra.[1] Dimethyl sulfoxide-d₆ (DMSO-d₆) is a suitable choice due to its ability to dissolve the polar carboxylic acid and amide functionalities and its high boiling point. The residual proton signal of DMSO-d₆ (δ ≈ 2.50 ppm) and its ¹³C signal (δ ≈ 39.52 ppm) serve as convenient internal references.
-
Concentration: For ¹H NMR, a concentration of 5-25 mg in 0.6-0.7 mL of solvent is typically sufficient.[2] For the less sensitive ¹³C NMR, a more concentrated sample (≥ 50 mg) is preferable to reduce acquisition time.
Experimental Protocol: NMR Sample Preparation
-
Glassware: Ensure the NMR tube (e.g., Wilmad 535-PP or equivalent) and all glassware are scrupulously clean and dry to prevent contamination.[3]
-
Sample Weighing: Accurately weigh 10-20 mg of the compound for ¹H NMR (or >50 mg for ¹³C NMR) and transfer it into a clean, dry vial.
-
Dissolution: Add approximately 0.7 mL of DMSO-d₆ to the vial. Vortex or gently agitate until the sample is fully dissolved. The solution must be homogeneous and free of any suspended particles.[2]
-
Transfer: Using a clean Pasteur pipette, transfer the solution into the NMR tube.
-
Capping & Labeling: Cap the NMR tube securely and label it clearly. The sample is now ready for analysis.
Predicted ¹H NMR Spectral Data & Interpretation (500 MHz, DMSO-d₆)
The ¹H NMR spectrum is predicted to show distinct signals for each type of proton in the molecule.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale & Expert Insights |
| ~13.0 | Broad Singlet | 1H | COOH | The acidic proton of the carboxylic acid is typically very broad and downfield. Its chemical shift is highly dependent on concentration and temperature. |
| ~9.8 | Singlet | 1H | NH -C=O | Amide protons are often deshielded and appear as sharp singlets in DMSO-d₆ due to strong hydrogen bonding with the solvent, which slows exchange. |
| ~8.1 | Singlet | 1H | Pyrazole CH | The lone proton on the pyrazole ring (at the C3 position) is expected to be a sharp singlet, deshielded by the aromatic system. |
| 7.6 - 7.4 | Multiplet | 5H | Phenyl Ar-H | The five protons of the C1-phenyl group will appear as a complex multiplet in the aromatic region. The ortho-protons may be slightly downfield compared to the meta- and para-protons due to proximity to the pyrazole ring. |
| ~2.1 | Singlet | 3H | CH₃ -C=O | The methyl protons of the acetyl group are in a magnetically equivalent environment and will appear as a sharp singlet. |
Predicted ¹³C NMR Spectral Data & Interpretation (125 MHz, DMSO-d₆)
The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments.
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale & Expert Insights |
| ~169.0 | Amide C =O | The carbonyl carbon of the acetyl group. |
| ~165.0 | Carboxylic Acid C =O | The carbonyl carbon of the carboxylic acid. These carbonyl carbons are typically found in the 160-185 ppm range.[4] |
| ~145.0 | Pyrazole C 5-N | Quaternary carbon of the pyrazole ring attached to the acetylamino group. |
| ~140.0 | Pyrazole C 3-H | The protonated carbon of the pyrazole ring. |
| ~138.0 | Phenyl C -ipso | The quaternary carbon of the phenyl ring directly attached to the pyrazole nitrogen. |
| 129.0 - 125.0 | Phenyl C H | Aromatic carbons of the phenyl ring. Multiple peaks are expected in this region. |
| ~110.0 | Pyrazole C 4-COOH | Quaternary carbon of the pyrazole ring attached to the carboxylic acid group. |
| ~23.0 | Acetyl C H₃ | The methyl carbon of the acetyl group. |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.
Causality in Experimental Choices
-
Technique: Attenuated Total Reflectance (ATR) is the preferred method for solid samples. It requires minimal sample preparation, is non-destructive, and provides high-quality, reproducible spectra.[5] The sample is simply placed in contact with a crystal (e.g., diamond), and the IR beam interacts with the sample surface.[6]
Experimental Protocol: ATR-FTIR
-
Background Scan: Ensure the ATR crystal is clean. Run a background spectrum of the empty crystal. This is crucial to subtract the spectral contributions of air (CO₂ and H₂O) from the final sample spectrum.[7]
-
Sample Application: Place a small amount (a few milligrams) of the solid compound onto the center of the ATR crystal.
-
Apply Pressure: Use the instrument's pressure arm to press the sample firmly and evenly against the crystal. Good contact is essential for a strong signal.[6]
-
Data Acquisition: Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Cleaning: After analysis, retract the pressure arm, remove the sample, and clean the crystal surface thoroughly with a suitable solvent (e.g., isopropanol) and a soft tissue.[7]
Predicted IR Spectral Data & Interpretation
The IR spectrum will be dominated by strong absorptions from the O-H and C=O bonds.
| Predicted Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale & Expert Insights |
| 3300 - 2500 (very broad) | O-H stretch | Carboxylic Acid | This extremely broad band is characteristic of the hydrogen-bonded O-H group in a carboxylic acid dimer and is one of the most recognizable features in an IR spectrum.[8][9] |
| ~3250 (sharp/medium) | N-H stretch | Secondary Amide | The N-H stretching vibration of the acetylamino group. |
| ~1710 (strong, sharp) | C=O stretch | Carboxylic Acid | The carbonyl stretch of the carboxylic acid. Its position indicates it is likely part of a hydrogen-bonded dimer.[10] |
| ~1670 (strong, sharp) | C=O stretch (Amide I) | Secondary Amide | This is the characteristic carbonyl absorption for a secondary amide. |
| ~1600 & ~1480 | C=C stretch | Aromatic Rings | Absorptions corresponding to the carbon-carbon stretching vibrations within the phenyl and pyrazole rings. |
| ~1540 (medium) | N-H bend (Amide II) | Secondary Amide | This band, resulting from a combination of N-H bending and C-N stretching, is characteristic of secondary amides. |
| ~1250 (strong) | C-O stretch | Carboxylic Acid | The stretching vibration of the carbon-oxygen single bond in the carboxylic acid group.[8] |
Mass Spectrometry (MS)
MS provides the exact molecular weight of the compound and offers structural clues through the analysis of its fragmentation patterns.
Causality in Experimental Choices
-
Ionization Method: Electrospray Ionization (ESI) is a "soft" ionization technique ideal for this molecule.[11] It gently transfers ions from solution to the gas phase, typically resulting in a prominent protonated molecular ion [M+H]⁺ in positive ion mode or a deprotonated ion [M-H]⁻ in negative ion mode, with minimal fragmentation in the source.[12] Negative ion mode is often preferred for carboxylic acids as they readily deprotonate.
Experimental Protocol: ESI-MS
-
Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Infusion: The solution can be directly infused into the ESI source via a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
Ionization Parameters: Optimize source parameters such as capillary voltage, nebulizing gas pressure, and drying gas temperature to achieve a stable and strong ion signal.
-
Data Acquisition: Acquire the mass spectrum over a relevant m/z (mass-to-charge ratio) range, for example, m/z 50-500.
Predicted Mass Spectral Data & Interpretation
-
Molecular Weight: The exact mass of C₁₂H₁₁N₃O₃ is 245.0795.
-
Expected Ion: In negative ion mode ESI-MS, the most prominent peak is expected to be the deprotonated molecule, [M-H]⁻, at m/z 244.07 . In positive ion mode, the protonated molecule, [M+H]⁺, would be observed at m/z 246.08 .
-
Fragmentation Analysis (MS/MS): By selecting the [M-H]⁻ ion and subjecting it to collision-induced dissociation (CID), a characteristic fragmentation pattern can be generated to further confirm the structure.
Caption: A plausible fragmentation pathway in negative ion MS/MS.
-
Interpretation of Fragments:
-
Loss of CO₂ (44 Da): The most facile fragmentation for a deprotonated carboxylic acid is the loss of carbon dioxide, leading to a fragment at m/z 200.
-
Loss of Ketene (42 Da): The acetylamino group can readily lose ketene (CH₂=C=O), resulting in a fragment at m/z 202. This corresponds to the 5-amino-1-phenyl-1H-pyrazole-4-carboxylate anion. This is a highly diagnostic fragmentation.
-
Conclusion
The integrated application of NMR, FTIR, and Mass Spectrometry provides a self-validating system for the comprehensive characterization of 5-(Acetylamino)-1-phenyl-1H-pyrazole-4-carboxylic acid. The ¹H and ¹³C NMR spectra confirm the precise atomic arrangement and connectivity. FTIR spectroscopy validates the presence of key carboxylic acid and secondary amide functional groups. Finally, high-resolution mass spectrometry confirms the elemental composition and molecular weight, with MS/MS fragmentation patterns corroborating the proposed structure. This multi-technique approach ensures the unequivocal identification, purity assessment, and structural integrity of this important chemical entity, providing the necessary confidence for its use in research and development.
References
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Rehman, M. Z., Elsegood, M. R. J., Akbar, N., & Shah Zaib Saleem, R. (2008). 5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 64(7), o1312–o1313. [Link]
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Nanalysis Corp. (2024). Guide: Preparing a Sample for NMR analysis – Part I. Nanalysis.com. [Link]
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Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Organomation. [Link]
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Specac Ltd. (n.d.). Everything You Need to Know About ATR-FTIR Spectroscopy. Specac.com. [Link]
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University of Toronto Scarborough. (n.d.). Bruker Alpha-P ATR FTIR Standard Operating Procedure. UTSC Home. [Link]
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Smith, B. C. (2018). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online. [Link]
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Ho, C. S., Lam, C. W. K., Chan, M. H. M., Cheung, R. C. K., Law, L. K., Lit, L. C. W., Ng, K. F., Suen, M. W. M., & Tai, H. L. (2003). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. Clinical Biochemistry Review, 24(1), 3–12. [Link]
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Pitt, J. J. (2009). Principles and Applications of Liquid Chromatography-Mass Spectrometry in Clinical Biochemistry. The Clinical Biochemist Reviews, 30(1), 19–34. [Link]
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Oregon State University. (n.d.). Spectroscopy of Carboxylic Acid Derivatives. ch336.chem.oregonstate.edu. [Link]
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The Phenyl-Pyrazole Core: A Privileged Scaffold in Modern Medicinal Chemistry
An In-Depth Technical Guide on its Discovery, History, and Therapeutic Exploits
Abstract
The phenyl-pyrazole scaffold has emerged as a cornerstone in contemporary drug discovery, underpinning the pharmacological activity of a diverse array of therapeutic agents. This technical guide provides a comprehensive exploration of the discovery and historical development of phenyl-pyrazole derivatives in medicinal chemistry. We will delve into the fundamental synthetic methodologies, elucidate key structure-activity relationships, and analyze the mechanistic intricacies of landmark drugs that feature this privileged heterocyclic core. Through detailed case studies of the anti-inflammatory drug Celecoxib and the withdrawn anti-obesity agent Rimonabant, we will illustrate the versatility and challenges associated with this remarkable scaffold. This guide is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of the pivotal role of phenyl-pyrazoles in the ongoing quest for novel therapeutics.
Introduction: The Rise of a Privileged Structure
In the vast landscape of heterocyclic chemistry, the pyrazole nucleus, a five-membered ring with two adjacent nitrogen atoms, has garnered significant attention for its remarkable versatility as a pharmacophore.[1] When appended with a phenyl group, the resulting phenyl-pyrazole core offers a unique combination of structural rigidity, metabolic stability, and the capacity for diverse, multi-directional interactions with biological targets.[2][3] This has led to its designation as a "privileged scaffold" in medicinal chemistry, a term reserved for molecular frameworks that can provide useful ligands for more than one type of receptor or enzyme target.
The journey of phenyl-pyrazole derivatives from niche chemical curiosities to blockbuster drugs is a testament to the power of rational drug design and the iterative process of medicinal chemistry. Their story is not merely a chronological account of discoveries, but a compelling narrative of scientific inquiry, serendipity, and the relentless pursuit of therapeutic innovation. This guide will trace that narrative, from the early synthetic explorations to the sophisticated molecular modeling and clinical investigations that have defined the modern era of phenyl-pyrazole-based drug development.
Foundational Syntheses: Forging the Phenyl-Pyrazole Core
The accessibility of the phenyl-pyrazole scaffold through robust and versatile synthetic routes has been a critical factor in its widespread adoption in drug discovery programs. Among the most venerable and widely employed methods is the Knorr pyrazole synthesis , first reported by Ludwig Knorr in the late 19th century.
The Knorr Pyrazole Synthesis: A Timeless and Adaptable Reaction
The Knorr synthesis is a condensation reaction between a hydrazine (or its derivatives) and a 1,3-dicarbonyl compound.[1] The elegance of this method lies in its simplicity and the ready availability of the starting materials.
Experimental Protocol: Knorr Synthesis of a Phenyl-Pyrazolone
This protocol describes the synthesis of a pyrazolone, a common intermediate in the synthesis of more complex phenyl-pyrazole derivatives.[4]
Materials:
-
Ethyl benzoylacetate (1 equivalent)
-
Hydrazine hydrate (2 equivalents)
-
1-Propanol
-
Glacial acetic acid (catalytic amount)
-
Water
-
Ethyl acetate
-
Hexane
Procedure:
-
In a round-bottom flask, combine ethyl benzoylacetate and hydrazine hydrate in 1-propanol.[5]
-
Add a few drops of glacial acetic acid to catalyze the reaction.[5]
-
Heat the mixture to approximately 100°C with stirring for 1-2 hours.[4]
-
Monitor the reaction progress using thin-layer chromatography (TLC) with a mobile phase of 30% ethyl acetate in hexane.[4]
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water to the mixture to precipitate the pyrazolone product.[5]
-
Collect the solid product by vacuum filtration and wash with a small amount of cold water.[4]
-
Allow the product to air dry. The product can be further purified by recrystallization from a suitable solvent system if necessary.
Causality Behind Experimental Choices:
-
Excess Hydrazine: Using a twofold excess of hydrazine hydrate helps to drive the reaction to completion.[5]
-
Catalytic Acid: Glacial acetic acid protonates one of the carbonyl groups of the 1,3-dicarbonyl compound, making it more electrophilic and facilitating the initial nucleophilic attack by the hydrazine.[1]
-
Heating: Providing thermal energy increases the rate of reaction, allowing for a shorter reaction time.
-
Precipitation with Water: The pyrazolone product is typically less soluble in water than the starting materials and byproducts, allowing for its isolation through precipitation.
Diagram of the Knorr Pyrazole Synthesis Workflow:
Caption: Workflow for the Knorr synthesis of a phenyl-pyrazolone.
Other Synthetic Approaches
While the Knorr synthesis remains a workhorse, other methods have been developed to access diverse phenyl-pyrazole derivatives. These include 1,3-dipolar cycloaddition reactions and multi-component reactions, which offer alternative pathways to construct the pyrazole ring with varied substitution patterns.[6]
The Dawn of a Blockbuster: The Discovery and Development of Celecoxib
The story of Celecoxib (brand name Celebrex) is a landmark in the history of medicinal chemistry and a prime example of the successful application of the phenyl-pyrazole scaffold. Its development was driven by the need for a safer alternative to traditional non-steroidal anti-inflammatory drugs (NSAIDs).
The Rationale for COX-2 Selectivity
Traditional NSAIDs, such as ibuprofen and naproxen, exert their anti-inflammatory effects by inhibiting the cyclooxygenase (COX) enzymes. However, they are non-selective and inhibit both COX-1 and COX-2.[7] While inhibition of COX-2 is responsible for the desired anti-inflammatory and analgesic effects, the simultaneous inhibition of COX-1, which plays a protective role in the gastrointestinal tract, can lead to undesirable side effects like stomach ulcers and bleeding.[4] The discovery of the two COX isoforms in the early 1990s presented a clear therapeutic hypothesis: a selective COX-2 inhibitor could provide the benefits of traditional NSAIDs with a reduced risk of gastrointestinal toxicity.[4]
Lead Optimization and the Emergence of Celecoxib
The development of Celecoxib was a result of a focused lead optimization program.[8] The initial lead compounds were diarylheterocycles, and the phenyl-pyrazole scaffold was identified as a promising template. The key to achieving COX-2 selectivity lay in the exploitation of a subtle difference in the active sites of the two enzymes. The COX-2 active site possesses a larger, more accommodating side pocket compared to COX-1. Medicinal chemists rationally designed molecules with a sulfonamide (-SO2NH2) or methylsulfonyl (-SO2Me) group on one of the phenyl rings.[8] This bulky group could fit into the side pocket of COX-2 but was sterically hindered from entering the smaller active site of COX-1, thus conferring selectivity.
Table 1: In Vitro COX-1 and COX-2 Inhibitory Activity of Celecoxib and other NSAIDs
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| Celecoxib | 82 | 6.8 | 12 |
| Diclofenac | 0.076 | 0.026 | 2.9 |
| Ibuprofen | 12 | 80 | 0.15 |
| Indomethacin | 0.0090 | 0.31 | 0.029 |
| Rofecoxib | >100 | 25 | >4.0 |
Data compiled from multiple sources.[9] It is important to note that IC50 values can vary depending on the specific assay conditions.
Mechanism of Action of Celecoxib
Celecoxib selectively binds to and inhibits the COX-2 enzyme, preventing the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.[10]
Diagram of Celecoxib's Mechanism of Action:
Caption: Celecoxib selectively inhibits the COX-2 enzyme.
Pharmacokinetic Profile of Celecoxib
Celecoxib is rapidly absorbed after oral administration, reaching peak plasma concentrations in approximately 3 hours.[1][9] It is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP2C9, and has an elimination half-life of about 11 hours.[1][9][11] Less than 3% of the drug is excreted unchanged.[9]
A Cautionary Tale: The Rise and Fall of Rimonabant
The story of Rimonabant (brand name Acomplia) serves as a critical lesson in drug development, highlighting that even a promising molecular scaffold and a strong biological rationale do not guarantee clinical success.
Targeting the Endocannabinoid System for Obesity
Rimonabant was designed as a selective antagonist/inverse agonist of the cannabinoid CB1 receptor.[12] The endocannabinoid system is known to play a role in regulating appetite and energy balance, and it was hypothesized that blocking the CB1 receptor could lead to weight loss.[12]
From Promising Clinical Trials to Market Withdrawal
Initial clinical trials with Rimonabant were promising, demonstrating modest but significant weight loss and improvements in some cardiometabolic risk factors.[13][14] However, after its approval in Europe, post-marketing surveillance revealed a significant risk of serious psychiatric side effects, including depression and anxiety.[13] These safety concerns ultimately led to the withdrawal of Rimonabant from the market.[13]
Table 2: Pharmacological and Pharmacokinetic Properties of Rimonabant
| Property | Value |
| Target | Cannabinoid CB1 Receptor |
| Mechanism of Action | Inverse Agonist/Antagonist |
| Mean Half-life | 16-32 days |
| Metabolism | Hepatic (CYP3A4 and amidohydrolase) |
Data compiled from multiple sources.[15]
The Concept of Inverse Agonism
Rimonabant's mechanism as an inverse agonist is a key aspect of its pharmacology.[13] Unlike a neutral antagonist, which simply blocks the receptor from being activated by an agonist, an inverse agonist binds to the same receptor and reduces its basal, constitutive activity.[16] There is evidence that in some tissues, CB1 receptors exhibit a 'tonic' activity that is independent of ligand binding, and Rimonabant's inverse agonism at these receptors is thought to have contributed to its therapeutic effects and, potentially, its adverse psychiatric effects.[13]
Diagram of Rimonabant's Inverse Agonism at the CB1 Receptor:
Caption: Rimonabant acts as an inverse agonist at the CB1 receptor.
Beyond Inflammation and Obesity: The Expanding Therapeutic Landscape of Phenyl-Pyrazoles
The versatility of the phenyl-pyrazole scaffold extends far beyond the realms of anti-inflammatory and anti-obesity agents. Medicinal chemists have successfully adapted this core structure to target a wide range of biological pathways implicated in various diseases.
Phenyl-Pyrazoles in Oncology
A significant area of research has focused on the development of phenyl-pyrazole derivatives as anticancer agents. These compounds have been shown to inhibit various kinases that are crucial for cancer cell proliferation and survival. For example, certain phenyl-pyrazole derivatives have demonstrated potent inhibitory activity against BCR-ABL kinase, a key driver of chronic myelogenous leukemia.[17]
Other Therapeutic Applications
The phenyl-pyrazole scaffold has also been explored for the development of:
-
Antimicrobial agents: Demonstrating activity against various bacterial and fungal pathogens.
-
Herbicides and Insecticides: Highlighting the scaffold's utility in agrochemical research.
-
Neurological disorder treatments: With compounds being investigated for conditions such as Parkinson's and Alzheimer's diseases.
Structure-Activity Relationships (SAR): Guiding the Design of Novel Phenyl-Pyrazole Derivatives
The development of potent and selective phenyl-pyrazole-based drugs is heavily reliant on a deep understanding of their structure-activity relationships (SAR). This involves systematically modifying the core structure and observing the effects on biological activity.
Key Structural Modifications and Their Impact
-
Substitution on the Phenyl Rings: The nature and position of substituents on the phenyl rings are critical for target affinity and selectivity. As seen with Celecoxib, the addition of a sulfonamide group was key to achieving COX-2 selectivity.
-
Substitution on the Pyrazole Ring: Modifications to the pyrazole ring itself can influence the compound's pharmacokinetic properties, such as metabolic stability and solubility.
-
Bioisosteric Replacement: A common strategy in lead optimization is bioisosteric replacement, where a functional group is replaced with another group that has similar physical or chemical properties.[2] This can be used to improve a compound's potency, selectivity, or pharmacokinetic profile. For example, in the development of Rimonabant analogues, the pyrazole moiety has been replaced with other five-membered heterocycles in an attempt to mitigate the adverse effects.[2]
Conclusion and Future Perspectives
The journey of phenyl-pyrazole derivatives in medicinal chemistry is a compelling narrative of innovation and perseverance. From the foundational Knorr synthesis to the rational design of blockbuster drugs like Celecoxib, this scaffold has proven its immense value. The cautionary tale of Rimonabant underscores the complexities of drug development and the importance of a thorough understanding of a compound's complete pharmacological profile.
Looking ahead, the phenyl-pyrazole core is poised to remain a central player in the quest for new medicines. Advances in computational chemistry, high-throughput screening, and a deeper understanding of disease biology will undoubtedly lead to the discovery of novel phenyl-pyrazole derivatives with enhanced efficacy and safety profiles. The inherent versatility of this privileged scaffold ensures that it will continue to be a source of inspiration for medicinal chemists for years to come.
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An In-depth Technical Guide to Unveiling the Therapeutic Targets of 5-(Acetylamino)-1-phenyl-1H-pyrazole-4-carboxylic Acid Derivatives
Foreword: The Pyrazole Scaffold - A Privileged Structure in Medicinal Chemistry
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in modern medicinal chemistry. Its remarkable versatility allows it to serve as a pharmacophoric anchor, leading to compounds with a broad spectrum of biological activities.[1][2][3] From the well-established anti-inflammatory properties of celecoxib to promising new anticancer and neuroprotective agents, pyrazole derivatives have consistently demonstrated their therapeutic potential.[1][4][5] This guide focuses on a specific, yet promising, member of this family: 5-(Acetylamino)-1-phenyl-1H-pyrazole-4-carboxylic acid and its derivatives. While this exact scaffold may not be extensively documented in public literature, its structural motifs suggest a wealth of potential therapeutic applications waiting to be unlocked. This document serves as a strategic roadmap for researchers and drug development professionals to systematically identify and validate the therapeutic targets of these intriguing compounds.
Part 1: Deconstructing the Molecule - Clues to Potential Bioactivity
The structure of 5-(Acetylamino)-1-phenyl-1H-pyrazole-4-carboxylic acid itself provides critical insights into its potential biological roles. The pyrazole core is a known bioisostere for various functional groups, enabling it to interact with a wide array of biological macromolecules.[6] The presence of the acetylamino, phenyl, and carboxylic acid groups further diversifies its potential interactions.
Based on the known activities of structurally related pyrazole derivatives, we can hypothesize several primary areas of therapeutic potential for this compound class:
-
Oncology: Pyrazole derivatives have shown significant promise as anticancer agents by targeting key signaling pathways involved in cell proliferation, angiogenesis, and metastasis.[6][7][8][9][10]
-
Inflammation and Immunology: The pyrazole scaffold is famously present in COX-2 inhibitors.[1][4][11][12] Beyond this, pyrazole derivatives may modulate other inflammatory mediators and pathways.
-
Neurodegenerative Diseases: Emerging research highlights the potential of pyrazole-containing compounds in treating conditions like Alzheimer's and Parkinson's disease, often by targeting enzymes and pathways implicated in neuroinflammation and neuronal cell death.[5][13][14][15][16]
Part 2: A Systematic Approach to Target Identification and Validation
To move from hypothesis to validated therapeutic targets, a multi-pronged approach is essential. This section outlines a comprehensive workflow, integrating computational and experimental methodologies.
In Silico Target Prediction: Casting a Wide Net
The initial phase of target identification should leverage the power of computational chemistry to screen vast biological target space.
Workflow for In Silico Target Prediction
Caption: In silico workflow for identifying potential protein targets.
Detailed Protocol for In Silico Target Prediction:
-
Compound Preparation:
-
Generate the 3D structure of the 5-(Acetylamino)-1-phenyl-1H-pyrazole-4-carboxylic acid derivative of interest using software such as ChemDraw or Marvin Sketch.
-
Perform a thorough conformational analysis and energy minimization using a molecular mechanics force field (e.g., MMFF94) to obtain a low-energy, stable conformation.
-
-
Ligand-Based Virtual Screening:
-
Utilize platforms like SwissTargetPrediction or SuperPred to identify potential targets based on the principle of chemical similarity. These tools compare the input molecule to a database of known ligands with annotated targets.
-
Develop a pharmacophore model based on the key chemical features of the pyrazole derivative (hydrogen bond donors/acceptors, aromatic rings, etc.) and screen it against a database of protein structures.
-
-
Structure-Based Virtual Screening (Reverse Docking):
-
Screen the prepared 3D structure of the compound against a library of protein binding sites (e.g., the PDBbind database) using docking software like AutoDock Vina or Glide.
-
This approach predicts the binding affinity of the compound to a multitude of potential protein targets.
-
-
Hit Prioritization:
-
Employ a consensus scoring approach by combining the results from both ligand-based and structure-based methods. Targets that are identified by multiple independent methods have a higher probability of being true hits.
-
Perform pathway analysis on the top-ranked potential targets using tools like KEGG or Reactome to understand the biological pathways they are involved in. This helps in contextualizing the potential therapeutic effects.
-
Select a manageable number of high-priority targets for subsequent experimental validation based on the strength of the in silico evidence and their relevance to disease.
-
In Vitro Target Validation: From Prediction to Proof
The prioritized targets from the in silico screening must be validated through rigorous in vitro experimentation.
Workflow for In Vitro Target Validation
Caption: Experimental workflow for in vitro target validation.
Detailed Protocols for In Vitro Target Validation:
1. Primary Biochemical and Biophysical Assays:
-
Enzyme Inhibition Assays:
-
Objective: To determine if the pyrazole derivative directly inhibits the enzymatic activity of a prioritized kinase or other enzyme target.
-
Protocol:
-
Recombinantly express and purify the target enzyme.
-
Perform an in vitro kinase assay (for kinase targets) using a fluorescent or radioactive substrate.
-
Incubate the enzyme with a range of concentrations of the pyrazole derivative.
-
Measure the enzyme activity and calculate the IC50 value (the concentration of the compound that inhibits 50% of the enzyme's activity).
-
-
-
Receptor Binding Assays:
-
Objective: To quantify the binding affinity of the pyrazole derivative to a prioritized receptor target.
-
Protocol:
-
Prepare cell membranes expressing the receptor of interest.
-
Perform a competitive binding assay using a radiolabeled or fluorescently labeled known ligand for the receptor.
-
Incubate the membranes with the labeled ligand and varying concentrations of the pyrazole derivative.
-
Measure the displacement of the labeled ligand and calculate the Ki (inhibition constant).
-
-
-
Surface Plasmon Resonance (SPR):
-
Objective: To measure the real-time binding kinetics (association and dissociation rates) of the compound to the target protein.
-
Protocol:
-
Immobilize the purified target protein on an SPR sensor chip.
-
Flow different concentrations of the pyrazole derivative over the chip surface.
-
Monitor the change in the refractive index, which is proportional to the amount of bound compound.
-
Calculate the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
-
-
2. Secondary Cell-Based Assays:
-
Target Engagement Assays (e.g., Cellular Thermal Shift Assay - CETSA):
-
Objective: To confirm that the compound binds to its intended target within a cellular context.
-
Protocol:
-
Treat intact cells with the pyrazole derivative or a vehicle control.
-
Heat the cells to a range of temperatures.
-
Lyse the cells and separate the soluble and aggregated protein fractions by centrifugation.
-
Analyze the amount of soluble target protein at each temperature by Western blotting. Ligand binding stabilizes the protein, leading to a higher melting temperature.
-
-
-
Downstream Signaling Pathway Analysis:
-
Objective: To determine if the compound modulates the signaling pathway downstream of the target.
-
Protocol:
-
Treat cells with the pyrazole derivative.
-
Lyse the cells and analyze the phosphorylation status or expression level of key downstream signaling proteins by Western blotting or ELISA. For example, if the target is a kinase in the MAPK pathway, assess the phosphorylation of ERK.
-
-
Part 3: Potential Therapeutic Targets and Illustrative Pathways
Based on the broad biological activities of pyrazole derivatives, we can highlight several high-priority potential targets and pathways for investigation.
Anticancer Activity: Targeting Kinase Signaling Cascades
Numerous pyrazole derivatives have been identified as potent inhibitors of various protein kinases that are crucial for cancer cell survival and proliferation.[7][10][17]
Potential Kinase Targets and Pathways:
-
EGFR and VEGFR-2: These receptor tyrosine kinases are key drivers of tumor growth and angiogenesis.[7][8] Pyrazole-based compounds can act as dual inhibitors of these targets.
-
FGFR: Aberrant activation of fibroblast growth factor receptors is implicated in various cancers.[18]
-
CDKs: Cyclin-dependent kinases are essential for cell cycle progression, and their inhibition can lead to cell cycle arrest and apoptosis.[7][10]
Caption: Potential inhibition of kinase signaling pathways in cancer.
Anti-inflammatory Activity: Modulation of Pro-inflammatory Pathways
The well-established role of pyrazoles as anti-inflammatory agents suggests that 5-(Acetylamino)-1-phenyl-1H-pyrazole-4-carboxylic acid derivatives could target key enzymes in the inflammatory cascade.
Potential Anti-inflammatory Targets:
-
Cyclooxygenase (COX) Enzymes: Specifically, selective inhibition of COX-2 is a hallmark of many anti-inflammatory pyrazole drugs.[1][19]
-
Lipoxygenase (LOX): Inhibition of LOX can reduce the production of pro-inflammatory leukotrienes.[12]
-
NF-κB Signaling Pathway: This pathway is a central regulator of inflammatory gene expression.
Neuroprotective Activity: Targeting Pathways in Neurodegeneration
The neuroprotective potential of pyrazole derivatives is an exciting and growing area of research.[5][16]
Potential Neuroprotective Targets:
-
Monoamine Oxidase (MAO): Inhibition of MAO-B is a therapeutic strategy in Parkinson's disease.[14]
-
Glycogen Synthase Kinase-3β (GSK-3β): This kinase is implicated in the pathology of Alzheimer's disease.[13][15]
-
Cholinesterases (AChE and BChE): Inhibition of these enzymes is a current therapeutic approach for Alzheimer's disease.[13][14][15]
Part 4: Data Presentation and Interpretation
A crucial aspect of drug discovery research is the clear and concise presentation of quantitative data.
Table 1: Example Data Summary for In Vitro Assays
| Target | Assay Type | IC50 / Ki / KD (nM) |
| EGFR | Kinase Inhibition | 150 |
| VEGFR-2 | Kinase Inhibition | 220 |
| FGFR1 | Kinase Inhibition | 95 |
| COX-2 | Enzyme Inhibition | 50 |
| MAO-B | Enzyme Inhibition | 300 |
Conclusion and Future Directions
This guide provides a comprehensive framework for the systematic identification and validation of therapeutic targets for 5-(Acetylamino)-1-phenyl-1H-pyrazole-4-carboxylic acid derivatives. By combining robust in silico prediction with rigorous in vitro validation, researchers can efficiently navigate the complexities of early-stage drug discovery. The pyrazole scaffold continues to be a rich source of therapeutic innovation, and a systematic approach, as outlined here, will be instrumental in unlocking the full potential of this promising class of compounds. The journey from a novel chemical entity to a life-changing therapeutic is long and challenging, but it begins with a clear and scientifically sound strategy for target identification.
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A Technical Guide to In Silico Docking of 5-(Acetylamino)-1-phenyl-1H-pyrazole-4-carboxylic acid
Abstract
This technical guide provides a comprehensive, step-by-step framework for conducting in silico molecular docking studies on 5-(Acetylamino)-1-phenyl-1H-pyrazole-4-carboxylic acid. Recognizing the therapeutic potential of the pyrazole scaffold, this document outlines a rigorous, scientifically-grounded workflow designed for researchers, scientists, and drug development professionals. The guide details a hypothetical study targeting Cyclooxygenase-2 (COX-2), a validated therapeutic target for anti-inflammatory drugs, leveraging the structural similarities of the query molecule to known COX-2 inhibitors. We elaborate on the principles of target selection, preparation of both the ligand and the protein receptor, the execution of the docking simulation using AutoDock Vina, and the critical process of post-docking analysis. Each step is explained with a focus on the underlying scientific rationale, ensuring that the described protocols are self-validating and reproducible. This whitepaper serves as a practical blueprint for investigating the therapeutic potential of novel pyrazole derivatives through computational methods.
Introduction: The Rationale for In Silico Investigation
The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents.[1][2][3] Pyrazole derivatives are known to exhibit a broad spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and anticonvulsant properties.[2][3][4] Notably, the diaryl heterocycle is a common scaffold in selective Cyclooxygenase-2 (COX-2) inhibitors like Celecoxib, which are used to treat inflammation.[5][6][7]
The subject of this guide, 5-(Acetylamino)-1-phenyl-1H-pyrazole-4-carboxylic acid, is a pyrazole derivative whose therapeutic potential remains largely unexplored. In silico molecular docking offers a powerful, resource-efficient preliminary step to probe its biological promise.[8][9] This computational technique predicts the preferred orientation of a small molecule (ligand) when bound to a macromolecular target, typically a protein.[10] The primary goals of molecular docking are to predict the binding pose, estimate the binding affinity through scoring functions, and screen for novel drug candidates.[8]
This guide will simulate a complete docking workflow, providing a robust and replicable methodology for assessing the interaction of our pyrazole compound with a selected biological target.
Target Selection: Why Cyclooxygenase-2 (COX-2)?
The choice of a biological target is the most critical step in designing a docking study. The selection must be based on a sound biological hypothesis.
Rationale:
-
Structural Precedent: The pyrazole scaffold is a well-established pharmacophore for COX-2 inhibition.[5][7] Marketed anti-inflammatory drugs, such as Celecoxib, feature a 1,5-diaryl pyrazole scaffold.[5] This structural similarity provides a strong rationale for hypothesizing that 5-(Acetylamino)-1-phenyl-1H-pyrazole-4-carboxylic acid may also bind to the COX-2 active site.
-
Therapeutic Relevance: COX-2 is an inducible enzyme responsible for the elevated production of prostaglandins during inflammation.[11] Selective inhibition of COX-2 is a validated strategy for treating inflammatory conditions with a potentially better gastric safety profile than non-selective NSAIDs.[11]
-
Structural Data Availability: A wealth of high-resolution crystal structures of human COX-2 are available in the Protein Data Bank (PDB).[12] This is a prerequisite for structure-based drug design. For this study, we select the PDB entry 5KIR , which contains the structure of human COX-2 in complex with an inhibitor, providing a well-defined binding pocket.[13]
The In Silico Docking Workflow: A Methodical Approach
The docking process is a multi-stage procedure that requires careful preparation of both the ligand and the protein to ensure biologically meaningful results.[8][14][15] This workflow is designed around widely used and validated open-source software.[16][17]
Caption: Overall workflow for the in silico docking study.
Part 1: Ligand Preparation
The goal of ligand preparation is to generate a low-energy, 3D conformation of the molecule with the correct atom types and charges.
Protocol:
-
Obtain 2D Structure: Draw the structure of 5-(Acetylamino)-1-phenyl-1H-pyrazole-4-carboxylic acid using chemical drawing software like ChemDraw or MarvinSketch.
-
Convert to 3D: Convert the 2D drawing into a 3D structure. Save the initial structure in a common format like MOL or SDF.
-
Energy Minimization: This is a crucial step to obtain a stable, low-energy conformer. This can be performed using software like Avogadro or the force field-based tools in UCSF Chimera. The resulting structure more accurately represents the ligand's likely conformation.
-
File Format Conversion: The docking software AutoDock Vina requires the ligand to be in PDBQT format, which includes atomic coordinates, partial charges, and atom type definitions.[18] This conversion can be done using AutoDock Tools.[19]
-
Causality: The PDBQT format is essential because it contains the charge and atom-typing information that the Vina scoring function uses to calculate intermolecular forces like van der Waals interactions, hydrogen bonds, and electrostatic interactions.[20]
-
Part 2: Protein (Receptor) Preparation
Proper preparation of the receptor is critical for accuracy. The raw PDB file is not suitable for docking and must be cleaned.[21][22]
Protocol (Using PDB ID: 5KIR):
-
Fetch Protein Structure: Download the PDB file for 5KIR directly from the RCSB PDB website.[13]
-
Clean the Structure: The downloaded structure contains non-essential components that must be removed.[14][22][23] This typically includes:
-
Water Molecules: Unless a specific water molecule is known to be critical for binding (a "bridging" water molecule), all water molecules should be removed as they can interfere with the docking algorithm.[22][24]
-
Co-crystallized Ligands and Ions: Remove the original ligand (Vioxx in this case) and any non-essential ions from the binding site to make it available for the new ligand.[23][24]
-
Multiple Chains: PDB entry 5KIR is a homo 2-mer.[13] For a standard docking procedure, retain only one protein chain (e.g., Chain A) and delete the others.[22][23]
-
-
Add Polar Hydrogens: PDB files from X-ray crystallography often lack hydrogen atoms.[22] Adding hydrogens is essential for correctly defining hydrogen bond donors and acceptors.[14][22]
-
Assign Charges: Compute and assign partial atomic charges (e.g., Gasteiger charges). This is necessary for the electrostatic term in the scoring function.
-
Generate PDBQT File: As with the ligand, convert the cleaned, prepared receptor structure into the PDBQT format using AutoDock Tools.[18]
Caption: Step-by-step protein preparation workflow.
Part 3: Molecular Docking Execution
With the prepared ligand and receptor, the docking simulation can be configured and run.
Protocol (Using AutoDock Vina):
-
Define the Binding Site (Grid Box): The docking algorithm needs to know where to perform its search.[18] This is done by defining a 3D grid box that encompasses the active site of the protein.[19]
-
Method: A reliable way to define the grid box is to center it on the position of the co-crystallized ligand that was removed during protein preparation. The dimensions of the box should be large enough to allow the new ligand to move and rotate freely within the binding pocket.[18]
-
-
Create a Configuration File: AutoDock Vina uses a simple text file to specify the input files and search parameters.
-
receptor = receptor.pdbqt
-
ligand = ligand.pdbqt
-
center_x, center_y, center_z (coordinates for the grid box center)
-
size_x, size_y, size_z (dimensions of the grid box in Angstroms)
-
exhaustiveness (controls the thoroughness of the search; higher values are more accurate but slower).
-
out = results.pdbqt
-
-
Run the Simulation: Execute Vina from the command line, pointing it to the configuration file. Vina will perform the docking, sampling different conformations (poses) of the ligand within the grid box and scoring them.[16][24]
Post-Docking Analysis: Interpreting the Results
Running the simulation is only half the process. The true scientific insight comes from a careful and critical analysis of the output.[25][26]
Quantitative Analysis
The primary quantitative output from Vina is the binding affinity, reported in kcal/mol.[25]
-
Binding Affinity (ΔG): This value is an estimate of the binding free energy. A more negative value indicates a stronger, more stable interaction between the ligand and the protein.[20][27] It is calculated by a scoring function that considers hydrogen bonds, hydrophobic interactions, and electrostatic forces.[20]
-
Root Mean Square Deviation (RMSD): Vina outputs multiple binding poses. The RMSD value compares the atomic coordinates between different poses. A low RMSD between the top-ranked poses suggests the docking has converged to a stable binding mode.
Data Presentation: Results should be summarized in a clear, tabular format.
| Pose | Binding Affinity (kcal/mol) | RMSD from Best Pose (Å) | Key Interacting Residues (Example) |
| 1 | -9.2 | 0.000 | Tyr355, Arg120, Phe518 |
| 2 | -8.8 | 1.251 | Tyr355, Arg120, Val523 |
| 3 | -8.5 | 1.987 | Ser353, Arg120, Val523 |
Qualitative and Visual Analysis
A low binding energy score is meaningless without a plausible binding pose.[25] Visualization is essential to validate the results.[25][26]
Protocol:
-
Load Structures: Use molecular visualization software like PyMOL or UCSF Chimera to load the prepared receptor (receptor.pdbqt) and the docking output file containing the predicted poses (results.pdbqt).
-
Analyze Interactions: For the top-ranked pose(s), meticulously examine the non-covalent interactions between the ligand and the protein's active site residues.[25] Key interactions to look for include:
-
Hydrogen Bonds: Identify hydrogen bonds between donors (e.g., -OH, -NH) on the ligand and acceptors (e.g., carbonyl oxygen) on the protein, or vice versa.
-
Hydrophobic Interactions: Look for interactions between nonpolar parts of the ligand (like the phenyl ring) and hydrophobic residues in the binding pocket (e.g., Leucine, Valine, Phenylalanine).
-
Pi-Stacking or Pi-Cation Interactions: These can occur between aromatic rings on the ligand and protein.
-
-
Compare with Known Inhibitors: If possible, compare the binding mode of your compound to that of known inhibitors (like the original co-crystallized ligand). A similar binding mode can increase confidence in the result.
Caption: Decision workflow for post-docking analysis.
Conclusion and Future Directions
This guide has detailed a comprehensive and scientifically rigorous workflow for conducting an in silico molecular docking study of 5-(Acetylamino)-1-phenyl-1H-pyrazole-4-carboxylic acid against the COX-2 enzyme. By following these validated protocols, researchers can generate a robust preliminary hypothesis about the compound's potential as an anti-inflammatory agent.
The results of such a study—a favorable binding energy and a plausible binding pose with key interactions in the active site—provide a strong foundation for the next steps in the drug discovery pipeline. These include:
-
Molecular Dynamics (MD) Simulations: To assess the stability of the predicted ligand-protein complex over time.
-
In Vitro Validation: Performing enzyme inhibition assays to experimentally measure the compound's activity against COX-2.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of the lead compound to optimize potency and selectivity.
In silico methods are not a replacement for experimental validation, but they are an indispensable tool for prioritizing candidates, conserving resources, and accelerating the journey from a novel compound to a potential therapeutic.[8]
References
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Barakat, K. H. (n.d.). Molecular Docking Tutorial. Retrieved from University of Alberta. [Link]
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Bioinformatics Review. (2020, July 18). Autodock Results Analysis | Protein Ligand Int | Pymol | LigPlot Etc. [Video]. YouTube. [Link]
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Galaxy Training Network. (2019, October 19). Protein-ligand docking. Retrieved from [Link]
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ScotChem. (n.d.). 6. Preparing the protein and ligand for docking. Retrieved from [Link]
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Moitessier, N. (n.d.). Docking and Post-Docking strategies. Retrieved from L'Institut de Chimie des Substances Naturelles. [Link]
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Trott, O., & Olson, A. J. (2020, December 5). AutoDock Vina Manual. The Scripps Research Institute. [Link]
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El Mouns, B-D. (2024, September 19). How to interprete and analyze molecular docking results? ResearchGate. [Link]
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Pinzi, L., & Rastelli, G. (2019). A Guide to In Silico Drug Design. Journal of Medicinal Chemistry, 62(19), 8295-8322. [Link]
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Khan, S. (2026, January 8). PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. ResearchGate. [Link]
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Lee, V. S., et al. (2022). A Guide to In Silico Drug Design. Pharmaceuticals, 15(1), 49. [Link]
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Al-Ostath, R. A., et al. (2022). Cyclooxygenase-2 (COX-2) as a Target of Anticancer Agents: A Review of Novel Synthesized Scaffolds Having Anticancer and COX-2 Inhibitory Potentialities. Molecules, 27(19), 6523. [Link]
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Richardson, R. J. (2019, September 20). Answer to "How do you prepare proteins for molecular docking?". ResearchGate. [Link]
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Bioinformatics And Research. (2021, May 11). AutoDock Tutorial- Part 4. Preparing Ligand for Docking [Video]. YouTube. [Link]
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UniProt Consortium. (n.d.). COX2 - Cytochrome c oxidase subunit 2 - Homo sapiens (Human). UniProt. Retrieved from [Link]
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BND. (2020, June 18). Answer to "How I can analyze and present docking results?". Matter Modeling Stack Exchange. [Link]
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Kumar, V., & Sharma, P. (2018). Current status of pyrazole and its biological activities. Journal of Pharmacy and BioAllied Sciences, 10(1), 1-8. [Link]
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George, K. V., & Nisha, N. C. (2025, August 10). A tool for the post data analysis of screened compounds derived from computer-aided docking scores. ResearchGate. [Link]
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RCSB Protein Data Bank. (1997). 1CX2: CYCLOOXYGENASE-2 (PROSTAGLANDIN SYNTHASE-2) COMPLEXED WITH A SELECTIVE INHIBITOR, SC-558. [Link]
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Singh, P., et al. (2023). Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. ACS Omega, 8(20), 17743–17766. [Link]
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The Research Gate. (2025, August 6). Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide from Protein Preparation to Dock [Video]. YouTube. [Link]
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Computational Sciences. (2025, September 6). How to Carry Out Molecular Docking of Drug–Polymer Conjugates | ChemDraw, PyRx & Discovery Studio [Video]. YouTube. [Link]
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Wikipedia. (n.d.). Cyclooxygenase-2. Retrieved from [Link]
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Wells, G. (2020, October 23). How to Interpret Your Docking Scores: A Medicinal Chemistry Perspective [Video]. YouTube. [Link]
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Kumar, A., et al. (2024). Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. Journal of Pharmaceutical Research International, 36(5), 45-62. [Link]
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Forli, S., et al. (2021). AutoDock Vina: Molecular docking program. The Scripps Research Institute. [Link]
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Macmillan Group. (2016, March 1). In Silico Drug Design and Development. Retrieved from [Link]
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Aryal, S. (2023, August 3). In Silico Drug Design- Definition, Methods, Types, Uses. Microbe Notes. [Link]
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Al-Suhaimi, E. A., & El-Gazzar, A. R. B. A. (2022). Pyrazole as an anti-inflammatory scaffold. International Journal of Health Sciences, 6(S6), 1039-1055. [Link]
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IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). COX-2. Retrieved from [Link]
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Hidayat, M. (2021, March 3). AutoDock Vina tutorial. ResearchGate. [Link]
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Kim, H., et al. (2026, January 8). Network Pharmacology-Based and Molecular Docking Analysis of Resveratrol Glycosylated Derivatives on Parkinson’s Disease. ACS Omega. [Link]
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Kumar, D., et al. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Molecules, 27(11), 3426. [Link]
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Al-Ghorbani, M., et al. (2026, January 25). Design, Docking, Synthesis, and Biological Evaluation of Pyrazolone Derivatives as Potential Dual-Action Antimicrobial and Antiepileptic Agents. MDPI. [Link]
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Li, J., et al. (2022). Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years. Acta Pharmaceutica Sinica B, 12(4), 1533-1552. [Link]
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Chem-Impex International. (n.d.). 1-Ethyl-3-methyl-1H-pyrazole-4-carboxylic acid. Retrieved from [Link]
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ChemSynthesis. (2025, May 20). ethyl 1-acetyl-5-amino-1H-pyrazole-4-carboxylate. Retrieved from [Link]
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PubMed. (2008). 5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid. Retrieved from [Link]
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An In-depth Technical Guide to the Solubility of 5-(Acetylamino)-1-phenyl-1H-pyrazole-4-carboxylic Acid in Common Laboratory Solvents
This guide provides a comprehensive technical overview of the solubility characteristics of 5-(acetylamino)-1-phenyl-1H-pyrazole-4-carboxylic acid. It is intended for researchers, scientists, and professionals in drug development who utilize this compound as a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Understanding its solubility is paramount for optimizing reaction conditions, purification processes, and formulation development.
Introduction to 5-(Acetylamino)-1-phenyl-1H-pyrazole-4-carboxylic Acid
5-(Acetylamino)-1-phenyl-1H-pyrazole-4-carboxylic acid (C₁₂H₁₁N₃O₃, Molar Mass: 245.23 g/mol ) is a heterocyclic compound featuring a pyrazole core substituted with an acetylamino group, a phenyl ring, and a carboxylic acid moiety.[1] Its utility as a building block in organic synthesis underscores the importance of its physicochemical properties, with solubility being a critical parameter.[1]
The solubility of a compound dictates its behavior in various chemical environments, influencing reaction kinetics, yield, and the ease of handling and formulation. This guide will delve into the theoretical underpinnings of this compound's solubility and provide a robust experimental framework for its empirical determination.
Theoretical Framework for Solubility
The solubility of 5-(acetylamino)-1-phenyl-1H-pyrazole-4-carboxylic acid is governed by the interplay of its constituent functional groups and the properties of the solvent. The principle of "like dissolves like" is a foundational concept; polar compounds tend to dissolve in polar solvents, and non-polar compounds in non-polar solvents.
The molecular structure of the target compound presents a combination of polar and non-polar features:
-
Polar Moieties:
-
Carboxylic Acid (-COOH): This is a highly polar group capable of acting as both a hydrogen bond donor and acceptor. Its presence generally confers solubility in polar protic solvents like water and alcohols.
-
Acetylamino (-NHCOCH₃): The amide functionality is also polar and can participate in hydrogen bonding, contributing to solubility in protic solvents.
-
Pyrazole Ring: The pyrazole ring itself possesses some degree of polarity due to the presence of two nitrogen atoms.
-
-
Non-Polar Moiety:
-
Phenyl Group (-C₆H₅): This aromatic ring is non-polar and hydrophobic, which tends to decrease solubility in aqueous and highly polar solvents but increases affinity for non-polar organic solvents.
-
The overall solubility in a given solvent will be a balance of these competing influences. In its solid state, the presence of strong hydrogen bond donors and acceptors (carboxylic acid and acetylamino groups) suggests the formation of a stable crystal lattice with significant intermolecular hydrogen bonding, similar to related structures.[2][3] Overcoming this lattice energy is a key factor in the dissolution process.
Diagram: Key Functional Groups Influencing Solubility
Caption: Molecular structure and the influence of its functional groups on solubility.
Predicted Solubility in Common Laboratory Solvents
| Solvent | Solvent Type | Polarity | Predicted Solubility | Rationale |
| Water | Polar Protic | High | Low to Moderate | The polar carboxylic acid and acetylamino groups will promote solubility through hydrogen bonding, but the non-polar phenyl group will significantly hinder it. Solubility is expected to be pH-dependent. |
| Methanol | Polar Protic | High | Moderate to High | Methanol can effectively form hydrogen bonds with the solute, and its lower polarity compared to water will better accommodate the phenyl group. |
| Ethanol | Polar Protic | High | Moderate to High | Similar to methanol, ethanol's ability to hydrogen bond and its alkyl chain make it a good candidate for dissolving the compound. |
| Acetone | Polar Aprotic | Medium | Moderate | Acetone is a polar aprotic solvent that can act as a hydrogen bond acceptor, interacting with the carboxylic acid and acetylamino groups. |
| Dichloromethane | Non-polar | Low | Low | The significant polarity of the carboxylic acid and acetylamino groups will likely lead to poor solubility in this non-polar solvent. |
| Toluene | Non-polar | Low | Low | Similar to dichloromethane, the non-polar nature of toluene is not well-suited to solvate the polar functional groups of the compound. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | High | DMSO is a strong polar aprotic solvent capable of disrupting intermolecular hydrogen bonds and solvating a wide range of compounds. |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | High | High | Similar to DMSO, DMF is a powerful polar aprotic solvent that should effectively dissolve the compound. |
Experimental Determination of Solubility: The Shake-Flask Method
The definitive determination of solubility requires empirical measurement. The shake-flask method is a reliable and widely accepted technique for determining the equilibrium solubility of a compound.
An excess amount of the solid compound is agitated in a specific solvent at a constant temperature for a sufficient period to reach equilibrium. The resulting saturated solution is then separated from the undissolved solid, and the concentration of the dissolved solute is quantified using a suitable analytical method.
-
Preparation:
-
Accurately weigh an excess amount of 5-(acetylamino)-1-phenyl-1H-pyrazole-4-carboxylic acid into a series of glass vials. An excess is crucial to ensure a saturated solution is formed.
-
Add a precise volume of the desired solvent to each vial.
-
-
Equilibration:
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in a shaker bath maintained at a constant temperature (e.g., 25 °C).
-
Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. It is advisable to take samples at different time points (e.g., 12, 24, 48 hours) to confirm that the concentration has plateaued, indicating equilibrium.
-
-
Sample Separation:
-
After equilibration, allow the vials to stand undisturbed at the same constant temperature to allow the undissolved solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe fitted with a filter (e.g., 0.45 µm PTFE or PVDF) to remove any undissolved particles.
-
-
Quantification:
-
Dilute the filtered saturated solution with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of the dissolved compound using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectroscopy.
-
Diagram: Shake-Flask Solubility Determination Workflow
Sources
5-(Acetylamino)-1-phenyl-1H-pyrazole-4-carboxylic acid material safety data sheet
An In-depth Technical Guide to the Material Safety Data Sheet for 5-(Acetylamino)-1-phenyl-1H-pyrazole-4-carboxylic acid
Introduction: A Senior Application Scientist's Perspective
As a key building block in the synthesis of complex organic molecules, 5-(Acetylamino)-1-phenyl-1H-pyrazole-4-carboxylic acid (CAS No. 51649-69-5) is a compound of significant interest to researchers in pharmaceuticals and agrochemicals.[1] The pyrazole scaffold is a well-established pharmacophore, and its derivatives are known to possess a wide range of biological activities, including anti-inflammatory and analgesic properties.[2][3] Understanding the safety profile of this intermediate is not merely a regulatory formality; it is a prerequisite for sound experimental design and the protection of laboratory personnel. This guide synthesizes the available safety data for structurally related pyrazole carboxylic acids to provide a comprehensive and trustworthy safety and handling protocol. The toxicological properties of this specific material have not been thoroughly investigated, underscoring the importance of adopting a cautious and proactive approach to safety.[4]
Chemical and Physical Identity
A clear understanding of the compound's basic properties is the foundation of a robust safety assessment.
Caption: Core identification data for the compound.
Table 1: Physicochemical Properties Note: Experimental data for the target compound is limited. Data for structurally similar pyrazole carboxylic acids is provided for context.
| Property | Value | Source |
| Melting Point | 180-185 °C (decomposes) | [5] (for 5-Amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid) |
| Appearance | Expected to be a solid | General observation from related compounds[6] |
| Solubility | Good solubility in chloroform, methanol, DMSO; lower in acetonitrile; insoluble in water. | [7] (for a related trifluoromethyl derivative) |
| Stability | Air sensitive; incompatible with strong oxidizing agents, strong acids, and strong bases. | [8] (for a related pyrazole carboxylic acid) |
GHS Hazard Identification and Risk Assessment
Based on data from analogous pyrazole derivatives, 5-(Acetylamino)-1-phenyl-1H-pyrazole-4-carboxylic acid should be handled as a hazardous substance.[4][9] The primary risks are associated with irritation and acute toxicity if ingested.
Table 2: GHS Hazard Classification
| Hazard Class | GHS Code | Statement | Source |
| Acute Toxicity, Oral | H302 | Harmful if swallowed. | [4] |
| Skin Corrosion/Irritation | H315 | Causes skin irritation. | [4][9] |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation. | [4][9] |
| Specific Target Organ Toxicity (Single Exposure) | H335 | May cause respiratory irritation. | [4][9] |
The causality behind these classifications lies in the chemical reactivity of the carboxylic acid group and the potential for the pyrazole ring system to interact with biological macromolecules. The precautionary statements below form a self-validating system to mitigate these risks.
Caption: Relationship between exposure routes and required PPE.
Emergency First-Aid Protocols
Immediate and appropriate first aid is critical in mitigating the consequences of accidental exposure. The following protocols are based on established best practices for chemicals with similar hazard profiles.
Protocol 1: First-Aid Measures
-
General Advice: If symptoms persist, consult a physician.[8] Show this safety data sheet to the doctor in attendance.
-
If Inhaled (H335):
-
In Case of Skin Contact (H315):
-
Action: Immediately wash off with soap and plenty of water for at least 15 minutes.[4][8]
-
Causality: Prompt and thorough washing removes the irritant from the skin surface, minimizing local tissue damage.
-
Follow-up: If skin irritation persists, consult a physician.[8] Remove and wash contaminated clothing before reuse.[10][11]
-
-
In Case of Eye Contact (H319):
-
Action: Rinse cautiously and thoroughly with plenty of water for at least 15 minutes, holding the eyelids apart.[4]
-
Causality: Immediate and prolonged flushing is essential to dilute and remove the chemical, preventing serious eye damage.
-
Follow-up: Remove contact lenses, if present and easy to do.[4] Continue rinsing and seek immediate medical advice.[8][11]
-
-
If Swallowed (H302):
-
Action: Rinse mouth with water. Do NOT induce vomiting.[10]
-
Causality: Inducing vomiting can cause aspiration of the chemical into the lungs. Rinsing the mouth helps to remove residual material.
-
Follow-up: Call a POISON CENTER or doctor immediately if you feel unwell.[4][10] Never give anything by mouth to an unconscious person.
-
Laboratory Handling, Storage, and Disposal Workflow
A systematic approach to handling, from initial preparation to final disposal, is paramount. This workflow is designed as a self-validating system to ensure safety at every stage.
Caption: A comprehensive workflow for safe laboratory handling.
Protocol 2: Engineering Controls and Personal Protection
-
Engineering Controls:
-
Rationale: The primary line of defense is to control hazards at the source.
-
Action: Ensure adequate ventilation, especially in confined areas. Use of a chemical fume hood is strongly recommended to mitigate respiratory exposure (H335).[10] Eyewash stations and safety showers must be in close proximity to the workstation.[12]
-
-
Personal Protective Equipment (PPE) (P280):
-
Rationale: PPE provides a barrier between the user and the hazardous material.
-
Eye/Face Protection: Wear chemical safety goggles compliant with EN 166 standards.[10]
-
Skin Protection: Wear chemically resistant protective gloves (e.g., nitrile). Inspect gloves prior to use and use proper removal technique.[9] Wear a long-sleeved lab coat.[10]
-
Respiratory Protection: If dust formation is unavoidable or ventilation is inadequate, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[10]
-
-
Hygiene Measures:
Protocol 3: Storage and Disposal
-
Storage Conditions:
-
Rationale: Proper storage maintains chemical integrity and prevents accidental release.
-
Action: Store in a cool, dry, and well-ventilated place.[6][10][11] Keep the container tightly closed to prevent moisture or air degradation.[4][8] Store locked up and segregated from incompatible materials such as strong oxidizing agents, acids, and bases.[8][12]
-
-
Disposal (P501):
-
Rationale: Improper disposal can harm the environment and public health.
-
Action: Dispose of waste in accordance with all applicable local, regional, and national regulations.[4] A recommended method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[4]
-
References
-
Angene Chemical. (2021, May 1). Safety Data Sheet. [Link]
-
KISHIDA CHEMICAL CO., LTD. (2022, February 3). Safety Data Sheet. [Link]
-
Cosmetic Ingredient Review. (n.d.). Safety Assessment of 1-Hydroxyethyl 4,5-Diamino Pyrazole Sulfate as Used in Cosmetics. [Link]
-
Zia-ur-Rehman, M., et al. (2008). 5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid. ResearchGate. [Link]
-
Caruso, F., et al. (2009). 5-Amino-1-phenyl-3-trifluoromethyl-1H-pyrazole-4-carboxylic acid. National Center for Biotechnology Information. [Link]
-
ResearchGate. (n.d.). 5-Amino-1-phenyl-1 H -pyrazole-4-carboxylic acid | Request PDF. [Link]
-
PubMed. (2008, June 21). 5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid. [Link]
-
Capot Chemical. (2013, September 20). MSDS of 1H-Pyrazole-4-carboxylic acid. [Link]
-
PubChem. (n.d.). 1-phenyl-1H-pyrazole-4-carboxylic acid. [Link]
-
PubChem. (n.d.). Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate. [Link]
- Google Patents. (n.d.). CN111138289B - Compound and process for synthesizing 5-acetyl-1H-pyrazole-3-carboxylic acid by using same.
-
Asian Journal of Chemistry. (n.d.). Synthesis and Pharmacological Evaluation of 3-(4-Substituted Phenyl)- 1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives. [Link]
Sources
- 1. biosynth.com [biosynth.com]
- 2. researchgate.net [researchgate.net]
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- 5. 5-AMINO-1-(4-METHOXYPHENYL)-1H-PYRAXOLE-4-CARBOXYLIC ACID [chemicalbook.com]
- 6. kishida.co.jp [kishida.co.jp]
- 7. 5-Amino-1-phenyl-3-trifluoromethyl-1H-pyrazole-4-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. capotchem.com [capotchem.com]
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- 11. fishersci.co.uk [fishersci.co.uk]
- 12. synquestlabs.com [synquestlabs.com]
Methodological & Application
Synthesis of 5-(Acetylamino)-1-phenyl-1H-pyrazole-4-carboxylic acid: An Application and Protocol Guide
Introduction
5-(Acetylamino)-1-phenyl-1H-pyrazole-4-carboxylic acid is a valuable heterocyclic compound, representing a core scaffold in medicinal chemistry and drug discovery. Pyrazole derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties. The title compound, with its specific substitution pattern, serves as a key intermediate for the synthesis of more complex pharmaceutical agents. This guide provides a detailed, step-by-step protocol for the synthesis of 5-(Acetylamino)-1-phenyl-1H-pyrazole-4-carboxylic acid, intended for researchers, scientists, and professionals in the field of drug development. The outlined synthetic route is a three-step process commencing with the construction of the pyrazole ring, followed by N-acetylation, and culminating in the hydrolysis of an ethyl ester to the desired carboxylic acid. Each step is elucidated with mechanistic insights and practical considerations to ensure reproducibility and success.
Overall Synthetic Scheme
The synthesis of 5-(Acetylamino)-1-phenyl-1H-pyrazole-4-carboxylic acid is accomplished through the following three-step sequence:
Caption: Overall workflow for the synthesis of the target compound.
Part 1: Synthesis of Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate
This initial step involves the construction of the pyrazole core through a condensation reaction between ethyl (ethoxymethylene)cyanoacetate and phenylhydrazine. This reaction proceeds via a nucleophilic attack of the hydrazine onto the electron-deficient double bond of the cyanoacetate derivative, followed by an intramolecular cyclization and subsequent elimination of ethanol and water to form the aromatic pyrazole ring.
Materials and Reagents
| Reagent | Molecular Formula | Molar Mass ( g/mol ) | Amount (g) | Moles (mmol) |
| Ethyl (ethoxymethylene)cyanoacetate | C₈H₁₁NO₃ | 169.18 | 50.0 | 295.5 |
| Phenylhydrazine | C₆H₈N₂ | 108.14 | 31.9 | 295.0 |
| Ethanol (absolute) | C₂H₅OH | 46.07 | 500 mL | - |
Experimental Protocol
-
To a 1 L round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add ethyl (ethoxymethylene)cyanoacetate (50.0 g, 295.5 mmol) and phenylhydrazine (31.9 g, 295.0 mmol).
-
Add 500 mL of absolute ethanol to the flask.
-
Heat the reaction mixture to reflux and maintain this temperature for 6 hours with continuous stirring.
-
After the initial reflux period, allow the mixture to cool to room temperature and let it stand for approximately 48 hours.
-
Following the standing period, heat the reaction mixture to reflux for an additional 8 hours.
-
Upon completion of the second reflux, cool the reaction mixture to room temperature and then pour it into a beaker containing ice water.
-
A solid precipitate will form. Collect the solid by vacuum filtration.
-
Recrystallize the crude product from ethanol to afford pure ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate. The expected yield is approximately 44%.[1]
Part 2: Synthesis of Ethyl 5-(acetylamino)-1-phenyl-1H-pyrazole-4-carboxylate
The second step is the N-acetylation of the amino group of the pyrazole intermediate. This is a standard transformation where the nucleophilic amino group attacks the electrophilic carbonyl carbon of acetic anhydride.
Materials and Reagents
| Reagent | Molecular Formula | Molar Mass ( g/mol ) | Amount (g) | Moles (mmol) |
| Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate | C₁₂H₁₃N₃O₂ | 231.25 | 10.0 | 43.2 |
| Acetic Anhydride | C₄H₆O₃ | 102.09 | 6.6 | 64.8 |
| Glacial Acetic Acid | CH₃COOH | 60.05 | 50 mL | - |
Experimental Protocol
-
In a 250 mL round-bottom flask, dissolve ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate (10.0 g, 43.2 mmol) in 50 mL of glacial acetic acid.
-
To this solution, add acetic anhydride (6.6 g, 64.8 mmol, 1.5 equivalents) dropwise with stirring at room temperature.
-
After the addition is complete, heat the reaction mixture to 80-90°C and maintain this temperature for 2 hours.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the cooled reaction mixture into ice water, which will cause the product to precipitate.
-
Collect the solid product by vacuum filtration and wash it thoroughly with water.
-
Dry the product in a vacuum oven to obtain ethyl 5-(acetylamino)-1-phenyl-1H-pyrazole-4-carboxylate.
Part 3: Synthesis of 5-(Acetylamino)-1-phenyl-1H-pyrazole-4-carboxylic acid
The final step is the saponification of the ethyl ester to the corresponding carboxylic acid using a strong base, followed by acidification to protonate the carboxylate salt.
Materials and Reagents
| Reagent | Molecular Formula | Molar Mass ( g/mol ) | Amount (g) | Moles (mmol) |
| Ethyl 5-(acetylamino)-1-phenyl-1H-pyrazole-4-carboxylate | C₁₄H₁₅N₃O₃ | 273.29 | 5.0 | 18.3 |
| Sodium Hydroxide (NaOH) | NaOH | 40.00 | 1.46 | 36.6 |
| Water (distilled) | H₂O | 18.02 | 50 mL | - |
| Hydrochloric Acid (HCl), concentrated | HCl | 36.46 | As needed | - |
Experimental Protocol
-
In a 250 mL round-bottom flask, suspend ethyl 5-(acetylamino)-1-phenyl-1H-pyrazole-4-carboxylate (5.0 g, 18.3 mmol) in 50 mL of water.
-
Prepare a solution of sodium hydroxide (1.46 g, 36.6 mmol, 2.0 equivalents) in a small amount of water and add it to the flask.
-
Heat the mixture to reflux with stirring for 4-6 hours, or until the reaction is complete as monitored by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Acidify the reaction mixture to a pH of 2-3 by the dropwise addition of concentrated hydrochloric acid. This should be done in an ice bath to control the temperature.
-
A precipitate of the carboxylic acid will form upon acidification.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
Dry the product in a vacuum oven to yield 5-(acetylamino)-1-phenyl-1H-pyrazole-4-carboxylic acid. Further purification can be achieved by recrystallization from a suitable solvent such as an ethanol/water mixture.[2]
Safety and Handling Precautions
-
Phenylhydrazine: Toxic and a suspected carcinogen. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, in a well-ventilated fume hood.
-
Acetic Anhydride: Corrosive and a lachrymator. Handle in a fume hood with appropriate PPE.
-
Sodium Hydroxide and Hydrochloric Acid: Corrosive. Handle with care and appropriate PPE.
-
Ethanol: Flammable. Keep away from open flames and ignition sources.
-
All reactions should be performed in a well-ventilated fume hood.
Characterization
The identity and purity of the synthesized compounds should be confirmed by standard analytical techniques such as:
-
Melting Point: To assess purity.
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure.
-
Infrared (IR) Spectroscopy: To identify key functional groups.
-
Mass Spectrometry: To determine the molecular weight.
Conclusion
This application note provides a comprehensive and detailed protocol for the three-step synthesis of 5-(Acetylamino)-1-phenyl-1H-pyrazole-4-carboxylic acid. By following these procedures and adhering to the safety precautions, researchers can reliably synthesize this valuable intermediate for further applications in drug discovery and development. The rationale behind each step is grounded in fundamental principles of organic chemistry, ensuring a robust and reproducible synthetic route.
References
-
Elgazwy, A. S. H., Nassar, I. F., & Jones, P. G. (2013). Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 8), o1376. [Link]
-
Amblard, M., Fehrentz, J. A., Martinez, J., & Subra, G. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular biotechnology, 33(3), 239–254. [Link]
-
Synthesis of 5-amino-1-phenyl-1H-pyrazole-4-carboxylic acid, ethyl ester. PrepChem. [Link]
-
Li, Q., et al. (2015). Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. Molecules, 20(3), 5145-5157. [Link]
-
Ranu, B. C., et al. (2017). Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions. Molecules, 22(1), 123. [Link]
Sources
Application Notes & Protocols: Leveraging 5-(Acetylamino)-1-phenyl-1H-pyrazole-4-carboxylic acid in Synthetic Chemistry
Introduction: The Strategic Value of a Multifunctional Pyrazole Scaffold
The pyrazole nucleus is a cornerstone in medicinal chemistry and materials science, renowned for its diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3] The title compound, 5-(Acetylamino)-1-phenyl-1H-pyrazole-4-carboxylic acid, is a particularly valuable synthetic precursor due to its strategically positioned and differentially reactive functional groups. It features:
-
A Carboxylic Acid (-COOH) at the C4 position, which is a prime handle for amide bond formation, esterification, and other nucleophilic acyl substitution reactions.
-
An N-Acetyl Group (-NHAc) at the C5 position, which serves as a protected amine. This group can be hydrolyzed to reveal a nucleophilic primary amine, opening a new avenue for derivatization.
-
A stable, aromatic 1-Phenyl-Pyrazole Core , which provides a rigid scaffold that can be further functionalized and is often implicated in forging critical interactions with biological targets.
This guide provides an in-depth exploration of this precursor's reactivity, offering detailed protocols and expert insights for its effective utilization in research and development.
| Compound Property | Value |
| IUPAC Name | 5-(Acetylamino)-1-phenyl-1H-pyrazole-4-carboxylic acid |
| Molecular Formula | C₁₂H₁₁N₃O₃ |
| Molecular Weight | 245.24 g/mol |
| CAS Number | 51649-69-5[4] |
| Appearance | Typically an off-white to pale yellow solid |
Core Synthetic Transformations & Protocols
The utility of 5-(Acetylamino)-1-phenyl-1H-pyrazole-4-carboxylic acid stems from the orthogonal reactivity of its primary functional groups. The carboxylic acid can be readily derivatized under standard conditions without affecting the N-acetyl group. Subsequently, the N-acetyl group can be removed to allow for further functionalization of the resulting amine.
Figure 1: Key synthetic pathways originating from the title precursor.
Application 1: Amide Bond Formation - Gateway to Bioactive Molecules
Amide coupling is arguably the most crucial reaction in drug discovery, enabling the linkage of molecular fragments to build complexity and modulate pharmacological properties.[5][6] The carboxylic acid of the title compound is readily activated by common coupling reagents for reaction with a diverse range of primary and secondary amines.
Causality Behind Experimental Choices: The selection of a coupling reagent is critical. Reagents like HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or the combination of EDCI (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide) with an additive like HOBt (Hydroxybenzotriazole) are preferred. They function by converting the carboxylic acid into a highly reactive activated ester in situ, which is susceptible to nucleophilic attack by the amine. The addition of a non-nucleophilic base, such as DIPEA (N,N-Diisopropylethylamine) or triethylamine, is essential to neutralize the acidic byproducts of the reaction and to deprotonate the amine salt if it is used as a hydrochloride or trifluoroacetate salt, thereby ensuring the amine is sufficiently nucleophilic.
This protocol describes a general procedure for coupling the title compound with a generic primary amine (R-NH₂).
Materials:
-
5-(Acetylamino)-1-phenyl-1H-pyrazole-4-carboxylic acid (1.0 eq)
-
Amine of choice (R-NH₂) (1.1 - 1.2 eq)
-
HATU (1.2 eq) or EDCI (1.5 eq) and HOBt (1.5 eq)
-
DIPEA (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Saturated aq. NaHCO₃, 1M aq. HCl, Brine
-
Anhydrous MgSO₄ or Na₂SO₄
-
Silica gel for chromatography
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 5-(Acetylamino)-1-phenyl-1H-pyrazole-4-carboxylic acid (1.0 eq).
-
Dissolution: Dissolve the starting material in anhydrous DMF (or DCM) to a concentration of approximately 0.1 M.
-
Reagent Addition: Add the amine (1.1 eq), HOBt (1.5 eq, if using EDCI), and DIPEA (3.0 eq). Stir the mixture for 5 minutes at room temperature.
-
Activation: Add the coupling reagent (HATU or EDCI) portion-wise at 0 °C (ice bath).
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting carboxylic acid is consumed.
-
Work-up:
-
Dilute the reaction mixture with ethyl acetate or DCM.
-
Wash sequentially with 1M HCl (2x), saturated aq. NaHCO₃ (2x), and brine (1x). Expert Tip: The acidic wash removes excess amine and DIPEA, while the basic wash removes unreacted starting material and HOBt.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes or methanol in DCM, to afford the desired amide.
Figure 2: Standard workflow for amide coupling reactions.
Application 2: Esterification for Prodrug Synthesis and Solubility Modulation
Esterification of the carboxylic acid provides another class of valuable derivatives. Esters can serve as prodrugs, which are cleaved in vivo to release the active carboxylic acid, or can be used to fine-tune the physicochemical properties, such as solubility and lipophilicity, of the molecule.
This classic method is effective for generating simple alkyl esters.
Materials:
-
5-(Acetylamino)-1-phenyl-1H-pyrazole-4-carboxylic acid (1.0 eq)
-
Methanol or Ethanol (as solvent and reagent)
-
Concentrated Sulfuric Acid (H₂SO₄) (catalytic, ~5 mol%)
-
Saturated aq. NaHCO₃
-
Anhydrous Na₂SO₄
Procedure:
-
Reaction Setup: Suspend the pyrazole carboxylic acid (1.0 eq) in an excess of the desired alcohol (e.g., methanol or ethanol).
-
Catalyst Addition: Carefully add the concentrated sulfuric acid dropwise at 0 °C.
-
Reaction: Heat the mixture to reflux (typically 65-80 °C) and maintain for 6-24 hours, monitoring by TLC.
-
Work-up:
-
Cool the reaction mixture to room temperature and remove the excess alcohol under reduced pressure.
-
Re-dissolve the residue in ethyl acetate.
-
Carefully wash with saturated aq. NaHCO₃ until effervescence ceases to neutralize the acid catalyst.
-
Wash with water and then brine.
-
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. The crude ester can often be purified by recrystallization or flash chromatography if necessary.
Application 3: N-Deacetylation to Unmask the C5-Amine
Removal of the acetyl protecting group reveals the 5-amino-1-phenyl-1H-pyrazole-4-carboxylic acid.[7][8] This bifunctional molecule is a precursor in its own right, with a free amine ready for reactions such as sulfonamide formation, reductive amination, or urea synthesis, and a carboxylic acid for the transformations described above.
Materials:
-
5-(Acetylamino)-1-phenyl-1H-pyrazole-4-carboxylic acid (1.0 eq)
-
6M Hydrochloric Acid (HCl)
-
10% aq. Sodium Hydroxide (NaOH) or Saturated aq. NaHCO₃
Procedure:
-
Reaction Setup: Suspend the acetylated precursor in 6M HCl in a round-bottom flask.
-
Reaction: Heat the mixture to reflux (around 100-110 °C) for 4-12 hours. Monitor the reaction by LC-MS for the disappearance of the starting material and the appearance of the deacetylated product.
-
Work-up:
-
Cool the reaction mixture in an ice bath. A precipitate of the product's hydrochloride salt may form.
-
Carefully adjust the pH to ~7-8 using 10% aq. NaOH or saturated NaHCO₃. The free amino acid will precipitate out of the solution.
-
-
Purification:
-
Collect the solid precipitate by vacuum filtration.
-
Wash the solid with cold water and then a small amount of cold ethanol or diethyl ether.
-
Dry the product under vacuum to yield 5-amino-1-phenyl-1H-pyrazole-4-carboxylic acid.
-
Physicochemical and Safety Data
| Parameter | Description |
| Solubility | Generally soluble in polar aprotic solvents like DMF, DMSO; moderate solubility in alcohols like methanol; sparingly soluble in water and nonpolar solvents. |
| Spectroscopic Data | ¹H NMR: Expect signals for the acetyl methyl group (~2.2 ppm), aromatic protons of the phenyl ring (~7.5-7.8 ppm), and the pyrazole proton. The NH and COOH protons may be broad or exchangeable. IR (cm⁻¹): Characteristic peaks for C=O (amide, ~1680), C=O (acid, ~1720), N-H stretch (~3300), and O-H stretch (broad, ~2500-3300). |
Safety and Handling:
-
Hazard Statements: May cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[9][10]
-
Precautionary Measures: Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.
References
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Zia-ur-Rehman, M., Elsegood, M. R. J., Akbar, N., & Saleem, R. S. Z. (2008). 5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid. Acta Crystallographica Section E: Crystallographic Communications, E64, o1312–o1313. [Link]
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Request PDF for 5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid. ResearchGate. [Link]
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(2025-08-06) Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. ResearchGate. [Link]
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Caruso, F., et al. (2009). 5-Amino-1-phenyl-3-trifluoromethyl-1H-pyrazole-4-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 9), o2173. [Link]
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Zia-ur-Rehman, M., et al. (2008). 5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid. PubMed. [Link]
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Al-Matar, H. M., et al. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 190–210. [Link]
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Reactions of some pyrazole-3-carboxylic acids with various N,N′-binucleophiles and investigation of their antiproliferative activities. Indian Journal of Chemistry, Sec B. [Link]
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Design, synthesis and insecticidal activities of N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-1,3-diphenyl. The Royal Society of Chemistry. [Link]
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1-phenyl-1H-pyrazole-4-carboxylic acid | C10H8N2O2 | CID 121026. PubChem. [Link]
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Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties. National Institutes of Health (NIH). [Link]
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Sharma, V., et al. (2014). Current status of pyrazole and its biological activities. PubMed Central. [Link]
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Amide coupling reaction in medicinal chemistry. HepatoChem. [Link]
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Pathare, R. S., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters. [Link]
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Anwendungs- und Protokollleitfaden: Derivatisierung von 5-(Acetylamino)-1-phenyl-1H-pyrazol-4-carbonsäure für die Wirkstoffentdeckung
An: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung
Von: Leitender Anwendungswissenschaftler
Datum: 2024-05-21
Betreff: Ein umfassender Leitfaden zur Synthese, Reinigung und biologischen Evaluierung einer Bibliothek von Derivaten der 5-(Acetylamino)-1-phenyl-1H-pyrazol-4-carbonsäure
Zusammenfassung für die Geschäftsleitung
Das Pyrazolgerüst ist ein privilegierter Heterozyklus in der medizinischen Chemie, der in einer Vielzahl von von der FDA zugelassenen Medikamenten vorkommt.[1] Insbesondere 5-Amino-pyrazol-4-carboxamide haben sich als potente und selektive Kinase-Inhibitoren herauskristallisiert, was sie zu einem attraktiven Ausgangspunkt für die onkologische Wirkstoffentdeckung macht.[2] Dieses Dokument bietet einen detaillierten technischen Leitfaden für die Derivatisierung der Kernstruktur 5-(Acetylamino)-1-phenyl-1H-pyrazol-4-carbonsäure. Wir stellen bewährte Protokolle für die Synthese einer diversen chemischen Bibliothek, Methoden zur Reinigung und Charakterisierung sowie Arbeitsabläufe für das biologische Screening vor, mit einem Schwerpunkt auf Kinase-Inhibitions-Assays. Ziel ist es, Forschern ein robustes und validiertes Framework zur Verfügung zu stellen, um Struktur-Wirkungs-Beziehungen (SAR) zu untersuchen und neue Leitstrukturen zu identifizieren.
Einleitung: Die Bedeutung des Pyrazol-Kerns
Pyrazol und seine Derivate sind pharmakologisch bedeutsame Gerüste, die ein breites Spektrum an biologischen Aktivitäten aufweisen, darunter entzündungshemmende, antimikrobielle, antikonvulsive und krebsbekämpfende Eigenschaften.[2] Ihre synthetische Vielseitigkeit ermöglicht eine feine Abstimmung der pharmakologischen Eigenschaften durch die Einführung verschiedener Substituenten. Die hier vorgestellte Kernstruktur, 5-(Acetylamino)-1-phenyl-1H-pyrazol-4-carbonsäure, kombiniert mehrere wichtige pharmakophore Merkmale:
-
Der Pyrazol-Ring: Ein stabiler aromatischer Kern, der als Gerüst für die räumliche Anordnung funktioneller Gruppen dient.
-
Die Carbonsäure (C4-Position): Ein vielseitiger "Griff", der in Amide, Ester und andere funktionelle Gruppen umgewandelt werden kann, um mit biologischen Zielstrukturen zu interagieren.
-
Die Acetylamino-Gruppe (C5-Position): Modifiziert die Elektronik und das Wasserstoffbrücken-Bindungspotenzial im Vergleich zu einer primären Aminogruppe, was die Selektivität und die physikochemischen Eigenschaften beeinflussen kann.
-
Die Phenyl-Gruppe (N1-Position): Bietet eine Möglichkeit zur weiteren Funktionalisierung, um die Lipophilie zu modulieren oder zusätzliche Wechselwirkungen mit der Zielstruktur einzugehen.
Jüngste Studien haben die Bedeutung von 5-Amino-1H-pyrazol-4-carboxamid-Derivaten als potente Inhibitoren von Fibroblasten-Wachstumsfaktor-Rezeptoren (FGFRs) hervorgehoben, einer Familie von Rezeptor-Tyrosinkinasen, deren abweichende Aktivierung bei verschiedenen Krebsarten eine Rolle spielt.[2] Dieser Leitfaden wird sich daher auf Strategien konzentrieren, die für die Entdeckung von Kinase-Inhibitoren relevant sind.
Synthese des Ausgangsmaterials
Der erste kritische Schritt ist die zuverlässige Synthese des Ausgangsmaterials. Der Weg verläuft in drei Hauptstufen: (I) Synthese des Pyrazol-Kerns, (II) Hydrolyse des Esters zur Carbonsäure und (III) Acetylierung der Aminogruppe.
Protokoll 2.1: Synthese von 5-Amino-1-phenyl-1H-pyrazol-4-carbonsäureethylester
Dieser Schritt folgt einem etablierten Verfahren zur Bildung des Pyrazolrings.[3]
-
Reagenzien: Phenylhydrazin (1,0 Äq.), Ethyl(ethoxymethylen)cyanoacetat (1,0 Äq.), Ethanol.
-
Verfahren: a. Lösen Sie Phenylhydrazin (z. B. 31,9 g) und Ethyl(ethoxymethylen)cyanoacetat (z. B. 50,0 g) in absolutem Ethanol (z. B. 500 ml) in einem Rundkolben, der mit einem Rückflusskühler ausgestattet ist. b. Erhitzen Sie die Mischung für 6 Stunden unter Rückfluss. c. Lassen Sie die Reaktionsmischung auf Raumtemperatur abkühlen und rühren Sie sie 48 Stunden lang. d. Erhitzen Sie die Mischung für weitere 8 Stunden unter Rückfluss. e. Gießen Sie die abgekühlte Reaktionsmischung in Eiswasser, um das Produkt auszufällen. f. Filtrieren Sie den festen Niederschlag ab und waschen Sie ihn mit kaltem Wasser. g. Kristallisieren Sie das Rohprodukt aus Ethanol um, um den reinen 5-Amino-1-phenyl-1H-pyrazol-4-carbonsäureethylester zu erhalten.[3]
Protokoll 2.2: Hydrolyse zu 5-Amino-1-phenyl-1H-pyrazol-4-carbonsäure
Die Estergruppe wird hydrolysiert, um die reaktive Carbonsäure freizulegen.[4]
-
Reagenzien: 5-Amino-1-phenyl-1H-pyrazol-4-carbonsäureethylester (1,0 Äq.), Kaliumhydroxid (KOH, 2,0 Äq.), Ethanol, Wasser.
-
Verfahren: a. Lösen Sie den Ester (z. B. 2,31 g, 10,0 mmol) in einer Mischung aus Ethanol und Wasser. b. Fügen Sie Kaliumhydroxid (z. B. 1,12 g, 20,0 mmol) hinzu. c. Erhitzen Sie die Mischung unter Rühren für 2-4 Stunden unter Rückfluss (Reaktionsfortschritt mittels DC überwachen). d. Kühlen Sie die Lösung ab und entfernen Sie das Ethanol unter reduziertem Druck. e. Verdünnen Sie den Rückstand mit Wasser und säuern Sie ihn mit 2 M Salzsäure auf einen pH-Wert von ~4-5 an. f. Sammeln Sie den ausgefällten Feststoff durch Filtration, waschen Sie ihn mit Wasser und trocknen Sie ihn, um die 5-Amino-1-phenyl-1H-pyrazol-4-carbonsäure zu erhalten.
Protokoll 2.3: N-Acetylierung zu 5-(Acetylamino)-1-phenyl-1H-pyrazol-4-carbonsäure
Dies ist der letzte Schritt zur Herstellung des Ziel-Ausgangsmaterials.
-
Reagenzien: 5-Amino-1-phenyl-1H-pyrazol-4-carbonsäure (1,0 Äq.), Essigsäureanhydrid (2,0-3,0 Äq.), Pyridin (katalytische Menge).
-
Verfahren: a. Suspendieren Sie die 5-Amino-1-phenyl-1H-pyrazol-4-carbonsäure in Essigsäureanhydrid in einem Rundkolben. b. Fügen Sie eine katalytische Menge Pyridin hinzu. c. Erhitzen Sie die Mischung bei 80-100 °C für 1-2 Stunden. d. Kühlen Sie die Reaktion auf Raumtemperatur ab und gießen Sie sie vorsichtig in Eiswasser, um überschüssiges Anhydrid zu zersetzen. e. Rühren Sie die Suspension, bis sich ein fester Niederschlag bildet. f. Filtrieren Sie den Feststoff ab, waschen Sie ihn gründlich mit Wasser und trocknen Sie ihn, um die 5-(Acetylamino)-1-phenyl-1H-pyrazol-4-carbonsäure zu erhalten.
Sources
Application Notes and Protocols for 5-(Acetylamino)-1-phenyl-1H-pyrazole-4-carboxylic Acid in Agrochemical Research
Introduction: The Pyrazole Scaffold in Modern Agrochemicals
The pyrazole ring system is a cornerstone in the development of modern agrochemicals, demonstrating a remarkable versatility that has led to the successful commercialization of numerous fungicides, herbicides, and insecticides.[1][2] This five-membered heterocycle, with its two adjacent nitrogen atoms, provides a stable and synthetically accessible scaffold that can be readily functionalized to modulate biological activity and physicochemical properties.[3] Prominent examples of pyrazole-containing agrochemicals include fungicides like Bixafen and Fluxapyroxad, which act as succinate dehydrogenase inhibitors (SDHIs), and herbicides that inhibit the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme.[4] The inherent biological activity of the pyrazole core, coupled with the vast chemical space accessible through its derivatization, makes it a privileged structure in the quest for novel crop protection agents.
This guide focuses on the potential applications of a specific, yet underexplored, pyrazole derivative: 5-(Acetylamino)-1-phenyl-1H-pyrazole-4-carboxylic acid . By examining its structural features in the context of known pyrazole agrochemicals, we can logically infer its potential as a lead compound for novel fungicides, herbicides, and insecticides. The presence of the N-phenyl group, the C4-carboxylic acid, and the C5-acetylamino substituent provides multiple points for interaction with biological targets and for further chemical modification to optimize activity, selectivity, and plant uptake.
These application notes provide a comprehensive framework for researchers to explore the agrochemical potential of 5-(Acetylamino)-1-phenyl-1H-pyrazole-4-carboxylic acid, from its synthesis to detailed protocols for evaluating its biological efficacy.
Synthesis Protocol: 5-(Acetylamino)-1-phenyl-1H-pyrazole-4-carboxylic Acid
The synthesis of the title compound can be achieved through a multi-step process, beginning with the synthesis of its amino precursor followed by acetylation and hydrolysis.
Part 1: Synthesis of Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate
This initial step involves the condensation of phenylhydrazine with ethyl (ethoxymethylene)cyanoacetate.
Materials:
-
Phenylhydrazine
-
Ethyl (ethoxymethylene)cyanoacetate
-
Ethanol, absolute
-
Ice water
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Büchner funnel and filter paper
Procedure:
-
In a round-bottom flask, dissolve phenylhydrazine (e.g., 31.9 g) and ethyl (ethoxymethylene)cyanoacetate (e.g., 50.0 g) in absolute ethanol (e.g., 500 ml).
-
Heat the mixture to reflux and maintain for 6-8 hours.
-
Allow the reaction mixture to cool to room temperature and then pour it into a beaker of ice water.
-
A precipitate will form. Collect the solid product by vacuum filtration using a Büchner funnel.
-
Recrystallize the crude product from ethanol to yield pure ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate.
Part 2: Acetylation of the Amino Group
The amino group of the pyrazole is then acetylated using acetic anhydride.
Materials:
-
Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate
-
Acetic anhydride
-
Pyridine (as catalyst, optional)
-
Round-bottom flask
-
Stir plate
Procedure:
-
Dissolve the ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate in a suitable solvent like acetic acid or use a slight excess of acetic anhydride as the solvent.
-
Add acetic anhydride dropwise to the solution while stirring at room temperature. A catalytic amount of pyridine can be added to facilitate the reaction.
-
Stir the reaction mixture for several hours until the starting material is consumed (monitor by TLC).
-
Pour the reaction mixture into ice water to precipitate the acetylated product.
-
Collect the solid by filtration and wash with cold water.
Part 3: Hydrolysis of the Ester to Carboxylic Acid
The final step is the hydrolysis of the ethyl ester to the desired carboxylic acid.
Materials:
-
Ethyl 5-(acetylamino)-1-phenyl-1H-pyrazole-4-carboxylate
-
Sodium hydroxide (NaOH) or potassium hydroxide (KOH)
-
Ethanol/water mixture
-
Hydrochloric acid (HCl) for acidification
-
Round-bottom flask with reflux condenser
-
pH paper or meter
Procedure:
-
Suspend the ethyl 5-(acetylamino)-1-phenyl-1H-pyrazole-4-carboxylate in a mixture of ethanol and water.
-
Add a solution of NaOH or KOH and heat the mixture to reflux.
-
Monitor the reaction by TLC until the starting material has disappeared.
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and acidify to a pH of 1-5 with HCl.
-
The carboxylic acid product will precipitate out of the solution.
-
Collect the solid by filtration, wash with cold water, and dry to obtain 5-(acetylamino)-1-phenyl-1H-pyrazole-4-carboxylic acid.
Caption: Workflow for fungicidal activity screening.
Application Area 2: Herbicidal Activity
Rationale for Investigation:
Certain pyrazole derivatives are known to act as potent herbicides by inhibiting the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme, which is crucial for plastoquinone and tocopherol biosynthesis in plants. [5]Inhibition of HPPD leads to the bleaching of new plant tissues due to the photodegradation of chlorophyll. The structure of 5-(acetylamino)-1-phenyl-1H-pyrazole-4-carboxylic acid, particularly the phenylpyrazole core, shares similarities with known HPPD-inhibiting herbicides, making it a candidate for investigation in this area.
Protocol 3: Pre-Emergence Herbicidal Screening
This assay assesses the compound's ability to inhibit the germination and growth of weed seeds when applied to the soil surface.
Materials:
-
Seeds of various weed species (e.g., Amaranthus retroflexus (redroot pigweed), Echinochloa crus-galli (barnyardgrass)) and a crop species (e.g., corn, soybean).
-
Pots or trays filled with a standard potting mix.
-
Test compound formulated for soil application.
-
A laboratory spray chamber.
-
Growth chamber or greenhouse with controlled temperature and light.
-
A commercial pre-emergence herbicide (e.g., atrazine) as a positive control.
Procedure:
-
Fill pots with potting mix and sow a known number of seeds of each test species at the appropriate depth.
-
Apply the test compound at various rates (e.g., 100, 250, 500, 1000 g a.i./ha) to the soil surface using a laboratory spray chamber to ensure even application.
-
Include untreated and positive controls.
-
Water the pots and place them in a growth chamber or greenhouse under optimal conditions for germination and growth.
-
After 14-21 days, assess the herbicidal effect by counting the number of emerged plants and visually rating the phytotoxicity (e.g., on a scale of 0-100%, where 0 is no effect and 100 is complete kill).
-
Harvest the above-ground biomass and record the fresh or dry weight to quantify the growth inhibition.
Protocol 4: Post-Emergence Herbicidal Screening
This assay evaluates the compound's effectiveness when applied directly to the foliage of emerged weeds.
Materials:
-
Young, actively growing weed and crop plants (e.g., at the 2-4 leaf stage).
-
Test compound formulated as a foliar spray with an appropriate adjuvant.
-
Laboratory spray chamber.
-
Growth chamber or greenhouse.
-
A commercial post-emergence herbicide (e.g., glyphosate or mesotrione) as a positive control.
Procedure:
-
Grow the test plants in pots to the desired growth stage.
-
Apply the test compound at various rates as a foliar spray using a laboratory spray chamber.
-
Include untreated and positive controls.
-
Return the plants to the growth chamber or greenhouse.
-
Assess the herbicidal activity 7, 14, and 21 days after application by visual rating of injury (e.g., chlorosis, necrosis, stunting) on a 0-100% scale. [6]6. At the final assessment, measure plant height and harvest the above-ground biomass to determine the fresh or dry weight.
Data Presentation:
| Test Species | Application | Rate (g a.i./ha) | % Injury (21 DAA) | % Biomass Reduction |
| A. retroflexus | Pre-emergence | 500 | ||
| E. crus-galli | Pre-emergence | 500 | ||
| A. retroflexus | Post-emergence | 500 | ||
| E. crus-galli | Post-emergence | 500 | ||
| Corn | Post-emergence | 500 |
Application Area 3: Insecticidal Activity
Rationale for Investigation:
The pyrazole scaffold is also present in several classes of insecticides that act on the nervous system of insects. [1]For example, some pyrazole insecticides are GABA-gated chloride channel antagonists. While the direct structural linkage of 5-(acetylamino)-1-phenyl-1H-pyrazole-4-carboxylic acid to known insecticides is less obvious than for fungicides and herbicides, the broad biological activity of pyrazoles warrants a general screening for insecticidal effects.
Protocol 5: General Insecticidal Screening (Contact and Ingestion)
This protocol provides a primary screen for both contact and ingestion toxicity against a representative chewing and a sucking insect pest.
Materials:
-
Test insects: e.g., Spodoptera frugiperda (fall armyworm) larvae for chewing insects, and Myzus persicae (green peach aphid) for sucking insects.
-
Host plant material (e.g., cabbage leaf discs for armyworms, fava bean plants for aphids).
-
Test compound formulated for application.
-
Micro-applicator or spray tower.
-
Ventilated containers for holding insects.
-
A commercial insecticide (e.g., a pyrethroid for contact, a neonicotinoid for systemic/ingestion) as a positive control.
Procedure for Chewing Insects (e.g., S. frugiperda):
-
Contact Toxicity: Apply a known dose of the test compound directly to the dorsal surface of third-instar larvae using a micro-applicator. Place the treated larvae in a petri dish with an untreated leaf disc for food.
-
Ingestion Toxicity: Treat cabbage leaf discs by dipping them in solutions of the test compound at various concentrations. Allow the discs to air dry and then place them in petri dishes with one third-instar larva per dish. [7]3. Include untreated and positive controls for both assays.
-
Maintain the containers at 25°C with a 16/8h light/dark cycle.
-
Assess mortality at 24, 48, and 72 hours after treatment.
Procedure for Sucking Insects (e.g., M. persicae):
-
Grow host plants (e.g., fava bean) to a suitable size.
-
Infest the plants with a known number of adult aphids.
-
Spray the infested plants with the test compound formulation until runoff.
-
Cover the plants with ventilated cages and place them in a growth chamber.
-
Assess the mortality of the adult aphids and the number of offspring produced after 48 and 72 hours.
Data Analysis:
-
For contact toxicity, calculate the LD50 (the dose required to kill 50% of the test population).
-
For ingestion and sucking insect assays, calculate the LC50 (the concentration required to kill 50% of the test population).
Conclusion and Future Directions
5-(Acetylamino)-1-phenyl-1H-pyrazole-4-carboxylic acid represents a promising starting point for agrochemical discovery. Its structural similarity to known fungicides and herbicides provides a strong rationale for its investigation in these areas. The protocols outlined in this guide offer a systematic approach to evaluating its biological activity.
Should the parent compound exhibit promising, albeit modest, activity, a logical next step would be to undertake a structure-activity relationship (SAR) study. [4][8]This would involve synthesizing a library of analogues by modifying the N-phenyl ring, the acetylamino group, and by converting the carboxylic acid to various amides and esters. Such a program, guided by the initial screening results, could lead to the discovery of novel, potent, and selective agrochemicals for sustainable crop protection.
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Application Notes and Protocols for the Synthesis of Pyrazole-Based Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Pyrazole Scaffold as a Privileged Motif in Kinase Inhibition
The pyrazole ring, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique electronic properties, synthetic accessibility, and ability to form key interactions with biological targets have led to its incorporation into a multitude of clinically successful drugs.[1] Within the landscape of oncology and inflammatory diseases, the pyrazole moiety is particularly prominent in the design of small molecule kinase inhibitors.[2]
Protein kinases, numbering over 500 in the human kinome, are critical regulators of cellular signaling pathways.[3] Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them prime targets for therapeutic intervention.[3] Pyrazole-based inhibitors have demonstrated remarkable efficacy against a range of kinases, including Janus kinases (JAKs), Anaplastic Lymphoma Kinase (ALK), Aurora kinases, and p38 mitogen-activated protein (MAP) kinase.[3][4][5] Several FDA-approved drugs, such as Crizotinib and Ruxolitinib, feature a pyrazole core, underscoring the therapeutic significance of this heterocyclic system.[1]
This technical guide provides an in-depth exploration of the use of pyrazole intermediates in the synthesis of kinase inhibitors. It is designed to equip researchers and drug development professionals with a comprehensive understanding of the underlying synthetic strategies, detailed experimental protocols, and the mechanistic basis for the efficacy of these compounds. We will delve into the key chemical transformations that enable the construction of these complex molecules and examine their interactions with their target kinases.
Synthetic Strategies for Pyrazole-Based Kinase Inhibitors
The construction of the pyrazole core is a cornerstone of the synthesis of these inhibitors. Several robust and versatile methods have been developed, with the choice of strategy often depending on the desired substitution pattern of the final molecule.
The Knorr Pyrazole Synthesis: A Classic and Versatile Approach
First reported by Ludwig Knorr in 1883, this reaction remains a fundamental and widely used method for pyrazole synthesis. It involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative, typically under acidic or basic conditions. The reaction proceeds through the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.
General Reaction Scheme:
Caption: General scheme of the Knorr pyrazole synthesis.
The versatility of the Knorr synthesis lies in the wide availability of substituted 1,3-dicarbonyls and hydrazines, allowing for the introduction of diverse functionalities onto the pyrazole core.
Multicomponent Reactions: An Efficient Route to Complex Pyrazoles
Multicomponent reactions (MCRs) have gained significant traction in medicinal chemistry due to their efficiency and atom economy. These one-pot reactions combine three or more starting materials to generate complex products, often with high yields and stereoselectivity. Several MCRs have been developed for the synthesis of highly substituted pyrazoles, which are valuable intermediates for kinase inhibitors.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the synthesis of key pyrazole-based kinase inhibitors and their intermediates. These protocols are intended as a guide and may require optimization based on specific laboratory conditions and starting materials.
Protocol 1: Synthesis of a 3-Amino-5-methylpyrazole Intermediate for Aurora Kinase Inhibitors
This protocol describes a key intermediate used in the synthesis of various pyrimidine-based Aurora kinase inhibitors.[6]
Reaction Scheme:
Caption: Synthesis of a key pyrazole intermediate.
Materials:
-
2,4,6-trichloropyrimidine (10 g, 54.6 mmol)
-
3-Amino-5-methylpyrazole (7.96 g, 81.9 mmol)
-
Triethylamine (11.4 mL, 81.9 mmol)
-
Tetrahydrofuran (THF) (200 mL)
-
Ethyl acetate
-
Brine
-
Water
-
Magnesium sulfate
Procedure:
-
To a solution of 2,4,6-trichloropyrimidine in THF, add 3-amino-5-methylpyrazole and triethylamine.[6]
-
Heat the reaction mixture at 50°C and stir for 16 hours.[6]
-
Quench the reaction with brine (100 mL).[6]
-
Extract the aqueous phase with ethyl acetate (3 x 200 mL).[6]
-
Combine the organic extracts, wash with water and brine, and then dry over magnesium sulfate.[6]
-
Filter the solution and concentrate the filtrate to obtain the crude residue.[6]
-
Purify the residue by flash column chromatography over silica gel using a mobile phase of n-hexane/ethyl acetate (1:1) to afford the desired product as a white solid.[6]
Protocol 2: Synthesis of a Pyrazole-Based p38 Kinase Inhibitor
This protocol outlines the synthesis of a potent p38 MAP kinase inhibitor.
Reaction Scheme:
Caption: Key amide coupling step in p38 inhibitor synthesis.
Materials:
-
Aminopyrazole derivative
-
4-Chlorophenylacetic acid
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Appropriate solvent (e.g., Dichloromethane)
Procedure:
-
Dissolve the aminopyrazole derivative and 4-chlorophenylacetic acid in a suitable solvent.
-
Add EDC to the reaction mixture to facilitate the amide bond formation.
-
Stir the reaction at room temperature until completion, monitoring by TLC or LC-MS.
-
Upon completion, perform an aqueous workup to remove the urea byproduct and any unreacted starting materials.
-
Purify the crude product by column chromatography to obtain the desired p38 kinase inhibitor.
Quantitative Analysis of Pyrazole-Based Kinase Inhibitors
The potency of kinase inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) or their binding affinity (Ki). The following table summarizes the inhibitory activities of several representative pyrazole-based kinase inhibitors against their primary targets.
| Inhibitor | Target Kinase(s) | IC50 / Ki | Reference(s) |
| Afuresertib | Akt1 | Ki = 0.08 nM, IC50 = 1.3 nM | [3] |
| AZD4547 | FGFR1 | - | [3] |
| AT7519 | CDK1, 2, 4, 6, 9 | IC50 = 10-210 nM | [7] |
| Compound 22 | CDK2, CDK5 | IC50 = 24 nM, 23 nM | [7] |
| Compound 6 | AKT1, AKT2, BRAF V600E, EGFR, p38α, PDGFRβ | - | [4] |
| BIRB 796 | p38 MAP Kinase | - | [5] |
| AIF | HER2, VEGFR-2, MMP-9, FGFR4, EGFR | IC50 = 2.96 µM, 4.80 µM, 23.00 µM, 57.65 µM, 92.06 µM | [8] |
| Derivative 7b | PI3K, mTOR | IC50 = 4.23 nM, 2.30 nM | [9] |
| Analogue 5a | HNSCC cells | IC50 = 0.673 µM (Detroit 562), 0.725 µM (SSC-25) | [9] |
Mechanism of Action and Target Engagement
The efficacy of pyrazole-based kinase inhibitors stems from their ability to bind to the ATP-binding pocket of their target kinases, thereby preventing the phosphorylation of downstream substrates and disrupting aberrant signaling cascades.
Hinge-Binding Interactions
A crucial interaction for many kinase inhibitors is the formation of hydrogen bonds with the "hinge" region of the kinase, which connects the N- and C-terminal lobes of the catalytic domain. The nitrogen atoms of the pyrazole ring are well-positioned to act as hydrogen bond donors and acceptors, effectively mimicking the adenine moiety of ATP.[10] For instance, in the binding of a pyrazole derivative to RET kinase, two hydrogen atoms from a fused ring amino group form two hydrogen bond interactions with the hinge region residue Ala807.[10]
Allosteric Inhibition
While many pyrazole-based inhibitors are ATP-competitive, some exhibit an allosteric mode of action. Asciminib, a Bcr-Abl inhibitor, binds to the myristoyl pocket of the kinase, a site distinct from the ATP-binding site.[3] This induces a conformational change that locks the kinase in an inactive state. The pyrazole ring of asciminib forms a hydrogen bond with the backbone carbonyl of Glu481.[3]
Targeted Signaling Pathways
The JAK-STAT signaling pathway is a critical mediator of cytokine signaling and is implicated in various inflammatory diseases and cancers.[11] Ruxolitinib is a potent inhibitor of JAK1 and JAK2.[12] By blocking the activity of these kinases, Ruxolitinib prevents the phosphorylation and subsequent activation of STAT proteins, thereby inhibiting the transcription of pro-inflammatory and pro-proliferative genes.[12]
Caption: The JAK-STAT signaling pathway and the inhibitory action of Ruxolitinib.
Crizotinib is a multi-targeted kinase inhibitor that is effective against ALK, ROS1, and c-Met.[13] In non-small cell lung cancer (NSCLC) harboring ALK rearrangements, the resulting fusion protein leads to constitutive kinase activity and downstream activation of pro-survival pathways such as PI3K/AKT and RAS/MAPK.[14][15] Crizotinib binds to the ATP-binding pocket of ALK, inhibiting its kinase activity and shutting down these oncogenic signals.[13] Similarly, c-Met, the receptor for hepatocyte growth factor (HGF), can be aberrantly activated in various cancers, leading to increased cell proliferation, motility, and invasion.[16][17] Crizotinib also effectively inhibits c-Met signaling.[13]
Caption: Inhibition of ALK and c-Met signaling pathways by Crizotinib.
Conclusion
The pyrazole scaffold has proven to be an exceptionally valuable framework in the design and synthesis of potent and selective kinase inhibitors. The synthetic accessibility of the pyrazole core, coupled with its ability to engage in key interactions within the kinase active site, has facilitated the development of a new generation of targeted therapies. This guide has provided an overview of the key synthetic strategies, detailed experimental protocols, and the underlying mechanistic principles governing the action of these important therapeutic agents. As our understanding of kinase biology continues to expand, the versatile pyrazole motif will undoubtedly play a central role in the discovery of novel inhibitors with improved efficacy and safety profiles.
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Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. (2023). MDPI. Retrieved January 26, 2026, from [Link]
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Application Note: Structural Elucidation of 5-(Acetylamino)-1-phenyl-1H-pyrazole-4-carboxylic acid using ¹H and ¹³C NMR Spectroscopy
Abstract
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in modern drug discovery and chemical research for the unambiguous structural determination of novel molecular entities. Pyrazole derivatives, in particular, form the scaffold of numerous pharmacologically active compounds, making their precise characterization critical.[1][2] This application note provides a detailed protocol and in-depth spectral analysis for the characterization of 5-(Acetylamino)-1-phenyl-1H-pyrazole-4-carboxylic acid using one-dimensional ¹H and ¹³C NMR. We delve into the rationale behind experimental parameter selection, predict spectral features based on molecular structure, and offer a guide to definitive signal assignment, providing researchers with a robust framework for the analysis of similarly substituted heterocyclic systems.
Introduction: The Significance of Pyrazole Scaffolds
The pyrazole ring is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anti-inflammatory, antiviral, and antimicrobial properties.[1][2][3] The compound of interest, 5-(Acetylamino)-1-phenyl-1H-pyrazole-4-carboxylic acid, combines several key functional groups: a phenyl-substituted pyrazole core, an acetylamino group, and a carboxylic acid. Each of these moieties influences the electronic environment and, consequently, the biological and spectral properties of the molecule. Accurate structural verification is the foundational step in establishing structure-activity relationships (SAR) and ensuring the integrity of downstream biological assays. NMR spectroscopy provides unparalleled insight into molecular structure by probing the magnetic environments of ¹H and ¹³C nuclei.[4]
Experimental Design and Rationale
The validity of NMR data is contingent upon a well-designed experimental protocol. Every choice, from solvent selection to acquisition parameters, is made to maximize the quality and interpretability of the resulting spectra.
Analyte Structure and Atom Numbering
For clarity in spectral assignment, a standardized atom numbering system is essential.
Figure 1: Structure of 5-(Acetylamino)-1-phenyl-1H-pyrazole-4-carboxylic acid with atom numbering.
Protocol: Sample Preparation and Data Acquisition
This protocol is designed to be a self-validating system, ensuring reproducible and high-quality data.
Figure 2: Standard workflow for NMR sample preparation, data acquisition, and processing.
Methodology Details:
-
Sample Preparation :
-
Analyte Mass : 5-10 mg provides sufficient concentration for excellent signal-to-noise (S/N) in a reasonable time.
-
Solvent Choice : Dimethyl sulfoxide-d₆ (DMSO-d₆) is selected for several critical reasons. Firstly, its strong solubilizing power is ideal for polar, polyfunctional molecules like the target compound. Secondly, and most importantly, it is aprotic and does not readily exchange with labile protons. This allows for the observation of the acidic proton of the carboxylic acid (-COOH) and the amide proton (-NH), which would be lost in deuterated protic solvents like D₂O or CD₃OD.[5]
-
Internal Standard : While tetramethylsilane (TMS) can be added (0 ppm), it is common practice to reference the spectrum to the residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm for ¹H; δ ≈ 39.52 ppm for ¹³C).
-
-
NMR Data Acquisition (400 MHz Spectrometer) :
-
¹H NMR :
-
Pulse Program : A standard 30° pulse (zg30) is used to ensure a good compromise between signal intensity and allowing for a shorter relaxation delay.
-
Number of Scans (NS) : 16 scans are typically sufficient for a sample of this concentration to achieve a high S/N ratio.
-
Relaxation Delay (d1) : A delay of 2 seconds is adequate for most protons, allowing for near-complete relaxation and enabling semi-quantitative integration.
-
-
¹³C NMR :
-
Pulse Program : A standard proton-decoupled experiment (zgpg30) with a 30° pulse angle is used to enhance signal and simplify the spectrum to singlets.
-
Number of Scans (NS) : Due to the low natural abundance of ¹³C (1.1%), a higher number of scans (e.g., 1024) is required to obtain a good spectrum.
-
Relaxation Delay (d1) : A 2-second delay is standard, although for quaternary carbons, longer delays may be needed for truly quantitative results (which are not the primary goal here).
-
-
Spectral Interpretation and Analysis
The chemical structure dictates the NMR spectrum. The electron-donating and electron-withdrawing nature of the substituents creates distinct chemical environments for each nucleus.[6][7]
¹H NMR Spectrum: Predicted Signals
The ¹H NMR spectrum is anticipated to show 5 distinct signals with specific chemical shifts, multiplicities, and integrations.
| Proton(s) | Predicted δ (ppm) | Multiplicity | Integration | Rationale for Assignment |
| COOH | ~12.0 - 13.0 | Broad Singlet | 1H | The acidic proton is highly deshielded and often exchanges slowly, leading to a broad signal. Its chemical shift is concentration-dependent.[5][8] |
| NH (Amide) | ~9.5 - 10.5 | Broad Singlet | 1H | Amide protons are also deshielded due to the adjacent carbonyl group and exhibit resonance. They are often broad due to quadrupolar coupling with the ¹⁴N nucleus. |
| H3 (Pyrazole) | ~8.0 - 8.5 | Singlet | 1H | This is the sole proton on the pyrazole ring. It is in an aromatic environment and is deshielded by the adjacent N2 and the C4-carboxyl group. |
| Phenyl (H2', H3', H4', H5', H6') | ~7.4 - 7.8 | Multiplet | 5H | Protons on the N-phenyl ring will appear in the aromatic region. The ortho-, meta-, and para-protons will have slightly different chemical shifts, resulting in a complex multiplet.[9] |
| CH₃ (Acetyl) | ~2.1 - 2.3 | Singlet | 3H | These methyl protons are adjacent to a carbonyl group, which deshields them relative to a standard alkane methyl group (which appears <1 ppm).[10] |
¹³C NMR Spectrum: Predicted Signals
Due to the lack of molecular symmetry, all 12 carbon atoms are expected to be chemically non-equivalent, giving rise to 12 distinct signals in the proton-decoupled ¹³C NMR spectrum.
| Carbon(s) | Predicted δ (ppm) | Rationale for Assignment |
| COOH (Carboxyl) | ~165 - 175 | The carbonyl carbon of a carboxylic acid is highly deshielded and appears far downfield.[11][12][13] |
| C=O (Amide) | ~168 - 172 | The amide carbonyl carbon is also strongly deshielded, appearing in a similar region to the carboxylic acid carbon. |
| C5 (Pyrazole) | ~145 - 155 | Attached to two nitrogen atoms (N1 and the acetylamino N), this carbon is significantly deshielded. |
| C3 (Pyrazole) | ~140 - 150 | This carbon is adjacent to two nitrogen atoms (N2 and indirectly N1) and is also deshielded. Its precise shift is influenced by the phenyl group at N1.[14] |
| C1' (Phenyl, ipso) | ~137 - 140 | The phenyl carbon directly attached to the pyrazole nitrogen. Its chemical shift is influenced by the heterocyclic ring. |
| C2', C6' (Phenyl, ortho) | ~120 - 128 | These carbons are two bonds away from the pyrazole ring. |
| C4' (Phenyl, para) | ~129 - 132 | The para-carbon often shows a distinct chemical shift from the ortho and meta positions. |
| C3', C5' (Phenyl, meta) | ~128 - 130 | These carbons are least affected by the substituent on C1'. |
| C4 (Pyrazole) | ~105 - 115 | This carbon is shielded relative to C3 and C5. It is attached to the electron-withdrawing carboxyl group but is not directly bonded to a nitrogen atom. |
| CH₃ (Acetyl) | ~20 - 25 | The methyl carbon of the acetyl group appears in the aliphatic region, consistent with an sp³ hybridized carbon. |
Conclusion
The structural characterization of 5-(Acetylamino)-1-phenyl-1H-pyrazole-4-carboxylic acid can be confidently achieved through the systematic application and interpretation of ¹H and ¹³C NMR spectroscopy. The predicted spectra, based on established principles of chemical shifts and substituent effects, provide a clear roadmap for analysis. By following the detailed protocol for sample preparation and data acquisition in a suitable solvent like DMSO-d₆, researchers can obtain high-fidelity spectra where all key protons, including labile N-H and O-H protons, are observable. This application note serves as a comprehensive guide for scientists in pharmaceutical and chemical research, enabling the rigorous and efficient structural elucidation of complex heterocyclic molecules. For unambiguous assignment, especially in differentiating the aromatic carbons, 2D NMR experiments such as HSQC and HMBC are recommended as a complementary step.
References
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Elguero, J., et al. (2016). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Magnetic Resonance in Chemistry, 54(12), 978-986. Available at: [Link]
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Lopez, C., Claramunt, R. M., Trofimenko, S., & Elguero, J. (1993). A ¹³C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Canadian Journal of Chemistry, 71(5), 678-687. Available at: [Link]
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Breitmaier, E., & Voelter, W. (2004). Combination of ¹H and ¹³C NMR Spectroscopy. In Structure Elucidation by NMR in Organic Chemistry. Wiley-VCH. Available at: [Link]
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Zia-Ur-Rehman, M., Elsegood, M. R. J., Akbar, N., & Saleem, R. S. Z. (2008). 5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 64(7), o1312–o1313. Available at: [Link]
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Al-Azawi, K. F. (2013). Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1H spin-lattice relaxation times. The First Scientific Conference the Collage of Sciences. Available at: [Link]
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Ghahremanzadeh, R., et al. (2018). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. RSC Advances, 8(23), 12797-12804. Available at: [Link]
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Claramunt, R. M., et al. (2000). ¹H and ¹³C NMR study of perdeuterated pyrazoles. Magnetic Resonance in Chemistry, 38(10), 889-892. Available at: [Link]
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ResearchGate. (n.d.). 5-Amino-1-phenyl-1 H -pyrazole-4-carboxylic acid. Request PDF. Available at: [Link]
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SpectraBase. (n.d.). 5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid. Spectrum. Available at: [Link]
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Wang, X., et al. (2017). Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles. The Journal of Organic Chemistry, 82(15), 8011-8021. Available at: [Link]
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Abraham, R. J., et al. (2002). Proton Chemical Shifts in NMR. Part 16. Proton chemical shifts in acetylenes and the anisotropic and steric effects of the acetylene group. Magnetic Resonance in Chemistry, 40(7), 478-486. Available at: [Link]
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Chemistry LibreTexts. (2025). Spectroscopy of Carboxylic Acids and Nitriles. Available at: [Link]
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Zia-ur-Rehman, M., et al. (2008). 5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid. Acta Crystallographica Section E, E64, o1312–o1313. Available at: [Link]
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Alkorta, I., Elguero, J., & Denisov, G. S. (2000). Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations. New Journal of Chemistry, 24(9), 751-756. Available at: [Link]
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Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Available at: [Link]
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Royal Society of Chemistry. (2015). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. Supplementary Information. Available at: [Link]
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Ebenezer, O., et al. (2023). Synthesis, characterization, antimicrobial activity, and in silico assessment of a novel pyrazoline carboxamide heterocyclic compound. Bangladesh Journal of Pharmacology, 18(4), 235-243. Available at: [Link]
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Royal Society of Chemistry. (2015). Design, synthesis and insecticidal activities of N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-1,3-diphenyl. RSC Advances. Available at: [Link]
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Rabenstein, D. L., & Sayer, T. L. (1976). Nuclear magnetic resonance spectroscopy. Carbon-13 spectra of aliphatic carboxylic acids and carboxylate anions. Journal of the American Chemical Society, 98(12), 3776-3780. Available at: [Link]
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Hagen, R., & Roberts, J. D. (1969). Ionization behavior of aqueous short-chain carboxylic acids: a carbon-13 NMR study. Journal of the American Chemical Society, 91(16), 4504-4506. Available at: [Link]
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Desai, N. C., et al. (2013). Synthesis and in vitro antimicrobial evaluation of 4H-pyrazolopyran, -benzopyran and naphthopyran derivatives of 1H-pyrazole. Medicinal Chemistry Research, 22(10), 4846-4856. Available at: [Link]
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Hay, M. B., & Myneni, S. C. B. (2007). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta, 71(14), 3535-3548. Available at: [Link]
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Application Note: Mass Spectrometry Fragmentation Patterns of Pyrazole Carboxylic Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrazole carboxylic acids represent a pivotal class of heterocyclic compounds, forming the structural core of numerous pharmaceuticals, agrochemicals, and materials. Their prevalence in drug discovery, particularly as inhibitors of various enzymes, necessitates robust analytical methods for their characterization and quantification.[1][2][3] Mass spectrometry, especially when coupled with liquid chromatography (LC-MS), stands as a premier technique for this purpose, offering high sensitivity and structural elucidation capabilities.[1] Understanding the fragmentation patterns of pyrazole carboxylic acids under mass spectrometric conditions is paramount for unambiguous identification, metabolite profiling, and pharmacokinetic studies.
This application note provides a detailed guide to the characteristic fragmentation patterns of pyrazole carboxylic acids observed in mass spectrometry, with a focus on electrospray ionization (ESI). It further outlines a comprehensive protocol for their analysis by LC-MS/MS, designed to be a self-validating system for researchers in academic and industrial settings.
Principles of Mass Spectrometric Fragmentation
In tandem mass spectrometry (MS/MS), a precursor ion (typically the protonated or deprotonated molecule, [M+H]⁺ or [M-H]⁻) is selected and subjected to collision-induced dissociation (CID). The resulting product ions are then mass-analyzed, generating a fragmentation spectrum that serves as a structural fingerprint of the molecule. The fragmentation pathways are governed by the chemical nature of the analyte, including the stability of the resulting ions and neutral losses.
Characteristic Fragmentation Patterns of Pyrazole Carboxylic Acids
The fragmentation of pyrazole carboxylic acids is a composite of the fragmentation of the pyrazole ring and the carboxylic acid functional group. The specific pathways can be influenced by the ionization mode (positive or negative) and the substitution pattern on the pyrazole ring.
Fragmentation of the Pyrazole Ring
The pyrazole ring is a relatively stable aromatic system. Under electron ionization (EI), a common fragmentation pathway involves the expulsion of HCN.[4] In electrospray ionization (ESI), which is more common for LC-MS, the protonated or deprotonated pyrazole ring can also undergo ring cleavage. For substituted pyrazoles, the fragmentation is often directed by the nature and position of the substituents.[4]
Fragmentation of the Carboxylic Acid Group
The carboxylic acid moiety has well-established fragmentation behaviors. In positive ion mode, a common fragmentation is the loss of water ([M+H-H₂O]⁺) and the subsequent loss of carbon monoxide ([M+H-H₂O-CO]⁺).[5] In negative ion mode, the deprotonated molecule ([M-H]⁻) readily loses carbon dioxide ([M-H-CO₂]⁻).[5]
Proposed Fragmentation Pathways for Pyrazole Carboxylic Acids
Based on the fundamental principles of mass spectrometry and the known fragmentation of pyrazoles and carboxylic acids, we can propose the following fragmentation pathways for a generic pyrazole carboxylic acid.
Positive Ion Mode (ESI+)
In positive ion mode, protonation can occur on either the pyrazole ring nitrogens or the carbonyl oxygen of the carboxylic acid. The primary fragmentation pathways for the protonated molecule [M+H]⁺ are expected to be:
-
Loss of Water: A neutral loss of 18 Da, corresponding to the elimination of a water molecule from the carboxylic acid group.
-
Loss of Formic Acid: A neutral loss of 46 Da, representing the cleavage of the carboxylic acid group.
-
Decarboxylation followed by CO loss: Sequential losses of CO₂ (44 Da) and then CO (28 Da).
-
Ring Fragmentation: Cleavage of the pyrazole ring, which can lead to various smaller fragments.
Negative Ion Mode (ESI-)
In negative ion mode, the carboxylic acid group is readily deprotonated to form the [M-H]⁻ ion. The most characteristic fragmentation pathway is:
-
Decarboxylation: A facile loss of carbon dioxide (44 Da), resulting in a prominent [M-H-44]⁻ ion. This is often the base peak in the MS/MS spectrum of carboxylic acids.[5]
The fragmentation of more complex pyrazole-containing molecules, such as the drug Celecoxib and its carboxylic acid metabolite, supports these proposed pathways. The carboxylic acid metabolite of Celecoxib is a major excretory product and its analysis is crucial in metabolic studies.[2][6][7] The fragmentation of this metabolite would be expected to follow the principles outlined above, with initial fragmentation driven by the labile carboxylic acid group.
Data Presentation
| Precursor Ion | Ionization Mode | Proposed Fragment | Neutral Loss | m/z |
| [M+H]⁺ | ESI+ | [M+H - H₂O]⁺ | H₂O | M+1-18 |
| [M+H]⁺ | ESI+ | [M+H - HCOOH]⁺ | HCOOH | M+1-46 |
| [M+H]⁺ | ESI+ | [M+H - CO₂]⁺ | CO₂ | M+1-44 |
| [M-H]⁻ | ESI- | [M-H - CO₂]⁻ | CO₂ | M-1-44 |
Visualization of Fragmentation Pathways
Caption: Proposed fragmentation pathway of a pyrazole carboxylic acid in positive ESI mode.
Caption: Proposed fragmentation pathway of a pyrazole carboxylic acid in negative ESI mode.
Experimental Protocols
This section provides a detailed, step-by-step methodology for the analysis of pyrazole carboxylic acids by LC-MS/MS. This protocol is designed as a starting point and may require optimization depending on the specific analyte and matrix.
Sample Preparation Protocol (for a research sample)
The goal of sample preparation is to extract the analyte of interest from its matrix and prepare it in a solvent compatible with the LC-MS system, while minimizing interferences.[8][9]
-
Solubilization: Accurately weigh a small amount of the pyrazole carboxylic acid sample (e.g., 1 mg) and dissolve it in a suitable solvent (e.g., 1 mL of methanol or acetonitrile) to create a stock solution. The choice of solvent will depend on the solubility of the specific compound.
-
Serial Dilution: Perform serial dilutions of the stock solution with the initial mobile phase composition (e.g., 95:5 water:acetonitrile with 0.1% formic acid for reversed-phase chromatography) to prepare a series of calibration standards and quality control samples at the desired concentrations.
-
Filtration: Filter the final diluted samples through a 0.22 µm syringe filter (e.g., PTFE or PVDF) to remove any particulate matter that could clog the LC column or contaminate the MS source.[8]
-
Transfer to Autosampler Vials: Transfer the filtered samples into appropriate autosampler vials for LC-MS analysis.
For more complex matrices, such as biological fluids or environmental samples, more extensive sample preparation techniques like protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE) may be necessary to remove interfering substances.[8][9][10]
LC-MS/MS Analysis Protocol
The following is a general protocol for the analysis of pyrazole carboxylic acids using a reversed-phase LC column coupled to a tandem mass spectrometer.
Liquid Chromatography (LC) Conditions:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size) is a good starting point.
-
Mobile Phase A: Water with 0.1% formic acid (for positive ion mode) or 10 mM ammonium acetate (for negative ion mode).
-
Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid (for positive ion mode) or as is (for negative ion mode).
-
Gradient: A typical gradient would start at 5% B, ramp to 95% B over several minutes, hold for a short period, and then return to initial conditions to re-equilibrate the column. The specific gradient will need to be optimized for the analyte of interest.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 1 - 10 µL.
-
Column Temperature: 30 - 40 °C.
Mass Spectrometry (MS) Conditions:
-
Ionization Source: Electrospray Ionization (ESI), operated in either positive or negative ion mode.
-
Ion Source Parameters: These will need to be optimized for the specific instrument and analyte, but typical starting points include:
-
Capillary Voltage: 3-4 kV
-
Gas Temperature: 300-350 °C
-
Gas Flow: 8-12 L/min
-
Nebulizer Pressure: 30-50 psi
-
-
MS/MS Analysis:
-
Scan Type: Multiple Reaction Monitoring (MRM) for targeted quantification or Product Ion Scan for structural confirmation.
-
Precursor Ion: The m/z of the protonated ([M+H]⁺) or deprotonated ([M-H]⁻) molecule.
-
Product Ions: Select 2-3 of the most intense and specific fragment ions for monitoring.
-
Collision Energy: This will need to be optimized for each precursor-product ion transition to achieve the best sensitivity. A good starting point is to perform a collision energy ramping experiment.
-
Experimental Workflow Visualization
Caption: A typical experimental workflow for the LC-MS/MS analysis of pyrazole carboxylic acids.
Conclusion
This application note has provided a comprehensive overview of the mass spectrometric fragmentation patterns of pyrazole carboxylic acids and a detailed protocol for their analysis by LC-MS/MS. By understanding the characteristic fragmentation pathways of both the pyrazole ring and the carboxylic acid group, researchers can confidently identify and characterize these important molecules. The provided protocols offer a robust starting point for method development, enabling accurate and reliable quantification in various research and development settings. As with any analytical method, optimization of the sample preparation and instrument parameters for the specific pyrazole carboxylic acid and matrix of interest is crucial for achieving the best results.
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Breci, L. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Retrieved from [Link]
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Dong, M. W., & Hu, Y. (2021). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. LCGC North America, 39(8), 386-395. Retrieved from [Link]
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Fritz, C. P., Hennemann, B. L., Kuhn, B. L., Wust, K. M., Paz, A. V., Martins, M. A. P., Zanatta, N., & Bonacorso, H. G. (2018). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. In Gas Chromatography. IntechOpen. DOI: 10.5772/intechopen.81563. Retrieved from [Link]
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Hofmann, U., & Schwab, M. (2008). Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. PMC. Retrieved from [Link]
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Paulson, S. K., Zhang, J. Y., Breau, A. P., Fung, A. K., & McCormick, D. J. (2000). Metabolism and excretion of [(14)C]celecoxib in healthy male volunteers. Drug metabolism and disposition: the biological fate of chemicals, 28(3), 308–314. Retrieved from [Link]
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Phenomenex. (2025). LC column and sample preparation considerations for LC-MS/MS drug analysis in clinical research. AACC. Retrieved from [Link]
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Johnson, D. W. (2005). An Optimized Method for LC–MS-Based Quantification of Endogenous Organic Acids: Metabolic Perturbations in Pancreatic Cancer. MDPI. Retrieved from [Link]
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Liu, Y., et al. (2023). A Mechanism Study on the (+)-ESI-TOF/HRMS Fragmentation of Some PPI Prazoles and Their Related Substances. MDPI. Retrieved from [Link]
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Paulson, S. K., et al. (1999). Pharmacokinetics, tissue distribution, metabolism, and excretion of celecoxib in rats. Drug Metabolism and Disposition. Retrieved from [Link]
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Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry. Retrieved from [Link]
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Zhang, J. Y., et al. (2000). a–c Mass spectral fragmentation of celecoxib and its major metabolites (M1 and M2). ResearchGate. Retrieved from [Link]
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Frizzo, C. P., et al. (2018). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. ResearchGate. Retrieved from [Link]
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Ji, Q. C., et al. (2003). Strategies for Developing Sensitive and Automated LC-MS/MS Assays of a Pharmaceutical Compound and Its Metabolite from Whole Blood Matrix. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]
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Lamos, S. M., et al. (2008). Relative Quantification of Carboxylic Acid Metabolites by Liquid-Chromatography Mass-Spectrometry Using Isotopic Variants of Cholamine. Analytical Chemistry. Retrieved from [Link]
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Prasain, J. (2009). Ion fragmentation of small molecules in mass spectrometry. SlideShare. Retrieved from [Link]
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Davies, N. M., & Skjodt, N. M. (2000). Clinical pharmacokinetics and pharmacodynamics of celecoxib: a selective cyclo-oxygenase-2 inhibitor. Clinical Pharmacokinetics. Retrieved from [Link]
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Zhang, J. Y., et al. (2000). Characterization of metabolites of Celecoxib in rabbits by liquid chromatography/tandem mass spectrometry. Journal of Mass Spectrometry. Retrieved from [Link]
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Application Notes and Protocols for High-Throughput Screening Assay Development for Pyrazole Libraries
Introduction: The Ascendancy of the Pyrazole Scaffold in Modern Drug Discovery
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, has emerged as a "privileged scaffold" in medicinal chemistry.[1][2] Its remarkable metabolic stability and versatile chemical nature allow for the creation of diverse compound libraries with a wide range of pharmacological activities.[1][3] Pyrazole-containing drugs have been successfully developed for a multitude of diseases, including cancer, inflammatory disorders, and infectious diseases, underscoring the therapeutic potential of this chemical class.[4] High-throughput screening (HTS) provides a powerful platform for rapidly evaluating large libraries of pyrazole derivatives to identify novel "hit" compounds that modulate the activity of a specific biological target.[5] This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the development and validation of robust HTS assays for screening pyrazole libraries.
Pillar 1: Assay Principle and Design - A Foundation of Scientific Integrity
The selection of an appropriate assay format is paramount for a successful HTS campaign. The choice is dictated by the nature of the biological target and the desired screening outcome. For pyrazole libraries, which are known to target a broad spectrum of proteins, several assay technologies are particularly well-suited.
Common Biological Targets for Pyrazole Compounds
Pyrazole scaffolds have demonstrated activity against a variety of important drug targets:
-
Kinases: These enzymes are critical regulators of cellular signaling pathways and are frequently implicated in cancer and inflammatory diseases.[6][7] Pyrazole-based inhibitors have shown significant promise in this area.[8][9]
-
G-Protein Coupled Receptors (GPCRs): As the largest family of cell surface receptors, GPCRs are involved in a vast array of physiological processes and are major drug targets.[10] Luminescence and fluorescence-based assays are commonly employed to screen for GPCR modulators.[11][12]
-
Enzymes: Beyond kinases, pyrazoles can inhibit other enzyme classes, such as metabolic enzymes relevant to neurodegenerative disorders.[13]
Selecting the Optimal Assay Technology
The ideal HTS assay should be sensitive, robust, scalable, and cost-effective.[5][6] Fluorescence and luminescence-based assays are dominant in HTS due to their high sensitivity and amenability to automation.[14][15]
-
Fluorescence-Based Assays: These assays measure changes in fluorescence intensity, polarization, or resonance energy transfer (FRET).[14][16] For kinase inhibitor screening, Time-Resolved FRET (TR-FRET) is a popular choice due to its low background and high sensitivity.[17]
-
Luminescence-Based Assays: These assays rely on the production of light through a chemical or enzymatic reaction.[11] Split-luciferase complementation assays, for instance, are powerful tools for studying protein-protein interactions and GPCR activation.[10][12]
Pillar 2: A Validated Protocol for a Kinase Inhibitor HTS Assay
This section provides a detailed, step-by-step protocol for a TR-FRET-based kinase assay, a common application for screening pyrazole libraries. The causality behind each experimental choice is explained to ensure a deep understanding of the methodology.
Experimental Workflow Overview
The following diagram illustrates the general workflow for the TR-FRET kinase inhibitor screening assay.
Caption: High-throughput screening workflow for a TR-FRET kinase inhibitor assay.
Detailed Step-by-Step Methodology
1. Reagent Preparation:
-
Assay Buffer: Prepare a suitable kinase assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). The choice of buffer components should be optimized for the specific kinase being assayed.
-
Kinase Enzyme: Reconstitute the kinase to a stock concentration in an appropriate buffer and store in aliquots at -80°C. The final concentration used in the assay should be determined empirically to yield a robust signal.
-
Substrate and ATP: Prepare stock solutions of the kinase substrate (e.g., a biotinylated peptide) and ATP in the assay buffer. The ATP concentration should be at or near the Km value to facilitate the identification of competitive inhibitors.[18]
-
TR-FRET Detection Reagents: Prepare the Europium-labeled anti-phospho-substrate antibody (donor) and the Streptavidin-allophycocyanin (acceptor) in the detection buffer as recommended by the manufacturer.
2. Compound Plate Preparation:
-
Library Formatting: The pyrazole library is typically provided in 384- or 1536-well plates at a stock concentration (e.g., 10 mM in DMSO).
-
Serial Dilutions: If performing dose-response experiments, create serial dilutions of the compounds.
-
Control Wells: Dedicate specific wells on each plate for positive controls (no inhibitor, 100% enzyme activity) and negative controls (no enzyme or a known potent inhibitor, 0% activity).
3. Assay Execution (Automated Liquid Handling):
-
Compound Dispensing: Use an acoustic liquid handler to transfer nanoliter volumes of the pyrazole compounds from the library plates to the assay plates. This minimizes DMSO concentration in the final assay volume.
-
Enzyme Addition: Add the diluted kinase enzyme to all wells of the assay plate.
-
Reaction Initiation: Add a mixture of the substrate and ATP to initiate the kinase reaction.
-
Incubation: Incubate the plates at room temperature for a predetermined time (e.g., 60 minutes) to allow the kinase reaction to proceed. This incubation time should be within the linear range of the reaction.
-
Detection Reagent Addition: Add the TR-FRET detection reagents to stop the kinase reaction and initiate the detection signal.
-
Signal Incubation: Incubate the plates for a second period (e.g., 60 minutes) to allow for the binding of the detection reagents and the development of a stable TR-FRET signal.
4. Data Acquisition and Analysis:
-
Plate Reading: Read the plates using a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).
-
Data Normalization: Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission) for each well. Normalize the data to the plate controls (% inhibition).
-
Quality Control (Z'-Factor): The Z'-factor is a statistical parameter used to assess the quality of an HTS assay.[19] It is calculated using the means and standard deviations of the positive and negative controls.[20]
Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|
An assay with a Z'-factor between 0.5 and 1.0 is considered excellent for HTS.[20][21]
Data Presentation: Summary of Assay Parameters
| Parameter | Recommended Value/Range | Rationale |
| Plate Format | 384- or 1536-well | Enables high-throughput and miniaturization to conserve reagents.[5] |
| Final Assay Volume | 5-20 µL | Reduces reagent consumption and cost. |
| Pyrazole Concentration | 1-20 µM (single point) | A common concentration range for primary screening. |
| DMSO Concentration | < 0.5% | High concentrations of DMSO can inhibit enzyme activity. |
| ATP Concentration | At or near Km | Increases sensitivity for identifying ATP-competitive inhibitors.[18] |
| Incubation Times | 30-90 minutes | Optimized to ensure the reaction is in the linear range and the signal is stable. |
| Z'-Factor | > 0.5 | Indicates a robust and reliable assay suitable for HTS.[21][22] |
Pillar 3: Trustworthiness Through Self-Validating Systems
A robust HTS assay is a self-validating system. This is achieved through rigorous assay development, optimization, and the implementation of stringent quality control measures.
Assay Validation and Optimization
Before embarking on a full-scale screen, the assay must be thoroughly validated.[23][24] This involves:
-
Reagent Stability: Ensuring all reagents are stable under storage and assay conditions.[23]
-
Enzyme and Substrate Titrations: Determining the optimal concentrations of enzyme and substrate to achieve a robust signal window.
-
DMSO Tolerance: Assessing the effect of DMSO on assay performance.
-
Reproducibility: The assay should be reproducible across multiple plates and on different days.[23]
Hit Identification and Confirmation Workflow
The identification of "hits" from the primary screen is just the beginning. A multi-step process is required to confirm activity and eliminate false positives.
Caption: A typical workflow for hit confirmation and validation.
-
Primary Screen: Screen the entire pyrazole library at a single concentration.
-
Hit Selection: Select initial "hits" based on a predefined activity threshold (e.g., >50% inhibition).
-
Dose-Response Confirmation: Re-test the selected hits in a dose-response format to determine their potency (IC₅₀).
-
Orthogonal Assays: Confirm the activity of the hits in a secondary, mechanistically distinct assay to rule out technology-specific artifacts.
-
Compound Characterization: Verify the purity and identity of the confirmed hits to ensure that the observed activity is not due to contaminants.[25]
Troubleshooting Common HTS Issues
Even with a well-validated assay, problems can arise during an HTS campaign.
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low Z'-Factor | - Reagent instability- Inconsistent liquid handling- Suboptimal reagent concentrations | - Check reagent integrity and preparation- Calibrate and validate liquid handlers- Re-optimize assay parameters |
| High Variability | - Inconsistent pipetting- Edge effects on plates- Temperature fluctuations | - Ensure proper mixing and dispensing- Use barrier plates or avoid outer wells- Maintain a stable temperature during incubations |
| False Positives | - Compound autofluorescence- Compound aggregation- Non-specific inhibition | - Perform counter-screens to identify fluorescent compounds- Include detergents in the assay buffer- Test in orthogonal assays |
| False Negatives | - Low compound potency- Compound instability- Insufficient incubation time | - Consider re-screening at a higher concentration- Assess compound stability in assay buffer- Optimize incubation times |
Conclusion: Accelerating Drug Discovery with Pyrazole Libraries
The combination of chemically diverse pyrazole libraries and robust HTS assays provides a powerful engine for modern drug discovery.[3] By adhering to the principles of sound assay design, rigorous validation, and systematic hit confirmation, researchers can efficiently identify novel and promising lead compounds for the development of new therapeutics. This guide provides a solid foundation for developing and implementing successful HTS campaigns for pyrazole libraries, ultimately accelerating the journey from a chemical scaffold to a life-changing medicine.
References
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Assay Guidance Manual. (2012). HTS Assay Validation. National Center for Biotechnology Information. [Link]
-
BMG LABTECH. (2019). High-throughput screening (HTS). [Link]
-
MDPI. (n.d.). Combinatorial Libraries on Rigid Scaffolds: Solid Phase Synthesis of Variably Substituted Pyrazoles and Isoxazoles. [Link]
-
Royal Society of Chemistry. (n.d.). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. [Link]
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Assay Guidance Manual. (2012). Basics of Enzymatic Assays for HTS. National Center for Biotechnology Information. [Link]
-
PubMed Central. (n.d.). Luminescence- and Fluorescence-Based Complementation Assays to Screen for GPCR Oligomerization: Current State of the Art. [Link]
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BellBrook Labs. (2025). What Is the Best Kinase Assay?. [Link]
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Wikipedia. (n.d.). Z-factor. [Link]
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Dispendix. (2024). How Automation Overcomes Variability & Limitations in HTS Troubleshooting. [Link]
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PubMed Central. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. [Link]
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ResearchGate. (2025). (PDF) PYRAZOLE SCAFFOLDS: A PROMISING FRONTIER IN DRUG DISCOVERY. [Link]
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PubMed Central. (n.d.). Recent Advances in Design of Fluorescence-based Assays for High-throughput Screening. [Link]
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BellBrook Labs. (2025). The Power of Enzyme Activity Assays: Unlocking Novel Therapeutics. [Link]
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Bentham Science. (n.d.). Combinatorial Chemistry & High Throughput Screening. [Link]
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ACS Publications. (2023). Accessible and Generalizable in Vitro Luminescence Assay for Detecting GPCR Activation. [Link]
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GraphPad. (n.d.). Calculating a Z-factor to assess the quality of a screening assay. [Link]
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ResearchGate. (2025). (PDF) Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. [Link]
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PubMed. (2020). Design and Synthesis of New Pyrazole-Based Heterotricycles and their Derivatization by Automated Library Synthesis. [Link]
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Cambridge MedChem Consulting. (2017). Analysis of HTS data. [Link]
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ACS Publications. (2020). High-Throughput Screening for the Discovery of Enzyme Inhibitors. [Link]
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Preprints.org. (2025). Discovery of Pyrazole-Based CDK8 Inhibitors Using High-Throughput Virtual Screening. [Link]
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ScienceDirect. (n.d.). Design and synthesis of two pyrazole libraries based on o-hydroxyacetophenones. [Link]
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Drug Target Review. (2023). Assay performance and the Z'-factor in HTS. [Link]
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The Scientist. (2026). Sino Biological's Launch of SwiftFluo® TR-FRET Kits Pioneers a New Era in High-Throughout Kinase Inhibitor Screening. [Link]
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bioRxiv. (2023). An accessible and generalizable in vitro luminescence assay for detecting GPCR activation. [Link]
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Assay Genie. (2024). 101 ELISA Troubleshooting Tips for Research in 2024. [Link]
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IntechOpen. (2015). Assay Validation in High Throughput Screening – from Concept to Application. [Link]
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Frontiers. (n.d.). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. [Link]
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Axxam. (n.d.). Challenges of HTS in early-stage drug discovery. [Link]
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ResearchGate. (n.d.). Exploring pyrazolines as potential inhibitors of NSP3-macrodomain of SARS-CoV-2: synthesis and in silico analysis. [Link]
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MDPI. (2026). Design, Docking, Synthesis, and Biological Evaluation of Pyrazolone Derivatives as Potential Dual-Action Antimicrobial and Antiepileptic Agents. [Link]
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Future Science. (n.d.). Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. [Link]
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PubMed Central. (n.d.). Perspectives on Validation of High-Throughput Assays Supporting 21st Century Toxicity Testing. [Link]
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PubMed Central. (n.d.). Assay development and high-throughput antiviral drug screening against Bluetongue virus. [Link]
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BMG LABTECH. (2025). The Z prime value (Z´). [Link]
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MDPI. (2024). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. [Link]
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RSC Publishing. (n.d.). Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer. [Link]
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Application Note & Protocols for the Purification of 5-(Acetylamino)-1-phenyl-1H-pyrazole-4-carboxylic acid
Abstract: This document provides a comprehensive guide to the purification of 5-(acetylamino)-1-phenyl-1H-pyrazole-4-carboxylic acid (CAS No. 51649-69-5) via recrystallization. As a key intermediate in the synthesis of pharmaceuticals and fine chemicals, achieving high purity of this compound is critical.[1] This guide outlines a systematic approach to solvent selection and provides detailed protocols for both single-solvent and multi-solvent recrystallization methods. The methodologies are designed for researchers, scientists, and drug development professionals, emphasizing the rationale behind procedural steps to ensure robust and reproducible results.
Introduction: The Critical Role of Purity
5-(Acetylamino)-1-phenyl-1H-pyrazole-4-carboxylic acid is a vital building block in organic synthesis. The purity of this intermediate directly impacts the yield, purity, and safety profile of the final active pharmaceutical ingredient (API) or fine chemical. Recrystallization is a powerful and widely used technique for purifying solid organic compounds.[2] The principle of recrystallization relies on the differential solubility of the target compound and its impurities in a given solvent system at varying temperatures.[3] A successful recrystallization process yields a product with high purity, desirable crystal morphology, and minimal product loss.
Understanding the Molecule: Predictive Analysis
While specific experimental data on the solubility of 5-(acetylamino)-1-phenyl-1H-pyrazole-4-carboxylic acid is not extensively published, an analysis of its structure and that of its precursor, 5-amino-1-phenyl-1H-pyrazole-4-carboxylic acid, allows for informed predictions of its behavior.
The molecule possesses several key functional groups that dictate its physical properties:
-
Carboxylic Acid (-COOH): This group is polar and capable of forming strong hydrogen bonds. Carboxylic acids often form dimers in the solid state and in non-polar solvents, which can influence their solubility.[2][3]
-
Amide (-NH-C=O): The acetylamino group is also polar and participates in hydrogen bonding.
-
Pyrazole and Phenyl Rings: These aromatic rings introduce a degree of non-polar character to the molecule.
The presence of both hydrogen bond donors and acceptors suggests that polar protic solvents (e.g., ethanol, methanol) and polar aprotic solvents (e.g., ethyl acetate, acetone) are likely to be effective at dissolving the compound, particularly at elevated temperatures.
Potential Impurities and Their Impact
The likely synthetic route to the target compound involves the acetylation of 5-amino-1-phenyl-1H-pyrazole-4-carboxylic acid, which is itself synthesized from phenylhydrazine and ethyl (ethoxymethylene)cyanoacetate followed by hydrolysis.[4] Therefore, potential impurities may include:
| Potential Impurity | Structure | Reason for Presence | Impact on Recrystallization |
| 5-amino-1-phenyl-1H-pyrazole-4-carboxylic acid | Precursor | Incomplete acetylation | Similar polarity to the target compound; may require a carefully selected solvent system for effective separation. |
| Phenylhydrazine | Starting Material | Unreacted starting material from precursor synthesis | Basic impurity; can often be removed with an acidic wash prior to recrystallization, though this is not always necessary. |
| Ethyl (ethoxymethylene)cyanoacetate | Starting Material | Unreacted starting material from precursor synthesis | Less polar than the target compound; likely to be more soluble in the cold solvent and remain in the mother liquor. |
| Acetic Anhydride / Acetic Acid | Reagents | Excess reagent or by-product from acetylation | Highly soluble in most polar solvents; typically removed during workup and washing. |
Systematic Solvent Screening: A Practical Protocol
The selection of an appropriate solvent is the most critical step in developing a recrystallization procedure.[5] The ideal solvent will exhibit high solubility for the target compound at its boiling point and low solubility at room temperature or below.
Objective: To identify a suitable solvent or solvent pair for the recrystallization of 5-(acetylamino)-1-phenyl-1H-pyrazole-4-carboxylic acid.
Materials:
-
Crude 5-(acetylamino)-1-phenyl-1H-pyrazole-4-carboxylic acid
-
Test tubes or small Erlenmeyer flasks
-
Heating apparatus (hot plate with a sand or water bath)
-
A selection of solvents (see table below)
-
Glass stirring rods
Recommended Solvents for Screening:
| Solvent | Type | Boiling Point (°C) | Rationale |
| Ethanol | Polar Protic | 78 | Often effective for compounds with hydrogen bonding capabilities. The precursor is recrystallized from ethanol.[4] |
| Methanol | Polar Protic | 65 | Similar to ethanol but with a lower boiling point. |
| Isopropanol | Polar Protic | 82 | A slightly less polar alcohol. |
| Ethyl Acetate | Polar Aprotic | 77 | Good for moderately polar compounds. |
| Acetone | Polar Aprotic | 56 | A more polar aprotic solvent with a low boiling point. |
| Toluene | Non-polar | 111 | May be useful in a mixed-solvent system. |
| Water | Polar Protic | 100 | The compound may have some water solubility due to the carboxylic acid and amide groups. |
| Acetonitrile | Polar Aprotic | 82 | A polar aprotic solvent with a moderate boiling point. |
Screening Protocol:
-
Place approximately 50 mg of the crude compound into a test tube.
-
Add the first solvent dropwise at room temperature, stirring after each addition, until a total of 1 mL has been added.
-
Observation 1 (Room Temperature):
-
If the compound dissolves completely: The solvent is unsuitable for single-solvent recrystallization.
-
If the compound is partially soluble or insoluble: Proceed to the next step.
-
-
Gently heat the mixture to the boiling point of the solvent.
-
If the compound is not fully dissolved, add more solvent dropwise (up to a total of 3 mL) while maintaining the boiling temperature until the solid dissolves completely.
-
Observation 2 (Hot):
-
If the compound dissolves completely in a reasonable amount of solvent (e.g., < 3 mL): This is a potential candidate for single-solvent recrystallization.
-
If the compound does not dissolve even in a large volume of hot solvent: The solvent is unsuitable.
-
-
If the compound dissolved in the hot solvent, allow the solution to cool slowly to room temperature, and then place it in an ice bath.
-
Observation 3 (Cooling):
-
If abundant, well-formed crystals appear: This is an excellent candidate solvent.
-
If only a small amount of solid precipitates: The compound is too soluble in the cold solvent for a good recovery.
-
If the compound "oils out" (forms a liquid layer): The boiling point of the solvent may be higher than the melting point of the solute, or the cooling is too rapid.
-
If no crystals form: Try scratching the inside of the test tube with a glass rod or adding a seed crystal.
-
Detailed Recrystallization Protocols
Once a suitable solvent system has been identified, the following protocols can be applied on a larger scale.
Protocol 1: Single-Solvent Recrystallization
This is the most straightforward method and should be used if a solvent is found that dissolves the compound when hot but not when cold. Ethanol is a likely candidate based on the precursor's purification.[4]
Workflow Diagram:
Caption: Workflow for multi-solvent (antisolvent) recrystallization.
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude compound in the minimum amount of the "good" solvent at near-boiling temperature.
-
Addition of Antisolvent: While the solution is hot, add the "antisolvent" dropwise with swirling until the solution becomes faintly cloudy (the point of saturation).
-
Clarification: Add a few drops of the "good" solvent back into the mixture until the cloudiness just disappears.
-
Crystallization: Cover the flask and allow it to cool slowly to room temperature.
-
Complete Crystallization and Collection: Follow steps 5-8 from the Single-Solvent Recrystallization protocol.
Troubleshooting Common Recrystallization Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Oiling Out | Cooling is too rapid; solvent boiling point is too high; impurities are depressing the melting point. | Re-heat to dissolve the oil, add more solvent, and allow to cool more slowly. Consider a different solvent with a lower boiling point. |
| No Crystals Form | Solution is not saturated; the compound is too soluble in the cold solvent. | Try scratching the inner surface of the flask with a glass rod. Add a seed crystal of the pure compound. Evaporate some of the solvent to increase concentration. Place in a colder bath (e.g., dry ice/acetone). |
| Poor Recovery | Too much solvent was used; crystals are too soluble in the cold solvent; premature crystallization during hot filtration. | Use the minimum amount of hot solvent necessary. Ensure the solution is thoroughly cooled. Pre-heat all glassware for hot filtration. |
| Colored Crystals | Colored impurities are co-precipitating. | Use activated carbon for decolorization before crystallization. Ensure the chosen solvent is poor at dissolving the colored impurity. |
Purity Assessment
The purity of the recrystallized 5-(acetylamino)-1-phenyl-1H-pyrazole-4-carboxylic acid should be assessed by:
-
Melting Point Analysis: A sharp melting point range (typically < 2 °C) close to the literature value indicates high purity. Impurities will typically depress and broaden the melting point range.
-
Thin-Layer Chromatography (TLC): Compare the recrystallized product to the crude material. The purified product should ideally show a single spot.
Safety and Handling
-
Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: Handle the compound and all solvents in a well-ventilated fume hood.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. [5][7]Wash hands thoroughly after handling.
References
-
PrepChem. (n.d.). Synthesis of 5-amino-1-phenyl-1H-pyrazole-4-carboxylic acid, ethyl ester. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
- Zia-ur-Rehman, M., Elsegood, M. R. J., Akbar, N., & Saleem, R. S. Z. (2008). 5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 7), o1312–o1313.
-
PraxiLabs. (2022, November 7). Recrystallization Definition, Principle & Purpose. Retrieved from [Link]
-
PubChem. (n.d.). 5-amino-1-methyl-1H-pyrazole-4-carboxamide. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
SciSpace. (n.d.). Recrystallization of Active Pharmaceutical Ingredients. Retrieved from [Link]
-
Capot Chemical. (2013, September 20). MSDS of 1H-Pyrazole-4-carboxylic acid. Retrieved from [Link]
-
Homi Bhabha Centre for Science Education. (n.d.). Recrystallization. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 29). Recrystallization. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 7). 3.3C: Determining Which Solvent to Use. Retrieved from [Link]
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Application Notes & Protocols: The Role of 5-(Acetylamino)-1-phenyl-1H-pyrazole-4-carboxylic Acid in Fragment-Based Drug Design
Abstract: This guide provides a comprehensive overview of the strategic application of 5-(acetylamino)-1-phenyl-1H-pyrazole-4-carboxylic acid as a valuable scaffold in Fragment-Based Drug Design (FBDD). We delve into the foundational principles of FBDD, the significance of the pyrazole moiety as a privileged structure in medicinal chemistry, and present detailed, field-proven protocols for utilizing this specific fragment in a drug discovery campaign. Methodologies covered include primary screening via Surface Plasmon Resonance (SPR), hit validation using Nuclear Magnetic Resonance (NMR) spectroscopy, and structural characterization through X-ray crystallography, culminating in strategies for hit-to-lead optimization.
The Strategic Framework: Fragment-Based Drug Design (FBDD)
Fragment-Based Drug Design (FBDD) has established itself as a powerful and efficient alternative to traditional high-throughput screening (HTS) for identifying novel lead compounds.[1][2][3] The core principle of FBDD is to screen libraries of low-molecular-weight compounds, or "fragments" (typically <300 Da), to identify weak but high-quality interactions with a biological target.[4] These initial fragment hits serve as highly efficient starting points that can be chemically elaborated into potent, drug-like molecules.[5][6]
The key advantage of this approach lies in its efficient exploration of chemical space.[3][7] Because of their low complexity, fragment libraries can cover a greater diversity of chemical functionality with fewer compounds compared to HTS libraries.[8] This often results in higher hit rates and provides a more rational, structure-guided path to lead optimization.[4]
Fragments are often selected based on the "Rule of Three," a set of empirical guidelines for desirable properties:
-
Molecular Weight: ≤ 300 Daltons
-
cLogP: ≤ 3
-
Hydrogen Bond Donors: ≤ 3
-
Hydrogen Bond Acceptors: ≤ 3
Biophysical techniques are essential for FBDD because the interactions are often too weak to be detected in conventional biochemical assays.[6][9] Highly sensitive methods such as Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, and Surface Plasmon Resonance (SPR) are the workhorses of fragment screening.[7][10][11]
The Privileged Scaffold: Pyrazole in Medicinal Chemistry
The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. It is widely recognized as a "privileged scaffold" in medicinal chemistry due to its metabolic stability and its presence in numerous FDA-approved drugs.[12][13][14] Its versatile structure allows for substitution at multiple positions, enabling fine-tuning of steric, electronic, and pharmacokinetic properties.
Compounds incorporating a pyrazole nucleus exhibit a wide spectrum of biological activities, including anti-inflammatory, anticancer, anticoagulant, and analgesic effects.[13][14] This proven track record makes pyrazole-containing fragments, such as 5-(acetylamino)-1-phenyl-1H-pyrazole-4-carboxylic acid, highly attractive starting points for drug discovery programs. Several kinase inhibitors approved for cancer therapy, for instance, are built upon a pyrazole framework.[12][15][16]
Featured Fragment: 5-(Acetylamino)-1-phenyl-1H-pyrazole-4-carboxylic Acid
This specific molecule is an excellent candidate for an FBDD campaign. Its properties align well with the "Rule of Three," and its structure presents multiple opportunities for forming directed interactions with a protein target.
Chemical Structure:
Properties Analysis:
| Property | Value | "Rule of Three" Compliance |
| Molecular Weight | 247.25 g/mol | Yes (≤ 300 Da) |
| cLogP (estimated) | ~1.5 - 2.0 | Yes (≤ 3) |
| Hydrogen Bond Donors | 2 (Carboxylic acid -OH, Amide -NH) | Yes (≤ 3) |
| Hydrogen Bond Acceptors | 4 (Carboxylic acid C=O, Amide C=O, Pyrazole N) | No (> 3) |
Note: While the number of hydrogen bond acceptors is technically 4, the pyrazole nitrogens have different accessibility and basicity. The overall profile is still highly fragment-like and suitable for screening.
Structural Features for Protein Interaction:
-
Carboxylic Acid: A powerful hydrogen bond donor and acceptor, capable of forming strong, directional salt bridges with basic residues like lysine or arginine.
-
Acetylamino Group: The amide NH acts as a hydrogen bond donor, while the carbonyl oxygen is an acceptor. This group can anchor the fragment in a binding pocket.
-
Phenyl Ring: Provides a hydrophobic surface for engaging with nonpolar pockets and can participate in π-stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan.
-
Pyrazole Core: The aromatic ring itself contributes to binding energy, and the nitrogen atoms can act as hydrogen bond acceptors.
Crystal structure analysis of the compound reveals that the pyrazole ring is nearly coplanar with the amino and carboxyl groups, while the phenyl group is twisted relative to this plane.[17][18] The molecule readily forms intermolecular hydrogen bonds, particularly a classic carboxylic acid dimer motif, highlighting its potential for strong, directional interactions within a protein active site.[17]
Experimental Application Notes & Protocols
This section outlines a logical, field-proven workflow for using 5-(acetylamino)-1-phenyl-1H-pyrazole-4-carboxylic acid in an FBDD campaign against a hypothetical protein target (e.g., a kinase or protease).
Protocol 1: Fragment Stock Preparation and Quality Control
Causality: The success of any screening campaign depends on the quality and solubility of the fragments. Aggregated or precipitated compounds are a primary source of false positives. This protocol ensures the fragment is monomeric and soluble at the high concentrations required for detecting weak binding.
Methodology:
-
Compound Acquisition: Obtain 5-(acetylamino)-1-phenyl-1H-pyrazole-4-carboxylic acid from a reliable chemical vendor. Confirm identity and purity (>95%) via LC-MS and ¹H NMR.
-
Solubility Assessment:
-
Prepare a series of dilutions of the compound in the desired final assay buffer (e.g., PBS with 5% DMSO).
-
Assess solubility by visual inspection and dynamic light scattering (DLS) to detect aggregation. The goal is to determine the maximum soluble concentration.
-
-
Stock Solution Preparation:
-
Prepare a high-concentration primary stock solution (e.g., 100 mM) in 100% DMSO.
-
From this, create an intermediate stock plate for screening. The final concentration for screening will depend on the technique (e.g., 1-2 mM for SPR, 200-500 µM for NMR).
-
-
Storage: Store all stock solutions at -20°C or -80°C in sealed containers to prevent degradation and water absorption.
Protocol 2: Primary Screening by Surface Plasmon Resonance (SPR)
Causality: SPR is a highly sensitive, label-free biophysical technique ideal for primary fragment screening.[11] It provides real-time kinetics and affinity data, consuming very little protein compared to other methods.[11][19][20] This protocol is designed to rapidly identify fragments that bind to the immobilized protein target.
Methodology:
-
Protein Immobilization:
-
Immobilize the purified target protein onto a sensor chip (e.g., CM5 chip) via amine coupling to a target density that minimizes mass transport effects.
-
Use a reference flow cell (e.g., deactivated or mock-coupled) to subtract bulk refractive index changes and non-specific binding.
-
-
System Priming: Prime the SPR instrument (e.g., a Biacore system) with running buffer (e.g., HBS-EP+ with 5% DMSO) to ensure a stable baseline.
-
Screening Injection:
-
Inject a single high concentration of the fragment (e.g., 1 mM) over the target and reference flow cells.
-
Monitor the binding response in real-time. A response significantly above the reference cell and baseline noise indicates a potential hit.
-
-
Data Analysis:
-
Perform reference subtraction and buffer blanking.
-
Hits are identified based on a predefined response threshold. Calculate ligand efficiency (LE) for promising hits to prioritize them.
-
Protocol 3: Hit Validation by NMR Spectroscopy
Causality: NMR is a powerful tool for validating hits from primary screens.[2][10] Ligand-observed NMR experiments, such as Saturation Transfer Difference (STD) or Water-LOGSY, can unambiguously confirm direct binding and filter out false positives common in other assays.[21] These methods are well-suited for detecting the weak affinities typical of fragment hits.[10]
Methodology (STD NMR):
-
Sample Preparation: Prepare two NMR samples in a suitable deuterated buffer (e.g., D₂O-based PBS).
-
Sample 1: Target protein (e.g., 10-20 µM) + Fragment (e.g., 200-500 µM).
-
Sample 2 (Control): Fragment only (at the same concentration).
-
-
NMR Acquisition:
-
Acquire a standard 1D ¹H spectrum of the control sample to identify fragment proton resonances.
-
On the protein-fragment sample, acquire an STD experiment. This involves two spectra:
-
On-resonance spectrum: Selectively saturate a region of the protein's aliphatic spectrum.
-
Off-resonance spectrum: Saturate a region far from any protein or ligand signals.
-
-
-
Data Processing: Subtract the on-resonance spectrum from the off-resonance spectrum.
-
Interpretation:
-
If the fragment binds to the protein, saturation will be transferred from the protein to the fragment protons.
-
The resulting difference spectrum will show signals only for the protons of the binding fragment. The absence of signals indicates no binding.
-
Protocol 4: Structural Characterization by X-ray Crystallography
Causality: Obtaining a high-resolution crystal structure of the protein-fragment complex is the ultimate goal of the hit identification phase.[9] It provides a precise, three-dimensional map of the binding interaction, which is essential for guiding the subsequent structure-based design and optimization of the fragment into a potent lead.[7][8]
Methodology:
-
Protein Crystallization:
-
Screen for crystallization conditions for the target protein alone (apo form) until well-diffracting crystals are obtained.
-
Optimize these conditions to produce robust, reproducible crystals.
-
-
Fragment Soaking or Co-crystallization:
-
Soaking (preferred): Transfer apo crystals into a solution of the crystallization mother liquor containing a high concentration of the fragment (e.g., 5-10 mM). Allow to soak for a period ranging from minutes to hours.
-
Co-crystallization: If soaking fails (e.g., cracks the crystals), set up new crystallization trials with the protein pre-incubated with the fragment.
-
-
Cryo-protection and Data Collection:
-
Transfer the soaked or co-crystal into a cryo-protectant solution and flash-cool in liquid nitrogen.
-
Collect X-ray diffraction data at a synchrotron source.
-
-
Structure Solution and Refinement:
-
Process the diffraction data.
-
Solve the structure using molecular replacement with the apo protein structure as a model.
-
Carefully analyze the resulting electron density maps to confirm the presence and determine the precise binding mode (position and orientation) of the fragment.
-
From Hit to Lead: Structure-Guided Optimization
Once a fragment hit like 5-(acetylamino)-1-phenyl-1H-pyrazole-4-carboxylic acid is validated and its binding mode is structurally determined, the hit-to-lead optimization phase begins.[5][22] The goal is to increase binding affinity and introduce drug-like properties. The primary strategies are:
-
Fragment Growing: This is the most common approach.[22][23] The crystal structure reveals unoccupied pockets adjacent to the bound fragment. New chemical functionality is added to the fragment scaffold to engage with these pockets, forming additional favorable interactions and increasing potency.
-
Fragment Linking: If screening identifies a second, distinct fragment that binds in a nearby pocket, the two fragments can be chemically linked together. The resulting larger molecule can have a much higher affinity than the sum of the individual fragments.
-
Fragment Merging: If two different fragments bind in an overlapping manner, a new compound can be designed that incorporates the key binding features of both, leading to a more potent inhibitor.
For 5-(acetylamino)-1-phenyl-1H-pyrazole-4-carboxylic acid, a "growing" strategy would be highly effective. For example, if the crystal structure reveals an adjacent hydrophobic pocket, derivatives could be synthesized by modifying the phenyl ring with substituents that can occupy this pocket, thereby increasing affinity and selectivity.
References
- 5-Amino-1-phenyl-3-trifluoromethyl-1H-pyrazole-4-carboxylic acid - PMC - NIH. (n.d.).
-
Pyrazole: an emerging privileged scaffold in drug discovery - PMC - PubMed Central. (2023, November 7). Retrieved January 26, 2026, from [Link]
-
Introduction into Fragment Based Drug Discovery - YouTube. (2022, December 9). Retrieved January 26, 2026, from [Link]
-
Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors - PubMed. (2024, September 5). Retrieved January 26, 2026, from [Link]
-
5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid - PubMed. (2008, June 21). Retrieved January 26, 2026, from [Link]
-
In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery - PMC - NIH. (2020, February 18). Retrieved January 26, 2026, from [Link]
-
5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid - Sci-Hub. (n.d.). Retrieved January 26, 2026, from [Link]
-
Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review - PubMed. (n.d.). Retrieved January 26, 2026, from [Link]
-
Fragment Screening by Surface Plasmon Resonance | ACS Medicinal Chemistry Letters. (n.d.). Retrieved January 26, 2026, from [Link]
-
Concepts and Core Principles of Fragment-Based Drug Design - PMC - PubMed Central. (2019, November 26). Retrieved January 26, 2026, from [Link]
-
(PDF) 5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid - ResearchGate. (n.d.). Retrieved January 26, 2026, from [Link]
-
Fragment-Based Drug Discovery Using NMR Spectroscopy - PMC - NIH. (n.d.). Retrieved January 26, 2026, from [Link]
-
Fragment-Based Screening by Protein Crystallography: Successes and Pitfalls - PMC. (2012, October 8). Retrieved January 26, 2026, from [Link]
-
Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review. (2025, August 10). Retrieved January 26, 2026, from [Link]
-
Synthesis of 5-amino-1-phenyl-1H-pyrazole-4-carboxylic acid, ethyl ester - PrepChem.com. (n.d.). Retrieved January 26, 2026, from [Link]
-
NMR Spectroscopy in Fragment-Based Drug Design - Creative Biostructure. (n.d.). Retrieved January 26, 2026, from [Link]
-
Fragment-Based Lead Generation of 5-Phenyl-1H-pyrazole-3-carboxamide Derivatives as Leads for Potent Factor Xia Inhibitors - MDPI. (n.d.). Retrieved January 26, 2026, from [Link]
-
Fragment-Based Drug Design: From Then until Now, and Toward the Future | Journal of Medicinal Chemistry - ACS Publications. (2025, February 24). Retrieved January 26, 2026, from [Link]
-
Fragment Screening by Surface Plasmon Resonance - PMC - NIH. (2010, February 4). Retrieved January 26, 2026, from [Link]
-
Different hit-to-lead optimization strategies (fragment growing,... - ResearchGate. (n.d.). Retrieved January 26, 2026, from [Link]
-
Fragment HIT Identification in FBDD - CrystalsFirst. (n.d.). Retrieved January 26, 2026, from [Link]
-
Fragment-Based Drug Discovery: A Comprehensive Overview - PharmaFeatures. (2024, February 16). Retrieved January 26, 2026, from [Link]
-
Fragment-Based Drug Discovery by NMR. Where Are the Successes and Where can It Be Improved? - Frontiers. (n.d.). Retrieved January 26, 2026, from [Link]
-
Fragment Based Drug Discovery with Surface Plasmon Resonance Technology - Diva-Portal.org. (2013, November 7). Retrieved January 26, 2026, from [Link]
-
Unlocking GPCR Mysteries: How Surface Plasmon Resonance Fragment Screening Revolutionizes Drug Discovery for Membrane Proteins - PharmaFeatures. (2025, March 20). Retrieved January 26, 2026, from [Link]
-
NMR fragment screening - CureFFI.org. (2016, January 13). Retrieved January 26, 2026, from [Link]
-
Application of Fragment-Based Drug Discovery to Versatile Targets - Frontiers. (n.d.). Retrieved January 26, 2026, from [Link]
-
1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives. (n.d.). Retrieved January 26, 2026, from [Link]
-
5-amino-1-methyl-1H-pyrazole-4-carboxamide | C5H8N4O | CID 265696 - PubChem. (n.d.). Retrieved January 26, 2026, from [Link]
-
Fragment Screening By Crystallography: An Alternative To High Throughput Screening. (n.d.). Retrieved January 26, 2026, from [Link]
-
Advantages of Crystallographic Fragment Screening: Functional and Mechanistic Insights from a Powerful Platform for Efficient Drug Discovery - NIH. (2014, August 10). Retrieved January 26, 2026, from [Link]
-
Surface plasmon resonance. a) annotation of SPR equipment; b) summary of typical SPR data run. - ResearchGate. (n.d.). Retrieved January 26, 2026, from [Link]
-
Fragment-Based Drug Discovery (FBDD): Workflow, Benefits, and How It's Shaping the Future of Drug Research | One Nucleus. (n.d.). Retrieved January 26, 2026, from [Link]
-
Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer - RSC Publishing. (2023, July 10). Retrieved January 26, 2026, from [Link]
-
Practical aspects of NMR-based fragment screening - PubMed. (n.d.). Retrieved January 26, 2026, from [Link]
-
The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - MDPI. (n.d.). Retrieved January 26, 2026, from [Link]
-
5Amino1-phenyl-1 H -pyrazole-4-carboxylic acid | Request PDF - ResearchGate. (n.d.). Retrieved January 26, 2026, from [Link]
-
Hit to lead progression of an initial fragment (1) to a compound (2) with improved affinity. - ResearchGate. (n.d.). Retrieved January 26, 2026, from [Link]
- CN111138289B - Compound and process for synthesizing 5-acetyl-1H-pyrazole-3-carboxylic acid by using same - Google Patents. (n.d.).
Sources
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- 2. Frontiers | Fragment-Based Drug Discovery by NMR. Where Are the Successes and Where can It Be Improved? [frontiersin.org]
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- 5. In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Concepts and Core Principles of Fragment-Based Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Advantages of Crystallographic Fragment Screening: Functional and Mechanistic Insights from a Powerful Platform for Efficient Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fragment-Based Screening by Protein Crystallography: Successes and Pitfalls - PMC [pmc.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. Fragment-Based Drug Discovery Using NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Fragment Screening by Surface Plasmon Resonance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
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- 14. researchgate.net [researchgate.net]
- 15. Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02579A [pubs.rsc.org]
- 16. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies [mdpi.com]
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- 23. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-(Acetylamino)-1-phenyl-1H-pyrazole-4-carboxylic acid
Welcome to our dedicated technical support guide for the synthesis of 5-(Acetylamino)-1-phenyl-1H-pyrazole-4-carboxylic acid. As a key intermediate in pharmaceutical research, achieving a high-yield, high-purity synthesis is paramount. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this multi-step process. My goal is to provide not just protocols, but the underlying chemical reasoning to empower you to troubleshoot and optimize your experiments effectively.
Overview of the Synthetic Pathway
The synthesis is typically approached as a three-stage process starting from common laboratory reagents. Understanding this workflow is the first step in diagnosing any issues that may arise.
Caption: High-level workflow for the three-stage synthesis.
Troubleshooting Guide & FAQs
This section addresses the most common issues encountered during synthesis in a practical question-and-answer format.
Stage 1: Pyrazole Ring Formation
Question: My yield for the initial cyclization to form Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate is consistently below 50%. What are the likely causes and how can I fix this?
Answer: A low yield in this crucial cyclization step often points to one of three areas: reagent quality, reaction conditions, or the formation of side products.
-
Reagent Quality & Stoichiometry:
-
Phenylhydrazine Purity: Phenylhydrazine is susceptible to oxidation, often indicated by a dark red or brown coloration. Using oxidized starting material can significantly inhibit the reaction and introduce impurities. Consider purifying it by vacuum distillation before use.
-
Moisture: The starting materials, especially the ethoxyacrylate, can be sensitive to moisture. Ensure you are using anhydrous solvents and dried glassware.
-
Molar Ratio: While a 1:1 stoichiometry is theoretical, an excess of one reagent may be beneficial. However, a large excess of phenylhydrazine can complicate purification. A slight excess (e.g., 1.05 to 1.1 equivalents) of phenylhydrazine is a good starting point to ensure the complete consumption of the more expensive acrylate.[1]
-
-
Reaction Conditions:
-
Solvent Choice: Ethanol is a common choice, but its protic nature can sometimes be suboptimal. Aprotic dipolar solvents like DMF or DMAc, particularly in the presence of an acid catalyst, have been shown to accelerate cyclocondensation and improve yields.[2]
-
Catalysis: This reaction is essentially a condensation followed by a cyclization. Adding a catalytic amount of a weak acid, such as acetic acid, helps to protonate the ethoxy group, facilitating its elimination and promoting the initial condensation.
-
Temperature Control: The reaction typically requires heat to proceed to completion. Refluxing in ethanol is standard. If the reaction is sluggish, ensure you are reaching and maintaining the appropriate reflux temperature. Conversely, excessively high temperatures can lead to decomposition and the formation of tar-like byproducts.[3]
-
-
Side Products: The primary side reaction is the formation of regioisomers if an asymmetrical B-dicarbonyl equivalent is used. However, with ethyl 2-cyano-3-ethoxyacrylate, regioselectivity is generally high. Incomplete reaction is the more common issue. Monitor the reaction by Thin Layer Chromatography (TLC) to track the disappearance of the starting materials.
Caption: Troubleshooting decision tree for low cyclization yield.
Stage 2: Ester Hydrolysis
Question: The saponification of the ethyl ester is slow and often incomplete. How can I ensure full conversion to the carboxylic acid?
Answer: Incomplete hydrolysis is a frequent bottleneck. The key is to ensure the reaction conditions are robust enough to drive the equilibrium towards the carboxylate salt.
-
Stoichiometry of Base: This is an equilibrium-driven process. A significant excess of the base (e.g., 3 to 5 equivalents of NaOH or KOH) is crucial to ensure the reaction goes to completion.
-
Solubility: The starting ester may have limited solubility in a purely aqueous solution. Using a co-solvent system, such as a 1:1 or 2:1 mixture of ethanol/water or THF/water, can dramatically improve solubility and reaction rate.
-
Temperature and Time: This reaction requires heating. Refluxing the mixture for several hours (4-12 hours) is typical. Monitor the reaction by TLC or LC-MS by taking aliquots, acidifying them to protonate the product, and spotting them against the starting material. The reaction is complete when the starting ester spot has completely disappeared.
-
Work-up Procedure: After hydrolysis, the product exists as its carboxylate salt in the basic solution. It is critical to cool the reaction mixture (e.g., in an ice bath) before acidifying to precipitate the carboxylic acid. Slow, careful addition of a strong acid (like 2M HCl) until the pH is acidic (pH 2-3) will precipitate the product. Acidifying a hot solution can lead to degradation or co-precipitation of impurities.
Stage 3: N-Acetylation
Question: I'm observing multiple products after the acetylation step. Am I forming byproducts?
Answer: Yes, the acetylation step can generate impurities if not properly controlled. The starting material, 5-amino-1-phenyl-1H-pyrazole-4-carboxylic acid, has two nucleophilic sites: the 5-amino group and the 4-carboxylate group.
-
Primary Cause - Mixed Anhydride Formation: The most likely side reaction is the attack of the carboxylate on acetic anhydride to form a mixed anhydride. This is less of a concern if you perform the reaction in a solvent like glacial acetic acid, which keeps the carboxylic acid protonated.
-
Recommended Protocol: The most reliable method is to dissolve the 5-amino-1-phenyl-1H-pyrazole-4-carboxylic acid in glacial acetic acid, add acetic anhydride, and gently heat the mixture (e.g., to 80-100 °C) for a few hours. This provides a clean conversion to the desired N-acetylated product.
-
Purification: The final product often precipitates upon cooling the reaction mixture or by carefully adding water. The crude product can then be purified effectively by recrystallization from a suitable solvent like ethanol or an ethanol/water mixture.
Experimental Protocols & Data
Summary of Reaction Parameters
| Step | Reagents & Solvents | Key Parameters | Typical Yield | Monitoring |
| 1. Cyclization | Phenylhydrazine, Ethyl 2-cyano-3-ethoxyacrylate, Ethanol, Acetic Acid (cat.) | Reflux, 4-8 hours | 75-85% | TLC |
| 2. Hydrolysis | Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate, NaOH, EtOH/H₂O | Reflux, 6-12 hours | 90-98% | TLC / LC-MS |
| 3. Acetylation | 5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid, Acetic Anhydride, Acetic Acid | 80-100 °C, 2-4 hours | 85-95% | TLC / LC-MS |
Detailed Protocol: Stage 1 - Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate
-
To a round-bottom flask equipped with a reflux condenser, add ethyl 2-cyano-3-ethoxyacrylate (1.0 eq).
-
Add anhydrous ethanol (approx. 5-10 mL per gram of acrylate).
-
Add phenylhydrazine (1.05 eq) dropwise with stirring.
-
Add glacial acetic acid (0.1 eq).
-
Heat the mixture to reflux and maintain for 6 hours, monitoring the reaction by TLC (e.g., using 3:1 Hexanes:Ethyl Acetate).
-
Cool the reaction mixture to room temperature, then in an ice bath.
-
The product will often crystallize out. Collect the solid by vacuum filtration and wash with cold ethanol.
-
Concentrate the mother liquor to obtain a second crop of crystals if necessary.
Detailed Protocol: Stage 2 - 5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid
-
Suspend the crude ester from Stage 1 in a 1:1 mixture of ethanol and 2M aqueous sodium hydroxide (4.0 eq NaOH).
-
Heat the mixture to reflux until the solution becomes homogeneous and TLC analysis indicates the complete consumption of the starting material (approx. 8 hours).
-
Cool the reaction mixture in an ice bath.
-
Slowly add 2M HCl with vigorous stirring until the pH of the solution is ~3. A precipitate will form.
-
Stir the cold slurry for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry under vacuum.[4]
Detailed Protocol: Stage 3 - 5-(Acetylamino)-1-phenyl-1H-pyrazole-4-carboxylic acid
-
In a round-bottom flask, suspend the aminocarboxylic acid from Stage 2 in glacial acetic acid (approx. 10 mL per gram).
-
Add acetic anhydride (1.5 eq) to the suspension.
-
Heat the mixture to 90 °C with stirring for 3 hours. The suspension should become a clear solution.
-
Cool the solution to room temperature. The product may begin to crystallize.
-
Slowly add the reaction mixture to a beaker of cold water with stirring to precipitate the product fully.
-
Collect the solid by vacuum filtration, wash with water, and dry.
-
Recrystallize the crude product from ethanol to obtain the pure final compound.
References
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved January 26, 2026, from [Link]
- Zhang, Y., et al. (2024). Synthesis of Energetic Material 4-Nitro-3,5-bis(trinitromethyl)-1H-pyrazole via [4 + 1] Cycloaddition.
-
MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Retrieved January 26, 2026, from [Link]
- Chahrazad, B., et al. (2021).
- Elmaati, T. M. A. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry.
- Royal Society of Chemistry. (2024). Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry.
- Google Patents. (n.d.). CN111138289B - Compound and process for synthesizing 5-acetyl-1H-pyrazole-3-carboxylic acid by using same.
- The Royal Society of Chemistry. (2015). Design, synthesis and insecticidal activities of N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-1,3-diphenyl.
- National Center for Biotechnology Information. (n.d.). 5-Amino-1-phenyl-3-trifluoromethyl-1H-pyrazole-4-carboxylic acid. PMC, NIH.
- ResearchGate. (2008). 5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid.
- Zia-Ur-Rehman, M., et al. (2008). 5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid. Acta Crystallographica Section E, PubMed.
Sources
- 1. CN111138289B - Compound and process for synthesizing 5-acetyl-1H-pyrazole-3-carboxylic acid by using same - Google Patents [patents.google.com]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
Identifying side products in pyrazole synthesis reactions
To: Valued Researchers, Scientists, and Drug Development Professionals From: The Senior Application Scientist Team Subject: Technical Guide for Identifying and Mitigating Side Products in Pyrazole Synthesis Reactions
This guide is designed to serve as a dedicated technical resource for troubleshooting common challenges encountered during pyrazole synthesis. We understand that unexpected side products, particularly regioisomers and reaction intermediates, can complicate downstream applications and delay research timelines. This document provides in-depth, mechanism-based solutions and actionable protocols to help you optimize your synthetic outcomes.
Frequently Asked Questions (FAQs)
Q1: Why am I seeing two distinct products in my NMR/LC-MS analysis after reacting an unsymmetrical 1,3-diketone with a substituted hydrazine?
This is the most common issue in pyrazole synthesis and is almost certainly due to the formation of two different regioisomers.[1] The reaction can proceed through two competing pathways where the substituted nitrogen of your hydrazine attacks one carbonyl carbon, while the -NH2 group attacks the other, and vice-versa. This leads to, for example, a mixture of 1,3- and 1,5-disubstituted pyrazoles, which are often difficult to separate.[2]
Q2: My reaction appears to have stalled, and I've isolated a stable compound that is not my final pyrazole product. What could it be?
You have likely isolated a stable reaction intermediate. The Knorr synthesis does not proceed directly to the pyrazole. Common intermediates include hydroxylpyrazolidines (from the initial cyclization before dehydration) or pyrazolines, which are five-membered rings that have not yet been aromatized to the final pyrazole.[3][4] These intermediates require a final dehydration or oxidation step to yield the aromatic product.[5]
Q3: How can I definitively determine which regioisomer is which?
Unambiguous structural confirmation requires advanced analytical techniques. While 1D ¹H NMR can provide initial clues based on the chemical shifts of ring protons and substituent effects, 2D NMR spectroscopy is the gold standard. Specifically, Nuclear Overhauser Effect Spectroscopy (NOESY) is invaluable, as it can show through-space correlations between the protons on your N-substituent and the protons on the adjacent C5 or C3 position of the pyrazole ring.[6]
Q4: I'm using a strong acid catalyst, but my yields are low and the reaction mixture is complex. What might be happening?
While the reaction is often acid-catalyzed, using a pH below 3 can promote the formation of furan derivatives as the major side products instead of pyrazoles.[7] This occurs because under strongly acidic conditions, the 1,3-dicarbonyl compound is more likely to undergo an intramolecular cyclization and dehydration before it can effectively react with the hydrazine.
In-Depth Troubleshooting Guides
Guide 1: Poor Regioselectivity & Isomer Formation
The challenge of controlling regioselectivity is central to the synthesis of unsymmetrical pyrazoles. The final ratio of isomers is a direct consequence of the competition between two mechanistic pathways, governed by the electronic and steric properties of both reactants.
The Knorr condensation of a substituted hydrazine (R¹-NH-NH₂) with an unsymmetrical 1,3-diketone (R²-CO-CH₂-CO-R³) proceeds via initial nucleophilic attack of one of the hydrazine nitrogens on a carbonyl carbon. The key branching point is which nitrogen attacks which carbonyl first.[2][3]
-
Pathway A (Leading to Isomer A): The more nucleophilic nitrogen of the hydrazine attacks the more electrophilic carbonyl of the diketone.
-
Pathway B (Leading to Isomer B): The less nucleophilic nitrogen attacks the more electrophilic carbonyl, or the more nucleophilic nitrogen attacks the less electrophilic carbonyl.
The balance between these pathways is dictated by several factors:
-
Hydrazine Nucleophilicity: In alkylhydrazines (e.g., methylhydrazine), the alkyl-substituted nitrogen is the more nucleophilic center due to the electron-donating nature of the alkyl group. Conversely, in arylhydrazines (e.g., phenylhydrazine), the aryl-substituted nitrogen is the less nucleophilic center because the lone pair is delocalized into the aromatic ring.[2]
-
Diketone Electrophilicity: The electrophilicity of the carbonyl carbons is governed by the attached R² and R³ groups. Electron-withdrawing groups (like -CF₃) make the adjacent carbonyl carbon significantly more electrophilic and susceptible to attack.[1][2]
-
Steric Hindrance: Bulky substituents on either the hydrazine or the diketone can sterically hinder the approach of the nucleophile, favoring attack at the less hindered carbonyl position.[3]
-
Reaction Conditions (pH, Solvent): The solvent can influence the stability of intermediates and transition states. Acid catalysis protonates a carbonyl group, increasing its electrophilicity and accelerating the initial attack.[8]
Caption: Competing pathways in Knorr pyrazole synthesis.
Objective: To maximize the formation of a single, desired regioisomer.
Strategy 1: Modify Reaction Solvent
Standard solvents like ethanol often yield mixtures. Fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoroisopropanol (HFIP), can dramatically improve regioselectivity by selectively stabilizing the transition state leading to one isomer.[1]
| Reactants | Solvent | Isomer Ratio (A : B) | Yield (%) | Reference |
| 1-(phenyl)-4,4,4-trifluorobutane-1,3-dione + Methylhydrazine | Ethanol | 82 : 18 | 85 | [1] |
| 1-(phenyl)-4,4,4-trifluorobutane-1,3-dione + Methylhydrazine | HFIP | >99 : <1 | 91 | [1] |
| 1-(phenyl)-butane-1,3-dione + Phenylhydrazine | Ethanol | 65 : 35 | 88 | [2] |
| 1-(phenyl)-butane-1,3-dione + Phenylhydrazine | DMF (acidic) | 98 : 2 | 75 | [2] |
Protocol:
-
Dissolve the 1,3-dicarbonyl compound (1.0 eq) in HFIP (0.2 M).
-
Add the substituted hydrazine (1.1 eq).
-
If necessary, add a catalytic amount of acetic acid (0.1 eq).
-
Stir the reaction at room temperature or reflux, monitoring by TLC or LC-MS until the starting material is consumed.
-
Perform a standard aqueous workup and purify the product.
Strategy 2: Adjust Reaction pH The reaction can be run under neutral, acidic, or basic conditions, and the pH can influence which mechanistic pathway is favored.[3]
-
Acidic Conditions (e.g., acetic acid in ethanol): Generally favors attack of the more nucleophilic hydrazine nitrogen onto the protonated, more electrophilic carbonyl. This is often the most effective method for controlling regioselectivity.[2]
-
Neutral Conditions: Can lead to complex reaction kinetics, sometimes involving autocatalysis, and may result in poorer selectivity.[3]
Guide 2: Incomplete Reaction & Intermediate Accumulation
If your reaction does not proceed to completion or you isolate a non-aromatic product, it is likely stalled at the pyrazoline or hydroxylpyrazolidine stage. The final aromatization step is not always spontaneous.
Caption: Formation and aromatization of pyrazoline intermediate.
The conversion of the cyclic pyrazoline intermediate to the aromatic pyrazole requires the elimination of a molecule (usually water) or an oxidation event to introduce the second double bond into the ring. This step can have a significant activation barrier.[3] In some cases, especially when starting from α,β-unsaturated ketones, the pyrazoline is the kinetically favored product and requires a separate, explicit oxidation step.[2][4]
Objective: To drive the reaction to the fully aromatic pyrazole product.
Strategy: In-Situ or Post-Synthesis Oxidation If a pyrazoline intermediate is suspected or isolated, an oxidant can be used to complete the conversion.
Protocol (for in-situ oxidation):
-
After the initial condensation reaction appears complete by TLC (consumption of starting materials), add an oxidizing agent directly to the reaction mixture.
-
Mild Option: Heat the reaction mixture in DMSO under an oxygen atmosphere.[5]
-
More Active Option: Add a suitable oxidant like bromine (Br₂) or an iodine/acetic acid mixture.[2][5]
-
Monitor the reaction for the appearance of the aromatic pyrazole product and the disappearance of the pyrazoline intermediate.
-
Quench any remaining oxidant and proceed with the workup.
Analytical Workflow for Regioisomer Characterization
Unambiguous identification of regioisomers is critical. Relying on a single piece of data can be misleading. A multi-step analytical approach is required.
Caption: Analytical workflow for pyrazole isomer identification.
Experimental Protocol: Distinguishing Isomers with NOESY
Objective: To differentiate between a 1,5-disubstituted pyrazole and a 1,3-disubstituted pyrazole using NOESY.
Example Scenario: You have reacted phenylhydrazine with benzoylacetone and need to determine if the product is 1,5-diphenyl-3-methylpyrazole or 1,3-diphenyl-5-methylpyrazole.
-
Acquire Data: Dissolve a pure sample of the isolated isomer in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Acquire a high-quality 2D ¹H-¹H NOESY spectrum with an appropriate mixing time (typically 500-800 ms).
-
Process Data: Process the 2D spectrum and identify the diagonal peaks corresponding to the methyl protons and the aromatic protons of the N-phenyl group.
-
Analyze Cross-Peaks:
-
Hypothesis 1 (1,5-diphenyl-3-methylpyrazole): The N-phenyl group is at position 1, and the other phenyl group is at position 5. The methyl group is at C3. In this case, you should NOT see a NOE cross-peak between the methyl protons and the protons of the N-phenyl ring. You would expect to see a NOE between the ortho-protons of the N-phenyl ring and the pyrazole ring proton at C5 (H5).
-
Hypothesis 2 (1,3-diphenyl-5-methylpyrazole): The N-phenyl group is at position 1, and the methyl group is at C5. In this case, you WILL see a distinct NOE cross-peak between the ortho-protons of the N-phenyl ring and the protons of the C5-methyl group due to their spatial proximity.[6]
-
References
-
Lim, C. H., et al. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. Reaction Chemistry & Engineering, 8(1), 41-46. Available at: [Link]
-
El-Faham, A., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Reactions, 4(1), 1-30. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Available at: [Link]
-
Cerecetto, H., et al. (2005). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 70(22), 8949-8955. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis. Available at: [Link]
-
Nique, F., et al. (2019). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 24(23), 4247. Available at: [Link]
-
Wikipedia. (2023). Knorr pyrrole synthesis. Available at: [Link]
-
Slideshare. (2018). Knorr Pyrazole Synthesis (M. Pharm). Available at: [Link]
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ResearchGate. (2018). Review on Synthesis of pyrazole and pyrazolines. Available at: [Link]
-
Zhang, X., et al. (2023). Regio- and Stereoselective Switchable Synthesis of (E)- and (Z)-N-Carbonylvinylated Pyrazoles. Molecules, 28(1), 123. Available at: [Link]
-
Ghorai, M. K., et al. (2017). Isolation and Characterization of Regioisomers of Pyrazole-Based Palladacycles and Their Use in α-Alkylation of Ketones Using Alcohols. Organometallics, 36(17), 3295-3304. Available at: [Link]
-
Li, Y., et al. (2020). Divergent synthesis of 1,3,5-tri and 1,3-disubstituted pyrazoles under transition metal-free conditions. Organic & Biomolecular Chemistry, 18(4), 654-658. Available at: [Link]
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Taylor, E. C., & Vromen, S. (1982). The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism. Tetrahedron, 38(11), 1599-1605. Available at: [Link]
-
ResearchGate. (2020). 2D ¹H NMR spectra analysis of the pyrazole derivative 6 p (NOESY peaks...). Available at: [Link]
-
Semantic Scholar. (2023). Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. Available at: [Link]
- Google Patents. (2011). Method for purifying pyrazoles.
-
Patil, S., et al. (2021). Synthesis, Characterization of Some New 1,3,5-Trisubstituted Pyrazole Derivatives for Their Antifungal Potential. Journal of Pharmaceutical Research International, 33(59B), 253-261. Available at: [Link]
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LibreTexts Chemistry. (2023). 19.9: Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. Available at: [Link]
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Hilaris Publisher. (2015). A Concise Review on the Synthesis of Pyrazole Heterocycles. Available at: [Link]
-
UAB Barcelona. (2011). Preparation, separation and characterization of two pyrazolic regioisomers of high purity. Available at: [Link]
-
Oxford Instruments. (n.d.). 1H-1H COSY & TOCSY two- dimensional NMR spectroscopy. Available at: [Link]
-
Organic Chemistry Portal. (2014). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. Available at: [Link]
-
YouTube. (2022). MCQ-229: About Hydrazine and Carbonyl group by Dr. Tanmoy Biswas. Available at: [Link]
-
Liu, F., et al. (2014). A Novel Synthesis of 1,3,5-Trisubstituted Pyrazoles through a Spiro-pyrazoline Intermediate via a Tandem 1,3-Dipolar Cycloaddition/Elimination. Molecules, 19(12), 20516-20525. Available at: [Link]
-
Reddit. (2020). Regioselectivity in pyrazole EAS. Available at: [Link]
-
ResearchGate. (1978). Hydrazine Derivatives of β-Dicarbonyl Compounds, Part I. Studies on Some Benzoylacetaldehyde Aroylhydrazones. Available at: [Link]
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Technical Support Center: A Troubleshooting Guide for Pyrazole Derivatization Protocols
Welcome to the technical support center for pyrazole derivatization protocols. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis and derivatization of pyrazoles. Pyrazole and its derivatives are cornerstone scaffolds in medicinal chemistry and drug discovery, valued for their diverse pharmacological activities.[1][2][3][4] However, their synthesis is not without its intricacies. This guide provides in-depth, field-proven insights in a question-and-answer format to help you troubleshoot and optimize your experimental workflows.
Section 1: Core Synthesis & Reaction Optimization
This section addresses fundamental issues related to the primary synthesis of the pyrazole ring, typically through the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[5]
Q1: My pyrazole synthesis is resulting in a very low yield. What are the likely causes and how can I improve it?
A1: Low yields in pyrazole synthesis are a frequent issue stemming from several factors. Let's break down the common culprits and their solutions.
Causality & Resolution:
-
Incomplete Reaction: The condensation reaction may not have gone to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC).[6] If starting material is still present after a significant amount of time, consider the following optimizations.[6]
-
Suboptimal Reaction Temperature: Temperature plays a critical role. While some reactions proceed well at room temperature, others require heating to overcome the activation energy barrier.[7] However, excessive heat can lead to degradation of reactants or products, thereby decreasing the yield.[7] A systematic temperature optimization study is recommended, starting from room temperature and gradually increasing to the boiling point of the solvent.[7]
-
Catalyst Inefficiency: Many pyrazole syntheses benefit from a catalyst, which can be acidic or basic.[7] If you are not using a catalyst, its addition could significantly improve the yield.[7] If you are using a catalyst, ensure it is active and used in the appropriate amount. For instance, nano-ZnO has been shown to give excellent yields in a short reaction time.[1]
-
Solvent Choice: The polarity of the solvent can influence reaction rates and yields. Protic solvents like ethanol are commonly used, but aprotic dipolar solvents such as DMF, NMP, or DMAc have shown to give better results in some cases, especially when using aryl hydrazine hydrochlorides.[1]
-
Reagent Quality: Ensure the purity of your 1,3-dicarbonyl compound and hydrazine derivative. Impurities can lead to side reactions and lower the yield of the desired product.
Optimization Strategy Table:
| Parameter | Recommendation | Rationale |
| Reaction Time | Monitor by TLC until starting material is consumed. | Ensures the reaction proceeds to completion. |
| Temperature | Start at room temperature and incrementally increase. | Balances reaction rate with potential for degradation.[7][8] |
| Catalyst | Consider adding a catalyst (e.g., acid, base, or a specialized catalyst like nano-ZnO). | Accelerates the reaction and improves efficiency.[1] |
| Solvent | Experiment with different solvents (e.g., ethanol, DMF, DMAc). | Optimizes solubility and reaction kinetics.[1] |
| Reagent Purity | Use high-purity starting materials. | Minimizes side reactions. |
Q2: I am observing the formation of two or more isomers (poor regioselectivity) in my reaction. How can I control the regioselectivity?
A2: The formation of regioisomers is a classic challenge in the synthesis of unsymmetrically substituted pyrazoles, particularly when using unsymmetrical 1,3-dicarbonyls or substituted hydrazines.[1]
Mechanistic Insight & Control Strategies:
The regioselectivity is determined by which carbonyl group of the 1,3-dicarbonyl compound is initially attacked by the more nucleophilic nitrogen of the hydrazine.
-
Steric Hindrance: The less sterically hindered carbonyl group is generally favored for nucleophilic attack. You can leverage this by choosing starting materials with significant differences in steric bulk around the carbonyl groups.
-
Electronic Effects: Electron-withdrawing groups can make a carbonyl carbon more electrophilic and thus more susceptible to attack. Conversely, electron-donating groups have the opposite effect. For example, in the reaction of 4,4,4-trifluoro-1-arylbutan-1,3-diones with arylhydrazines, the reaction is highly regioselective due to the strong electron-withdrawing effect of the trifluoromethyl group.[1]
-
Reaction Conditions:
-
Solvent: The choice of solvent can influence regioselectivity. Aprotic dipolar solvents in an acidic medium have been shown to provide good regioselectivity.[1]
-
Catalyst: Certain catalysts can direct the reaction towards a specific isomer. For example, [bmim][InCl4] has been used as an ionic liquid catalyst to achieve regioselective synthesis.[9]
-
pH Control: The pH of the reaction medium can affect the nucleophilicity of the hydrazine nitrogens and the reactivity of the carbonyl groups. Acidic conditions can accelerate the dehydration steps and improve regioselectivity.[1]
-
Troubleshooting Decision Workflow for Regioselectivity:
Caption: Decision workflow for troubleshooting poor regioselectivity.
Section 2: Intermediate & Side-Product Management
This section focuses on the common intermediates and side-products that can complicate pyrazole synthesis and purification.
Q3: My reaction seems to have stalled, and I have isolated a stable intermediate. What is it and how do I proceed?
A3: In many cases, the reaction between a 1,3-dicarbonyl and hydrazine can lead to the formation of a stable hydrazone or pyrazoline intermediate.[6][7]
Identification & Conversion:
-
Hydrazone Intermediate: This forms from the condensation of one of the carbonyl groups with the hydrazine.[6] The subsequent intramolecular cyclization and dehydration leads to the pyrazole.[6] If this intermediate is isolated, you can often drive the reaction to completion by:
-
Increasing the temperature: This provides the necessary energy for the cyclization and dehydration steps.
-
Adding an acid or base catalyst: This can facilitate the intramolecular reaction.
-
-
Pyrazoline Intermediate: This is a partially saturated five-membered ring that forms before the final aromatization to the pyrazole.[7] To convert the pyrazoline to the desired pyrazole, an oxidation step is required.[10] This can be achieved by:
Experimental Protocol: Oxidation of a Pyrazoline to a Pyrazole
-
Dissolve the isolated pyrazoline intermediate in a suitable solvent (e.g., DMSO).
-
Heat the solution to a temperature between 80-120 °C.
-
Bubble a gentle stream of oxygen through the reaction mixture or leave it open to the air.
-
Monitor the reaction by TLC until the pyrazoline spot disappears and the pyrazole spot appears.
-
Work up the reaction by pouring it into water and extracting the product with an organic solvent.
-
Purify the product by column chromatography or recrystallization.
Section 3: Derivatization & Functionalization
This section covers common issues encountered when modifying a pre-formed pyrazole ring.
Q4: I am trying to perform an N-alkylation on my pyrazole, but I am getting a mixture of N1 and N2 alkylated products. How can I control the selectivity?
A4: The N-alkylation of unsymmetrical pyrazoles is a well-known challenge due to the presence of two reactive nitrogen atoms.[11][12] The regioselectivity of this reaction is influenced by a combination of steric and electronic factors, as well as the reaction conditions.[12]
Controlling N-Alkylation Regioselectivity:
-
Steric Control: The alkylating agent will preferentially attack the less sterically hindered nitrogen atom. Using a bulky alkylating agent can enhance this effect.
-
Electronic Control: The electron density at each nitrogen atom can be influenced by the substituents on the pyrazole ring. Electron-withdrawing groups on one side of the ring can decrease the nucleophilicity of the adjacent nitrogen, directing alkylation to the other nitrogen. Modifying functional groups on the pyrazole ring can guide the regioselectivity.[12]
-
Choice of Base and Counter-ion: The nature of the base used to deprotonate the pyrazole and the resulting counter-ion can play a crucial role in directing the alkylation.[12]
-
Alternative Methodologies:
-
Acid-Catalyzed Alkylation: Using trichloroacetimidates as electrophiles in the presence of a Brønsted acid catalyst provides an alternative to methods requiring strong bases and can offer different regioselectivity.[13]
-
Enzyme-Controlled Alkylation: Engineered enzymes have been developed for the highly regioselective N-alkylation of pyrazoles.[14]
-
General N-Alkylation Troubleshooting Workflow:
Caption: Workflow for troubleshooting N-alkylation regioselectivity.
Section 4: Purification
This section provides guidance on overcoming common purification hurdles.
Q5: I am having difficulty purifying my pyrazole derivative. What are some effective purification strategies?
A5: The purification of pyrazole derivatives can sometimes be challenging due to their polarity and potential for hydrogen bonding.
Purification Techniques:
-
Recrystallization: This is often the most effective method for obtaining highly pure crystalline pyrazoles. Experiment with a variety of solvent systems to find one that provides good solubility at high temperatures and poor solubility at low temperatures.
-
Column Chromatography: Silica gel column chromatography is a standard method for purifying pyrazoles.
-
Solvent System: A gradient of a non-polar solvent (e.g., hexane or petroleum ether) and a polar solvent (e.g., ethyl acetate or dichloromethane) is typically effective. The addition of a small amount of a more polar solvent like methanol may be necessary for highly polar pyrazoles.
-
Tailing: Pyrazoles can sometimes tail on silica gel due to interaction with acidic silanol groups. Adding a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent can help to mitigate this.
-
-
Acid-Base Extraction: If your pyrazole has a basic nitrogen atom, you can use acid-base extraction to separate it from non-basic impurities. Dissolve the crude product in an organic solvent and wash with a dilute aqueous acid (e.g., 1M HCl). The pyrazole will move to the aqueous layer as its salt. The aqueous layer can then be basified (e.g., with NaOH) and the purified pyrazole can be extracted back into an organic solvent.
General Purification Protocol (Column Chromatography):
-
Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent.
-
Adsorb the crude product onto a small amount of silica gel and dry it.
-
Prepare a silica gel column packed with the chosen non-polar solvent.
-
Load the dried sample onto the top of the column.
-
Elute the column with a gradient of increasing polarity, collecting fractions.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and evaporate the solvent to obtain the purified pyrazole.
References
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI. [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). PMC - NIH. [Link]
-
Pyrazole synthesis. (n.d.). Organic Chemistry Portal. [Link]
-
Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2024). Beilstein Journals. [Link]
-
Synthesis, Reactions and Medicinal Uses of Pyrazole. (n.d.). Pharmaguideline. [Link]
-
Knorr pyrazole synthesis from a ketoester - laboratory experiment. (2021). YouTube. [Link]
-
General procedure for the synthesis of pyrazole systems in the presence of TBAB at room temperature. (n.d.). ResearchGate. [Link]
-
Strategic atom replacement enables regiocontrol in pyrazole alkylation. (2025). ResearchGate. [Link]
-
Pyrazole: an emerging privileged scaffold in drug discovery. (2023). PMC - PubMed Central. [Link]
-
Pyrazole and Its Derivatives: Drug Design, Synthesis, and Biological Evaluation. (n.d.). MDPI. [Link]
-
A review of pyrazole an its derivative. (2021). National Journal of Pharmaceutical Sciences. [Link]
-
Recent highlights in the synthesis and biological significance of pyrazole derivatives. (n.d.). NIH. [Link]
-
Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. (n.d.). MDPI. [Link]
-
Synthesis of some novel pyrazole derivatives and evaluation of their purification of chromatography in thin-layer chromatography | Request PDF. (2025). ResearchGate. [Link]
-
Recent Advances in Synthesis and Properties of Pyrazoles. (n.d.). MDPI. [Link]
-
Pyrazole in drug development: a medicinal-chemistry based analysis of USFDA-approved drugs in last decade | Request PDF. (2025). ResearchGate. [Link]
-
A REVIEW ON PYRAZOLE AN ITS DERIVATIVE. (2024). IJNRD. [Link]
-
Enzyme-Controlled Highly Selective N-Alkylation of Pyrazoles with Simple Haloalkanes. (n.d.). synfacts.thieme.de. [Link]
-
The Role of Pyrazole Derivatives in Modern Drug Discovery. (n.d.). ningbo-inno.com. [Link]
-
Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. (2022). Semantic Scholar. [Link]
-
Thermodynamic vs. Kinetic Control in Synthesis of O-Donor 2,5-Substituted Furan and 3,5-Substituted Pyrazole from Heteropropargyl Precursor. (2022). PMC - NIH. [Link]
-
Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (n.d.). PMC. [Link]
-
Synthesis of Pyrazole-Thiobarbituric Acid Derivatives: Antimicrobial Activity and Docking Studies. (2016). MDPI. [Link]
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- 3. mdpi.com [mdpi.com]
- 4. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
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- 14. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
Technical Support Center: Overcoming Purification Challenges with Polar Pyrazole Carboxylic Acids
Welcome to the technical support center dedicated to addressing the unique and often frustrating challenges associated with the purification of polar pyrazole carboxylic acids. As a senior application scientist, I've witnessed firsthand the struggles researchers face in obtaining these valuable compounds in high purity. This guide is designed to be a practical resource, moving beyond generic protocols to provide in-depth, field-proven insights into why specific purification strategies are chosen and how to troubleshoot them effectively.
Frequently Asked Questions (FAQs)
Here, we address some of the most common initial questions researchers have when starting to work with polar pyrazole carboxylic acids.
Q1: Why are polar pyrazole carboxylic acids so difficult to purify?
A: The difficulty arises from a combination of their inherent chemical properties. Their polarity makes them highly soluble in aqueous and other polar solvents, which can complicate extraction and lead to poor retention on traditional reversed-phase chromatography columns. The carboxylic acid moiety is ionizable, meaning its charge state, and therefore its polarity and retention behavior, is highly dependent on pH. Furthermore, the pyrazole ring itself can engage in various intermolecular interactions, including hydrogen bonding, which can lead to peak tailing and other chromatographic issues.
Q2: I'm seeing a lot of peak tailing with my pyrazole carboxylic acid on a C18 column. What's the primary cause?
A: Peak tailing for acidic compounds like yours is often caused by secondary interactions between the analyte and residual silanol groups on the silica-based stationary phase of the C18 column.[1][2] At mobile phase pH values above the pKa of the silanols (around 3.5-4.5), these groups become ionized and can interact strongly with your acidic analyte, leading to a distorted peak shape.[1]
Q3: My compound seems to be "crashing out" of solution during my purification. What can I do?
A: This is a common issue related to solubility changes. It can happen during chromatography if the mobile phase composition changes too rapidly, or during workup and crystallization if the pH or solvent polarity is altered abruptly. To address this, ensure your sample is fully dissolved in a solvent compatible with the initial mobile phase conditions.[3] For crystallization, a systematic approach to solvent selection is crucial.[4][5]
In-Depth Troubleshooting Guides
This section provides detailed troubleshooting guides for common purification techniques, complete with step-by-step protocols and the scientific rationale behind each step.
Guide 1: Reversed-Phase HPLC (RP-HPLC)
RP-HPLC is often the first-line approach for purification, but it requires careful optimization for polar acidic compounds.
Problem: My polar pyrazole carboxylic acid shows little to no retention on my C18 column.
This is a classic challenge with polar analytes. The hydrophobic C18 stationary phase has a low affinity for highly polar molecules.
Solutions & Protocol:
-
Mobile Phase pH Adjustment (Ion Suppression): The most effective strategy is to suppress the ionization of the carboxylic acid group. By lowering the pH of the mobile phase to at least two pH units below the pKa of your compound, you protonate the carboxylic acid, making it less polar and increasing its retention on the nonpolar stationary phase.[6][7][8]
-
Step-by-Step Protocol for pH Adjustment:
-
Determine the pKa of your pyrazole carboxylic acid (either through literature search or software prediction).
-
Select an appropriate acidic modifier. Common choices include formic acid (0.1%), acetic acid (0.1%), or trifluoroacetic acid (TFA, 0.05-0.1%).[9] Formate and acetate buffers are effective in the pH range of 2.8-5.8.[10]
-
Prepare your aqueous mobile phase (Solvent A) by adding the chosen acid. Ensure the final pH is at least 2 units below the analyte's pKa.[8]
-
Your organic mobile phase (Solvent B) is typically acetonitrile or methanol.
-
Equilibrate the column with your starting mobile phase composition for a sufficient time to ensure a stable baseline.
-
Inject your sample dissolved in a solvent that is as weak as or weaker than the initial mobile phase to avoid peak distortion.[3]
-
-
-
Utilize Columns with Embedded Polar Groups: These columns have a polar functional group embedded within the long alkyl chain of the stationary phase. This allows for better interaction with polar analytes and helps to prevent phase collapse (dewetting) in highly aqueous mobile phases.[2]
Troubleshooting Peak Shape in RP-HPLC
Problem: I've improved retention by lowering the pH, but now I'm seeing significant peak tailing.
A: While low pH helps with retention, it can also lead to interactions with acidic silanol groups on the silica surface.[1]
Solutions:
-
Use a highly deactivated, end-capped column: Modern columns are designed with minimal accessible silanol groups, which significantly reduces these secondary interactions.[2]
-
Add a competing base (in acidic mobile phase): A small amount of an amine like triethylamine (TEA) can be added to the mobile phase. The protonated TEA will preferentially interact with the ionized silanols, masking them from your analyte and improving peak shape.[3]
Guide 2: Hydrophilic Interaction Liquid Chromatography (HILIC)
When RP-HPLC fails to provide adequate retention, HILIC is an excellent alternative for very polar compounds.[11][12][13]
Problem: I'm new to HILIC. How do I get started with method development for my polar pyrazole carboxylic acid?
A: HILIC operates on a different principle than RP-HPLC. It uses a polar stationary phase (like silica or a bonded polar phase) and a mobile phase with a high concentration of a non-polar organic solvent (typically acetonitrile) and a small amount of a polar solvent (like water).[13] The polar analytes partition into the water-enriched layer on the surface of the stationary phase.[14]
Step-by-Step HILIC Method Development Protocol:
-
Column Selection: Start with a column containing a zwitterionic, amide, or urea stationary phase for good general applicability.[13]
-
Mobile Phase Preparation:
-
Solvent A (Aqueous): Prepare a buffered aqueous solution. Ammonium formate or ammonium acetate (10-20 mM) are common choices as they are volatile and MS-friendly.[13] The pH of this buffer is critical for controlling the charge state of your analyte.
-
Solvent B (Organic): Use acetonitrile.
-
-
Initial Gradient: A good starting point is a gradient from high organic to lower organic content (e.g., 95% to 60% acetonitrile).
-
Sample Injection: Dissolve your sample in the initial mobile phase composition to ensure good peak shape.
-
Optimization:
Guide 3: Crystallization
Crystallization is a powerful technique for obtaining highly pure material, but finding the right conditions can be challenging.
Problem: I can't find a suitable single solvent for recrystallizing my polar pyrazole carboxylic acid.
A: It's very common for a single solvent not to have the ideal solubility properties (dissolves when hot, but not when cold).[4] In such cases, a two-solvent system is often the solution.
Step-by-Step Protocol for Two-Solvent Crystallization:
-
Solvent Selection:
-
Solvent 1 ("Good" Solvent): Find a solvent that readily dissolves your compound at room temperature or with gentle heating.
-
Solvent 2 ("Poor" Solvent): Find a solvent in which your compound is poorly soluble. The two solvents must be miscible.[4] Common pairs for polar compounds include ethanol/water, methanol/diethyl ether, or ethyl acetate/hexanes.[15][16]
-
-
Dissolution: Dissolve your crude product in the minimum amount of the hot "good" solvent.
-
Addition of "Poor" Solvent: While the solution is still hot, add the "poor" solvent dropwise until you see persistent cloudiness (turbidity).
-
Re-dissolution: Add a few drops of the hot "good" solvent to just redissolve the precipitate and make the solution clear again.
-
Cooling: Allow the solution to cool slowly to room temperature. Do not disturb it. Slow cooling encourages the formation of larger, purer crystals.
-
Further Cooling: Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of the cold "poor" solvent, and dry them thoroughly.[5]
Advanced and Alternative Purification Strategies
For particularly challenging separations, you may need to consider more advanced techniques.
Mixed-Mode Chromatography (MMC)
MMC utilizes stationary phases with both reversed-phase and ion-exchange properties.[17][18][19] This dual retention mechanism is highly effective for separating mixtures of compounds with varying polarities and charge states, making it a powerful tool for purifying polar pyrazole carboxylic acids from less polar impurities in a single run.[7][19]
Supercritical Fluid Chromatography (SFC)
SFC is a "green" chromatography technique that uses supercritical carbon dioxide as the main mobile phase, often with a small amount of a polar co-solvent like methanol.[20] It offers very fast separations and is particularly well-suited for preparative-scale purification because the CO2 evaporates upon depressurization, leaving the purified compound in a small volume of the co-solvent.[20][21] This makes it an efficient alternative to both normal and reversed-phase HPLC for many applications.[22]
Data Summary and Visualization
Table 1: Recommended Starting Conditions for Different Chromatographic Techniques
| Technique | Stationary Phase | Mobile Phase A | Mobile Phase B | Typical Gradient | Key Optimization Parameter |
| RP-HPLC | C18 (end-capped) | Water + 0.1% Formic Acid | Acetonitrile | 5% to 95% B | Mobile Phase pH[6][10] |
| HILIC | Amide or Zwitterionic | 10 mM Ammonium Acetate in Water | Acetonitrile | 95% to 60% B | Water/Buffer Content[13] |
| MMC | Mixed-Mode C18/Anion Exchange | 20 mM Ammonium Formate, pH 6.0 | Acetonitrile | 10% to 80% B | Buffer Concentration & pH[17] |
| SFC | Diol or 2-Ethylpyridine | CO₂ | Methanol (+/- additive) | 5% to 40% B | Co-solvent % & Additive[20] |
Diagrams
References
-
Biotage. (2023, January 24). How does an acid pH affect reversed-phase chromatography separations?[Link]
-
Mastelf. (2025, January 8). Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance. [Link]
-
MAC-MOD Analytical. Guidebook on Reversed Phase Chemistries & Utilizing Selectivity for HPLC Separations. [Link]
-
LCGC International. HPLC Analysis of Very Polar Compounds in Bioanalysis. [Link]
-
Moravek, Inc. Exploring the Role of pH in HPLC Separation. [Link]
-
Agilent. Control pH During Method Development for Better Chromatography. [Link]
-
Semantic Scholar. Synthesis of Pyrazolo Linked Pyridine Carboxylic Acids and Evaluation of their Liquid Crystal and Biological Studies. [Link]
-
ResearchGate. Supercritical Fluid Chromatography for Chiral Analysis and Semi-preparative Purification. [Link]
-
Element Lab Solutions. Peak Tailing in HPLC. [Link]
-
LCGC International. (2014, March 1). Mixed-Mode HPLC Separations: What, Why, and How. [Link]
-
University of Geneva. Guide for crystallization. [Link]
- Google P
-
ResearchGate. I am purifying the natural compounds through RP- HPLC, some very polar compounds are co-eluting with low retention time. How can i purify them?[Link]
-
MAC-MOD Analytical. ACE HILIC Method Development Guide. [Link]
-
Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. (2025, August 6). ResearchGate. [Link]
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LCGC International. (2023, November 1). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. [Link]
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LCGC International. (2013, November 1). Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. [Link]
-
ResearchGate. What solvent should I use to recrystallize pyrazoline?[Link]
-
CDN. Liquid/liquid Extraction of a Carboxylic Acid, Amine, and Neutral Unknown Mixture. [Link]
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Waters Blog. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. [Link]
-
Practical Advances in SFC for the Purification of Pharmaceutical Molecules. (2016, April 21). ResearchGate. [Link]
-
Chem LibreTexts. 4. Crystallization. [Link]
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Solvent developments for liquid-liquid extraction of carboxylic acids in perspective. (2018, October 11). ResearchGate. [Link]
-
Achiral Supercritical Fluid Chromatography (SFC) for the Purification of Pharmaceuticals. (2021, November 22). ResearchGate. [Link]
-
wikiHow. (2024, October 10). 9 Ways to Crystallize Organic Compounds. [Link]
-
Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. YMC. [Link]
-
University of Rochester. Reagents & Solvents: Solvents for Recrystallization. [Link]
-
Cytiva. (2024, September 2). Fundamentals of mixed mode (multimodal) chromatography. [Link]
-
Waters. HPLC Troubleshooting Guide. [Link]
-
Agilent. (2018, May 1). Hydrophilic Interaction Chromatography Method Development and Troubleshooting. [Link]
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Phenomenex. HPLC Troubleshooting Mini Guide - Peak Issues. [Link]
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Shodex HPLC Columns. Lesson 3: Separation Modes and their Mechanisms 1. [Link]
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HPLC. A Simple, Generally Applicable HILIC Method Development Platform Based Upon Selectivity. [Link]
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Agilent. Separation of Highly Polar Compounds by SFC With Detection by Q-TOF LC/MS. [Link]
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DergiPark. Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. [Link]
-
Quora. (2016, July 1). How to crystallize organic compounds. [Link]
-
PubMed. Synthesis of some substituted pyrazole-3-carboxylic acids with possible hypoglycemic and antimicrobial activity. [Link]
-
ResearchGate. How can I prevent peak tailing in HPLC?[Link]
-
Sustainable Routes and Mechanistic Study in Pyrazole Synthesis Using Deep Eutectic Solvents (DESs). (2025, September 2). ResearchGate. [Link]
-
SIELC Technologies. Separation of 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-1-(2-methyl-4-sulfophenyl)-5-oxo- on Newcrom R1 HPLC column. [Link]
-
ResearchGate. Mixed-Mode Chromatography. [Link]
-
University of Rochester. How To: Purify by Crystallization. [Link]
-
Waters. Beginner's Guide to Preparative Supercritical Fluid Chromatography (SFC). [Link]
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University of California, Los Angeles. Recrystallization. [Link]
-
Asian Journal of Chemistry. Reactions of Some Pyrazole-3-Carboxylic Acid Chlorides with Various Anilides. [Link]
-
SciSpace. Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. [Link]
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Long-term stability and storage of 5-(Acetylamino)-1-phenyl-1H-pyrazole-4-carboxylic acid
Technical Support Center: 5-(Acetylamino)-1-phenyl-1H-pyrazole-4-carboxylic acid
An In-Depth Guide to Long-Term Stability and Storage for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support guide for 5-(Acetylamino)-1-phenyl-1H-pyrazole-4-carboxylic acid (CAS No. 51649-69-5). This document provides a comprehensive framework for ensuring the long-term chemical integrity of this valuable synthetic building block.[1] As professionals in pharmaceutical and agrochemical research, you understand that the stability of your starting materials is paramount to the reproducibility and success of your experiments. This guide moves beyond simple storage instructions to explain the underlying chemical principles and provide robust protocols for stability verification.
Compound Profile and Intrinsic Properties
5-(Acetylamino)-1-phenyl-1H-pyrazole-4-carboxylic acid is a multi-functionalized heterocyclic compound.[1][2] Its structure contains a stable pyrazole core, an amide linkage, and a carboxylic acid group, each presenting unique stability considerations. Understanding these features is key to predicting and preventing degradation.
Table 1: Chemical and Physical Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 51649-69-5 | [1] |
| Molecular Formula | C₁₂H₁₁N₃O₃ | [1] |
| Molecular Weight | 245.23 g/mol | [1] |
| Appearance | Typically a solid (e.g., yellow solid for related compounds) | [3] |
| Primary Functional Groups | Pyrazole Ring, Amide, Carboxylic Acid, Phenyl Group | - |
Caption: Plausible degradation pathways for the title compound under stress conditions.
Frequently Asked Questions (FAQs)
Q1: What is the single most important factor for ensuring the long-term stability of this compound? A: Temperature. Storing the solid at or below -15°C is the most effective measure you can take to prevent degradation and preserve purity over months to years. [1] Q2: Is the compound sensitive to moisture? A: Yes. The amide and carboxylic acid functional groups are susceptible to hydrolysis, especially over long periods or if exposed to acidic or basic contaminants. Always store the compound in a tightly sealed container, and for maximum protection, use a desiccator or store with a desiccant pouch.
Q3: How should I handle the compound for daily use in the lab? A: We strongly recommend aliquoting. When you receive a new bottle, divide the material into several smaller, appropriately sized vials based on your typical experimental needs. Store all aliquots at ≤ -15°C. For daily work, move only one aliquot to a refrigerator (2-8°C). This practice prevents the entire stock from being repeatedly warmed, cooled, and exposed to atmospheric moisture and oxygen.
Q4: Can I store this compound in solution? A: This is strongly discouraged for long-term storage. Solvents can participate in degradation (solvolysis), and dissolved oxygen is more reactive. If you absolutely must store a solution, use an anhydrous, aprotic solvent (e.g., DMSO), prepare small-volume aliquots, purge with argon or nitrogen before sealing, and store at -80°C. Never store in protic solvents like methanol or water for any extended period.
Experimental Protocols for Stability Assessment
These protocols provide a framework for you to validate the integrity of your compound.
Protocol 1: Purity Assessment by Thin-Layer Chromatography (TLC)
This is a rapid, cost-effective method to qualitatively assess purity.
Objective: To visually determine the presence of impurities.
Methodology:
-
Sample Preparation: Prepare a ~1 mg/mL solution of your compound in a suitable solvent (e.g., ethyl acetate or acetone). Prepare a similar solution of a new or trusted reference lot, if available.
-
Plate Spotting: On a silica gel TLC plate, carefully spot a small amount of your sample solution. On the same plate, spot the reference sample.
-
Elution: Develop the plate in a sealed chamber with an appropriate mobile phase. A good starting point is a mixture of ethyl acetate and hexanes (e.g., 1:1 ratio), possibly with 1% acetic acid to improve the spot shape of the carboxylic acid.
-
Visualization: After the solvent front has neared the top, remove the plate and mark the front. Allow it to dry completely. Visualize the spots under a UV lamp (254 nm).
-
Interpretation (Self-Validation): A stable, pure compound should result in a single, well-defined spot. The appearance of additional spots, smearing, or tailing, especially when compared to a reference lot, indicates the presence of impurities and likely degradation.
Caption: Workflow for purity verification using Thin-Layer Chromatography (TLC).
Protocol 2: Principles of HPLC Stability-Indicating Method Development
For quantitative analysis, a stability-indicating HPLC method is the gold standard. [4][5] Objective: To separate, detect, and quantify the parent compound and any potential degradation products.
Methodology Principles:
-
Column Selection: A C18 reversed-phase column is a standard starting point for a molecule of this polarity.
-
Mobile Phase Selection: A gradient elution using a buffered aqueous phase (e.g., water with 0.1% formic acid or trifluoroacetic acid) and an organic phase (e.g., acetonitrile or methanol) is typically required to resolve impurities with different polarities.
-
Forced Degradation Study: To ensure the method is "stability-indicating," a forced degradation study must be performed. This involves intentionally stressing the compound (e.g., with acid, base, heat, peroxide, light) to generate degradation products. The HPLC method must then demonstrate that it can separate these newly formed impurity peaks from the main parent peak.
-
Detection: A UV detector set at an appropriate wavelength (determined by a UV scan of the compound) is standard. A mass spectrometer (LC-MS) can be invaluable for identifying the mass of any degradation products.
-
Validation: A validated method will demonstrate that the peak area of the parent compound decreases proportionally to the increase in the peak areas of the degradation products, confirming that purity is being accurately measured.
Safety & Handling Precautions
While specific toxicological data for this exact compound is limited, data from closely related pyrazole carboxylic acid derivatives suggest the following precautions. [6][7][8]
-
Hazard Class: May cause skin, eye, and respiratory irritation. [6][7][9]* Personal Protective Equipment (PPE): Always wear standard laboratory PPE, including safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhaling dust. [3][10]Avoid contact with skin and eyes. [3]* Incompatible Materials: Avoid contact with strong oxidizing agents. [3]* Hazardous Decomposition Products: Combustion or thermal decomposition may produce toxic gases, including carbon oxides (CO, CO₂) and nitrogen oxides (NOx). [3]
References
-
1H-pyrazole-4-carboxylic acid, PK01170E-2, 2022/2/3 - Safety Data Sheet. Kishida Chemical Co., Ltd. URL: [Link]
-
5-Amino-1-phenyl-1 H -pyrazole-4-carboxylic acid | Request PDF. ResearchGate. URL: [Link]
-
5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid. PubMed. URL: [Link]
-
5-Amino-1-phenyl-3-trifluoromethyl-1H-pyrazole-4-carboxylic acid. National Center for Biotechnology Information (PMC). URL: [Link]
-
Guideline on Stability Testing: Stability testing of existing active substances and related finished products. European Medicines Agency. URL: [Link]
-
Pyrazole and its derivatives, preparation, SAR and uses as antioxidative agent. ResearchGate. URL: [Link]
-
1-phenyl-1H-pyrazole-4-carboxylic acid | C10H8N2O2. PubChem. URL: [Link]
-
Stability Testing of Pharmaceutical Products. Pharmapproach. URL: [Link]
-
Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms. Pan American Health Organization (PAHO). URL: [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PubMed. URL: [Link]
-
Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate | C12H13N3O2. PubChem. URL: [Link]
-
Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. IntechOpen. URL: [Link]
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Technical Support Center: Phenyl-Pyrazole Compound Stability
Welcome to the technical support center for researchers, scientists, and drug development professionals working with phenyl-pyrazole compounds. This guide provides in-depth technical information and practical troubleshooting advice for stability studies, focusing on the common degradation pathways of this important class of molecules. Our goal is to equip you with the knowledge to anticipate potential challenges, design robust experiments, and accurately interpret your results.
Frequently Asked Questions (FAQs): Understanding the Core Degradation Pathways
This section addresses fundamental questions about the stability of phenyl-pyrazole compounds, providing a foundational understanding of their degradation mechanisms.
Question 1: What are the primary degradation pathways for phenyl-pyrazole compounds?
Phenyl-pyrazole compounds are susceptible to several degradation pathways, primarily driven by environmental factors such as light, water, heat, and oxidative stress. The four main pathways to consider are:
-
Photodegradation: Exposure to light, particularly UV radiation, can induce significant degradation. This is often the most rapid degradation pathway for phenyl-pyrazoles like the insecticide fipronil.[1]
-
Hydrolysis: The chemical breakdown of the compound due to reaction with water. The rate of hydrolysis is often highly dependent on the pH of the solution.
-
Oxidative Degradation: Reaction with oxidative species, such as peroxides or reactive oxygen species (ROS), can lead to the formation of oxidized degradants.[1][2]
-
Thermal Degradation: High temperatures can provide the energy needed to break chemical bonds, leading to the decomposition of the molecule.
It's crucial to understand that these pathways can sometimes interact. For instance, light exposure can generate reactive oxygen species that then lead to oxidative degradation.
Question 2: How does the structure of a phenyl-pyrazole compound influence its stability?
The specific functional groups attached to the phenyl and pyrazole rings play a critical role in determining a compound's stability profile. For example:
-
Substituents on the Phenyl Ring: Electron-withdrawing or -donating groups on the phenyl ring can influence the electron density of the entire molecule, affecting its susceptibility to oxidation and hydrolysis.
-
The Pyrazole Ring: The pyrazole ring itself is generally stable to oxidation but can be susceptible to electrophilic attack.[2] The nature and position of substituents on the pyrazole ring can significantly alter its reactivity.
-
Side Chains: Functional groups on side chains are often the most labile parts of the molecule. For instance, the trifluoromethylsulfinyl group in fipronil is a key site for photodegradation.[1]
Question 3: What are the most common degradation products of phenyl-pyrazole compounds?
Using the widely studied insecticide fipronil as a model, the most frequently observed degradation products include:
-
Fipronil-desulfinyl: A major photoproduct formed by the light-induced removal of the sulfinyl group.[1] This degradant is often more persistent than the parent compound.
-
Fipronil-sulfide: Formed through the reduction of the sulfoxide group.
-
Fipronil-sulfone: The result of the oxidation of the sulfoxide group.
-
Fipronil-amide: A product of the hydrolysis of the nitrile group.[3]
The formation of these and other degradants is highly dependent on the specific stress conditions applied.
Troubleshooting Experimental Challenges in Phenyl-Pyrazole Degradation Studies
This section provides practical guidance for overcoming common issues encountered during the experimental investigation of phenyl-pyrazole degradation.
Issue 1: My phenyl-pyrazole compound appears to be rapidly degrading even in the dark and at neutral pH. What could be the cause?
Causality and Troubleshooting Steps:
-
Suspect Oxidative Degradation: Even without light, dissolved oxygen in your solvent can contribute to slow oxidation. The presence of trace metal ion impurities in your buffers or solvents can catalyze these oxidative reactions.
-
Action: Degas your solvents and buffers thoroughly before use by sparging with an inert gas like nitrogen or argon, or by using a sonicator. Consider adding a chelating agent like EDTA to your buffers to sequester catalytic metal ions.
-
-
Evaluate Solvent Purity: Solvents, especially ethers, can form peroxides over time upon storage and exposure to air. These peroxides are potent oxidizing agents.
-
Action: Always use fresh, high-purity solvents. Test for the presence of peroxides in older solvent stocks, particularly with ethers like THF or dioxane, using peroxide test strips. Discard any solvents that test positive.
-
-
Consider Adsorption to Container Surfaces: Phenyl-pyrazole compounds can be "sticky" and adsorb to the surfaces of glass or plastic containers, especially at low concentrations. This can be mistaken for degradation as the concentration in solution decreases.
-
Action: Perform a control experiment where a solution of your compound is stored in the experimental vessel for the duration of the study, protected from light and other stressors. Analyze the concentration over time to assess for loss due to adsorption. Silanizing glassware can help to minimize adsorption.
-
Issue 2: I'm observing inconsistent results in my photostability studies. How can I improve reproducibility?
Causality and Troubleshooting Steps:
-
Inconsistent Light Exposure: The intensity and spectral output of light sources can vary over time and with temperature. The geometry of your experimental setup also dictates the amount of light reaching your sample.
-
Temperature Fluctuations: Light sources, especially high-intensity lamps, generate significant heat. An increase in temperature can accelerate thermal degradation, confounding your photostability results.
-
Action: Conduct your photostability experiments in a temperature-controlled chamber. Include a "dark" control sample that is kept at the same temperature as the irradiated sample to isolate the effects of heat from those of light.
-
-
Sample Matrix Effects: The solvent or formulation matrix can significantly impact photodegradation rates. Some excipients may act as photosensitizers, accelerating degradation, while others may be photoprotective.
-
Action: Be consistent with your sample matrix. When comparing the stability of different formulations, ensure that the only variable is the component being tested.
-
Issue 3: My HPLC analysis of degradation samples shows poor peak shape and shifting retention times. What are the likely causes?
Causality and Troubleshooting Steps:
-
Mismatched Injection Solvent and Mobile Phase: Injecting a sample dissolved in a solvent that is much stronger than your mobile phase can cause peak distortion and broadening, particularly for early-eluting peaks.
-
Action: Whenever possible, dissolve and inject your samples in the initial mobile phase. If sample solubility is an issue, use the weakest solvent possible that will still dissolve your compound and keep the injection volume small.
-
-
Secondary Interactions with the Stationary Phase: The basic nitrogen atoms in the pyrazole ring can interact with residual acidic silanol groups on the surface of silica-based HPLC columns. This can lead to peak tailing.
-
Action: Ensure your mobile phase is adequately buffered to a pH that suppresses these secondary interactions. Using a high-purity, end-capped column can also minimize this effect.
-
-
Column Overload: Injecting too much sample onto the column can lead to broad, asymmetric peaks.
-
Action: Reduce the concentration of your sample or decrease the injection volume.
-
Issue 4: I am struggling to identify unknown peaks in the chromatogram of my stressed samples using LC-MS.
Causality and Troubleshooting Steps:
-
In-Source Fragmentation or Adduct Formation: The electrospray ionization (ESI) source of a mass spectrometer can sometimes induce fragmentation of a labile molecule, or cause the formation of adducts with salts (e.g., sodium, potassium) present in the mobile phase or sample. These can be mistaken for true degradation products.
-
Action: Analyze a pure standard of your parent compound under the same LC-MS conditions. This will help you to identify any in-source fragments or adducts. Optimize the MS source parameters (e.g., fragmentor voltage) to minimize in-source fragmentation.
-
-
Lack of Authentic Standards: It is challenging to definitively identify a degradation product without comparing its retention time and mass spectrum to an authentic standard.
-
Co-elution of Degradants: If multiple degradation products have similar polarities, they may co-elute from the HPLC column, resulting in a complex mass spectrum that is difficult to interpret.
-
Action: Optimize your HPLC method to improve the separation of the degradation products. This may involve adjusting the gradient profile, changing the mobile phase composition, or trying a column with a different selectivity.
-
Summary of Degradation Conditions and Major Products
The following table summarizes the key degradation pathways for phenyl-pyrazole compounds, using fipronil as a primary example, and lists the major degradation products formed under different stress conditions.
| Degradation Pathway | Stress Conditions | Major Degradation Products | Key Considerations |
| Photodegradation | Simulated sunlight or UV lamp exposure | Fipronil-desulfinyl, Fipronil-sulfone | Often the most significant pathway. The desulfinyl product can be more persistent and toxic than the parent compound. |
| Hydrolysis | Acidic, neutral, and basic aqueous solutions | Fipronil-amide | Highly pH-dependent. Fipronil is stable at acidic and neutral pH but hydrolyzes under basic conditions.[3][7] |
| Oxidation | Hydrogen peroxide, Fenton's reagent | Fipronil-sulfone | Can be initiated by light or the presence of metal ions. |
| Reduction | Reducing agents (e.g., titanium dichloride) | Fipronil-sulfide | Less common in typical environmental or pharmaceutical storage conditions but can occur in specific reducing environments.[1][6] |
| Thermal Degradation | Elevated temperatures (e.g., > 50 °C) | Various fragmentation products | The pyrazole ring itself is relatively thermally stable, but side chains can be labile. |
Visualizing Degradation Pathways and Experimental Workflows
The following diagrams, generated using DOT language, illustrate the major degradation pathways of a model phenyl-pyrazole compound (fipronil) and a typical experimental workflow for a forced degradation study.
Caption: Major degradation pathways of Fipronil.
Caption: Workflow for a forced degradation study.
Experimental Protocols
This section provides detailed, step-by-step methodologies for key experiments in the study of phenyl-pyrazole degradation.
Protocol 1: Forced Degradation Study (as per ICH Guidelines)
Objective: To identify potential degradation products and pathways to develop a stability-indicating analytical method.
Materials:
-
Phenyl-pyrazole compound of interest
-
HPLC-grade water, acetonitrile, and methanol
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)
-
Class A volumetric flasks and pipettes
-
pH meter
-
Photostability chamber with controlled light and temperature
-
Oven
-
HPLC or LC-MS system
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of the phenyl-pyrazole compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.
-
Acidic Hydrolysis:
-
Transfer an aliquot of the stock solution to a flask and add 0.1 M HCl to achieve a final drug concentration of ~100 µg/mL.
-
Heat the solution at 60°C for 24 hours.
-
At specified time points (e.g., 0, 2, 8, 24 hours), withdraw a sample, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase for analysis.
-
-
Basic Hydrolysis:
-
Transfer an aliquot of the stock solution to a flask and add 0.1 M NaOH to a final drug concentration of ~100 µg/mL.
-
Keep the solution at room temperature for 24 hours.
-
At specified time points, withdraw a sample, neutralize it with 0.1 M HCl, and dilute for analysis.
-
-
Oxidative Degradation:
-
Transfer an aliquot of the stock solution to a flask and add 3% H₂O₂ to a final drug concentration of ~100 µg/mL.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
At specified time points, withdraw a sample and dilute for analysis.
-
-
Thermal Degradation:
-
Place a sample of the solid phenyl-pyrazole compound in a petri dish and expose it to 70°C in an oven for 48 hours.
-
Also, prepare a solution of the compound (~100 µg/mL) and heat it at 70°C for 48 hours.
-
At specified time points, withdraw samples, cool to room temperature, and prepare for analysis.
-
-
Photodegradation:
-
Expose a solid sample and a solution (~100 µg/mL) of the compound to light in a photostability chamber according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).
-
Simultaneously, keep a "dark" control sample at the same temperature.
-
At specified time points, withdraw samples and prepare for analysis.
-
-
Analysis: Analyze all samples using a validated stability-indicating HPLC or LC-MS method to separate the parent compound from its degradation products.
Protocol 2: Synthesis of Fipronil-Sulfone Standard
Objective: To prepare an authentic standard of fipronil-sulfone for use in analytical method development and validation.
Materials:
-
Fipronil
-
Potassium permanganate (KMnO₄)
-
Acetone
-
Water
-
Sodium bisulfite
-
Dichloromethane
-
Magnesium sulfate
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: Dissolve fipronil in aqueous acetone in a round-bottom flask.
-
Oxidation: Slowly add a solution of potassium permanganate in water to the fipronil solution while stirring at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, quench the excess potassium permanganate by adding a saturated solution of sodium bisulfite until the purple color disappears.
-
Extraction: Remove the acetone using a rotary evaporator. Extract the aqueous residue with dichloromethane.
-
Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain pure fipronil-sulfone.
-
Characterization: Confirm the identity and purity of the synthesized fipronil-sulfone using techniques such as NMR and Mass Spectrometry.
Disclaimer: These protocols are intended as a general guide. Specific conditions may need to be optimized for your particular phenyl-pyrazole compound and experimental setup. Always follow appropriate laboratory safety procedures.
References
-
Al-Ostoot, F. H., Al-Ghamdi, K. M., Al-Massarani, S. M., Al-Ghulikah, H. A., Al-Omair, M. A., & Al-Wabli, R. I. (2021). Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1836–1851. [Link]
-
Hainzl, D., & Casida, J. E. (1996). Fipronil insecticide: novel photochemical desulfinylation with retention of neurotoxicity. Proceedings of the National Academy of Sciences, 93(23), 12764-12767. [Link]
-
Hainzl, D., Cole, L. M., & Casida, J. E. (1998). Fipronil insecticide: novel photochemical desulfinylation with retention of neurotoxicity. Proceedings of the National Academy of Sciences of the United States of America, 95(18), 10505–10509. [Link]
-
PubChem. (n.d.). Fipronil. National Center for Biotechnology Information. Retrieved from [Link]
-
National Pesticide Information Center. (2011). Fipronil Technical Fact Sheet. [Link]
-
ResearchGate. (n.d.). TGA thermographs of PF, PYZ, and PF−PYZ compounds. [Link]
-
Lajunen, M., & Kosonen, P. (1992). Acid-Catalyzed Hydrolysis of Some Secondary Alkyl Phenyl Ethers in Perchloric Acid: Kinetics and Mechanism. Acta Chemica Scandinavica, 46, 744-748. [Link]
-
El-Faham, A., El-Sayed, N. S., & Abdel-Aziz, A. A. M. (2018). Synthesis and thermal decomposition kinetics of some pyrazolo-quinazoline derivatives. Journal of Thermal Analysis and Calorimetry, 131(3), 2635-2646. [Link]
-
Molnár, Z., Veres, D. S., & Dombi, A. (2020). Degradation of Phenol via an Advanced Oxidation Process (AOP) with Immobilized Commercial Titanium Dioxide (TiO 2) Photocatalysts. Catalysts, 10(11), 1326. [Link]
-
ResearchGate. (n.d.). LC/MS spectra of parent compounds 1-phenylpyrazole (A), and 1-phenylpyrrole (D), and bacterial metabolites M1 (B), M2 (C), M3 (E), and M4 (F). [Link]
-
ResearchGate. (n.d.). Synthesis of fipronil sulfide, an active metabolite, from the parent insecticide fipronil. [Link]
- Google Patents. (n.d.).
-
ResearchGate. (n.d.). (a) Relative kinetics of the reaction of the OH radicals with pyrazole.... [Link]
-
Rathnasekara, R. P., & Rustum, A. (2024). Simultaneous Determination of Fipronil, Permethrin, and Their Key Related Substances in a Topical Drug Product by a Single Stability-Indicating High-Performance Liquid Chromatography Method. Journal of AOAC INTERNATIONAL, 107(4), 1013-1023. [Link]
-
ResearchGate. (n.d.). Synthesis, Characterization and Thermal Degradation Kinetics of a New Pyrazole Derived Methacrylate Polymer, Poly(1,3-Diphenyl-1H-Pyrazol-5-Yl Methacrylate). [Link]
-
Taylor, P. J., & Reid, M. J. (2022). Quantification of 3,4-Dimethyl-1H-Pyrazole Using Ion-Pair LC–MS/MS on a Reversed-Phase. Journal of Analytical Toxicology, 46(9), 1063–1068. [Link]
-
ResearchGate. (n.d.). Effect of Ph on the Degradation of P-Nitrophenol by Advanced Oxidation System Based on Fe(Ii)/Stpp-Activated Molecular Oxygen and its Mechanism. [Link]
- Google Patents. (n.d.). WO2011107998A1 - Process for synthesis of fipronil.
-
Bobe, A., Meallier, P., & Mansour, M. (1998). Kinetics and Mechanisms of Abiotic Degradation of Fipronil (Hydrolysis and Photolysis). Journal of Agricultural and Food Chemistry, 46(7), 2834–2839. [Link]
-
Onal, A. (2017). Enhanced Analytic Approach for Describing pH Triggered Fast Drug Release Systems. Current drug delivery, 14(6), 844–850. [Link]
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European Medicines Agency. (1996). ICH Q1B Photostability testing of new active substances and medicinal products. [Link]
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FDA. (1996). Q1B Photostability Testing of New Drug Substances and Products. [Link]
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ResearchGate. (n.d.). Development and Validation of an HPLC Method for the Simultaneous Determination of Fipronil, Chlorfenapyr, and Pyriproxyfen in Insecticide Formulations. [Link]
-
AERU. (n.d.). Fipronil (Ref: BAS 350l). University of Hertfordshire. [Link]
Sources
- 1. pnas.org [pnas.org]
- 2. Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. LC-MS/MS and LC-PDA Methods for Robust Determination of Glycerol Phenylbutyrate in Biological Fluids and High-Resolution Mass Spectrometric Identification of Forced Degradation Product and Its Whiteness - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Solventless Synthesis of Poly(pyrazolyl)phenyl-methane Ligands and Thermal Transformation of Tris(3,5-dimethylpyrazol-1-yl)phenylmethane [mdpi.com]
- 6. pnas.org [pnas.org]
- 7. Fipronil | C12H4Cl2F6N4OS | CID 3352 - PubChem [pubchem.ncbi.nlm.nih.gov]
Analysis of common impurities in commercial 5-(Acetylamino)-1-phenyl-1H-pyrazole-4-carboxylic acid
Welcome to the technical support center for 5-(Acetylamino)-1-phenyl-1H-pyrazole-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues related to impurities and analytical characterization of this compound. As a key building block in pharmaceutical synthesis, ensuring its purity is paramount for reproducible results and the integrity of downstream applications.
This guide provides in-depth, experience-driven advice in a question-and-answer format to directly address challenges you may encounter during your experiments.
Frequently Asked Questions (FAQs) about Impurities
Q1: What are the most likely impurities in commercial batches of 5-(Acetylamino)-1-phenyl-1H-pyrazole-4-carboxylic acid?
A1: Based on the common synthetic routes for pyrazole derivatives, impurities in commercial batches of 5-(Acetylamino)-1-phenyl-1H-pyrazole-4-carboxylic acid can be categorized into three main types: starting material-related, intermediate-related, and byproduct-related impurities.
-
Starting Material-Related Impurities: These are unreacted raw materials carried through the synthesis. The most probable are:
-
Phenylhydrazine: A key starting material for the pyrazole ring formation.
-
Ethyl (ethoxymethylene)cyanoacetate or similar β-ketonitriles: The three-carbon precursor for the pyrazole ring.[1]
-
-
Intermediate-Related Impurities: These are compounds formed during the synthesis that are incompletely converted to the final product.
-
Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate: The ester intermediate before hydrolysis.
-
5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid: The deacetylated precursor to the final product.
-
-
Byproduct-Related Impurities: These are formed from side reactions during the synthesis.
-
Isomeric Pyrazoles: Depending on the regioselectivity of the initial cyclization reaction, other pyrazole isomers may be formed, although typically in minor amounts.
-
Hydrolysis Products of Starting Materials: For example, the hydrolysis of ethyl (ethoxymethylene)cyanoacetate can lead to cyanoacetic acid and ethanol.
-
The following diagram illustrates the likely synthetic pathway and the origin of these potential impurities:
Q2: How can these impurities affect my experiments?
A2: The presence of impurities can have several detrimental effects on your research:
-
Inaccurate Quantification: If impurities have a similar UV absorbance profile to the main compound, they can co-elute and lead to an overestimation of the concentration of your active ingredient.
-
Side Reactions: Reactive impurities, such as unreacted starting materials or intermediates, can participate in unintended side reactions in your downstream applications, leading to the formation of unexpected byproducts and potentially inhibiting your desired reaction.
-
Altered Physicochemical Properties: Impurities can affect the solubility, crystallinity, and stability of the bulk material, leading to inconsistencies in your experimental setup.
Q3: What are the typical degradation pathways for pyrazole carboxylic acids?
-
Hydrolysis: The acetylamino group can be susceptible to hydrolysis under strong acidic or basic conditions, reverting to the 5-amino-1-phenyl-1H-pyrazole-4-carboxylic acid intermediate. The amide bond of the acetyl group is generally more stable than an ester but can be cleaved under harsh conditions.
-
Decarboxylation: At elevated temperatures, the carboxylic acid group may be lost, especially if there are adjacent activating groups.
-
Oxidation: The pyrazole ring and the phenyl group can be susceptible to oxidation, leading to the formation of N-oxides or hydroxylated species.
-
Photodegradation: Exposure to UV light may induce degradation, potentially through radical mechanisms.
It is crucial to perform forced degradation studies to understand the stability of the molecule in your specific experimental conditions.
Troubleshooting Guide
This section provides a systematic approach to identifying and resolving common analytical issues encountered with 5-(Acetylamino)-1-phenyl-1H-pyrazole-4-carboxylic acid.
Issue 1: I see unexpected peaks in my HPLC chromatogram.
Q: I'm running a sample of commercial 5-(Acetylamino)-1-phenyl-1H-pyrazole-4-carboxylic acid on my RP-HPLC system and I see several small peaks besides the main product peak. What could they be?
A: The presence of extra peaks strongly suggests the presence of impurities. The identity of these peaks can be inferred from their retention times relative to the main peak and by considering the synthetic pathway.
Troubleshooting Workflow:
Step-by-Step Protocol for Impurity Identification:
-
Hypothesize Impurity Identity:
-
Early eluting peaks (more polar): These could be highly polar starting materials like phenylhydrazine or the deacetylated intermediate, 5-amino-1-phenyl-1H-pyrazole-4-carboxylic acid.
-
Late eluting peaks (less polar): These are likely to be less polar intermediates, such as the unhydrolyzed ester, ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate.
-
-
Spiking Experiments: If you have access to standards of the suspected impurities, a spiking experiment is a definitive way to confirm their identity.
-
Prepare a solution of your sample.
-
Prepare individual solutions of the suspected impurity standards.
-
Inject the sample solution alone.
-
Inject a mixture of your sample solution and a small amount of one of the impurity standards.
-
If the area of a specific peak in your sample chromatogram increases upon spiking, you have confirmed the identity of that impurity.
-
-
LC-MS Analysis: For unknown peaks where standards are not available, Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool.
-
Analyze your sample using an LC-MS system.
-
The mass-to-charge ratio (m/z) of the unknown peak can help you deduce its molecular formula and identify it as a potential starting material, intermediate, or degradation product.
-
Recommended HPLC Method for Impurity Profiling:
| Parameter | Recommended Condition | Rationale |
| Column | C18 (e.g., 150 mm x 4.6 mm, 5 µm) | Provides good retention and separation for a wide range of polar and non-polar compounds. |
| Mobile Phase A | 0.1% Phosphoric Acid in Water | Acidifies the mobile phase to ensure the carboxylic acid is in its protonated form, leading to better peak shape and retention. |
| Mobile Phase B | Acetonitrile | A common organic modifier for reversed-phase HPLC. |
| Gradient | Start with a low percentage of B (e.g., 10%) and ramp up to a high percentage (e.g., 90%) over 20-30 minutes. | A gradient elution is necessary to separate compounds with a wide range of polarities, from the polar starting materials to the less polar intermediates. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Detection | UV at 254 nm or Diode Array Detector (DAD) | The aromatic rings in the target molecule and potential impurities will have strong UV absorbance around 254 nm. A DAD allows for the acquisition of UV spectra, which can help in distinguishing between different components.[2] |
| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times. |
Issue 2: My results are not reproducible, and I observe poor peak shape.
Q: I'm getting inconsistent peak areas and retention times for my main compound. Sometimes the peak is broad or shows tailing. What could be the cause?
A: Poor reproducibility and bad peak shape can be due to a variety of factors, including issues with your HPLC system, sample preparation, or the chemical properties of your compound and its impurities.
Troubleshooting Steps:
-
Check System Suitability: Before running your samples, always perform a system suitability test with a known standard. This will help you determine if your HPLC system is performing correctly. Key parameters to check include:
-
Tailing factor: Should be between 0.8 and 1.5. A high tailing factor can indicate interactions with active sites on the column or a mismatch between the sample solvent and the mobile phase.
-
Theoretical plates: A high number of theoretical plates indicates good column efficiency.
-
Reproducibility of injections: Inject the same standard multiple times and check the relative standard deviation (RSD) of the peak area and retention time. The RSD should typically be less than 2%.
-
-
Optimize Mobile Phase pH: The carboxylic acid group on your target molecule has a pKa value. If the pH of your mobile phase is close to the pKa, you can get a mixture of the protonated and deprotonated forms, leading to peak broadening or splitting.
-
Solution: Adjust the pH of your aqueous mobile phase to be at least 2 pH units below the pKa of the carboxylic acid. Using 0.1% phosphoric acid will typically bring the pH to around 2.1, ensuring the carboxylic acid is fully protonated.
-
-
Sample Solvent: Ensure your sample is dissolved in a solvent that is compatible with your mobile phase.
-
Best Practice: Dissolve your sample in the initial mobile phase composition of your gradient. If the sample is not soluble, use a stronger solvent but inject the smallest possible volume to minimize peak distortion.
-
-
Column Contamination: Impurities from previous injections can accumulate on the column and affect the chromatography.
-
Solution: Implement a column washing procedure at the end of each sequence. A typical wash would involve flushing the column with a strong solvent like 100% acetonitrile or methanol, followed by an intermediate solvent like isopropanol, and finally storing it in a suitable solvent.
-
Issue 3: I suspect my compound is degrading during analysis.
Q: I've noticed the appearance of new peaks in my chromatogram over time, or a decrease in the area of my main peak, even when using a pure standard. Could my compound be degrading?
A: Yes, it is possible that your compound is degrading under the analytical conditions. Pyrazole derivatives can be susceptible to degradation, especially under certain pH and temperature conditions.
Investigating Degradation:
-
Forced Degradation Studies: To confirm if your compound is degrading, you can perform forced degradation studies. This involves subjecting your sample to various stress conditions and analyzing the resulting solutions by HPLC.
-
Acid Hydrolysis: Treat your sample with a dilute acid (e.g., 0.1 N HCl) at a slightly elevated temperature (e.g., 60 °C) for a few hours.
-
Base Hydrolysis: Treat your sample with a dilute base (e.g., 0.1 N NaOH) at room temperature.
-
Oxidative Degradation: Treat your sample with a dilute solution of hydrogen peroxide (e.g., 3%) at room temperature.
-
Thermal Degradation: Expose a solid sample to dry heat (e.g., 80 °C).
-
Photodegradation: Expose a solution of your sample to UV light.
-
-
Analysis of Stressed Samples: Analyze the stressed samples using the HPLC method described above. The appearance of new peaks will confirm that your compound is degrading under those specific conditions. This information is crucial for developing a stability-indicating analytical method.
By systematically addressing these common issues, you can ensure the accuracy and reliability of your analytical data for 5-(Acetylamino)-1-phenyl-1H-pyrazole-4-carboxylic acid, leading to more robust and reproducible scientific outcomes.
References
- A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity.
-
Al-Mulla, A. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 163-182. Available at: [Link]
-
Zia-Ur-Rehman, M., Elsegood, M. R. J., Akbar, N., & Saleem, R. S. Z. (2008). 5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 64(7), o1312–o1313. Available at: [Link]
-
SIELC Technologies. (n.d.). Separation of 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-1-(2-methyl-4-sulfophenyl)-5-oxo- on Newcrom R1 HPLC column. Available at: [Link]
-
SCION Instruments. (n.d.). Highly Sensitive Analysis of Organic Acids by HPLC-UV. Available at: [Link]
-
Roge, A. B., Tarte, P. S., Kumare, M. M., Shendarkar, G. R., & Vadvalkar, S. M. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry, 7(1), 99-102. Available at: [Link]
Sources
Technical Support Center: Enhancing Pyrazole Compound Solubility for Biological Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and practical solutions for overcoming the common challenge of poor aqueous solubility of pyrazole compounds in biological assays. This resource is designed to empower you with the knowledge to select and apply the most effective solubilization techniques for your specific experimental needs, ensuring reliable and reproducible results.
Introduction: The Pyrazole Solubility Challenge
Pyrazoles are a prominent class of heterocyclic compounds with a wide range of biological activities, making them attractive scaffolds in drug discovery.[1][2] However, their often-hydrophobic nature can lead to poor solubility in the aqueous environments required for most biological assays. This can result in compound precipitation, inaccurate concentration measurements, and ultimately, misleading experimental data. This guide will walk you through a systematic approach to tackling these solubility issues, from simple adjustments to more advanced formulation strategies.
Frequently Asked Questions (FAQs)
Q1: My pyrazole compound is precipitating in my cell culture medium. What is the first thing I should try?
A1: The most immediate and often simplest solution is to adjust the final concentration of your organic co-solvent, typically dimethyl sulfoxide (DMSO). While a high concentration of DMSO can be toxic to cells, a final concentration of up to 0.5% (v/v) is generally well-tolerated by most cell lines. However, it is crucial to perform a vehicle control experiment to assess the impact of the solvent on your specific assay. If precipitation persists even at low compound concentrations, you will need to explore other solubilization methods.[3]
Q2: Can I use pH modification to improve the solubility of my pyrazole derivative?
A2: Yes, pH adjustment can be a very effective technique, particularly for ionizable pyrazole compounds.[4] The solubility of weakly acidic or basic compounds is highly dependent on the pH of the solution.[5][6] For a pyrazole with a basic nitrogen atom, lowering the pH of your buffer will lead to protonation, creating a more soluble cationic species. Conversely, for an acidic pyrazole, increasing the pH will result in deprotonation and the formation of a more soluble anionic form. It is essential to first determine the pKa of your compound to identify the optimal pH range for solubilization. However, be mindful that significant deviations from physiological pH can impact your biological system.
Q3: What are cyclodextrins and how can they help with pyrazole solubility?
A3: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[7] This unique structure allows them to encapsulate poorly soluble guest molecules, like many pyrazole compounds, forming inclusion complexes.[8][9] This encapsulation effectively shields the hydrophobic pyrazole from the aqueous environment, thereby increasing its apparent solubility.[10][11] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with improved water solubility and a favorable safety profile.
Troubleshooting Guide: A Step-by-Step Approach to Solubility Enhancement
If initial attempts with co-solvents and pH adjustments are unsuccessful, a more systematic approach is required. This guide provides a tiered strategy for troubleshooting poor pyrazole solubility.
Tier 1: Simple Formulation Adjustments
These methods are the first line of defense and are often sufficient for many compounds.
-
Co-solvent Optimization: While DMSO is the most common, other water-miscible organic solvents can be explored, such as ethanol, polyethylene glycol (PEG), or propylene glycol (PG).[4][] It's important to test the tolerance of your assay system to these solvents.
-
pH Screening: For ionizable pyrazoles, perform a systematic pH screening experiment to identify the pH at which solubility is maximized without compromising the integrity of your assay.[13]
Tier 2: Advanced Formulation Strategies
When simple adjustments fail, more sophisticated techniques are necessary.
-
Cyclodextrin Complexation: This method involves the formation of an inclusion complex with a cyclodextrin.
-
Solid Dispersions: This technique involves dispersing the pyrazole compound in a hydrophilic carrier matrix at a molecular level.[14][15][16][17][18][19] This can be achieved through methods like solvent evaporation or melt extrusion.[18][20] The resulting solid dispersion can then be dissolved in your assay buffer.
-
Nanosuspensions: For very challenging compounds, creating a nanosuspension can be an effective solution.[21][22][23][24] This involves reducing the particle size of the compound to the nanometer range, which significantly increases the surface area and dissolution rate.[25]
Experimental Protocols
Protocol 1: Co-solvent Solubility Screen
Objective: To determine the optimal co-solvent and its concentration for solubilizing the pyrazole compound.
Materials:
-
Pyrazole compound
-
DMSO
-
Ethanol
-
PEG 400
-
Propylene Glycol
-
Aqueous buffer (e.g., PBS, pH 7.4)
-
96-well plate
-
Plate reader capable of measuring turbidity (e.g., at 600 nm)
Procedure:
-
Prepare a high-concentration stock solution of the pyrazole compound in each co-solvent (e.g., 10 mM).
-
In a 96-well plate, perform serial dilutions of each stock solution with the respective co-solvent.
-
Add the aqueous buffer to each well to achieve the desired final compound concentrations and a range of final co-solvent concentrations (e.g., 0.1% to 2% v/v).
-
Incubate the plate at the assay temperature for a set period (e.g., 1 hour).
-
Visually inspect for precipitation and measure the turbidity using a plate reader.
-
The optimal co-solvent and concentration will be the one that provides the highest solubility without significant turbidity.
Protocol 2: Preparation of a Pyrazole-Cyclodextrin Inclusion Complex
Objective: To prepare a soluble inclusion complex of a pyrazole compound with hydroxypropyl-β-cyclodextrin (HP-β-CD).
Materials:
-
Pyrazole compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Aqueous buffer
-
Vortex mixer
-
Sonicator
Procedure:
-
Prepare a solution of HP-β-CD in the aqueous buffer at a desired concentration (e.g., 10% w/v).
-
Add the pyrazole compound to the HP-β-CD solution to achieve the target final concentration.
-
Vortex the mixture vigorously for 2-3 minutes.
-
Sonicate the mixture for 15-30 minutes to facilitate complex formation.
-
Visually inspect the solution for clarity. If the solution is clear, the complex has formed.
-
This solution can then be sterile-filtered and used in the biological assay.
Data Presentation
| Technique | Mechanism | Advantages | Disadvantages |
| Co-solvents | Reduces the polarity of the aqueous medium.[][26] | Simple, readily available. | Can be toxic to cells at higher concentrations.[26] |
| pH Adjustment | Increases the ionization of the compound.[4] | Effective for ionizable compounds. | Can alter biological activity and assay conditions. |
| Cyclodextrins | Encapsulates the hydrophobic molecule in a hydrophilic shell.[8][10] | Generally low toxicity, can improve stability. | May not be effective for all compounds, can be costly. |
| Solid Dispersions | Disperses the compound in a hydrophilic matrix, often in an amorphous state.[15][17][18] | Can significantly increase dissolution rate and bioavailability.[16] | Requires specialized equipment and formulation development. |
| Nanosuspensions | Increases the surface area of the compound, leading to faster dissolution.[22][25] | Applicable to a wide range of poorly soluble drugs.[23] | Requires specialized equipment for milling or homogenization. |
Visualizing the Workflow
A systematic approach is key to efficiently resolving solubility issues. The following diagram outlines a logical workflow for tackling pyrazole compound solubility.
Caption: A decision tree for troubleshooting pyrazole compound solubility.
Conclusion
Overcoming the solubility challenges of pyrazole compounds is a critical step in their evaluation as potential therapeutic agents. By employing a systematic and informed approach, researchers can effectively enhance the solubility of these promising molecules, leading to more accurate and reliable data in biological assays. This guide provides the foundational knowledge and practical steps to navigate these challenges successfully.
References
-
Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors. PubMed Central. Available at: [Link]
-
Techniques for solubility enhancement of poorly soluble drugs: An overview. ResearchGate. Available at: [Link]
-
Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. Available at: [Link]
-
pH ADJUSTMENT AND INCLUSION COMPLEX FORMATION WITH HYDROXYPROPYL-β-CYCLODEXTRIN TO INCREASE p-METHOXYCINNAMIC ACID SOLUBILITY. Journal of Chemical Technology and Metallurgy. Available at: [Link]
-
Solubility Enhancement by Solid Dispersion Method: An Overview. ResearchGate. Available at: [Link]
-
Nanosuspension for improving the bioavailability of a poorly soluble drug and screening of stabilizing agents to inhibit crystal growth. PubMed. Available at: [Link]
-
Synthesis and spectroscopy studies of the inclusion complex of 3-amino-5-methyl pyrazole with beta-cyclodextrin. ResearchGate. Available at: [Link]
-
Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Future Journal of Pharmaceutical Sciences. Available at: [Link]
-
Solubilizing steroidal drugs by β-cyclodextrin derivatives. PubMed. Available at: [Link]
-
Equilibrium solubility measurement of ionizable drugs – consensus recommendations for improving data quality. CORE. Available at: [Link]
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Cocktail-Solvent Screening to Enhance Solubility, Increase Crystal Yield, and Induce Polymorphs. Pharmaceutical Technology. Available at: [Link]
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Improvement in solubility of poor water-soluble drugs by solid dispersion. PMC - NIH. Available at: [Link]
-
Solid dispersion technology as a formulation strategy for the fabrication of modified release dosage forms. PubMed Central. Available at: [Link]
-
Nanosuspension for improving the bioavailability of a poorly soluble drug and screening of stabilizing agents to inhibit crystal growth. ResearchGate. Available at: [Link]
-
Solubility enhancement techniques: A comprehensive review. WJBPHS. Available at: [Link]
-
Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents: An in vitro and in silico approach. Arabian Journal of Chemistry. Available at: [Link]
-
Nanosuspensions as a promising approach to enhance bioavailability of poorly soluble drugs : An update. Journal of Drug Delivery and Therapeutics. Available at: [Link]
-
Intrinsic Solubility of Ionizable Compounds from pKa Shift. PMC - NIH. Available at: [Link]
-
Solid dispersion technology: Significance and symbolism. Wisdom Library. Available at: [Link]
-
Design, Docking, Synthesis, and Biological Evaluation of Pyrazolone Derivatives as Potential Dual-Action Antimicrobial and Antiepileptic Agents. MDPI. Available at: [Link]
-
5 Novel Techniques for Solubility Enhancement. Ascendia Pharmaceutical Solutions. Available at: [Link]
-
Cyclodextrins and Their Derivatives as Drug Stability Modifiers. MDPI. Available at: [Link]
-
NANOSUSPENSION: AN ATTEMPT TO ENHANCE BIOAVAILABILITY OF POORLY SOLUBLE DRUGS. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. Available at: [Link]
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Intrinsic Solubility of Ionizable Compounds from pKa Shift. ACS Omega. Available at: [Link]
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Drug Solubility: Importance and Enhancement Techniques. PMC - NIH. Available at: [Link]
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Cyclodextrin Derivatives as Promising Solubilizers to Enhance the Biological Activity of Rosmarinic Acid. PubMed. Available at: [Link]
-
Solid Dispersion: Solubility Enhancement Technique for poorly water soluble Drugs. Journal of Advanced Pharmacy Education and Research. Available at: [Link]
-
Synthesis, structural characterizations, in vitro biological evaluation and computational investigations of pyrazole derivatives as potential antidiabetic and antioxidant agents. PubMed Central. Available at: [Link]
-
How to enhance drug solubility for in vitro assays? ResearchGate. Available at: [Link]
-
Theoretical investigation of β-cyclodextrin with pyrazoline derivative. ResearchGate. Available at: [Link]
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SOLUBILITY ENHANCEMENT TECHNIQUES: UPDATES AND PROSPECTIVES. Journal of Pharmaceutical Negative Results. Available at: [Link]
-
Equilibrium solubility measurement of ionizable drugs – consensus recommendations for improving data quality. ResearchGate. Available at: [Link]
-
Engineering Cocrystals of Poorly Water-Soluble Drugs to Enhance Dissolution in Aqueous Medium. NIH. Available at: [Link]
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Current status of pyrazole and its biological activities. PMC - PubMed Central. Available at: [Link]
-
The Development of Nanosuspension Formulations for Poorly Soluble Drugs. YouTube. Available at: [Link]
-
Advances in Solid Dispersion Techniques for Enhancing Drug Solubility, Bioavailability and Controlled Release. International Journal of Innovative Science and Research Technology. Available at: [Link]
-
Review on Solubility Enhancement Techniques for Poorly Soluble Drugs. Auctores. Available at: [Link] Ppr-23-RA-126.pdf
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Technical Support Center: Controlling Regioselectivity in Pyrazole Synthesis
Welcome to the technical support center for controlling regioselectivity in the synthesis of substituted pyrazoles. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in obtaining specific pyrazole regioisomers. Pyrazoles are a cornerstone scaffold in pharmaceuticals and agrochemicals, making precise control over their substitution patterns a critical aspect of modern synthetic chemistry.[1][2][3]
This document moves beyond simple protocols to provide a deeper understanding of the mechanistic factors governing regioselectivity. We will address common experimental issues in a question-and-answer format, offering field-proven troubleshooting strategies and detailed experimental workflows.
Fundamental Principles: The Root of Regioselectivity Challenges
The most common method for pyrazole synthesis is the condensation of a 1,3-dicarbonyl compound with a substituted hydrazine (a variation of the Knorr pyrazole synthesis).[4][5] When both starting materials are unsymmetrical, a mixture of two regioisomers can form. The core challenge lies in directing the reaction down a single pathway.
The reaction proceeds via two main steps:
-
Initial Condensation: One of the two nitrogen atoms of the hydrazine attacks one of the two carbonyl carbons of the dicarbonyl compound to form a hydrazone or enaminone intermediate.
-
Cyclization & Dehydration: The remaining nitrogen atom attacks the second carbonyl group, leading to a dihydroxypyrazoline intermediate which then dehydrates to form the aromatic pyrazole ring.
Regioselectivity is determined at the initial condensation step . The outcome depends on the relative nucleophilicity of the two hydrazine nitrogens and the relative electrophilicity of the two carbonyl carbons.
Below is a diagram illustrating the two competing pathways.
Caption: Spatial correlation (NOE) between N-CH3 and C5-Aryl protons.
Question 3: My stepwise synthesis is yielding a mixture of isomers, whereas the literature reports a one-pot version is highly regioselective. Why is there a difference?
Answer: The sequence of bond formation and the nature of the intermediates are different in stepwise versus one-pot procedures, which directly impacts regioselectivity. [2] Causality & Solution: In a stepwise synthesis, you might isolate an intermediate (like an N,S-thioketal or a hydrazone) which then cyclizes. This isolated intermediate may have different conformational or electronic properties compared to the transient intermediate formed in situ during a one-pot reaction.
For example, in some one-pot syntheses, the reaction proceeds through a specific charged or highly reactive intermediate that is immediately trapped in a regioselective manner. [2]When you change the conditions to be stepwise (e.g., solvent-free heating of a pre-formed intermediate), you may alter the thermodynamic vs. kinetic control of the reaction, leading to a mixture of products. [2] Recommended Action: If a one-pot procedure is reported to be selective, it is best to follow it precisely. The specific base, solvent, and order of addition are often critical for directing the reaction through the desired regioselective pathway. Attempting to modify it to a stepwise process fundamentally changes the reaction coordinate and can nullify the control elements.
Key Experimental Protocols
Protocol 1: Regioselective Synthesis of 3-Trifluoromethyl-1-methyl-5-aryl-pyrazole using a Fluorinated Alcohol Solvent
This protocol is adapted from methodologies proven to give high regioselectivity.
Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate PPE, including safety glasses, lab coat, and gloves. TFE and HFIP are volatile and corrosive.
Materials:
-
1-Aryl-4,4,4-trifluorobutane-1,3-dione (1.0 equiv)
-
Methylhydrazine (1.1 equiv)
-
2,2,2-Trifluoroethanol (TFE), anhydrous
-
Dichloromethane (DCM)
-
5% aq. Sodium Bicarbonate solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the 1-aryl-4,4,4-trifluorobutane-1,3-dione (1.0 equiv).
-
Solvent Addition: Add anhydrous TFE to dissolve the diketone (concentration approx. 0.2 M).
-
Reagent Addition: While stirring at room temperature (25 °C), add methylhydrazine (1.1 equiv) dropwise to the solution.
-
Reaction Monitoring: Stir the mixture at room temperature. The reaction is typically complete within 3-12 hours. Monitor the reaction progress by TLC or LC-MS until the starting diketone is consumed.
-
Work-up:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add 5% aq. sodium bicarbonate solution to quench the reaction.
-
Extract the aqueous mixture with dichloromethane (3x volume of TFE used).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the filtrate in vacuo.
-
Purify the crude residue by column chromatography on silica gel to yield the pure 3-trifluoromethyl-1-methyl-5-aryl-pyrazole.
-
Self-Validation:
-
Expected Outcome: A single major spot on TLC corresponding to the desired product.
-
Characterization: Confirm the regiochemistry using ¹H, ¹³C, ¹⁹F, and 2D NOESY NMR as described in the FAQ section. The yield should be >85%.
Advanced Strategies for Regiocontrol
While optimizing classical condensations is effective, other modern methods provide inherent regiocontrol.
-
[3+2] Cycloadditions: Reactions like the cycloaddition of sydnones with functionalized alkynes can offer excellent regioselectivity under mild, base-mediated conditions, avoiding the challenges of dicarbonyl precursors altogether. These methods are powerful for constructing polysubstituted pyrazoles.
-
Catalysis: The use of transition metal catalysts (e.g., Silver, Ruthenium, Palladium) can enable highly regioselective pyrazole formations from different starting materials, such as ynones or β-hydroxy ketones. [1]These reactions often proceed through distinct catalytic cycles that pre-ordain the regiochemical outcome.
Caption: A logical workflow for troubleshooting poor regioselectivity.
References
-
Al-Mulla, A. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6533. [Link]
-
Bravo, F., et al. (2007). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 72(22), 8499–8507. [Link]
-
Sabatino, M., et al. (2022). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. Molecules, 27(18), 5869. [Link]
-
Zhang, Z., et al. (2025). Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. The Journal of Organic Chemistry. [Link]
-
Organic Chemistry Portal. (2024). Synthesis of pyrazoles. [Link]
-
Wan, J-P., et al. (2024). Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry. [Link]
-
Gomaa, A. M., & Ali, M. M. (2020). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Mini-Reviews in Medicinal Chemistry, 20(10), 886-910. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Pyrazole synthesis [organic-chemistry.org]
Challenges in scaling up pyrazole synthesis from lab to pilot plant
A Guide for Researchers, Scientists, and Drug Development Professionals
Transitioning the synthesis of a pyrazole derivative from the controlled environment of a laboratory bench to the dynamic conditions of a pilot plant is a critical and often challenging phase in chemical development. While a reaction may perform flawlessly on a gram scale, the physical and chemical principles governing it change dramatically at a larger volume. This guide provides practical, in-depth answers to the common questions and troubleshooting scenarios encountered during this crucial scale-up process.
Section 1: Reaction & Process Control - FAQs & Troubleshooting
This section addresses the heart of scale-up challenges: maintaining control over the reaction itself as volumes increase.
Q1: My reaction yield dropped significantly in the pilot plant reactor compared to the lab. What are the likely causes?
A sudden drop in yield is one of the most common and frustrating scale-up issues. The root cause often lies in changes to heat and mass transfer dynamics.
-
Expert Analysis: In a small flask, heating and mixing are relatively uniform. In a large reactor, inefficient mixing can create isolated zones of high or low temperature and reactant concentration. Many pyrazole syntheses, particularly those involving hydrazine condensation, are highly exothermic.[1] Poor heat removal can lead to localized "hot spots" that promote side reactions and byproduct formation, consuming your starting materials and reducing the yield of the desired product.[1]
-
Troubleshooting Steps:
-
Review Agitation Parameters: Is the mixing in the pilot reactor truly equivalent to the lab scale? Compare the impeller type, speed (RPM), and position. The goal is to ensure good top-to-bottom turnover of the reactor contents.
-
Analyze Reagent Addition Profile: Slow, controlled addition of a key reagent (like hydrazine) is critical for managing exotherms.[1] What was a 5-minute addition in the lab might need to be a 2-hour addition at pilot scale to allow the cooling system to keep up.
-
Check for Mass Transfer Limitations: If your reaction involves multiple phases (e.g., a solid catalyst in a liquid), inefficient stirring can mean the reactants aren't reaching the catalyst surface effectively, thus slowing the reaction and potentially leading to incomplete conversion.
-
Q2: We're seeing a new, significant impurity that was only a trace component in the lab. Why is this happening?
The appearance of new or increased levels of impurities often points to issues with reaction temperature control or regioselectivity.
-
Expert Analysis: The formation of regioisomers is a well-known issue in the synthesis of substituted pyrazoles.[1] The energy of activation for the side reaction that produces the impurity might be only slightly higher than for your main reaction. In the lab, precise temperature control keeps the reaction on the desired pathway. In a large reactor, even small temperature overshoots due to poor heat dissipation can provide enough energy to significantly accelerate the formation of these undesired byproducts.[1][2]
-
Troubleshooting Steps:
-
Temperature Mapping: If possible, use multiple temperature probes within the reactor to check for temperature gradients. A significant difference between the jacket temperature and the internal batch temperature indicates a heat transfer problem.
-
Solvent & Concentration Study: The choice of solvent can influence reaction pathways.[3] A more dilute reaction mixture can help absorb the heat of reaction more effectively, acting as a heat sink and preventing temperature spikes.[1]
-
Kinetics Analysis: Re-evaluate the reaction kinetics. It may be necessary to lower the reaction temperature to improve selectivity, even if it means a longer reaction time.[1][2]
-
Visualization: Troubleshooting Workflow for Low Yield
The following diagram outlines a logical workflow for diagnosing the cause of a reduced yield during scale-up.
Caption: A workflow for diagnosing low yield in pilot-scale pyrazole synthesis.
Section 2: Product Isolation & Purification - FAQs & Troubleshooting
Successfully making the product is only half the battle. Isolating it in a pure, usable form at scale presents its own set of hurdles.
Q3: Our crystallization process, which worked perfectly in the lab, is now giving us an oil or very fine particles that are difficult to filter. What went wrong?
Crystallization is highly sensitive to cooling rates, supersaturation levels, and mechanical stress—all of which change upon scale-up.
-
Expert Analysis: Rapid cooling, which is easy to achieve in a small flask, can lead to "crash crystallization" in a large vessel. This happens when the solution becomes highly supersaturated very quickly, leading to rapid nucleation of very small crystals or oiling out of the product. Slower, controlled cooling is paramount for growing larger, more easily filterable crystals.
-
Troubleshooting Steps:
-
Controlled Cooling Profile: Implement a programmed, linear cooling ramp for the reactor jacket. Avoid simply turning on the cooling fluid to its maximum setting.
-
Seeding Strategy: Develop a seeding protocol. Adding a small amount of pure, crystalline product at the point of metastable supersaturation encourages the growth of existing crystals rather than the formation of new, fine particles.
-
Solvent Selection: The choice of solvent is crucial.[1] You may need to use an anti-solvent to induce crystallization. The addition rate of this anti-solvent must be carefully controlled at the pilot scale to avoid localized high supersaturation.
-
Purification via Salt Formation: For certain pyrazoles, an effective purification method involves converting the crude product into an acid addition salt, which can then be selectively crystallized to remove unwanted by-products.[4]
-
Q4: The color of our final product is much darker than the lab batch, even though the purity by HPLC is the same. Why?
Color issues are often caused by the degradation of minor components or residual materials that are present in such small quantities they don't show up on standard HPLC purity tests.
-
Expert Analysis: Longer processing times at elevated temperatures in the pilot plant can lead to the thermal degradation of trace impurities, even if the bulk product is stable. Furthermore, materials of construction can be a factor; trace metals leached from the reactor or transfer lines can sometimes catalyze color-forming reactions.
-
Troubleshooting Steps:
-
Minimize Thermal Stress: Review the entire process (reaction, work-up, distillation, crystallization) and identify steps where the product is held at high temperatures for extended periods. Shorten these times where possible.
-
Charcoal Treatment: A carbon treatment of the product solution before crystallization can be highly effective at removing color bodies.
-
Inert Atmosphere: Ensure all process steps are conducted under an inert atmosphere (like nitrogen) to prevent oxidative degradation, which is a common source of color.
-
Data Summary: Lab vs. Pilot Scale Parameter Comparison
| Parameter | Lab Scale (1 L Flask) | Pilot Scale (100 L Reactor) | Key Scale-Up Consideration |
| Surface Area / Volume Ratio | High | Low | Heat transfer is much less efficient at pilot scale. |
| Reagent Addition Time | 2-5 minutes | 1-3 hours | Must be extended to manage exotherm. |
| Cooling Method | Ice Bath (Rapid) | Jacket Cooling (Slow) | Cooling rates must be carefully controlled. |
| Mixing | Magnetic Stir Bar | Mechanical Agitator | Agitator design is critical for homogeneity. |
| Typical Batch Cycle Time | 4-6 hours | 12-24 hours | Longer exposure to heat can cause degradation. |
Section 3: Safety & Environmental Considerations
Safety concerns are magnified exponentially during scale-up, especially when using hazardous reagents common in pyrazole synthesis.
Q5: What are the primary safety risks when scaling up reactions involving hydrazine?
Hydrazine and its derivatives are high-energy, toxic compounds that demand utmost respect at any scale, but especially in a pilot plant.
-
Expert Analysis: The primary risk is a thermal runaway reaction.[1] The condensation reaction to form the pyrazole ring is often exothermic, and hydrazine itself can decompose violently, sometimes explosively, at elevated temperatures or in the presence of certain metal contaminants.[1] Its toxicity and flammability also pose significant handling risks.[1]
-
Mitigation Strategies:
-
Engineering Controls: Use a reactor with a robust cooling system and a pressure relief device. Ensure adequate ventilation and use closed-system transfers for hydrazine to minimize exposure.
-
Procedural Controls: Always add hydrazine slowly and subsurface to a well-agitated solution to ensure rapid dilution and heat dissipation.[1] Never add the other reactants to bulk hydrazine.
-
Process Safety Management (PSM): Conduct a thorough hazard and operability (HAZOP) study before the first pilot run to identify potential failure modes and their consequences.
-
Visualization: Interrelation of Key Scale-Up Parameters
This diagram illustrates how a single change in a parameter like addition rate can have cascading effects on the entire process.
Caption: The interconnected nature of process parameters in scale-up.
Section 4: Key Experimental Protocol
Protocol: Controlled Crystallization of a Crude Pyrazole Product at Pilot Scale
This protocol provides a framework for developing a robust crystallization process, moving from the lab to the pilot plant.
-
Solubility Determination (Lab Scale):
-
Determine the solubility of the crude pyrazole product in a primary solvent (e.g., ethanol) at various temperatures (e.g., 25°C, 40°C, 60°C, reflux).
-
Determine the insolubility in a suitable anti-solvent (e.g., water, heptane). This data is crucial for defining the crystallization window.
-
-
Process Definition (Pilot Scale):
-
Charge the pilot reactor with the crude pyrazole product and the primary solvent. The amount of solvent should be calculated to ensure full dissolution at the target temperature (e.g., 60°C), based on the lab solubility data.
-
Agitate and heat the mixture to the target dissolution temperature under a nitrogen atmosphere. Hold until all solids are dissolved.
-
If required, perform a carbon treatment by adding activated charcoal, stirring for 30-60 minutes, and filtering the hot solution through a pre-heated filter into a clean, pre-warmed crystallizer vessel.
-
-
Controlled Cooling & Crystallization:
-
Begin a slow, linear cooling ramp of the vessel jacket. A typical rate is 10-20°C per hour.
-
Monitor the internal batch temperature. Once the solution is ~5°C below the saturation point, add a pre-prepared slurry of seed crystals (pure product in a small amount of the crystallization solvent).
-
Continue the slow cooling ramp to the final target temperature (e.g., 0-5°C).
-
Hold the slurry at the final temperature with gentle agitation for 2-4 hours to allow for complete crystallization.
-
-
Isolation and Drying:
-
Isolate the product by filtration (e.g., using a Nutsche filter-dryer).
-
Wash the filter cake with a pre-chilled portion of the anti-solvent to remove residual mother liquor.
-
Dry the product under vacuum at a temperature determined to be safe and effective from lab studies.
-
References
-
Sánchez-Mendoza, E., et al. (2023). Recent Advances in Synthesis and Properties of Pyrazoles. Chemistry, 5(3), 1876-1913. Available at: [Link]
-
Wang, X., et al. (2021). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. Molecules, 26(11), 3371. Available at: [Link]
- Lauth, G., et al. (2011). Method for purifying pyrazoles. (WO2011076194A1). Google Patents.
-
Yadav, P., et al. (2024). Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. ChemistrySelect, 9(1). Available at: [Link]
-
Prajapati, D. G., et al. (2025). The synthesis of pyrazole derivatives from hydrazone using Amberlyst A26 resin under ultrasonic radiation. International Journal of Chemical and Molecular Engineering, 12(1), 1-12. Available at: [Link]
-
Shaaban, M. R., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Reactions, 4(3), 488-514. Available at: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
Troubleshooting poor resolution in NMR spectra of pyrazole derivatives
Welcome to the technical support center for resolving common issues in the NMR spectroscopy of pyrazole derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for troubleshooting and optimizing your NMR experiments. The inherent chemical properties of the pyrazole ring can lead to complex and often poorly resolved spectra. This resource provides in-depth, cause-and-effect explanations and validated protocols to help you acquire high-quality data.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Foundational Issues Affecting All NMR Spectra
This section addresses the most common sources of poor resolution that are not specific to pyrazole chemistry but are essential to rule out first.
Question 1: My entire spectrum, including the solvent and reference signals, shows broad peaks and poor lineshape. What is the most likely cause?
Answer: The most probable cause is poor magnetic field homogeneity. The fundamental principle of high-resolution NMR relies on all nuclei of a specific type within your sample experiencing the exact same magnetic field (B₀), ensuring they resonate at a single, sharp frequency. In practice, the magnet itself, the probe, and even the sample tube and solvent introduce small inhomogeneities.[1]
The process of shimming involves adjusting currents in a series of electromagnetic "shim coils" to create small, localized magnetic fields that counteract these inhomogeneities and make the overall B₀ field as uniform as possible across the sample volume.[1][2][3] Failure to shim properly is the primary reason for universally poor resolution.
Causality: An inhomogeneous field means identical protons in different parts of the sample experience slightly different field strengths. This results in a spread of resonance frequencies for a single proton type, which the spectrometer detects as a broad, poorly defined peak instead of a sharp Lorentzian line.[1]
Troubleshooting Workflow: Systematic Shimming
The following diagram outlines a logical approach to diagnosing and fixing resolution issues, starting with the most fundamental checks.
Caption: General troubleshooting workflow for poor NMR resolution.
Experimental Protocol: Manual Shimming Procedure
-
Sample Insertion: Ensure your NMR tube is clean, of high quality, and filled to the correct height (typically 4-5 cm) to maximize filling factor without extending beyond the coil region.
-
Locking: Lock onto the deuterium signal of your solvent. Maximize the lock level by adjusting the field (Z0).
-
Spinning: Start sample spinning at the recommended rate (e.g., 20 Hz).
-
On-Axis Shims (Z-shims):
-
Begin with the lower-order shims. Adjust Z1 to maximize the lock level.
-
Adjust Z2 to further maximize the lock level.
-
Iterate between Z1 and Z2, as they are interactive, until no further improvement is seen.[4]
-
Proceed to higher-order shims (Z3, Z4), making smaller adjustments and iterating back to the lower-order shims after each adjustment. The goal is to maximize the lock signal height and stability.[3]
-
-
Off-Axis Shims (Non-spinning): For the highest resolution, stop spinning and adjust the off-axis (radial) shims like X, Y, XZ, YZ, etc., following a similar iterative process. This is often done using an automated gradient shimming routine if available.[3][5]
Question 2: My spectrum shows broad signals, but shimming doesn't help. I suspect my sample is contaminated. What should I look for?
Answer: The most common resolution-killing contaminant is paramagnetic material . This includes dissolved molecular oxygen (O₂) and trace metal ions (e.g., Cu²⁺, Fe³⁺, Mn²⁺) that may be present from catalysts, reagents, or glassware.
Causality: Paramagnetic substances possess unpaired electrons, which have a magnetic moment about 658 times stronger than a proton.[6] These powerful, fluctuating local magnetic fields provide an extremely efficient mechanism for nuclear spin relaxation, particularly shortening the transverse relaxation time (T₂). According to the Heisenberg Uncertainty Principle, a shorter T₂ (lifetime of the coherent spin state) leads to a larger uncertainty in the energy of the transition, resulting in significant line broadening. In severe cases, signals can be broadened into the baseline.[6]
Troubleshooting Protocol: Removing Paramagnetic Impurities
-
Degassing: To remove dissolved O₂, bubble an inert gas (N₂ or Ar) through your sample (dissolved in the deuterated solvent) for 5-10 minutes before transferring it to the NMR tube. Alternatively, for more sensitive samples, use the "freeze-pump-thaw" method:
-
Freeze the sample in the NMR tube using liquid nitrogen.
-
Apply a high vacuum to remove gases above the frozen solid.
-
Close the tube to the vacuum and thaw the sample. The dissolved gases will bubble out.
-
Repeat this cycle 3-4 times for best results.[4]
-
-
Chelating Agents: If you suspect metal ion contamination, you can sometimes remediate the sample by adding a small amount of a chelating agent like EDTA to the NMR tube. However, this will add signals from the EDTA itself. The best practice is to prevent contamination.
-
Prevention: Use high-purity reagents and solvents. If using metal catalysts, ensure your purification (e.g., column chromatography, recrystallization) effectively removes all traces. Wash glassware with a dilute acid solution (e.g., 1% HCl) followed by copious rinsing with deionized water to remove trace metals.
Section 2: Pyrazole-Specific Resolution Problems
These issues stem from the unique chemical structure and dynamics of the pyrazole ring.
Question 3: In my unsymmetrically substituted pyrazole, the signals for the C3 and C5 carbons (or H3/H5 protons) are broad and seem to be merging. Why is this happening?
Answer: This is a classic sign of annular tautomerism occurring at an intermediate rate on the NMR timescale. The N-H proton can rapidly move between the N1 and N2 positions.[7][8] This creates an equilibrium between two distinct tautomeric forms.
Causality & The NMR Timescale:
-
Slow Exchange: At low temperatures, the proton exchange is slow. The NMR spectrometer detects two distinct molecules (tautomers), and you will see separate, sharp signals for C3 and C5.
-
Fast Exchange: At high temperatures, the exchange is very fast. The spectrometer cannot distinguish between the two forms and records an averaged spectrum. You will see a single, sharp signal for the C3/C5 positions at a chemical shift that is the weighted average of the two individual tautomers.
-
Intermediate Exchange: When the rate of exchange is comparable to the NMR frequency difference between the signals in the two tautomers, the spectrometer catches the system in a state of flux. This leads to severe signal broadening, where the two individual signals coalesce into one broad hump.[7]
Caption: Effect of exchange rate on NMR lineshape.
Troubleshooting Protocol: Variable Temperature (VT) NMR
To confirm tautomerism and obtain sharp signals, you must change the rate of exchange by varying the temperature.
-
Solvent Selection: Choose a deuterated solvent with a wide liquid range, particularly a low freezing point (e.g., deuterated methanol, dichloromethane, or toluene).
-
Room Temperature Spectrum: Acquire a standard spectrum at room temperature (e.g., 298 K) as a baseline.[7]
-
Cooling: Gradually lower the probe temperature in 10-20 K increments.
-
Equilibration: Allow the sample to thermally equilibrate for 5-10 minutes at each new temperature before acquiring a spectrum.[7]
-
Observation: Continue cooling until you observe the single broad peak decoalesce and sharpen into two distinct signals corresponding to the individual tautomers.
| Solvent | Freezing Point (°C) | Boiling Point (°C) |
| Toluene-d₈ | -95 | 111 |
| Dichloromethane-d₂ | -97 | 40 |
| Methanol-d₄ | -98 | 65 |
| THF-d₈ | -108 | 66 |
Question 4: The N-H proton signal in my ¹H NMR spectrum is extremely broad or completely absent. How can I observe it?
Answer: The broadening or disappearance of the N-H proton signal is due to a combination of two primary factors: rapid chemical exchange and quadrupolar broadening from the adjacent ¹⁴N nucleus.[7][9]
Causality:
-
Chemical Exchange: The N-H proton is acidic and readily exchanges with other molecules. This includes other pyrazole molecules (intermolecular exchange), trace amounts of water in the deuterated solvent, or any acidic/basic impurities.[7] This rapid exchange prevents the proton from remaining in a stable magnetic environment long enough to give a sharp signal. In protic solvents like D₂O or CD₃OD, the proton will exchange with solvent deuterium, rendering it completely invisible in the ¹H spectrum.[7]
-
Quadrupolar Broadening: The most common nitrogen isotope, ¹⁴N, has a nuclear spin I=1 and possesses a quadrupole moment. This non-spherical charge distribution interacts with the local electric field gradient, providing a very efficient relaxation mechanism for both the nitrogen nucleus and any directly attached protons (like N-H). This efficient relaxation shortens T₁, leading to a broader signal.[7][9]
Troubleshooting Strategies:
-
Use a Dry Aprotic Solvent: The best chance of observing an N-H proton is in a very dry, aprotic, non-hydrogen-bonding solvent like CDCl₃ or C₆D₆. Ensure your solvent is fresh from a sealed ampoule or stored over molecular sieves.
-
Lower the Temperature: As with tautomerism, cooling the sample can slow down the intermolecular exchange rate, potentially sharpening the N-H signal.
-
Vary Concentration: The rate of intermolecular exchange is concentration-dependent. Acquiring spectra at different concentrations may reveal a point where the signal becomes sharper.[7]
-
¹⁵N Labeling: If chemically feasible, synthesizing a ¹⁵N-labeled analogue can provide definitive proof. The ¹⁵N isotope has a spin I=½ and no quadrupole moment, resulting in sharp signals and observable coupling (J-coupling) to the attached proton.
Question 5: My resolution is poor only at high sample concentrations. The signals sharpen upon dilution. What is the cause?
Answer: This behavior strongly suggests the formation of intermolecular hydrogen-bonded aggregates , such as dimers or oligomers. Pyrazoles are excellent hydrogen bond donors (N-H) and acceptors (the sp² nitrogen), facilitating self-association.
Causality: At high concentrations, the equilibrium shifts towards the formation of aggregates. Molecules within an aggregate are in a different chemical environment than free monomers in solution. If the exchange between the monomeric and aggregated states is slow, you might see separate sets of signals. More commonly, the exchange is intermediate on the NMR timescale, leading to broad, poorly resolved peaks that represent an average of the different species.[10] Diluting the sample shifts the equilibrium back towards the monomer, reducing the effect of this exchange and sharpening the signals.
Troubleshooting Strategies:
-
Work at Lower Concentrations: The simplest solution is to use the lowest concentration that provides an adequate signal-to-noise ratio in a reasonable amount of time.
-
Use Hydrogen-Bond Disrupting Solvents: Solvents like DMSO-d₆ or Methanol-d₄ can compete for hydrogen bonding sites on your pyrazole derivative, disrupting the self-aggregation and leading to sharper signals. Note that this may accelerate N-H exchange, causing that specific proton to disappear.[7]
-
Increase Temperature: Adding thermal energy can break up the relatively weak hydrogen bonds, shifting the equilibrium towards the monomer and potentially sharpening the lines.
References
- BenchChem Technical Support. (2025).
- Ibon, I., et al. (n.d.). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. PMC - NIH.
-
Abood, N. A. (2013). Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. ResearchGate. [Link]
- Pearson, G. A. (1993). Shimming an NMR Magnet. University of Illinois.
-
Gronwald, W., & Kalbitzer, H. R. (2004). Shimming for High-Resolution NMR Spectroscopy. ResearchGate. [Link]
-
Pervushin, K. (2001). An Advice about Shimming in High-Resolution Nuclear Magnetic Resonance. arXiv. [Link]
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Validation & Comparative
The Pyrazole-4-Carboxylic Acid Scaffold: A Cornerstone in the Design of Targeted Inhibitors
A Comparative Guide to the Synthetic Utility and Biological Potential of 5-(Acetylamino)-1-phenyl-1H-pyrazole-4-carboxylic acid and its Analogs in Modern Drug Discovery
Introduction: The Privileged Nature of the Pyrazole Scaffold
In the landscape of medicinal chemistry, the pyrazole ring system stands out as a "privileged scaffold".[1] This five-membered aromatic heterocycle, containing two adjacent nitrogen atoms, is a recurring motif in a multitude of biologically active compounds.[2] Its metabolic stability, synthetic accessibility, and versatile bioisosteric properties have made it a cornerstone in the development of targeted therapies.[1] Pyrazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and analgesic effects.[2] A significant number of approved drugs, particularly in oncology, feature a pyrazole core, underscoring its importance in modern drug discovery.[1]
This guide provides a comparative analysis of the synthetic utility of 5-(acetylamino)-1-phenyl-1H-pyrazole-4-carboxylic acid as a representative building block for the creation of potent and selective inhibitors. While this specific molecule is primarily a synthetic intermediate with no inherent inhibitory activity reported, its structure embodies the key features of the pyrazole-4-carboxylic acid scaffold that are instrumental in the design of advanced therapeutic agents. We will explore how this and related scaffolds can be elaborated into different classes of pyrazole-based inhibitors, with a focus on protein kinase and carbonic anhydrase inhibitors, supported by experimental data and detailed synthetic protocols.
The Strategic Importance of the 4-Carboxylic Acid Moiety
The carboxylic acid group at the 4-position of the pyrazole ring is a critical functional handle for medicinal chemists. It serves as a versatile anchor point for a variety of chemical modifications, most notably the formation of amides. The resulting pyrazole-4-carboxamides are a prominent class of inhibitors, as the amide linkage can be tailored to interact with specific residues in the active site of a target protein, thereby enhancing potency and selectivity.[3][4]
The general synthetic strategy often involves activating the carboxylic acid (e.g., by converting it to an acid chloride) and then reacting it with a diverse range of amines to generate a library of carboxamide derivatives. This approach allows for the systematic exploration of the structure-activity relationship (SAR) to identify optimal substituents for target engagement.
Caption: General synthetic route from a pyrazole-4-carboxylic acid to a library of pyrazole-4-carboxamide inhibitors.
Case Study 1: Pyrazole-Based Kinase Inhibitors
Protein kinases are a large family of enzymes that play a crucial role in cellular signaling pathways. Their dysregulation is a hallmark of many diseases, particularly cancer, making them prime targets for therapeutic intervention.[5] The pyrazole scaffold is a key component of numerous kinase inhibitors.[6]
Mechanism of Action and Structure-Activity Relationship (SAR)
Many pyrazole-based kinase inhibitors function as ATP-competitive inhibitors. The pyrazole ring often forms key hydrogen bonds with the "hinge" region of the kinase's ATP-binding pocket, a critical interaction for potent inhibition. The substituents on the pyrazole core are then strategically chosen to occupy adjacent hydrophobic pockets and solvent-exposed regions, further enhancing affinity and selectivity.[7]
For instance, in the development of Aurora A kinase inhibitors, QSAR studies on N,1,3-triphenyl-1H-pyrazole-4-carboxamides have shown that bulky, electron-withdrawing substituents on the phenyl rings of the carboxamide moiety are favorable for inhibitory activity.[3] This highlights the importance of the carboxamide linkage in orienting these crucial substituents.
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A Senior Application Scientist's Guide to the Synthesis of 1,5-Disubstituted Pyrazoles: A Comparative Analysis
For researchers, scientists, and professionals in drug development, the pyrazole nucleus is a cornerstone of heterocyclic chemistry, integral to a vast array of pharmaceuticals and agrochemicals. The strategic synthesis of specifically substituted pyrazoles, such as the 1,5-disubstituted isomers, is a critical task that directly impacts the efficiency of drug discovery pipelines. This guide provides an objective, data-driven comparison of the most effective methods for the synthesis of 1,5-disubstituted pyrazoles, offering detailed experimental protocols and a clear visualization of the underlying chemical logic.
The Significance of the 1,5-Disubstituted Pyrazole Scaffold
The 1,5-disubstituted pyrazole motif is a privileged structure in medicinal chemistry. A prime example is Celecoxib , a selective COX-2 inhibitor used to treat arthritis, which features a 1,5-diarylpyrazole core.[1][2][3] The specific arrangement of substituents on the pyrazole ring is crucial for biological activity, making regioselective synthesis a paramount concern for medicinal chemists. This guide will dissect and compare the most prominent synthetic strategies to empower researchers with the knowledge to select the optimal route for their target molecules.
Core Synthetic Strategies: A Head-to-Head Comparison
The construction of the 1,5-disubstituted pyrazole ring is dominated by a few robust and versatile strategies. The classical Knorr synthesis, relying on the condensation of 1,3-dicarbonyl compounds with hydrazines, remains a widely used method.[4][5][6] More contemporary approaches, such as 1,3-dipolar cycloadditions and multicomponent reactions (MCRs), offer alternative pathways with distinct advantages in efficiency, regioselectivity, and molecular diversity.[7][8][9]
The Knorr Pyrazole Synthesis: The Enduring Classic
The Knorr synthesis, first reported in 1883, is a cornerstone of pyrazole chemistry.[5] It involves the acid-catalyzed condensation of a hydrazine with a 1,3-dicarbonyl compound.[4][10]
The reaction proceeds through the initial formation of a hydrazone at one of the carbonyl groups, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.[5][11] When an unsymmetrical 1,3-dicarbonyl is used with a substituted hydrazine, the reaction can yield a mixture of two regioisomers. The regiochemical outcome is influenced by the relative reactivity of the two carbonyl groups and the steric and electronic nature of the substituents. Computational studies have shown that while the activation energies for the formation of both regioisomers can be similar, the thermodynamic stability of the final products often dictates the observed regioselectivity.
Experimental Protocol: Knorr Synthesis of a 1,5-Diarylpyrazole
-
Reactant Preparation: In a round-bottom flask, dissolve the 1,3-diaryl-1,3-propanedione (1.0 equiv.) in ethanol.
-
Reagent Addition: Add the substituted hydrazine hydrochloride (1.1 equiv.) to the solution, followed by a catalytic amount of glacial acetic acid.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and reduce the solvent volume under vacuum. Add water to precipitate the crude product. Collect the solid by vacuum filtration and wash with cold ethanol. The product can be further purified by recrystallization.[6]
The primary advantage of the Knorr synthesis is its simplicity and the ready availability of starting materials. However, the lack of regiocontrol with unsymmetrical substrates is a significant drawback, often leading to difficult-to-separate isomeric mixtures.[12]
[3+2] Cycloaddition Reactions: Precision and Versatility
[3+2] cycloaddition reactions, particularly 1,3-dipolar cycloadditions, have emerged as powerful and highly regioselective methods for constructing the pyrazole core.[13][14][15] These reactions involve the combination of a three-atom dipole with a two-atom dipolarophile.
A highly effective strategy for synthesizing 1,5-disubstituted pyrazoles involves the [3+2] cycloaddition of in situ generated nitrile imines with alkynes or alkyne surrogates.[13]
Nitrile imines are typically generated in situ from hydrazonoyl halides by base-mediated dehydrohalogenation.[16] The regioselectivity of the subsequent cycloaddition is dictated by the frontier molecular orbitals (FMOs) of the nitrile imine and the dipolarophile. DFT computational studies have shown that these reactions generally proceed through a concerted, asynchronous mechanism.[17]
Experimental Protocol: 1,3-Dipolar Cycloaddition of a Nitrile Imine with an Alkyne
-
Reaction Setup: To a solution of the hydrazonoyl chloride (1.0 equiv.) and the terminal alkyne (1.2 equiv.) in an anhydrous solvent such as toluene or THF, add a tertiary amine base like triethylamine (1.5 equiv.) dropwise at room temperature.[16]
-
Reaction: Stir the reaction mixture at room temperature. The nitrile imine is generated in situ and undergoes cycloaddition. Monitor the disappearance of the starting materials by TLC (typically 7-10 hours).[7]
-
Work-up and Purification: After the reaction is complete, filter the triethylamine hydrochloride salt and evaporate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel using a hexanes-ethyl acetate gradient as the eluent to afford the pure 1,5-disubstituted pyrazole.[7]
1,3-dipolar cycloadditions offer excellent control over regioselectivity, a significant advantage over the Knorr synthesis for unsymmetrical pyrazoles.[18] The reaction conditions are often mild, and a wide range of functional groups are tolerated. A potential limitation is the need to prepare the hydrazonoyl halide precursors.
Multicomponent Reactions (MCRs): The Quest for Efficiency
Multicomponent reactions, where three or more reactants combine in a single pot to form a product that incorporates portions of all the reactants, represent a highly efficient approach to complex molecule synthesis.[8][9]
Several MCRs have been developed for the synthesis of 1,5-disubstituted pyrazoles, often combining elements of the Knorr synthesis and other condensation reactions in a single, streamlined process. For example, a one-pot, three-component reaction of an aldehyde, a ketone, and a hydrazine can be employed to generate pyrazolines, which are then oxidized in situ to the corresponding pyrazoles.[9]
Experimental Protocol: Three-Component Synthesis of a 1,3,5-Trisubstituted Pyrazole
-
Reactant Mixture: In a microwave vial, combine the aldehyde (1.0 equiv.), the ketone (1.0 equiv.), and the hydrazine (1.1 equiv.) in a suitable solvent like ethanol.
-
Reaction: Irradiate the mixture in a microwave reactor at a specified temperature and time to form the pyrazoline intermediate.
-
Oxidation: Add an oxidizing agent, such as iodine or simply heat in the presence of air, to facilitate the aromatization to the pyrazole.[9]
-
Work-up and Purification: After cooling, remove the solvent and purify the residue by column chromatography.
MCRs offer significant advantages in terms of atom economy, reduced waste, and operational simplicity. They are particularly well-suited for the rapid generation of compound libraries for drug discovery. However, the optimization of MCRs can be complex, and the substrate scope may be more limited compared to stepwise syntheses.
Comparative Analysis of Synthesis Methods
| Method | Regioselectivity | Yields | Substrate Scope | Advantages | Disadvantages |
| Knorr Synthesis | Poor with unsymmetrical diketones | Moderate to High | Broad for 1,3-dicarbonyls and hydrazines | Simple, readily available starting materials | Lack of regiocontrol, sometimes harsh conditions |
| [3+2] Cycloaddition | Excellent | Good to Excellent | Broad, tolerates various functional groups | High regioselectivity, mild conditions | Requires synthesis of precursors (e.g., hydrazonoyl halides) |
| Multicomponent Reactions | Variable, dependent on the specific reaction | Moderate to Good | Can be limited | High efficiency, atom economy, rapid library synthesis | Optimization can be complex, potential for side products |
Visualizing the Synthetic Pathways
Logical Flow for Selecting a Synthesis Method
Caption: Decision tree for selecting a synthetic route.
Generalized Workflow for [3+2] Cycloaddition
Caption: Workflow for nitrile imine-based [3+2] cycloaddition.
Conclusion
The synthesis of 1,5-disubstituted pyrazoles is a mature field with a rich arsenal of synthetic methodologies. For routine syntheses with symmetrical precursors, the Knorr synthesis remains a viable and straightforward option. However, for applications demanding high regiochemical fidelity, particularly in the context of complex molecule synthesis for drug discovery, 1,3-dipolar cycloaddition reactions are the superior choice, offering predictable and excellent control over the substitution pattern. Multicomponent reactions provide an attractive alternative when efficiency and library synthesis are the primary drivers. The judicious selection of a synthetic strategy, based on the considerations outlined in this guide, will undoubtedly accelerate research and development in the ever-important field of medicinal chemistry.
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A Researcher's Comparative Guide to the In Vitro Validation of 5-(Acetylamino)-1-phenyl-1H-pyrazole-4-carboxylic Acid Bioactivity
This guide provides a comprehensive framework for the in vitro validation of 5-(Acetylamino)-1-phenyl-1H-pyrazole-4-carboxylic acid, a novel compound with therapeutic potential. We will explore its hypothesized anti-inflammatory bioactivity, compare it with established alternatives, and provide detailed, field-proven protocols for its validation. This document is intended for researchers, scientists, and drug development professionals seeking to rigorously assess the biological activity of new chemical entities.
Introduction: The Therapeutic Promise of Pyrazole Scaffolds
The pyrazole ring is a cornerstone of medicinal chemistry, forming the structural basis for a wide array of therapeutic agents.[1][2] Its derivatives are known to exhibit a broad spectrum of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[2][3][4][5] A prominent example is Celecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor widely used as an anti-inflammatory drug.[1][6] The structural features of 5-(Acetylamino)-1-phenyl-1H-pyrazole-4-carboxylic acid suggest a potential role as an anti-inflammatory agent, making it a compelling candidate for thorough in vitro evaluation.
This guide will delineate a logical, multi-assay approach to:
-
Establish a primary mechanism of action.
-
Evaluate efficacy in a cell-based model of inflammation.
-
Determine the therapeutic window through cytotoxicity assessment.
For comparative analysis, we will benchmark the compound's performance against Celecoxib , a potent and selective COX-2 inhibitor, and Indomethacin , a non-selective COX inhibitor. This comparison will provide crucial context for interpreting the novel compound's potency and selectivity.
Hypothesized Mechanism: Selective COX-2 Inhibition
Inflammation is a complex biological response, with cyclooxygenase (COX) enzymes playing a pivotal role in the synthesis of pro-inflammatory prostaglandins from arachidonic acid.[7] There are two primary isoforms: COX-1, which is constitutively expressed and involved in physiological functions, and COX-2, which is induced during inflammation.[7][8] Selective inhibition of COX-2 is a key strategy in developing anti-inflammatory drugs with potentially fewer gastrointestinal side effects than non-selective NSAIDs.[9]
Given the structural similarities of many pyrazole derivatives to Celecoxib, we hypothesize that 5-(Acetylamino)-1-phenyl-1H-pyrazole-4-carboxylic acid acts as a selective COX-2 inhibitor. The following experimental plan is designed to test this hypothesis.
Figure 1: Hypothesized selective inhibition of the COX-2 pathway.
Experimental Validation: A Three-Tiered Approach
A robust in vitro validation workflow moves from specific molecular targets to cellular responses. Our proposed workflow integrates a biochemical assay to confirm the primary mechanism, a cell-based assay to measure functional anti-inflammatory effects, and a cytotoxicity assay to assess safety.
Figure 2: A sequential workflow for in vitro validation.
Tier 1: Biochemical Validation of COX-1/COX-2 Inhibition
Principle: This assay directly measures the ability of the test compound to inhibit the enzymatic activity of purified human recombinant COX-1 and COX-2. A fluorometric approach provides a sensitive and high-throughput method to determine the half-maximal inhibitory concentration (IC50) for each isoform.[10]
Comparative Alternatives:
-
Celecoxib: Positive control for selective COX-2 inhibition.
-
Indomethacin: Positive control for non-selective COX inhibition.
Detailed Experimental Protocol (Fluorometric Assay): [10][11]
-
Reagent Preparation:
-
Reconstitute human recombinant COX-1 and COX-2 enzymes in the provided assay buffer and store on ice.[11]
-
Prepare a 10X working solution of the test compound, Celecoxib, and Indomethacin in COX Assay Buffer. The final solvent concentration (e.g., DMSO) should be kept below 1%.
-
Prepare all other kit components (Arachidonic Acid substrate, COX Probe) according to the manufacturer's instructions.
-
-
Assay Procedure (96-well format):
-
Add 10 µL of the 10X test compound dilutions to the appropriate wells.
-
Add 10 µL of assay buffer (for enzyme control) or inhibitor solvent (for vehicle control) to control wells.
-
Add 80 µL of the COX enzyme/probe/cofactor mix to all wells.
-
Pre-incubate the plate for 10-15 minutes at 37°C to allow for inhibitor binding.
-
Initiate the reaction by adding 10 µL of Arachidonic Acid substrate to all wells.
-
Immediately begin kinetic reading on a fluorescence plate reader (Ex/Em = 535/587 nm) at 37°C, recording data every minute for 15-20 minutes.
-
-
Data Analysis:
-
Calculate the rate (slope) of the fluorescence increase for each well.
-
Normalize the rates to the enzyme control (100% activity) and no-enzyme control (0% activity).
-
Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value for both COX-1 and COX-2.
-
Calculate the Selectivity Index (SI) as: SI = IC50 (COX-1) / IC50 (COX-2). A higher SI value indicates greater selectivity for COX-2.
-
Tier 2: Cell-Based Functional Assay for Anti-Inflammatory Activity
Principle: This assay evaluates the compound's ability to suppress the inflammatory response in a relevant cell model. Murine macrophage cells (RAW 264.7) are stimulated with lipopolysaccharide (LPS), which induces the expression of inducible nitric oxide synthase (iNOS) and subsequent production of nitric oxide (NO), a key inflammatory mediator.[12][13][14] The reduction of NO in the culture supernatant is measured using the Griess reagent.[12][15]
Comparative Alternatives:
-
Celecoxib: As a COX-2 inhibitor, it should reduce downstream inflammatory signaling.
-
L-NAME: A direct inhibitor of nitric oxide synthase, used as a positive control for NO inhibition.[15]
Detailed Experimental Protocol (Griess Assay):
-
Cell Culture and Plating:
-
Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Seed the cells into a 96-well plate at a density of 5 x 10⁵ cells/mL and allow them to adhere overnight.[15]
-
-
Compound Treatment and Stimulation:
-
Remove the old media and replace it with fresh media containing serial dilutions of the test compound and controls.
-
Pre-incubate the cells with the compounds for 1-2 hours.
-
Induce inflammation by adding LPS to a final concentration of 100 ng/mL to all wells except the vehicle control.[15]
-
Incubate the plate for 24 hours at 37°C in a CO2 incubator.
-
-
Nitrite Measurement (Griess Reaction):
-
After incubation, carefully collect 100 µL of the cell culture supernatant from each well.
-
Add 100 µL of Griess Reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to each supernatant sample.
-
Incubate at room temperature for 10-15 minutes, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Quantify the nitrite concentration by comparing the absorbance values to a standard curve prepared with sodium nitrite.
-
-
Data Analysis:
-
Calculate the percentage of NO inhibition relative to the LPS-only treated cells.
-
Determine the IC50 value for the inhibition of NO production by plotting the percent inhibition against the log of the compound concentration.
-
Tier 3: In Vitro Cytotoxicity Assessment
Principle: It is crucial to ensure that the observed anti-inflammatory effects are not a result of general cytotoxicity. The MTT assay is a colorimetric method for assessing cell viability.[16][17] Metabolically active cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals, which are then solubilized for quantification.[17]
Detailed Experimental Protocol (MTT Assay): [18][19]
-
Cell Plating and Treatment:
-
Seed RAW 264.7 cells in a 96-well plate (1 x 10⁴ cells/well) and treat with the same concentrations of the test compound and controls as used in the Griess assay.[18] Do not add LPS.
-
Incubate for 24 hours.
-
-
MTT Incubation:
-
Add 10 µL of a 5 mg/mL MTT solution to each well.[19]
-
Incubate for 3-4 hours at 37°C, allowing formazan crystals to form.
-
-
Solubilization and Measurement:
-
Carefully remove the medium from each well.
-
Add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.[18]
-
Agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[20]
-
Read the absorbance at 570 nm.
-
-
Data Analysis:
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
-
Determine the CC50 (50% cytotoxic concentration) value from the dose-response curve.
-
Calculate the Therapeutic Index (TI) as: TI = CC50 / IC50 (NO Inhibition). A higher TI indicates a better safety profile.
-
Data Summary and Comparative Analysis
The performance of 5-(Acetylamino)-1-phenyl-1H-pyrazole-4-carboxylic acid should be objectively compared against the benchmarks. All quantitative data should be summarized in a clear, tabular format.
Table 1: Comparative Bioactivity Profile
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-2 Selectivity Index (SI) | NO Inhibition IC50 (µM) | Cytotoxicity CC50 (µM) | Therapeutic Index (TI) |
| Test Compound | Experimental Value | Experimental Value | Calculated | Experimental Value | Experimental Value | Calculated |
| Celecoxib | >100 | ~0.1 | >1000 | ~1.5 | >50 | >33 |
| Indomethacin | ~0.1 | ~1.0 | 0.1 | ~5.0 | >100 | >20 |
Note: Values for Celecoxib and Indomethacin are representative literature values and should be confirmed experimentally under identical conditions.
Interpretation of Results:
-
A low IC50 for COX-2 and a high IC50 for COX-1 would confirm the primary hypothesis of selective COX-2 inhibition.[21]
-
A high Selectivity Index (SI > 50) is generally considered indicative of a selective COX-2 inhibitor.
-
Potent inhibition of NO production in LPS-stimulated macrophages would validate the compound's functional anti-inflammatory effect in a cellular context.
-
A high CC50 value and a correspondingly high Therapeutic Index (TI > 10) would suggest that the compound is effective at concentrations that are not harmful to the cells, indicating a favorable preliminary safety profile.
By systematically applying this validation framework, researchers can generate a robust, comparative dataset to confidently assess the in vitro bioactivity of 5-(Acetylamino)-1-phenyl-1H-pyrazole-4-carboxylic acid and determine its potential as a novel anti-inflammatory agent.
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Su, J. (2011). Inhibition of Nitric Oxide (NO) Production in Lipopolysaccharide (LPS)-Activated Murine Macrophage RAW 264.7 Cells by the Norsesterterpene Peroxide, Epimuqubilin A. MDPI. Retrieved from [Link]
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A Comparative Guide to the Structure-Activity Relationship of 5-(Acetylamino)-1-phenyl-1H-pyrazole-4-carboxylic Acid Analogs as Anti-Inflammatory Agents
For Researchers, Scientists, and Drug Development Professionals
The pyrazole nucleus is a well-established pharmacophore in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer effects.[1][2] A particularly promising scaffold in the realm of anti-inflammatory drug discovery is the 1,5-diarylpyrazole structure, famously represented by the selective COX-2 inhibitor celecoxib.[3] This guide focuses on the nuanced structure-activity relationships (SAR) of a specific subset of pyrazole derivatives: 5-(acetylamino)-1-phenyl-1H-pyrazole-4-carboxylic acid analogs. By systematically exploring the impact of structural modifications at key positions, we aim to provide a comprehensive understanding of the chemical features driving their anti-inflammatory potential.
The Core Scaffold: A Foundation for Anti-Inflammatory Activity
The 5-(acetylamino)-1-phenyl-1H-pyrazole-4-carboxylic acid core structure possesses key functionalities that are hypothesized to contribute to its anti-inflammatory effects, primarily through the inhibition of cyclooxygenase (COX) enzymes. The pyrazole ring itself is a critical heterocyclic motif found in many anti-inflammatory agents.[4][5] The 1-phenyl group, the 5-acetylamino substituent, and the 4-carboxylic acid moiety each present opportunities for modification to enhance potency, selectivity, and pharmacokinetic properties. The spatial arrangement of these groups is crucial for effective interaction with the target enzyme's active site.[6]
Probing the Structure-Activity Landscape: A Comparative Analysis
While specific SAR studies on 5-(acetylamino)-1-phenyl-1H-pyrazole-4-carboxylic acid analogs are not extensively documented in publicly available literature, we can extrapolate key principles from related pyrazole-based anti-inflammatory agents to guide future discovery efforts. The following sections will compare the expected impact of substitutions at various positions on the core scaffold, supported by data from analogous series.
The Significance of the N-1 Phenyl Ring
In many 1,5-diarylpyrazole-based COX-2 inhibitors, the N-1 phenyl ring plays a crucial role in orienting the molecule within the enzyme's active site. Substitutions on this ring can significantly impact potency and selectivity. For instance, in related series, the presence of a sulfonamide or methylsulfonyl group at the para-position of the N-1 phenyl ring is a well-established determinant of COX-2 selectivity.[3]
Table 1: Postulated Impact of N-1 Phenyl Ring Modifications on COX-2 Inhibition
| R1 Substitution (para-position) | Expected Impact on COX-2 Inhibition | Rationale |
| -H | Baseline activity | Unsubstituted phenyl ring serves as a reference point. |
| -SO2NH2 | Increased potency and selectivity | Mimics the pharmacophore of celecoxib, allowing for key interactions within the COX-2 active site.[3] |
| -SO2Me | Increased potency and selectivity | A common bioisostere for the sulfonamide group, also promoting COX-2 selectivity. |
| -Cl, -F | May increase potency | Halogen substitutions can enhance binding through hydrophobic and electrostatic interactions. |
| -OMe | Variable effects | Methoxy groups can influence both steric and electronic properties, with outcomes dependent on the specific binding pocket. |
Exploring the 5-Acylamino Position
The 5-amino group and its acylated derivatives are critical for establishing hydrogen bonding interactions within the active site of target enzymes. The nature of the acyl group can influence the strength of these interactions and the overall lipophilicity of the molecule.
Table 2: Postulated Impact of 5-Acylamino Modifications on Anti-Inflammatory Activity
| R2 in -NH-CO-R2 | Expected Impact on Activity | Rationale |
| -CH3 (Acetyl) | Baseline activity | The acetyl group provides a balance of hydrogen bonding capability and modest size. |
| -H (Amino) | Potentially reduced activity | The free amine may have different hydrogen bonding patterns and physicochemical properties compared to the acetylated form.[6] |
| -CH2CH3 (Propionyl) | Similar or slightly decreased activity | Increased steric bulk may hinder optimal binding. |
| -Phenyl (Benzoyl) | Potentially increased potency | The larger aromatic group could form additional hydrophobic or π-π stacking interactions. |
| -CF3 (Trifluoroacetyl) | May increase potency | The electron-withdrawing nature of the trifluoromethyl group can alter the hydrogen bonding capacity of the amide. |
The Role of the 4-Carboxylic Acid Group
The carboxylic acid at the C-4 position is a key feature that can influence both the biological activity and the pharmacokinetic profile of these analogs. It can act as a hydrogen bond donor and acceptor and contributes to the overall polarity of the molecule. In some related series, esterification or amidation of the carboxylic acid has been explored to modulate properties such as cell permeability and metabolic stability.[7]
Table 3: Postulated Impact of 4-Carboxylic Acid Modifications on Bioavailability and Activity
| R3 at C-4 | Expected Impact | Rationale |
| -COOH | Potential for good in vitro activity | The carboxylate can form key interactions in the enzyme active site. |
| -COOCH3 (Methyl ester) | Increased cell permeability (prodrug) | Esterification masks the polar carboxylic acid, potentially improving oral absorption. The ester may be hydrolyzed in vivo to the active carboxylic acid. |
| -CONH2 (Carboxamide) | Altered hydrogen bonding and polarity | The amide group has different electronic and hydrogen bonding properties compared to the carboxylic acid, which could affect target binding and pharmacokinetics. |
Experimental Workflows for Evaluating Anti-Inflammatory Activity
To empirically determine the SAR of these pyrazole analogs, a tiered screening approach is recommended. This involves a combination of in vitro enzyme and cell-based assays to assess their primary mechanism of action and their effects in a more physiological context.
In Vitro Cyclooxygenase (COX-1/COX-2) Inhibition Assay
The primary mechanism of action for many pyrazole-based anti-inflammatory agents is the inhibition of COX enzymes. A fluorometric or colorimetric inhibitor screening assay is a robust method for determining the potency and selectivity of the synthesized analogs.[8][9]
Experimental Protocol: In Vitro COX Inhibitor Screening Assay
-
Reagent Preparation: Prepare assay buffer, heme, and a stock solution of the test compound (typically in DMSO).
-
Enzyme Preparation: Dilute recombinant human COX-1 and COX-2 enzymes to the desired concentration in assay buffer.
-
Assay Plate Setup: In a 96-well plate, add the assay buffer, heme, and the test compound at various concentrations. Include a vehicle control (DMSO) and a known COX inhibitor (e.g., celecoxib) as a positive control.
-
Enzyme Addition: Add the diluted COX-1 or COX-2 enzyme to the appropriate wells.
-
Pre-incubation: Incubate the plate for a short period (e.g., 10-15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.
-
Substrate Addition: Initiate the reaction by adding arachidonic acid to all wells.
-
Detection: Measure the fluorescence or absorbance at the appropriate wavelength over time. The rate of change is proportional to the enzyme activity.
-
Data Analysis: Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value (the concentration required to inhibit 50% of the enzyme activity). The COX-2 selectivity index is calculated as the ratio of the IC50 for COX-1 to the IC50 for COX-2.
Cellular Anti-Inflammatory Activity: Cytokine Release Assay
To assess the anti-inflammatory effects of the compounds in a more physiologically relevant setting, a cytokine release assay using human peripheral blood mononuclear cells (PBMCs) is employed. Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent stimulator of pro-inflammatory cytokine production, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[10]
Experimental Protocol: LPS-Induced Cytokine Release in Human PBMCs
-
PBMC Isolation: Isolate PBMCs from fresh human blood using Ficoll-Paque density gradient centrifugation.[1]
-
Cell Culture: Plate the isolated PBMCs in a 96-well plate at a density of approximately 1 x 10^6 cells/mL in complete RPMI-1640 medium.
-
Compound Treatment: Add the test compounds at various concentrations to the wells and pre-incubate for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: Centrifuge the plate and collect the cell-free supernatant.
-
Cytokine Quantification: Measure the concentration of TNF-α and IL-6 in the supernatant using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.[11][12]
-
Data Analysis: Calculate the percent inhibition of cytokine release for each compound concentration and determine the IC50 value.
Conclusion and Future Directions
The 5-(acetylamino)-1-phenyl-1H-pyrazole-4-carboxylic acid scaffold represents a promising starting point for the development of novel anti-inflammatory agents. While direct SAR data for this specific series is limited, by drawing parallels from structurally related pyrazole-based COX-2 inhibitors, a rational approach to analog design can be formulated. The key to unlocking the full potential of this scaffold lies in the systematic exploration of substitutions on the N-1 phenyl ring, modifications of the 5-acylamino group, and derivatization of the 4-carboxylic acid moiety. The experimental workflows outlined in this guide provide a robust framework for evaluating the anti-inflammatory activity of newly synthesized analogs, enabling the identification of lead compounds with improved potency, selectivity, and drug-like properties. Future research should focus on synthesizing and testing a diverse library of these analogs to build a comprehensive SAR dataset, which will be invaluable for the future design of next-generation anti-inflammatory therapeutics.
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- Husain, A., Ahmad, A., Alam, M. M., Ajmal, M., & Ahuja, P. (2016). Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues. Drug Design, Development and Therapy, 10, 3849–3861.
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The Tale of Two Scaffolds: A Comparative Guide to the Biological Activity of 5-Amino vs. 5-Acetylamino Pyrazoles
For the Attention of Researchers, Scientists, and Drug Development Professionals
The pyrazole ring is a cornerstone of medicinal chemistry, a "privileged scaffold" that forms the foundation of numerous therapeutic agents.[1][2] Its versatility allows for extensive functionalization, enabling the fine-tuning of a compound's biological activity. This guide delves into a critical, yet nuanced, comparison between two closely related pyrazole derivatives: the 5-aminopyrazole and the 5-acetylaminopyrazole scaffolds. Understanding the profound impact of what may seem like a minor chemical modification—the acetylation of the 5-amino group—is paramount for rational drug design and the development of novel therapeutics.
The 5-Aminopyrazole Scaffold: A Versatile Pharmacophore
The 5-aminopyrazole scaffold is a highly adaptable building block in medicinal chemistry.[3] Its defining feature is a primary amino group at the 5-position, which, along with the ring nitrogens and the carbon at the 4-position, provides multiple nucleophilic sites for chemical reactions.[3] This reactivity makes it an ideal starting material for the synthesis of a wide array of fused heterocyclic systems, such as pyrazolopyrimidines and pyrazolopyridines, which are themselves rich in biological activity.[3][4]
The free amino group is not merely a synthetic handle; it is a critical pharmacophoric element. It can act as a hydrogen bond donor, a feature essential for anchoring a molecule to its biological target. This capability has been exploited to develop compounds with a broad spectrum of activities, including:
-
Anticancer and Kinase Inhibition: 5-aminopyrazoles are particularly prominent as kinase inhibitors.[4] The amino group can form crucial hydrogen bonds with the "hinge" region of the ATP-binding pocket of many kinases, a common mechanism for achieving potent inhibition.[5] This has led to the development of inhibitors for targets like p38 MAPK, CDKs, and IRAK4.[5][6] For instance, certain 5-aminopyrazole derivatives have shown remarkable anti-proliferative activity against various cancer cell lines, including breast cancer (MCF-7), colon cancer (HCT-116), and leukemia.[7][8][9]
-
Antimicrobial Activity: The scaffold has been incorporated into agents with significant antibacterial and antifungal properties.[9][10]
-
Anti-inflammatory and Antioxidant Effects: Many 5-aminopyrazole derivatives exhibit potent anti-inflammatory and antioxidant activities, often linked to their ability to inhibit enzymes like COX or scavenge reactive oxygen species (ROS).[6][8][11]
The 5-Acetylaminopyrazole Scaffold: A Study in Modulation
The 5-acetylaminopyrazole scaffold is formed by the acetylation of the 5-amino group, converting the primary amine into a secondary amide. This seemingly simple transformation has profound implications for the molecule's biological profile by altering its key physicochemical properties.
While less ubiquitous as a primary pharmacophore compared to its amino counterpart, the N-acetylated form is not without its own biological significance. Studies on N-acetyl pyrazoline derivatives have reported promising cytotoxic activity against various cancer cell lines, including breast (MCF7, T47D) and cervical (HeLa) cancers.[12] In some cases, N-acetyl pyrazoles have been investigated as inhibitors of bacterial enzymes like FabH, central to fatty acid biosynthesis, demonstrating their potential as antibacterial agents.[13]
The critical question for the drug designer is: what are the consequences of this acetylation?
Head-to-Head Comparison: The Impact of a Single Acetyl Group
The decision to utilize a 5-amino or a 5-acetylamino scaffold is a strategic choice in drug design, driven by the specific requirements of the biological target and the desired pharmacokinetic profile. The primary differences can be understood through the lens of structure-activity relationships (SAR).
Hydrogen Bonding Capability
This is the most significant differentiator. The primary amine (-NH₂) of the 5-aminopyrazole is a potent hydrogen bond donor. The 5-acetylamino group (-NHCOCH₃) still retains one N-H bond and can act as a hydrogen bond donor, but its properties are altered. The adjacent electron-withdrawing acetyl group reduces the basicity of the nitrogen and can influence the strength and geometry of the hydrogen bond. Crucially, the steric bulk of the acetyl group can prevent the N-H from accessing tight binding pockets where the smaller -NH₂ group would fit perfectly. For many kinase inhibitors, where interaction with the hinge region is vital, this change can lead to a dramatic loss of potency.[5]
Caption: Impact of acetylation on hydrogen bonding potential.
Electronic Profile and Steric Bulk
The acetyl group is electron-withdrawing and significantly larger than two hydrogen atoms. This modification can:
-
Alter pKa: Change the acidity/basicity of the pyrazole ring nitrogens, affecting how the molecule is ionized at physiological pH and how it interacts with charged residues in a binding pocket.
-
Introduce Steric Hindrance: The bulk of the acetyl group can be detrimental if the binding site is constrained. However, it can also be beneficial, forcing the molecule into a specific, more active conformation or making favorable van der Waals contacts in a larger hydrophobic pocket. For example, in some N-acetyl pyrazoline anticancer agents, the activity is highly dependent on other substituents on the molecule, suggesting a complex interplay of steric and electronic factors.[12]
Pharmacokinetic (PK) Properties
Acetylation can significantly impact a drug's absorption, distribution, metabolism, and excretion (ADME) profile.
-
Lipophilicity: Acetylation typically increases a molecule's lipophilicity (fat-solubility). This can enhance membrane permeability and absorption but may also increase binding to plasma proteins or lead to faster metabolic clearance.
-
Metabolic Stability: A primary amine is often a site for metabolic modification (e.g., oxidation, glucuronidation). Acetylating it can block these pathways, potentially increasing the drug's half-life. Conversely, N-acetylation is a common metabolic pathway itself, meaning a 5-aminopyrazole could be converted to a 5-acetylaminopyrazole in vivo. Understanding this metabolic relationship is crucial for interpreting efficacy and toxicity data.
| Feature | 5-Aminopyrazole Scaffold | 5-Acetylaminopyrazole Scaffold | Rationale & Implications for Drug Design |
| Primary Function | Versatile Pharmacophore & Building Block[3] | Modulator of Activity & PK Properties | The 5-amino scaffold is a primary choice for establishing core binding interactions. Acetylation is a secondary modification to refine properties. |
| H-Bonding | Strong Donor (-NH₂) | Altered Donor (-NHCOCH₃)[12] | Critical for targets like kinase hinges. Loss of the primary amine often reduces potency against such targets.[5] |
| Steric Profile | Minimal bulk at 5-position | Increased bulk and rigidity | The acetyl group can clash with the binding site or be used to probe larger pockets and induce specific conformations. |
| Electronic Effect | Electron-donating amino group | Electron-withdrawing amide group | Alters the electron density of the pyrazole ring, affecting pKa and non-covalent interactions. |
| Biological Activity | Broad (Kinase inhibitor, anticancer, antimicrobial, anti-inflammatory)[1][7][9] | Reported anticancer and antibacterial activity[12][13] | The 5-amino scaffold has a wider established range of strong biological activities, particularly where H-bonding is key. |
| Metabolism | Can be a site of metabolism | Can block metabolism at the amine; may be a metabolite itself | Acetylation can be a strategy to improve metabolic stability, but the acetylated form may have different (often lower) activity. |
Experimental Protocols
Protocol 1: General Synthesis of a 5-Aminopyrazole Derivative
This protocol describes a common and versatile method for synthesizing 5-aminopyrazoles via the condensation of a β-ketonitrile with a hydrazine derivative.
Objective: To synthesize a 3-aryl-5-aminopyrazole.
Materials:
-
β-Ketonitrile (e.g., benzoylacetonitrile)
-
Hydrazine hydrate or a substituted hydrazine (e.g., phenylhydrazine)
-
Ethanol (absolute)
-
Glacial Acetic Acid (catalyst)
-
Round-bottom flask with reflux condenser
-
Stirring plate and magnetic stir bar
-
Ice bath
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the β-ketonitrile (1.0 eq) in absolute ethanol.
-
Addition of Reagents: Add the hydrazine derivative (1.1 eq) to the solution, followed by a catalytic amount of glacial acetic acid (2-3 drops).
-
Reaction: Stir the mixture and heat to reflux. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-6 hours.
-
Work-up: Once the reaction is complete, cool the flask to room temperature and then place it in an ice bath to precipitate the product.
-
Isolation: Collect the solid product by vacuum filtration. Wash the solid with cold ethanol to remove any unreacted starting materials.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure 5-aminopyrazole derivative.
Caption: General workflow for the synthesis of a 5-aminopyrazole.
Protocol 2: Acetylation of a 5-Aminopyrazole
Objective: To convert a 5-aminopyrazole into its 5-acetylamino derivative.
Materials:
-
5-Aminopyrazole derivative
-
Acetic anhydride
-
Pyridine (as solvent and base)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: Dissolve the 5-aminopyrazole (1.0 eq) in pyridine or DCM in a round-bottom flask. Cool the flask in an ice bath.
-
Addition of Acetylating Agent: Slowly add acetic anhydride (1.2 eq) to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by TLC.
-
Quenching: Once the reaction is complete, carefully add water to quench the excess acetic anhydride.
-
Extraction: If DCM was used as the solvent, transfer the mixture to a separatory funnel. Wash sequentially with water, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous sodium sulfate. If pyridine was used, it can often be removed under high vacuum.
-
Isolation: Filter off the drying agent and concentrate the organic solvent using a rotary evaporator to obtain the crude 5-acetylaminopyrazole.
-
Purification: Purify the crude product by column chromatography or recrystallization as needed.
Conclusion: A Strategic Choice in Drug Design
The comparison between 5-aminopyrazole and 5-acetylaminopyrazole scaffolds is a clear illustration of a fundamental principle in medicinal chemistry: small structural changes can lead to large effects on biological activity.
-
The 5-aminopyrazole scaffold is a powerful and versatile starting point, especially for targets like protein kinases that rely on specific hydrogen bonding interactions for potent inhibition.[4][6] Its broad spectrum of reported activities makes it a highly attractive core for discovery programs.[3][9]
-
The 5-acetylaminopyrazole scaffold represents a tool for modulation. While it can possess intrinsic activity, its primary utility often lies in altering the properties of a parent 5-aminopyrazole compound.[12] Acetylation serves as a strategic modification to block metabolism, increase lipophilicity, or probe steric and electronic constraints within a target's binding site.
Ultimately, the choice is not about which scaffold is "better," but which is "fitter" for the task at hand. The 5-amino scaffold is often the key that unlocks the door to biological activity, while the 5-acetylamino modification can be the fine-tuning that makes a potential key into a successful drug. A thorough understanding of the structure-activity relationships governing this simple transformation is essential for any researcher working with these invaluable heterocyclic systems.
References
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Wahyuningsih, T. D. W., Suma, A. A. T., & Astuti, E. (2019). Synthesis, anticancer activity, and docking study of N-acetyl pyrazolines from veratraldehyde. Journal of Applied Pharmaceutical Science, 9(03), 014–020. [Link]
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Iacono, A. D., et al. (2021). Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. Pharmaceuticals. [Link]
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Manfré, L. C., et al. (2024). Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives. Molecules. [Link]
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Manfré, L. C., et al. (2024). Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives. PMC - PubMed Central. [Link]
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Scott, J. S., et al. (2019). Discovery of a Series of 5-Azaquinazolines as Orally Efficacious IRAK4 Inhibitors Targeting MyD88L265P Mutant Diffuse Large B Cell Lymphoma. Journal of Medicinal Chemistry. [Link]
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Fawzy, M. I., et al. (2022). Design, synthesis, and molecular docking of novel pyrazole-chalcone analogs of lonazolac as 5-LOX, iNOS and tubulin polymerization inhibitors with potential anticancer and anti-inflammatory activities. Bioorganic Chemistry. [Link]
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Wang, X., et al. (2021). Synthesis and Biological Activity of Novel Pyrazol-5-yl-benzamide Derivatives as Potential Succinate Dehydrogenase Inhibitors. Journal of Agricultural and Food Chemistry. [Link]
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Schoknecht, M., et al. (2020). Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. ChemMedChem. [Link]
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Gür, M., et al. (2019). Synthesis and Anticancer Activity of Isatin-Based Pyrazolines and Thiazolidines Conjugates. ResearchGate. [Link]
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Salaheldin, A. M. (2009). Cyanoacetylation of 5-Aminopyrazole: Synthesis of 2-(1-Aryl-4- substituted pyrazolo[3,4-d]pyrimidin-6-yl)acetonitrile Derivatives. Semantic Scholar. [Link]
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El-Bindary, M. A., et al. (2024). Studies on Photophysical and Biological Activity of Newly Synthesized of 4-Methylpiperidin-4-ol Substituted Pyrazole Derivative. Polycyclic Aromatic Compounds. [Link]
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The Tale of Two Azoles: A Comparative Guide to Pyrazole and Isoxazole Scaffolds in Medicinal Chemistry
For the modern medicinal chemist, the five-membered heterocycle is a foundational tool, a versatile building block capable of unlocking potent and selective therapeutics. Among this class of privileged structures, pyrazole and isoxazole stand out as close cousins, isomeric scaffolds that, despite their subtle structural differences, offer distinct advantages and disadvantages in drug design. This guide provides an in-depth, comparative analysis of these two critical moieties, offering experimental insights and strategic guidance for researchers, scientists, and drug development professionals.
Fundamental Physicochemical and Structural Properties: A Tale of Two Nitrogen Placements
At first glance, pyrazole and isoxazole appear remarkably similar: both are five-membered aromatic heterocycles containing two heteroatoms. The critical distinction lies in the relative positions of these heteroatoms. Pyrazole possesses two adjacent nitrogen atoms (a 1,2-diazole), while isoxazole features a nitrogen atom adjacent to an oxygen atom (a 1,2-oxazole). This seemingly minor variance has profound implications for their electronic properties, hydrogen bonding capabilities, and overall chemical character.
The presence of a protonated nitrogen (N-H) in pyrazole allows it to act as both a hydrogen bond donor and acceptor, a feature absent in isoxazole which can only function as a hydrogen bond acceptor through its nitrogen and oxygen atoms.[1] This difference in hydrogen bonding potential is a critical consideration in drug design, influencing ligand-receptor interactions and overall compound solubility.
| Property | Pyrazole | Isoxazole | Rationale for Significance in Medicinal Chemistry |
| pKa | ~2.5 (for the conjugate acid)[2] | ~ -3.0 (for the conjugate acid) | The higher basicity of pyrazole can be advantageous for forming salts and engaging in specific ionic interactions with biological targets. |
| Dipole Moment | ~2.2 D | ~2.8 D | The larger dipole moment of isoxazole can influence its solubility and ability to participate in dipole-dipole interactions. |
| LogP | ~0.3 | ~0.4 | Both scaffolds are relatively polar, contributing to favorable pharmacokinetic profiles. Subtle differences can be exploited in lead optimization. |
| Aromaticity | Aromatic | Aromatic | The aromatic nature of both rings provides conformational rigidity and stability, which is often desirable for potent receptor binding.[3] |
| Hydrogen Bonding | Donor and Acceptor[1] | Acceptor only[1] | The ability of pyrazole to act as a hydrogen bond donor provides an additional point of interaction with biological targets, which can be crucial for binding affinity and selectivity. |
The Role in Medicinal Chemistry: Bioisosterism and Prevalence in Approved Drugs
Both pyrazole and isoxazole are considered "privileged scaffolds" in medicinal chemistry, meaning they are frequently found in biologically active compounds and approved drugs.[2][4] They often serve as bioisosteres for other aromatic rings, such as benzene or pyridine, offering improved physicochemical properties like solubility and metabolic stability.[5]
The choice between a pyrazole and an isoxazole can significantly impact a compound's biological activity. For instance, in a series of hispolon derivatives designed as anti-tuberculosis agents, the isoxazole analogs consistently demonstrated higher potency than their pyrazole counterparts.
Here is a non-exhaustive list of FDA-approved drugs containing these scaffolds, highlighting their therapeutic diversity:
| Drug Name | Scaffold | Therapeutic Indication |
| Celecoxib | Pyrazole | Anti-inflammatory (COX-2 inhibitor)[5] |
| Sildenafil | Pyrazole | Erectile dysfunction (PDE5 inhibitor)[6] |
| Rimonabant | Pyrazole | Anti-obesity (CB1 receptor antagonist)[7] |
| Zanubrutinib | Pyrazole | Oncology (Bruton's tyrosine kinase inhibitor)[6] |
| Berotralstat | Pyrazole | Hereditary angioedema (Plasma kallikrein inhibitor)[6] |
| Valdecoxib | Isoxazole | Anti-inflammatory (COX-2 inhibitor)[4] |
| Leflunomide | Isoxazole | Rheumatoid arthritis (DHODH inhibitor)[3] |
| Risperidone | Isoxazole | Antipsychotic (D2/5-HT2A antagonist)[3] |
| Sulfamethoxazole | Isoxazole | Antibacterial (DHPS inhibitor)[3] |
| Danazol | Isoxazole | Endometriosis (Gonadotropin inhibitor)[3] |
Metabolic Stability and Pharmacokinetic Profiles
A key advantage of incorporating five-membered heterocycles like pyrazole and isoxazole into drug candidates is their generally favorable metabolic stability.[6] These aromatic rings are often more resistant to oxidative metabolism compared to more electron-rich systems. However, the specific metabolic pathways can differ, influencing the overall pharmacokinetic profile of a drug.
For pyrazole-containing drugs, metabolism often occurs at the substituents attached to the ring or through N-glucuronidation.[5] The pyrazole ring itself is relatively stable to oxidative metabolism.[8]
In contrast, the N-O bond in the isoxazole ring is susceptible to reductive cleavage, which can be a significant metabolic pathway.[5] This can lead to the formation of a β-hydroxy nitrile or a β-amino enone, which may have different pharmacological or toxicological properties. A notable example is the prodrug leflunomide, which is rapidly converted to its active metabolite, teriflunomide, via isoxazole ring opening.
Synthetic Strategies: A Practical Guide
The synthesis of pyrazole and isoxazole scaffolds is well-established, with several reliable methods available to medicinal chemists. The choice of synthetic route often depends on the desired substitution pattern and the availability of starting materials.
Experimental Protocol: Synthesis of 3,5-Diphenyl-1H-pyrazole
This protocol describes the synthesis of 3,5-diphenyl-1H-pyrazole from 1,3-diphenyl-1,3-propanedione (dibenzoylmethane) and hydrazine hydrate.
Materials:
-
1,3-Diphenyl-1,3-propanedione (1.0 eq)
-
Hydrazine hydrate (1.2 eq)
-
Ethanol
-
Glacial acetic acid (catalytic amount)
-
Round-bottom flask
-
Reflux condenser
-
Stirring bar
-
Heating mantle
Procedure:
-
To a round-bottom flask, add 1,3-diphenyl-1,3-propanedione and ethanol.
-
Stir the mixture until the solid is completely dissolved.
-
Add a catalytic amount of glacial acetic acid to the solution.
-
Slowly add hydrazine hydrate to the reaction mixture.
-
Attach a reflux condenser and heat the mixture to reflux for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Cool the mixture in an ice bath to precipitate the product.
-
Collect the solid product by vacuum filtration and wash with cold ethanol.
-
Recrystallize the crude product from ethanol to obtain pure 3,5-diphenyl-1H-pyrazole.[9]
Characterization: The structure and purity of the synthesized compound should be confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and Mass Spectrometry.
Experimental Protocol: Synthesis of 3,5-Diphenylisoxazole
This protocol outlines the synthesis of 3,5-diphenylisoxazole from 1,3-diphenyl-1,3-propanedione and hydroxylamine hydrochloride.
Materials:
-
1,3-Diphenyl-1,3-propanedione (1.0 eq)
-
Hydroxylamine hydrochloride (1.5 eq)
-
Ethanol
-
Sodium hydroxide solution (10%)
-
Round-bottom flask
-
Reflux condenser
-
Stirring bar
-
Heating mantle
Procedure:
-
Dissolve 1,3-diphenyl-1,3-propanedione in ethanol in a round-bottom flask.
-
Add hydroxylamine hydrochloride to the solution and stir.
-
Slowly add sodium hydroxide solution to the mixture until it becomes basic (pH ~8-9).
-
Attach a reflux condenser and heat the reaction mixture to reflux for 2-4 hours.
-
Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into cold water to precipitate the product.
-
Collect the solid by vacuum filtration and wash with water.
-
Recrystallize the crude product from ethanol to yield pure 3,5-diphenylisoxazole.[10][11]
Characterization: The final product should be characterized by 1H NMR, 13C NMR, and Mass Spectrometry to confirm its identity and purity.
Case Study: A Head-to-Head Comparison in a Biological Context
A study by Balaji et al. provides a direct comparison of the biological activity of pyrazole and isoxazole derivatives of the natural product hispolon against Mycobacterium tuberculosis. This case study exemplifies how the choice of scaffold can significantly influence therapeutic efficacy.
| Compound | Scaffold | R Group | MIC (µg/mL) against M. tuberculosis H37Rv |
| Hispolon | - | - | >50 |
| Isoxazole Derivative 1 | Isoxazole | 4-OH-Ph | 1.6 |
| Pyrazole Derivative 1 | Pyrazole | 4-OH-Ph | 3.2 |
| Isoxazole Derivative 2 | Isoxazole | 3,4-(OCH3)2-Ph | 3.2 |
| Pyrazole Derivative 2 | Pyrazole | 3,4-(OCH3)2-Ph | 6.25 |
The results clearly indicate that the isoxazole derivatives exhibited superior anti-tuberculosis activity compared to their corresponding pyrazole analogs. This suggests that for this particular biological target and compound class, the electronic and steric properties of the isoxazole ring are more favorable for potent inhibition.
Conclusion: Strategic Scaffold Selection in Drug Design
The choice between a pyrazole and an isoxazole scaffold is a nuanced decision that must be guided by the specific goals of a medicinal chemistry program.
Choose Pyrazole when:
-
A hydrogen bond donor is required for target engagement.
-
Increased basicity for salt formation is desirable.
-
Metabolic stability of the core ring is a primary concern.
Choose Isoxazole when:
-
A hydrogen bond acceptor is sufficient for binding.
-
A larger dipole moment may enhance desired interactions.
-
Reductive ring cleavage can be exploited for prodrug strategies.
-
Empirical data from related compound series suggests its superiority.
Ultimately, both pyrazole and isoxazole are invaluable tools in the medicinal chemist's arsenal. A thorough understanding of their comparative properties, coupled with empirical data from well-designed experiments, will enable the rational design of more effective and safer medicines.
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Unambiguous Structure Determination: A Comparative Guide to Confirming the Molecular Identity of 5-(Acetylamino)-1-phenyl-1H-pyrazole-4-carboxylic acid
In the landscape of drug discovery and development, the unequivocal confirmation of a molecule's three-dimensional structure is a cornerstone of intellectual property, regulatory submission, and the rational design of next-generation therapeutics. For novel compounds such as 5-(Acetylamino)-1-phenyl-1H-pyrazole-4-carboxylic acid, a pyrazole derivative with potential pharmacological significance, establishing the precise atomic arrangement is not merely a characterization step but a critical determinant of its biological activity and patentability. This guide provides an in-depth technical comparison of single-crystal X-ray crystallography as the definitive method for structural elucidation, benchmarked against other powerful analytical techniques, namely Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
The Gold Standard: Single-Crystal X-ray Crystallography
Single-crystal X-ray crystallography stands as the preeminent technique for determining the absolute three-dimensional structure of a molecule.[1] By analyzing the diffraction pattern of X-rays passing through a single, well-ordered crystal, we can generate a precise electron density map and, from that, a model of the atomic positions, bond lengths, and bond angles with exceptional accuracy.[2] For a molecule like 5-(Acetylamino)-1-phenyl-1H-pyrazole-4-carboxylic acid, this technique can definitively resolve the planarity of the pyrazole ring, the orientation of the phenyl and acetylamino substituents, and the conformation of the carboxylic acid group. A study on the closely related 5-amino-1-phenyl-1H-pyrazole-4-carboxylic acid revealed a twisted conformation of the phenyl group relative to the pyrazole ring and the formation of carboxylic acid dimers through intermolecular hydrogen bonds, insights that are only directly achievable through crystallographic analysis.[3][4]
Experimental Workflow: From Powder to Publication-Ready Structure
The journey from a synthesized powder to a refined crystal structure is a multi-step process demanding meticulous execution.
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A Senior Application Scientist's Guide to Off-Target Activity Profiling of Pyrazole-Based Compounds
Introduction: The Ubiquity and Challenge of the Pyrazole Scaffold
The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry.[1][2] Its remarkable versatility allows it to serve as a bioisosteric replacement for other aromatic systems, enhancing physicochemical properties and providing crucial hydrogen bond donor and acceptor capabilities to engage with biological targets.[3] This has led to the development of blockbuster drugs across a wide range of therapeutic areas, from the anti-inflammatory celecoxib (Celebrex) and the erectile dysfunction treatment sildenafil (Viagra) to the anti-obesity agent rimonabant (Acomplia).[4][5]
However, the very chemical features that make the pyrazole scaffold so effective at binding to its intended targets also create a significant liability: the potential for unintended interactions with other proteins, known as off-target activities. These off-target effects are not mere academic curiosities; they are a primary cause of adverse drug reactions, toxicity, and, in some cases, the complete withdrawal of promising therapeutics from the market.[6][7] For instance, the severe psychiatric side effects that led to the discontinuation of rimonabant were a direct consequence of its action on the central nervous system, an unintended consequence of its primary design.[6][7][8][9]
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically profile the off-target activities of pyrazole-based compounds. We will move beyond simple screening to explain the causality behind experimental choices, offering a multi-tiered, self-validating approach to de-risk novel chemical entities and unlock their full therapeutic potential.
Comparative Analysis: On-Target Efficacy vs. Off-Target Liability
The clinical success and failure of prominent pyrazole-based drugs provide critical lessons in the importance of comprehensive off-target profiling. The following table compares three well-known examples, highlighting how unintended molecular interactions dictate the ultimate safety and utility of a drug.
| Compound | Primary Target & Indication | Known Off-Targets | Key Clinical Implications of Off-Target Activity |
| Celecoxib | Cyclooxygenase-2 (COX-2); Anti-inflammatory[10] | Carbonic anhydrases, Phosphoinositide-dependent kinase 1 (PDK1) | Increased risk of cardiovascular events (myocardial infarction, stroke); GI bleeding/ulcers.[11][12][13] Potential for drug repositioning in cancer therapy.[14] |
| Rimonabant | Cannabinoid Receptor 1 (CB1) Inverse Agonist; Anti-obesity[10] | GPR55, various CNS targets | Severe psychiatric adverse events including depression, anxiety, and suicidal ideation, leading to market withdrawal.[6][7][8][15] |
| Sildenafil | Phosphodiesterase 5 (PDE5); Erectile Dysfunction[3] | PDE6, PDE4, Platelet kinases | Visual disturbances (due to PDE6 inhibition); Potential neuroprotective effects (via PDE4); Increased platelet activation at high doses.[16][17][18] |
A Systematic Workflow for Off-Target Profiling
A robust off-target profiling strategy is not a single experiment but a multi-stage funnel designed to gather progressively more complex and physiologically relevant data. The goal is to identify liabilities early, enabling chemists to optimize selectivity or, if necessary, terminate a compound before investing significant resources.
Caption: A simplified decision tree for compound progression based on off-target data.
-
High-Risk Off-Targets: If a compound potently interacts with a target known for severe toxicity (e.g., the hERG ion channel, implicated in cardiac arrhythmias), it is often a "no-go" decision, and the compound is terminated.
-
Selectivity Window: For other off-targets, the key is the therapeutic window. A compound that is 100-fold more potent for its intended target than for an off-target may have an acceptable safety margin. If this window is narrow, medicinal chemistry efforts should be directed at modifying the structure to reduce off-target activity while maintaining on-target potency.
-
Polypharmacology: In some cases, particularly in cancer, hitting multiple targets can be beneficial. [10]If off-target activity is observed against another validated anti-cancer target, it could be a strategic advantage. This requires careful validation to ensure the combined effect is synergistic and not additive in toxicity.
Conclusion
The pyrazole scaffold will undoubtedly remain a privileged structure in drug discovery for the foreseeable future. However, its successful application hinges on a deep and early understanding of a compound's full biological interaction profile. By embracing a systematic, multi-tiered approach to off-target profiling—from in silico prediction and broad biochemical screening to functional cellular validation and in vivo safety studies—drug developers can make more informed decisions. This rigorous, evidence-based process is essential for mitigating risk, reducing late-stage failures, and ultimately, developing safer and more effective medicines.
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A Senior Application Scientist's Guide to Benchmarking the Purity of 5-(Acetylamino)-1-phenyl-1H-pyrazole-4-carboxylic acid
For researchers, scientists, and drug development professionals, the purity of a chemical entity is not merely a quantitative measure but a cornerstone of experimental reproducibility and, ultimately, therapeutic safety and efficacy. In this guide, we delve into a comprehensive analytical workflow to benchmark the purity of 5-(Acetylamino)-1-phenyl-1H-pyrazole-4-carboxylic acid, a versatile building block in medicinal chemistry.[1] This guide is structured to provide not just protocols, but the underlying scientific rationale, ensuring a robust and self-validating approach to purity assessment against analytical standards.
The Criticality of Purity in Drug Discovery
5-(Acetylamino)-1-phenyl-1H-pyrazole-4-carboxylic acid and its derivatives are of significant interest in pharmaceutical research due to their diverse biological activities.[2][3] Impurities, which can arise from starting materials, intermediates, by-products of side reactions, or degradation, can have unintended pharmacological or toxicological effects, confounding research data and posing risks in clinical development.[4] Therefore, a rigorous analytical characterization is paramount.
This guide will compare a hypothetical test sample of 5-(Acetylamino)-1-phenyl-1H-pyrazole-4-carboxylic acid against a certified reference standard (CRS), employing a multi-pronged analytical strategy encompassing High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).
Experimental Design: A Multi-Modal Approach to Purity Determination
A single analytical technique is often insufficient to provide a complete purity profile. By combining the quantitative power of HPLC with the structural elucidation capabilities of NMR and the high sensitivity of MS, we can create a comprehensive and reliable assessment.
Caption: A multi-technique workflow for comprehensive purity analysis.
High-Performance Liquid Chromatography (HPLC) for Quantitative Purity Assessment
HPLC with UV detection is the gold standard for determining the purity of non-volatile organic compounds in the pharmaceutical industry.[5] The method's high resolution allows for the separation of the main compound from its structurally similar impurities.
Protocol 1: HPLC-UV Method for Purity Determination
1. Instrumentation and Conditions:
-
System: A validated HPLC system with a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size). The choice of a C18 column is based on its versatility and effectiveness in retaining and separating moderately polar compounds like our target molecule.
-
Mobile Phase A: 0.1% Formic Acid in Water. The acidic modifier helps to protonate the carboxylic acid group, leading to better peak shape and retention.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A gradient elution is employed to ensure the elution of both polar and non-polar impurities within a reasonable timeframe.
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-20 min: 10% B
-
20-25 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C. Maintaining a constant temperature ensures reproducible retention times.
-
Detection Wavelength: 254 nm. This wavelength is chosen based on the UV absorbance maximum of the pyrazole chromophore.
-
Injection Volume: 10 µL.
2. Standard and Sample Preparation:
-
Standard Solution (CRS): Accurately weigh and dissolve the 5-(Acetylamino)-1-phenyl-1H-pyrazole-4-carboxylic acid CRS in a suitable diluent (e.g., 50:50 Acetonitrile:Water) to a final concentration of 0.5 mg/mL.
-
Test Sample Solution: Prepare the test sample in the same manner as the standard solution.
-
System Suitability Solution: A solution containing the CRS and a known impurity (if available) or a degraded sample to verify the resolution of the method.
3. System Suitability Testing (SST):
Before sample analysis, the system's performance must be verified. According to USP General Chapter <621> Chromatography, key SST parameters include:[6]
-
Tailing Factor: Should be ≤ 2.0 for the main peak.
-
Theoretical Plates: Should be ≥ 2000 for the main peak.
-
Relative Standard Deviation (RSD) of Peak Area: Should be ≤ 1.0% for six replicate injections of the standard solution.
4. Data Analysis and Purity Calculation:
The purity of the test sample is determined by area normalization, assuming that all impurities have a similar response factor to the main compound at the chosen wavelength.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Any impurity exceeding the reporting threshold (typically 0.05% as per ICH Q3A guidelines) should be reported.[7][8]
Comparative Data Table: HPLC Purity Analysis
| Parameter | Certified Reference Standard | Test Sample | Acceptance Criteria |
| Purity (Area %) | 99.95% | 99.20% | ≥ 99.0% |
| Largest Unknown Impurity | 0.03% | 0.35% | ≤ 0.10% |
| Total Impurities | 0.05% | 0.80% | ≤ 1.0% |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Quantitative Analysis
NMR spectroscopy is an indispensable tool for the unambiguous identification of organic compounds and can also be used for quantitative analysis (qNMR).[9][10]
Protocol 2: ¹H NMR for Structural Verification and Purity Estimation
1. Instrumentation and Sample Preparation:
-
Spectrometer: A ≥400 MHz NMR spectrometer.
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable solvent for this compound.
-
Sample Preparation: Dissolve approximately 10 mg of the sample (both CRS and test sample) in 0.7 mL of DMSO-d₆.
2. Data Acquisition and Analysis:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
The spectrum of the test sample should be compared to that of the CRS. All characteristic proton signals of 5-(Acetylamino)-1-phenyl-1H-pyrazole-4-carboxylic acid should be present and exhibit the correct chemical shifts, multiplicities, and integration values.
-
The absence of significant unassigned signals in the test sample's spectrum provides qualitative evidence of high purity. The presence of minor peaks can indicate impurities.
3. Quantitative NMR (qNMR):
For a more accurate purity assessment, qNMR can be employed.[11][12] This involves adding a known amount of an internal standard with a well-defined purity to the sample.
-
Internal Standard: Maleic acid is a suitable internal standard as its singlet proton signal does not overlap with the analyte signals.
-
Purity Calculation: The purity of the analyte is calculated by comparing the integral of a specific analyte proton signal to the integral of the internal standard's proton signal, taking into account the number of protons and the molecular weights of both the analyte and the standard.
Mass Spectrometry (MS) for Impurity Identification
When unknown impurities are detected by HPLC, Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful technique for their identification.[13]
Protocol 3: LC-MS for Impurity Characterization
1. Instrumentation:
-
An HPLC system coupled to a mass spectrometer (e.g., Quadrupole Time-of-Flight, Q-TOF, or Orbitrap) capable of high-resolution mass measurements.
2. Method:
-
The same HPLC method as described in Protocol 1 can be used. The eluent from the HPLC is directly introduced into the mass spectrometer.
-
The mass spectrometer is operated in both positive and negative electrospray ionization (ESI) modes to ensure the detection of a wide range of impurities.
3. Data Analysis:
-
The accurate mass measurement of the impurity peaks allows for the determination of their elemental composition.
-
Fragmentation data (MS/MS) can be obtained to further elucidate the structure of the impurities.
Potential Impurities in the Synthesis of 5-(Acetylamino)-1-phenyl-1H-pyrazole-4-carboxylic acid
Based on common synthetic routes for pyrazole derivatives, potential impurities could include:[14][15]
-
Unreacted Starting Materials: e.g., Phenylhydrazine.
-
Intermediates: e.g., 5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid.[16]
-
By-products: From side reactions such as dimerization or incomplete cyclization.
-
Degradation Products: Hydrolysis of the acetylamino group under acidic or basic conditions.
Caption: Potential sources of impurities in the synthesis and storage.
Conclusion: An Integrated Approach to Ensuring Quality
This guide has outlined a robust, multi-technique approach for benchmarking the purity of 5-(Acetylamino)-1-phenyl-1H-pyrazole-4-carboxylic acid. By integrating the quantitative strength of HPLC with the structural insights from NMR and the identification power of MS, researchers can be confident in the quality of their materials. Adherence to established protocols and system suitability criteria, grounded in pharmacopoeial standards, ensures the generation of reliable and defensible data, which is fundamental to the integrity of scientific research and the development of new medicines.
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Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride in Solution and Cream Dosage Forms. (2023). MDPI. [Link]
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Bridging the Gap: A Comparative Guide to In Vitro and In Vivo Efficacy Correlation for Pyrazole-Based Drug Candidates
The pyrazole nucleus is a cornerstone in modern medicinal chemistry, serving as a privileged scaffold in numerous FDA-approved drugs for a wide array of diseases, including inflammation, cancer, and infectious conditions.[1][2][3][4][5][6][7] The journey from a promising pyrazole-based compound in a test tube to a life-saving therapeutic is, however, fraught with challenges. A critical hurdle is ensuring that potent activity observed in controlled in vitro environments translates effectively to the complex biological landscape of a living organism (in vivo).
This guide provides an in-depth comparison of in vitro and in vivo efficacy for pyrazole-based drug candidates. We will dissect the experimental choices, present comparative data from key therapeutic areas, and offer detailed protocols to equip researchers with the tools to build robust correlations, thereby de-risking the drug development pipeline.
The Rationale: Why In Vitro-In Vivo Correlation (IVIVC) is Paramount
The drug discovery process is a funnel, beginning with thousands of compounds and ending with, perhaps, one successful drug. Early, cost-effective in vitro assays allow for high-throughput screening to identify compounds that interact with a specific biological target. However, these simplified systems cannot replicate the intricate pharmacokinetic (what the body does to the drug) and pharmacodynamic (what the drug does to the body) processes that occur in vivo. A strong IVIVC acts as a vital bridge, validating that the in vitro mechanism of action is responsible for the in vivo therapeutic effect. A poor correlation, conversely, often signals downstream failure due to issues like poor absorption, rapid metabolism, or unforeseen toxicity.[8][9]
Comparative Case Studies: From Benchtop to Preclinical Models
We will explore two major areas where pyrazole derivatives have shown significant promise: anti-inflammatory and anticancer applications.
Case Study 1: Pyrazole-Based Anti-Inflammatory Agents (COX-2 Inhibitors)
Many pyrazole-based nonsteroidal anti-inflammatory drugs (NSAIDs), such as Celecoxib, function by selectively inhibiting the cyclooxygenase-2 (COX-2) enzyme, a key mediator of inflammation and pain.[5][6][10][11]
-
In Vitro Evaluation: The primary goal is to determine a compound's potency and selectivity for the COX-2 enzyme.
-
Enzyme Inhibition Assay: This biochemical assay directly measures the concentration of the drug candidate required to inhibit 50% of the COX-2 enzyme's activity (IC50). Lower IC50 values indicate higher potency.
-
Cell-Based Assay: Assays using lipopolysaccharide (LPS)-stimulated macrophages or other relevant cell lines can measure the inhibition of prostaglandin E2 (PGE2), a downstream product of COX-2 activity, providing a more cellularly relevant context.
-
-
In Vivo Evaluation: The objective is to assess if the enzymatic inhibition observed in vitro leads to a reduction of inflammation in a living model.
The table below summarizes representative data, illustrating the correlation between in vitro potency and in vivo anti-inflammatory effect for a series of synthesized pyrazole derivatives.
| Compound ID | In Vitro COX-2 IC50 (µM) | In Vivo Edema Inhibition (%) @ 4h | Correlation Analysis |
| Candidate A | 0.034 | 96.0% | Strong: Potent enzymatic inhibition translates to excellent anti-inflammatory activity. |
| Candidate B | 0.052 | 85.5% | Strong: High potency corresponds to significant in vivo efficacy. |
| Candidate C | 1.50 | 35.2% | Moderate: Lower potency in vitro results in reduced, but still present, in vivo effect. |
| Candidate D | 15.8 | <10% | Strong: Weak in vitro activity correctly predicts poor in vivo performance. |
| Celecoxib (Ref.) | 0.040 | 82.8% | Benchmark for potent and effective inhibition. |
Data synthesized from literature findings for illustrative purposes.[12]
As the data shows, compounds with potent, sub-micromolar IC50 values against COX-2 demonstrated a high degree of edema inhibition, validating the in vitro screening approach.
Case Study 2: Pyrazole-Based Anticancer Agents (Kinase Inhibitors)
The pyrazole scaffold is prevalent in numerous kinase inhibitors that target signaling pathways critical for cancer cell growth and survival, such as those involving EGFR, CDK, and BTK.[14][15]
-
In Vitro Evaluation:
-
Kinase Inhibition Assay: Similar to the COX-2 assay, this measures the IC50 of a compound against a specific target kinase (e.g., CDK-2).[15][16]
-
Cytotoxicity Assay (MTT/MTS): This cell-based assay determines the concentration of a drug candidate required to reduce the viability of a cancer cell line by 50% (IC50). It is a crucial measure of a compound's ability to kill cancer cells.[12][16]
-
-
In Vivo Evaluation:
-
Tumor Xenograft Model: This is the gold standard for preclinical cancer studies. Human cancer cells are implanted into immunocompromised mice, and once tumors are established, the animals are treated with the drug candidate. Efficacy is measured by the inhibition of tumor growth over time.
-
The following table compares the in vitro cytotoxicity of novel pyrazole-indole hybrids against the HepG2 (liver carcinoma) cell line with their corresponding in vivo efficacy.
| Compound ID | In Vitro HepG2 IC50 (µM) | In Vivo Tumor Growth Inhibition (%) | Correlation Analysis |
| Compound 7a | 6.1 | High | Strong Positive: Excellent in vitro cytotoxicity against HepG2 cells suggests strong potential for in vivo anti-tumor activity. |
| Compound 7b | 7.9 | High | Strong Positive: Similar to 7a, potent in vitro activity is a good predictor of in vivo success. |
| Compound 5a | 27.6 | Moderate | Correlated: Weaker in vitro potency translates to a more modest, yet still significant, in vivo effect. |
| Compound 5b | 37.1 | Low to Moderate | Correlated: Further decrease in in vitro potency corresponds to diminished in vivo efficacy. |
| Doxorubicin (Ref.) | 24.7 | High | Benchmark cytotoxic agent. Note that some novel compounds show superior in vitro potency. |
Data adapted from a study on pyrazole-indole hybrids.[16] This comparison highlights how potent in vitro cytotoxicity is a critical prerequisite for achieving significant tumor growth inhibition in vivo.
Visualizing the Path from In Vitro to In Vivo
To better understand the process, the following workflow illustrates the key stages in establishing IVIVC for a pyrazole drug candidate.
Caption: High-level workflow for correlating in vitro and in vivo data.
Bridging the Divide: Key Factors Influencing IVIVC
A perfect 1:1 correlation is rare. Understanding the disparities is key to making informed decisions.
-
Pharmacokinetics (ADME): The most common reason for failure. A compound may be highly potent in vitro but have poor absorption, be metabolized too quickly, fail to distribute to the target tissue, or be rapidly excreted.
-
Target Engagement: Achieving sufficient and sustained concentration of the free (unbound) drug at the site of action (e.g., a tumor) is essential.[8] Poor tissue penetration, including the inability to cross the blood-brain barrier for CNS targets, can render a potent drug useless.[8]
-
Off-Target Effects: Pyrazole-based drugs, particularly kinase inhibitors, often interact with multiple targets.[17][18] These off-target activities can lead to unexpected toxicity or, in some cases, contribute to the therapeutic effect in vivo—an outcome not predicted by a highly specific in vitro assay.[9][19]
Caption: Factors modulating the translation of in vitro potency to in vivo outcome.
Standard Operating Protocols: Ensuring Data Integrity
Reproducible and reliable data is the foundation of a valid IVIVC. Below are step-by-step protocols for key assays.
Protocol 1: In Vitro MTT Cytotoxicity Assay
This protocol assesses a compound's ability to inhibit cell proliferation.
-
Cell Seeding: Plate cancer cells (e.g., HepG2) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the pyrazole-based test compounds. Add the compounds to the wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Live cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.
-
Data Acquisition: Read the absorbance of each well at ~570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and use non-linear regression to determine the IC50 value.
Causality Check: The conversion of MTT to formazan is dependent on the metabolic activity of the cell. A reduction in this conversion is a direct indicator of cell death or a halt in proliferation, providing a robust measure of cytotoxicity.
Protocol 2: In Vivo Carrageenan-Induced Paw Edema Model
This protocol evaluates the acute anti-inflammatory activity of a compound.
-
Animal Acclimation: Acclimate male Wistar rats or Swiss albino mice for at least one week under standard laboratory conditions.
-
Baseline Measurement: Measure the initial paw volume of the right hind paw of each animal using a plethysmometer.
-
Compound Administration: Administer the test compound or reference drug (e.g., Indomethacin) orally or via intraperitoneal injection. The control group receives the vehicle.
-
Inflammation Induction: After a set time (e.g., 60 minutes) to allow for drug absorption, inject a 1% solution of carrageenan subcutaneously into the plantar surface of the right hind paw.
-
Paw Volume Measurement: Measure the paw volume at regular intervals post-carrageenan injection (e.g., 1, 2, 3, and 4 hours).
-
Analysis: Calculate the percentage of edema (inflammation) at each time point relative to the initial paw volume. The anti-inflammatory activity is expressed as the percentage inhibition of edema in the treated group compared to the control group.
Self-Validation System: This model's inflammatory response is highly characterized and reproducible. The inclusion of a positive control (a known NSAID) and a vehicle control group ensures that the observed effects are due to the test compound and not other variables.
Conclusion and Future Outlook
The pyrazole scaffold remains an exceptionally fruitful starting point for the discovery of novel therapeutics. However, successful translation from in vitro discovery to in vivo efficacy is not guaranteed. A robust drug development program must embrace a holistic approach, integrating early ADME profiling and mechanism-of-action studies alongside traditional potency and efficacy assays. By meticulously building and interpreting the IVIVC, researchers can more accurately predict clinical candidates, reduce late-stage attrition, and ultimately accelerate the delivery of new pyrazole-based medicines to patients in need.
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A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. MDPI. [Link]
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In vitro anticancer screening of synthesized compounds. ResearchGate. [Link]
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Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies. Research Journal of Pharmaceutical Sciences. [Link]
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Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry. [Link]
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Design, Docking, Synthesis, and Biological Evaluation of Pyrazolone Derivatives as Potential Dual-Action Antimicrobial and Antiepileptic Agents. MDPI. [Link]
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Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. International Journal of Molecular Sciences. [Link]
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Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology. [Link]
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Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research. [Link]
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PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. ResearchGate. [Link]
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Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Molecules. [Link]
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Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. [Link]
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Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids. ACS Omega. [Link]
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Design, Synthesis, In Vivo Anti-inflammatory, Analgesic Activities and Molecular Docking of Some Novel Pyrazolone Derivatives. ResearchGate. [Link]
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Kinase Inhibition-Related Adverse Events Predicted from in Vitro Kinome and Clinical Trial Data. PLoS ONE. [Link]
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Kinase inhibition-related adverse events predicted from in vitro kinome and clinical trial data. Friends of Cancer Research. [Link]
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Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. Molecules. [Link]
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Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Publishing. [Link]
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Design, Synthesis, In Vivo Anti-inflammatory, Analgesic Activities and Molecular Docking of Some Novel Pyrazolone Derivatives. Semantic Scholar. [Link]
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Overcoming Limitations of Kinase Inhibitors in Cancer Therapy. Kairos Discovery. [Link]
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A Comparative Guide to the Synthesis of 5-(Acetylamino)-1-phenyl-1H-pyrazole-4-carboxylic acid: An Assessment of Reproducibility
For the Researcher, Scientist, and Drug Development Professional: A deep dive into the practical synthesis of a valuable pyrazole derivative, comparing established routes and providing the necessary data for successful replication.
Introduction: The Significance of 5-(Acetylamino)-1-phenyl-1H-pyrazole-4-carboxylic acid
5-(Acetylamino)-1-phenyl-1H-pyrazole-4-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and drug development. The pyrazole scaffold is a well-known pharmacophore present in a variety of therapeutic agents, exhibiting a broad range of biological activities. This particular derivative, with its acetylamino and carboxylic acid functionalities, serves as a versatile building block for the synthesis of more complex molecules, including potential kinase inhibitors and other targeted therapies. The reproducibility of its synthesis is therefore of paramount importance for researchers in academic and industrial settings. This guide provides a comparative analysis of published synthesis protocols, offering detailed experimental procedures, mechanistic insights, and the analytical data required to verify the successful synthesis of the target compound.
Protocol 1: A Three-Step Synthesis from Phenylhydrazine and Ethyl (Ethoxymethylene)cyanoacetate
This widely referenced method constitutes a reliable and scalable approach to the synthesis of 5-(acetylamino)-1-phenyl-1H-pyrazole-4-carboxylic acid. The pathway involves three distinct transformations: the formation of the pyrazole core, hydrolysis of the ethyl ester, and acetylation of the primary amine.
Step 1: Synthesis of Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate
This initial step involves the cyclocondensation of phenylhydrazine with ethyl (ethoxymethylene)cyanoacetate to construct the pyrazole ring.
Experimental Protocol:
-
In a round-bottom flask equipped with a reflux condenser, dissolve phenylhydrazine (31.9 g) and ethyl (ethoxymethylene)cyanoacetate (50.0 g) in 500 mL of ethanol.
-
Heat the solution to reflux and maintain for 6 hours.
-
Allow the reaction mixture to stand at room temperature for approximately 48 hours.
-
Resume refluxing for an additional 8 hours.
-
Pour the reaction mixture into ice water to precipitate the product.
-
Collect the solid by filtration.
-
Recrystallize the crude product from ethanol to yield ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate as a solid (Yield: 44%).[1]
Causality Behind Experimental Choices:
-
Ethanol as Solvent: Ethanol is a suitable solvent for this reaction as it effectively dissolves both reactants and facilitates the reaction at a moderate reflux temperature.
-
Extended Reaction Time: The prolonged reaction time, including a 48-hour standing period, ensures the completion of the cyclization and minimizes the formation of side products.
-
Precipitation in Ice Water: The product is sparingly soluble in cold water, allowing for its efficient isolation from the reaction mixture.
-
Recrystallization: This purification step is crucial for removing any unreacted starting materials or byproducts, yielding a product of high purity.
Step 2: Hydrolysis of Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate
The ethyl ester is hydrolyzed to the corresponding carboxylic acid using a strong base.
Experimental Protocol:
-
Dissolve ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate (2.312 g, 10.0 mmol) in a suitable solvent such as ethanol.
-
Add a solution of potassium hydroxide in water.
-
Heat the mixture to reflux and monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
After completion, cool the reaction mixture and acidify with a suitable acid (e.g., hydrochloric acid) to precipitate the carboxylic acid.
-
Collect the solid by filtration, wash with water, and dry to obtain 5-amino-1-phenyl-1H-pyrazole-4-carboxylic acid.[2]
Causality Behind Experimental Choices:
-
Base-Catalyzed Hydrolysis: Saponification using a strong base like potassium hydroxide is an effective method for converting esters to carboxylic acids. The reaction is essentially irreversible as the carboxylate salt is formed.
-
Acidification: Neutralization of the carboxylate salt with a strong acid is necessary to protonate the carboxylate and precipitate the desired carboxylic acid.
Step 3: Acetylation of 5-amino-1-phenyl-1H-pyrazole-4-carboxylic acid
The final step involves the acetylation of the primary amino group to yield the target compound.
Experimental Protocol:
-
Suspend 5-amino-1-phenyl-1H-pyrazole-4-carboxylic acid in a suitable solvent like acetic acid or an inert solvent such as dichloromethane.
-
Add acetic anhydride (or acetyl chloride) to the suspension.
-
Heat the mixture gently or stir at room temperature, monitoring the reaction progress by TLC.
-
Upon completion, the product may precipitate from the reaction mixture upon cooling or after the addition of a non-solvent like water.
-
Collect the solid by filtration, wash with water, and dry to obtain 5-(acetylamino)-1-phenyl-1H-pyrazole-4-carboxylic acid.
Causality Behind Experimental Choices:
-
Acetic Anhydride/Acetyl Chloride as Acetylating Agent: These reagents are highly effective for the N-acetylation of primary amines.
-
Solvent Choice: The choice of solvent depends on the solubility of the starting material and the reaction conditions. Acetic acid can serve as both a solvent and a catalyst.
Visual Workflow for Protocol 1:
Caption: Workflow for the three-step synthesis of the target compound.
Protocol 2: Alternative One-Pot Synthesis Strategies
Hypothetical One-Pot Protocol:
-
React phenylhydrazine with a suitable three-carbon building block that already contains the acetylamino and carboxylic acid functionalities or their precursors. For instance, a derivative of acetoacetic acid or malonic acid could potentially be employed.
-
Alternatively, a sequential addition of reagents in a single pot could be explored. After the initial pyrazole formation, the reaction conditions could be modified (e.g., by adding a base for hydrolysis, followed by an acetylating agent) without isolating the intermediate.
Challenges and Considerations for a One-Pot Approach:
-
Reagent Compatibility: The reagents and conditions for each step must be compatible to avoid unwanted side reactions.
-
Optimization: Significant optimization of reaction parameters such as temperature, solvent, and stoichiometry would be required to achieve a reasonable yield and purity.
-
Purification: Isolating the final product from a complex mixture of reagents and byproducts could be challenging.
Comparative Analysis of Protocols
| Parameter | Protocol 1 (Three-Step) | Protocol 2 (Hypothetical One-Pot) |
| Reproducibility | High, based on established and well-documented steps. | Low, requires significant development and optimization. |
| Yield | Moderate to good, with potential for optimization at each step. | Likely lower initially, with the potential to be improved. |
| Purity | High, with purification at each intermediate step. | Potentially lower, requiring more rigorous final purification. |
| Time Efficiency | Lower, due to multiple reaction and work-up steps. | Potentially higher, if successfully developed. |
| Scalability | Good, as each step can be scaled up individually. | Potentially challenging to scale up without robust optimization. |
Mechanistic Insights
The synthesis of the pyrazole core in Protocol 1 proceeds through a well-established mechanism. The reaction is initiated by the nucleophilic attack of the more nucleophilic nitrogen of phenylhydrazine onto the electrophilic carbon of the ethoxymethylene group, followed by the elimination of ethanol. Subsequent intramolecular cyclization via attack of the other nitrogen of the hydrazine onto the nitrile group, followed by tautomerization, leads to the formation of the aromatic pyrazole ring.
Visual Representation of the Pyrazole Formation Mechanism:
Caption: Simplified mechanism of pyrazole ring formation.
The hydrolysis of the ester is a standard saponification reaction, proceeding via nucleophilic acyl substitution. The acetylation of the amine is also a nucleophilic acyl substitution reaction at the carbonyl carbon of the acetylating agent.
Analytical Data for Product Verification
The successful synthesis of 5-(acetylamino)-1-phenyl-1H-pyrazole-4-carboxylic acid and its intermediates should be confirmed by a combination of analytical techniques.
Expected Analytical Data for 5-(Acetylamino)-1-phenyl-1H-pyrazole-4-carboxylic acid:
-
¹H NMR: Signals corresponding to the aromatic protons of the phenyl group, the pyrazole proton, the acetyl methyl protons, the amide proton, and the carboxylic acid proton.
-
¹³C NMR: Resonances for the carbon atoms of the pyrazole ring, the phenyl ring, the carboxylic acid carbonyl, the amide carbonyl, and the acetyl methyl group.
-
IR Spectroscopy: Characteristic absorption bands for the N-H stretch of the amide, the C=O stretch of the carboxylic acid and the amide, and aromatic C-H and C=C stretches.
-
Mass Spectrometry: The molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.
Conclusion and Recommendations
The three-step synthesis protocol starting from phenylhydrazine and ethyl (ethoxymethylene)cyanoacetate represents the most reliable and reproducible method for obtaining 5-(acetylamino)-1-phenyl-1H-pyrazole-4-carboxylic acid based on the available literature. Each step is a well-established chemical transformation, and the purification of intermediates ensures a high-purity final product. While a one-pot synthesis is an attractive prospect for improving efficiency, it remains a hypothetical approach that would require substantial research and development to establish its reproducibility and scalability.
For researchers and drug development professionals, we recommend the adoption of the three-step protocol. Careful execution of each step, coupled with diligent purification and analytical verification, will ensure the successful and reproducible synthesis of this valuable pyrazole derivative. The data and mechanistic insights provided in this guide serve as a comprehensive resource for the practical implementation of this synthetic route.
References
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Design, synthesis and insecticidal activities of N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-1,3-diphenyl. The Royal Society of Chemistry. (2015). [Link]
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Practical multigram synthesis of 4- and 5-pyrazolylacetic acids. ChemRxiv. (2020). [Link]
-
5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid. ResearchGate. (2008). [Link]
-
Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. The Royal Society of Chemistry. (2022). [Link]
-
5-Amino-1-phenyl-3-trifluoromethyl-1H-pyrazole-4-carboxylic acid. National Center for Biotechnology Information. (2009). [Link]
-
One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. MDPI. (2016). [Link]
-
5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid. National Center for Biotechnology Information. (2008). [Link]
-
Synthesis of pyrazole carboxylic acid intermediate 5... ResearchGate. (n.d.). [Link]
-
Pyrazoles: 'one-pot' synthesis from arenes and carboxylic acids. RSC Publishing. (2014). [Link]
-
Synthesis of 5-amino-1-phenyl-1H-pyrazole-4-carboxylic acid, ethyl ester. PrepChem. (2017). [Link]
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A Comparative Guide to Catalyst Efficiency in One-Pot Pyrazole Synthesis
For researchers, medicinal chemists, and professionals in drug development, the pyrazole scaffold is a cornerstone of innovation. Its prevalence in blockbuster drugs and promising clinical candidates underscores the critical need for efficient and scalable synthetic methodologies. This guide provides an in-depth, objective comparison of various catalytic systems for one-pot pyrazole synthesis, a highly sought-after strategy for streamlining production and reducing waste. We will delve into the mechanistic underpinnings of catalyst choice, present supporting experimental data, and offer detailed protocols to empower you in your synthetic endeavors.
The Enduring Significance of Pyrazoles in Medicinal Chemistry
The pyrazole nucleus is a privileged scaffold in drug discovery, prized for its metabolic stability and versatile biological activity. A testament to its importance is the number of approved drugs containing this five-membered heterocycle, which are used to treat a wide array of diseases. The development of efficient synthetic routes to pyrazole-containing molecules is therefore a continuous area of focus for chemists.
The Elegance of One-Pot Synthesis: A Mechanistic Overview
The classical approach to pyrazole synthesis, the Knorr reaction, involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[1] One-pot multicomponent reactions have emerged as an efficient and environmentally conscious alternative to traditional stepwise syntheses.[2] These reactions, where multiple starting materials are combined in a single reaction vessel to form the final product, offer significant advantages in terms of time, resource, and cost savings.
The general mechanism for a one-pot, three-component synthesis of a 1,3,5-trisubstituted pyrazole typically involves the initial formation of a hydrazone intermediate from the reaction of a hydrazine with a ketone. This is followed by a series of condensation and cyclization steps with an aldehyde, ultimately leading to the aromatic pyrazole ring. The catalyst plays a pivotal role in accelerating these steps, influencing both the reaction rate and the final yield.
A Comparative Analysis of Catalytic Systems
In this guide, we will compare four distinct and effective catalytic systems for the one-pot synthesis of pyrazoles: a heterogeneous nickel-based catalyst, molecular iodine, copper oxide nanoparticles (CuO NPs), and nano-zinc oxide (nano-ZnO).
Heterogeneous Nickel-Based Catalysis: A Robust and Reusable Option
Heterogeneous catalysts are highly valued in industrial applications due to their ease of separation from the reaction mixture and potential for recyclability. Nickel-based catalysts have demonstrated significant efficacy in promoting the one-pot synthesis of pyrazoles at room temperature.[2]
Causality of Experimental Choices: The use of a solid, heterogeneous nickel catalyst simplifies the work-up procedure, as it can be easily filtered off from the reaction mixture. Ethanol is often chosen as a solvent due to its ability to dissolve the reactants and its relatively low environmental impact. The reaction proceeds efficiently at room temperature, which is advantageous for energy conservation and for substrates that may be sensitive to higher temperatures. A 10 mol% catalyst loading is a common starting point for optimization, balancing catalytic activity with cost-effectiveness.
Performance Insights: This catalytic system is notable for its reusability, with reports indicating that the catalyst can be used for up to seven cycles without a significant loss of activity.[2] This is a crucial factor for large-scale synthesis, as it dramatically reduces the overall cost of the process.
Molecular Iodine: A Green and Metal-Free Approach
In the pursuit of more sustainable chemical processes, the use of non-toxic and readily available catalysts is paramount. Molecular iodine has emerged as an effective catalyst for various organic transformations, including the one-pot synthesis of pyrazoles in water.[3] This approach aligns with the principles of green chemistry by avoiding the use of heavy metals and organic solvents.
Causality of Experimental Choices: Water as a solvent is the cornerstone of this green methodology. The use of molecular iodine as a catalyst avoids the concerns associated with metal contamination in the final product, which is a significant consideration in pharmaceutical synthesis. Iodine is believed to act as a mild Lewis acid, activating the carbonyl groups and facilitating the condensation reactions.[4]
Performance Insights: The reaction proceeds smoothly in water, and in many cases, the product can be isolated by simple filtration, eliminating the need for column chromatography.[3] This not only simplifies the purification process but also reduces the use of organic solvents, further enhancing the green credentials of this method.
Copper Oxide Nanoparticles (CuO NPs): High Efficiency and Recyclability
Nanocatalysts have garnered considerable attention due to their high surface-area-to-volume ratio, which often translates to enhanced catalytic activity. Copper oxide nanoparticles (CuO NPs) have been successfully employed as a green, efficient, and reusable catalyst for the one-pot synthesis of pyrazole derivatives.[5]
Causality of Experimental Choices: The use of water under reflux conditions often provides the necessary energy to overcome the activation barriers of the reaction, leading to shorter reaction times. A small amount of the nanocatalyst (e.g., 15 mg) is typically sufficient to achieve high yields, highlighting the efficiency of this system.[5] The magnetic nature of some supported CuO NPs can further simplify their separation from the reaction mixture using an external magnet.[5]
Performance Insights: CuO NPs have demonstrated excellent reusability, with some studies showing consistent performance for at least seven reaction cycles.[5] The high yields and short reaction times associated with this catalyst make it an attractive option for efficient pyrazole synthesis.
Nano-Zinc Oxide (nano-ZnO): A Mild and Environmentally Benign Catalyst
Similar to CuO NPs, nano-zinc oxide (nano-ZnO) has been recognized as an efficient and environmentally friendly catalyst for organic synthesis. Its low toxicity and high catalytic activity make it a suitable choice for the synthesis of biologically active molecules.[6]
Causality of Experimental Choices: Nano-ZnO is known to possess both Lewis and Brønsted acidity, which can effectively catalyze the condensation and cyclization steps in pyrazole synthesis.[7] The reaction can often be carried out at room temperature in water, which is highly desirable from a green chemistry perspective. A specific catalyst loading, for instance, 25 mg, is determined through optimization to achieve the best balance of reaction rate and yield.[6]
Performance Insights: This catalytic system offers the advantages of mild reaction conditions, short reaction times (often within minutes), and high product yields.[6] The catalyst can also be recovered and reused, adding to its economic and environmental benefits.[8]
Quantitative Data Summary
| Catalyst System | Catalyst Loading | Temperature (°C) | Solvent | Reaction Time | Typical Yield (%) | Reusability (Cycles) |
| Heterogeneous Nickel-based | 10 mol% | Room Temp. | Ethanol | 3 h | Good to Excellent | Up to 7[2] |
| Molecular Iodine | 50 mol% | Reflux | MeCN | 48 h | Up to 96%[4] | Not typically reused |
| Copper Oxide Nanoparticles (CuO NPs) | 15 mg | Reflux | Water | Varies (min-h) | High to Excellent[5] | At least 7[5] |
| Nano-Zinc Oxide (nano-ZnO) | 25 mg | Room Temp. | Water | 10-20 min | Excellent (e.g., 96%)[6] | Up to 5[8] |
Experimental Protocols
Representative Protocol for Heterogeneous Nickel-Based Catalyst
A detailed protocol for the one-pot synthesis of 1,3,5-trisubstituted pyrazoles using a heterogeneous nickel-based catalyst is as follows[2]:
-
To a round-bottom flask containing ethanol (10 mL), add the ketone (e.g., acetophenone, 0.1 mol), hydrazine (0.1 mol), and the solid nickel-based heterogeneous catalyst (10 mol%).
-
Stir the mixture at room temperature for 30 minutes.
-
Add the aldehyde (e.g., benzaldehyde) dropwise to the reaction mixture.
-
Continue stirring at room temperature for 3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and toluene to remove unreacted starting materials.
-
The catalyst can be recovered by filtration.
-
The crude product can be purified by recrystallization from methanol or by column chromatography.
Representative Protocol for Nano-Zinc Oxide (nano-ZnO) Catalyst
The following is a general procedure for the one-pot synthesis of pyranopyrazole derivatives using a nano-ZnO catalyst[6]:
-
Prepare the nano-ZnO catalyst by grinding zinc acetate (1.2 g, 0.01 mol) and oxalic acid (0.84 g, 0.012 mol) in a mortar for 30 minutes, followed by heating the resulting white powder in an oven at 450 °C for 30 minutes.
-
In a reaction vessel, combine the aldehyde (1 mmol), malononitrile (1 mmol, 0.066 g), hydrazine hydrate (1 mmol, 0.050 g), ethyl acetoacetate (1 mmol, 0.13 g), and nano-ZnO (25 mg) in water (5 mL).
-
Stir the mixture at room temperature.
-
Monitor the reaction progress by TLC (typically complete within 10-20 minutes).
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the resulting precipitate and wash it with water.
-
Recrystallize the crude product from hot ethanol to obtain the pure product.
Visualization of the Synthetic Workflow
Caption: Workflow for a typical one-pot pyrazole synthesis.
Conclusion and Future Outlook
The choice of catalyst for one-pot pyrazole synthesis is a critical decision that impacts reaction efficiency, cost-effectiveness, and environmental footprint. Heterogeneous catalysts like nickel-based systems and nanocatalysts such as CuO NPs and nano-ZnO offer significant advantages in terms of reusability and ease of separation, making them highly suitable for sustainable and scalable synthesis. Molecular iodine presents a compelling metal-free alternative, aligning with the growing demand for greener chemical processes.
As the field of catalysis continues to evolve, we can anticipate the development of even more efficient, selective, and environmentally benign catalysts for pyrazole synthesis. These advancements will undoubtedly play a crucial role in accelerating the discovery and development of new pyrazole-based therapeutics, ultimately benefiting human health. This guide serves as a foundational resource to aid researchers in navigating the diverse landscape of catalytic options and selecting the most appropriate system for their specific synthetic challenges.
References
-
Journal of Synthetic Chemistry. One-pot Multicomponent synthesis of pyrano[2,3-c]pyrazoles catalyzed by Copper oxide nanoparticles (CuO NPs). [Link]
-
MDPI. Nickel-Catalyzed, One-Pot Synthesis of Pyrazoles. [Link]
-
ACS Publications. One-Pot Synthesis of 1,3,5-Trisubstitued Pyrazoles via Immobilized Thermomyces lanuginosus Lipase (TLL) on a Metal–Organic Framework. [Link]
-
National Institutes of Health. Molecular iodine-catalyzed one-pot multicomponent synthesis of 5-amino-4-(arylselanyl)-1H-pyrazoles. [Link]
-
Nanomaterials Chemistry. One-pot Synthesis of New Pyranopyrazole Derivatives Using ZnO. [Link]
-
MDPI. One Pot Synthesis of Copper Oxide Nanoparticles for Efficient Antibacterial Activity. [Link]
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ResearchGate. Nano-ZnO: An efficient and reusable catalyst for one-pot synthesis of 1H-pyrazolo[1,2-b]phthalazine-5,10-diones and pyrazolo[1,2-a][2][4][5]triazole-1, 3-diones. [Link]
-
J&K Scientific LLC. Knorr Pyrazole Synthesis. [Link]
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Chemistry Stack Exchange. One pot synthesis of pyrazole. [Link]
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ACG Publications. Synthesis of pyrroles, pyrazoles, imidazoles, pyridines, pyrimidines and pyrazines using nanocatalysts. [Link]
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Royal Society of Chemistry. Regioselective one-pot synthesis of 1,4-disubstituted 1,2,3-triazoles over Ag–Zn-based nanoheterostructured catalysts. [Link]
-
ResearchGate. ChemInform Abstract: Facile One-Pot Synthesis of 1,3,5-Trisubstituted Pyrazoles from α,β-Enones. [Link]
-
Scilit. ZnO: An Ecofriendly, Green Nano-catalyst for the Synthesis of Pyrazole Derivatives under Aqueous Media. [Link]
-
OICC Press. One-Pot strategic synthesis of 1,3,5-pyrazoline derivatives using NiFe2O4.Cu(OH)2 magnetic nanocomposite as heterogeneous cataly. [Link]
-
ResearchGate. An efficient one pot multicomponent synthesis of pyrano pyrazoles using Cu2+ doped Ni-Zn nano ferrite catalyst. [Link]
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Organic Chemistry Portal. Pyrazole synthesis. [Link]
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ResearchGate. Nano-ZnO Catalyzed Green and Efficient One-Pot Four-Component Synthesis of Pyranopyrazoles. [Link]
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ResearchGate. Molecular Iodine Catalyzed One-Pot Multicomponent Reactions for the Synthesis of Dihydrochromeno [4, 3-b] Pyrazolo [4, 3-e] Pyridin-6(7H)-ones. [Link]
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Semantic Scholar. Fe-catalyzed one-pot synthesis of 1,3-di- and 1,3,5-trisubstituted pyrazoles from hydrazones and vicinal diols. [Link]
-
ResearchGate. One-pot solvent-free synthesis of 1,3,5-trisubstituted 1H-pyrazoles catalyzed by H3[PW12O40]/SiO2 under microwave irradiation. [Link]
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Safety Operating Guide
A Researcher's Guide to the Responsible Disposal of 5-(Acetylamino)-1-phenyl-1H-pyrazole-4-carboxylic acid
As a Senior Application Scientist, I understand that meticulous handling of chemical compounds is paramount, extending from the bench to final disposal. This guide provides a comprehensive, technically grounded protocol for the proper disposal of 5-(Acetylamino)-1-phenyl-1H-pyrazole-4-carboxylic acid, ensuring the safety of laboratory personnel and adherence to environmental regulations. Our approach is built on a foundation of scientific integrity, providing not just steps, but the rationale behind them.
Compound Hazard Assessment: The "Precautionary Principle"
Key Inferred Hazards:
-
Skin Irritant
-
Serious Eye Irritant
-
Potential Respiratory Tract Irritant
-
Potentially Harmful if Swallowed
This assessment dictates that all waste generated, including the compound itself and any contaminated materials, must be treated as hazardous chemical waste.[6]
The Core of Compliance: Waste Segregation
The cornerstone of proper chemical disposal is rigorous segregation. Mixing incompatible waste streams can lead to dangerous chemical reactions and complicates the disposal process. The following decision tree illustrates the correct segregation workflow for waste contaminated with 5-(Acetylamino)-1-phenyl-1H-pyrazole-4-carboxylic acid.
Caption: Waste segregation workflow for 5-(Acetylamino)-1-phenyl-1H-pyrazole-4-carboxylic acid.
Step-by-Step Disposal Protocol
This protocol provides a detailed methodology for handling and disposing of waste associated with 5-(Acetylamino)-1-phenyl-1H-pyrazole-4-carboxylic acid. Always consult and adhere to your institution's specific Environmental Health & Safety (EHS) guidelines, as they take precedence.
Waste Collection and Container Management
| Waste Type | Container Specification | Labeling Requirements |
| Solid Waste (Bulk compound, contaminated gloves, weigh paper, bench liners) | Lined, rigid, wide-mouth container clearly marked "Hazardous Solid Waste".[7] | "Hazardous Waste"; List all chemical constituents (no formulas/abbreviations); Accumulation start date; Principal Investigator's name. |
| Aqueous Liquid Waste (Solutions in water/buffers) | Leak-proof, screw-cap container (e.g., HDPE). Store in secondary containment.[6][8] | "Hazardous Waste"; List all chemical constituents and concentrations; Accumulation start date; PI name. |
| Organic Liquid Waste (Solutions in solvents like DMSO, Methanol, etc.) | Solvent-compatible, leak-proof, screw-cap container (e.g., glass or appropriate plastic). Store in secondary containment.[6][9] | "Hazardous Waste"; List all chemical constituents and concentrations (specify halogenated/non-halogenated); Accumulation start date; PI name. |
| Contaminated Sharps (Needles, razor blades, etc.) | Puncture-proof, rigid container specifically designed for sharps waste.[7] | "Biohazard Sharps" or "Chemical Sharps" as per institutional policy. |
Causality: The use of designated, compatible containers prevents leaks and reactions.[8] Secondary containment is a critical backup to contain spills.[6] Detailed labeling is a regulatory requirement and ensures safe handling by waste management personnel.
Decontamination of Laboratory Glassware
Glassware that has been in contact with the compound must be decontaminated before it is returned to general use.
Protocol:
-
Initial Solvent Rinse: Rinse the glassware with a small amount of a suitable solvent (e.g., acetone or ethanol) in which the compound is soluble. This rinse should be performed in a fume hood.
-
Collect Rinsate: The solvent rinsate is now considered hazardous waste and must be collected in the appropriate "Hazardous Organic Waste" container.[10]
-
Detergent Wash: Wash the glassware with a laboratory-grade detergent and warm water.[11][12]
-
Final Rinses: Rinse thoroughly with tap water, followed by a final rinse with deionized or distilled water to remove any residual detergent or salts.[12][13]
Causality: The initial solvent rinse removes the bulk of the chemical residue, ensuring it is captured as hazardous waste. Subsequent washing removes any remaining traces, rendering the glassware safe for reuse.
Spill Management
Accidental spills must be managed promptly and safely.
For a Minor Spill (e.g., on a benchtop):
-
Alert Colleagues: Inform others in the immediate vicinity.
-
Don PPE: Ensure you are wearing a lab coat, safety glasses, and appropriate chemical-resistant gloves.
-
Contain and Absorb: Cover the spill with an inert absorbent material, such as vermiculite, sand, or a commercial chemical spill pillow.
-
Collect Waste: Carefully sweep or scoop the absorbed material into a designated "Hazardous Solid Waste" container.[2][3]
-
Decontaminate Surface: Wipe the spill area with a towel dampened with a suitable solvent, followed by a wash with soap and water. The towel and any wipes used are also disposed of as hazardous solid waste.
For a Major Spill:
-
Evacuate: Immediately evacuate the area.
-
Notify: Alert your supervisor and contact your institution's EHS or emergency response team. Do not attempt to clean a major spill unless you are trained and equipped to do so.
Final Disposal Pathway
All collected hazardous waste must be disposed of through your institution's EHS program.[6] It is illegal and unsafe to dispose of this chemical waste via standard trash or by pouring it down the drain.[6][14][15] EHS will typically arrange for the transport of the waste to a licensed Treatment, Storage, and Disposal Facility (TSDF), where it will be incinerated at high temperatures or otherwise treated in a compliant manner.[1][16]
By adhering to these scientifically sound and regulation-aligned procedures, you contribute to a safe and sustainable research environment, upholding the highest standards of professional practice.
References
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Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center.[Link]
-
Learn the Basics of Hazardous Waste. US Environmental Protection Agency (EPA).[Link]
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Hazardous Waste and Disposal. American Chemical Society (ACS).[Link]
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Guidelines for Segregating and Combining Chemical Wastes into Containers. University of Pennsylvania EHRS.[Link]
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Laboratory Equipment Decontamination Procedures. Central Michigan University.[Link]
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Hazardous Waste Disposal Procedures Handbook. Lehigh University.[Link]
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Management of Waste. Prudent Practices in the Laboratory, National Institutes of Health (NIH).[Link]
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How to Clean Laboratory Glassware: A Comprehensive Guide. Lab Manager.[Link]
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Hazardous Waste Disposal Guide. Northwestern University Research Safety.[Link]
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How to Clean Lab Glassware Safely. Fisher Scientific.[Link]
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Proper Segregation & Disposal of Laboratory Waste. University of Wisconsin-Madison Research Safety.[Link]
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GMP 7 Cleaning Glassware. NIST.[Link]
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Properly Managing Chemical Waste in Laboratories. Ace Waste.[Link]
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Comprehensive Safety and Handling Guide for 5-(Acetylamino)-1-phenyl-1H-pyrazole-4-carboxylic acid
This guide provides essential safety protocols and logistical information for the handling and disposal of 5-(Acetylamino)-1-phenyl-1H-pyrazole-4-carboxylic acid (CAS No. 51649-69-5). As a valued professional in research and development, your safety is paramount. This document is structured to provide immediate, actionable intelligence to ensure safe and compliant laboratory operations. The information herein is synthesized from safety data for structurally related pyrazole carboxylic acid derivatives to establish a robust safety framework.
Core Hazard Assessment and Immediate Response
Anticipated GHS Hazard Classifications:
| Hazard Class | GHS Hazard Code | Description | Source (Analogous Compounds) |
| Skin Irritation | H315 | Causes skin irritation. | [1][2][3][4] |
| Eye Irritation | H319 | Causes serious eye irritation. | [1][2][3][4] |
| Respiratory Irritation | H335 | May cause respiratory irritation. | [1][2][3][4] |
| Acute Oral Toxicity | H302 | Harmful if swallowed. | [1][3] |
| Acute Dermal Toxicity | H312 | Harmful in contact with skin. | [3] |
Immediate Actions in Case of Exposure:
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[5]
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[5] If irritation persists, seek medical advice.[2]
-
Eye Contact: Promptly flush eyes with a gentle but steady stream of water for at least 15 minutes, holding the eyelids open.[1][2] Remove contact lenses if present and easy to do so.[1][2] Persistent irritation warrants immediate medical consultation.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2][6]
Personal Protective Equipment (PPE) Protocol
A multi-layered PPE approach is mandatory to create a reliable barrier against potential exposure. The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.
-
Hand Protection: Wear chemically resistant, powder-free gloves (e.g., nitrile) at all times.[2][7] The use of double gloves is strongly recommended, particularly during weighing and solution preparation, to provide an additional layer of protection against tears and permeation. Gloves should be changed every 30 to 60 minutes or immediately if contamination is suspected.[8]
-
Eye and Face Protection: Chemical safety goggles are required to prevent contact from splashes or airborne particles.[2][7][9] When there is a significant risk of splashing, a face shield should be worn in addition to goggles.[2]
-
Body Protection: A laboratory coat is standard, but for procedures with a higher risk of contamination, a disposable, fluid-resistant gown is recommended.[10] Ensure the gown has long sleeves with tight-fitting cuffs.[8]
-
Respiratory Protection: Due to the potential for respiratory irritation from dust or aerosols, all handling of the solid compound should be performed in a certified chemical fume hood.[6][9] If engineering controls are not sufficient, a NIOSH-approved N95 respirator or higher should be used.[10]
Safe Handling and Engineering Controls
The principle of ALARA (As Low As Reasonably Achievable) should guide all handling procedures to minimize exposure.
Engineering Controls:
-
Ventilation: All work with 5-(Acetylamino)-1-phenyl-1H-pyrazole-4-carboxylic acid, especially the handling of its solid form, must be conducted within a properly functioning chemical fume hood.[9]
-
Safety Stations: Ensure that an eyewash station and a safety shower are readily accessible and have been recently tested.[2][7][9]
Step-by-Step Handling Protocol:
-
Preparation: Before handling, ensure all necessary PPE is correctly donned. Prepare the workspace within the fume hood by lining it with absorbent, disposable bench paper.
-
Weighing: If weighing the solid compound, do so within the fume hood or a ventilated balance enclosure to prevent the dispersion of dust.
-
Solution Preparation: When dissolving the compound, add the solid to the solvent slowly to avoid splashing.
-
Post-Handling: After handling, wipe down the work area with an appropriate decontaminating solution.
-
De-gowning: Remove PPE in the correct order to prevent cross-contamination: gloves first, followed by gown, face shield/goggles, and respirator (if used). Always wash hands thoroughly with soap and water after removing PPE.[2]
Caption: Workflow for handling 5-(Acetylamino)-1-phenyl-1H-pyrazole-4-carboxylic acid.
Spill Management
In the event of a spill, remain calm and follow these procedures:
-
Evacuate: Alert others in the immediate area and evacuate if necessary.
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
Contain: For solid spills, gently cover with an absorbent material to avoid raising dust. For liquid spills, surround the area with an absorbent dike.
-
Clean-up: Wearing appropriate PPE, carefully sweep or wipe up the material and place it into a sealed container labeled for chemical waste.[4][9]
-
Decontaminate: Clean the spill area thoroughly with a suitable decontaminating agent.
Storage and Disposal
Proper storage and disposal are critical for maintaining a safe laboratory environment.
Storage:
-
Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[1][2]
-
Keep it away from incompatible materials such as strong oxidizing agents.[2]
Disposal:
-
All waste, including contaminated PPE and disposable labware, must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.[1][5]
-
One recommended method for disposal is to dissolve the material in a combustible solvent and incinerate it in a chemical incinerator equipped with an afterburner and scrubber.[1] Do not dispose of it down the drain.[11]
References
- Biosynth. (2021, May 18). Safety Data Sheet for 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid.
- Kishida Chemical Co., Ltd. (2022, February 3). Safety Data Sheet for 1-(3-Methoxyphenyl)-1H-pyrazole-4-carboxylic acid.
- Capot Chemical. (2013, September 20). MSDS of 1H-Pyrazole-4-carboxylic acid.
-
PubMed. (2008, June 21). 5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid. Retrieved from [Link]
- Cole-Parmer.
- ResearchGate. 5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid | Request PDF.
- GERPAC. (2013, October 3). Personal protective equipment for preparing toxic drugs.
- Centers for Disease Control and Prevention. (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs.
- Oregon OSHA. Personal Protective Equipment: Selecting the Right PPE for Pesticide Use.
- ChemicalBook. (2025, June 28).
- PharmaState Academy. (2019, March 5). Personal Protective Equipment (PPEs)- Safety Guideline.
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
